molecular formula C13H22F2N2O2 B1520818 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane CAS No. 1221818-66-1

7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane

Cat. No.: B1520818
CAS No.: 1221818-66-1
M. Wt: 276.32 g/mol
InChI Key: YJGYLCWXJRNFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane (CAS 1221818-66-1) is a high-value, Boc-protected diazaspiro[4.5]decane building block used in medicinal chemistry and pharmaceutical research . This compound features a rigid spirocyclic scaffold with two nitrogen atoms for diverse functionalization and two fluorine atoms that can influence the molecule's electronic properties, metabolic stability, and membrane permeability . The tert-butyloxycarbonyl (Boc) group serves as a critical protecting group for the secondary amine, allowing for selective deprotection and further synthetic modification in complex multi-step syntheses . Its primary research application is in the synthesis of novel Diazaspiro ROCK (Rho-associated coiled-coil containing protein kinase) inhibitors . ROCK enzymes are key targets in therapeutic areas including cardiovascular diseases (such as hypertension, atherosclerosis, and angina pectoris), fibrotic disorders, and certain neurological and oncological conditions . Researchers utilize this scaffold to develop potential treatments aimed at modulating smooth muscle contraction, cellular adhesion, and other pathological processes . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

tert-butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-7-5-13(14,15)12(9-17)4-6-16-8-12/h16H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGYLCWXJRNFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CCNC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701150740
Record name 1,1-Dimethylethyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221818-66-1
Record name 1,1-Dimethylethyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221818-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Advanced Scaffold for Medicinal Chemistry & Drug Design [1][2]

Executive Summary

The compound This compound (CAS: 1221818-66-1) represents a high-value "privileged scaffold" in modern drug discovery.[1] It combines the structural rigidity of a spirocycle with the metabolic stability conferred by gem-difluorination.[1] This guide details its physicochemical profile, synthetic accessibility, and utility as a bioisostere for piperidine and pyrrolidine moieties in clinical candidates.

Chemical Identity & Physicochemical Profile

This spirocyclic diamine features a unique 5,6-fused spiro system.[1] The "2,7-diaza" designation indicates nitrogen atoms in both the 5-membered (pyrrolidine-like) and 6-membered (piperidine-like) rings.[1] The gem-difluoro substitution at position C10 serves as a metabolic block and lipophilicity modulator.[1]

Table 1: Core Chemical Data
PropertySpecification
CAS Number 1221818-66-1
IUPAC Name tert-butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Molecular Formula C₁₃H₂₂F₂N₂O₂
Molecular Weight 276.32 g/mol
Exact Mass 276.165 g/mol
SMILES CC(C)(C)OC(=O)N1CC(F)(F)C2(CCNC2)CC1
LogP (Predicted) 1.5 – 2.1
pKa (N2-H) ~9.5 (Basic secondary amine)
pKa (N7-Boc) Non-basic (Carbamate)
Physical State White to off-white solid

Synthetic Methodologies

The synthesis of 10,10-difluoro-2,7-diazaspiro[4.5]decane derivatives typically proceeds through a late-stage deoxyfluorination strategy.[1] This ensures the sensitive difluoro motif is introduced after the construction of the spirocyclic core.[1]

Core Synthetic Route

The most robust pathway involves the construction of a 10-oxo intermediate followed by treatment with a nucleophilic fluorinating agent.[1]

Step 1: Spirocyclization

The spiro core is often assembled via a double Michael addition or a Dieckmann condensation using a piperidone or pyrrolidine precursor.[1] For the 2,7-diaza system, a common approach utilizes N-protected 4-piperidone derivatives reacted with activated methylene compounds to form the spiro-lactone or spiro-lactam, which is then reduced.[1]

Step 2: Deoxyfluorination (Critical Step)

The conversion of the ketone (C=O) to the gem-difluoro (CF₂) group is achieved using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® .[1]

  • Reagent: DAST or Deoxo-Fluor (1.5 - 2.0 equiv).[1]

  • Solvent: Anhydrous DCM or Toluene.[1]

  • Conditions: 0°C to RT (or 60°C for sluggish substrates).

  • Mechanism: The oxygen attacks the sulfur center, activating the carbonyl, followed by sequential fluoride displacement.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from the ketone precursor to the final functionalized scaffold.

SynthesisPath Precursor N-Boc-4-Piperidone Derivative SpiroCyclization Spirocyclization (Dieckmann/Michael) Precursor->SpiroCyclization Ring Formation OxoIntermediate 10-Oxo-2,7-diazaspiro [4.5]decane Intermediate SpiroCyclization->OxoIntermediate Oxidation/Cyclization Fluorination Deoxyfluorination (DAST / Deoxo-Fluor) OxoIntermediate->Fluorination Nucleophilic Fluorination FinalProduct 7-Boc-10,10-difluoro 2,7-diazaspiro[4.5]decane Fluorination->FinalProduct Purification

Figure 1: Synthetic pathway for the introduction of the gem-difluoro motif into the spiro[4.5]decane core.[1]

Reactivity & Functionalization Guide

This molecule is designed as a bifunctional building block . The orthogonality between the free amine (N2) and the protected amine (N7) allows for sequential functionalization.

N2-Functionalization (The "Handle")

The secondary amine at position 2 is sterically accessible and highly nucleophilic.[1]

  • Reductive Amination: Reacts with aldehydes/ketones using STAB (Sodium triacetoxyborohydride) in DCE/DCM.[1]

  • Nucleophilic Aromatic Substitution (SₙAr): Reacts efficiently with electron-deficient aryl halides (e.g., chloropyrimidines, fluoronitrobenzenes) in the presence of a base (DIPEA/K₂CO₃).[1]

  • Amide Coupling: Standard HATU/EDC couplings with carboxylic acids.[1]

N7-Deprotection (The "Anchor")

The tert-butoxycarbonyl (Boc) group is stable to basic and nucleophilic conditions but is cleaved under acidic conditions.[1]

  • Protocol: 4M HCl in Dioxane or TFA/DCM (1:1).[1]

  • Note: The gem-difluoro group is generally stable to these acidic conditions, unlike ketals which might hydrolyze.[1]

Stability of the gem-Difluoro Group

The C-F bond is extremely strong (~116 kcal/mol).[1] The gem-difluoro moiety at C10 is chemically inert to:

  • Standard acids/bases.[1]

  • Reducing agents (LiAlH₄, NaBH₄).

  • Pd-catalyzed cross-coupling conditions.[1]

Medicinal Chemistry Applications

The 10,10-difluoro-2,7-diazaspiro[4.5]decane core is utilized to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) problems.

Metabolic Stability

In the non-fluorinated parent spirocycle, the C10 position (adjacent to the spiro center) is a metabolic "hotspot," prone to oxidation by Cytochrome P450 enzymes.

  • Mechanism: Substitution of C-H bonds with C-F bonds blocks this metabolic oxidation because the C-F bond is resistant to CYP450 radical abstraction.[1]

  • Result: Increased half-life (

    
    ) and reduced clearance (
    
    
    
    ).[1]
Conformational Restriction

Spirocycles reduce the entropic penalty of binding to a protein target compared to flexible linear chains.[1]

  • Vector: The 2,7-diaza arrangement creates a specific 3D vector, orienting substituents at defined angles (~90° twist between rings).[1]

  • Lipophilicity: The gem-difluoro group lowers the pKa of nearby amines (inductive effect) and modulates lipophilicity (LogD), often improving membrane permeability.[1]

Case Studies
  • TRPM8 Antagonists: Spirocyclic scaffolds have been cited in patents for Transient Receptor Potential Melastatin 8 (TRPM8) antagonists, used for treating neuropathic pain.

  • EHMT Inhibitors: Used in the design of inhibitors for Euchromatic Histone Lysine Methyltransferases (EHMT1/2), relevant in oncology.

Safety & Handling

  • Hazards: As a secondary amine, it causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent absorption of atmospheric moisture/CO₂.[1]

  • Handling: Use in a fume hood.[1] Avoid contact with strong oxidizing agents.[1]

References

  • PubChem. tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (Compound Summary). National Library of Medicine.[1] Link

  • Google Patents. Preparation method of tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-formic acid ester (CN111518015A).[1]Link

  • Indagoo. Product Specification: this compound (CAS 1221818-66-1).[1][2][3][4]Link

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Spirocycle Synthesis Context).Link

  • ChemScene. tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (Precursor Analog).Link

Sources

An In-Depth Technical Guide to 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane (CAS 1221818-66-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane, with CAS number 1221818-66-1, is a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on its role in the development of novel therapeutics. The strategic introduction of a gem-difluoro group into the spirocyclic scaffold offers unique advantages in modulating the physicochemical and pharmacokinetic properties of lead compounds. This document serves as a resource for researchers seeking to leverage the potential of this versatile synthetic intermediate.

Introduction: The Strategic Importance of Fluorinated Spirocycles in Drug Discovery

The design and synthesis of novel molecular scaffolds are central to the advancement of medicinal chemistry. Among these, spirocyclic systems, which feature two rings sharing a single atom, have gained significant attention due to their inherent three-dimensionality. This rigid, defined geometry allows for precise spatial orientation of substituents, enabling more specific and potent interactions with biological targets. When combined with the unique properties of fluorine, the resulting fluorinated spirocycles become powerful tools in drug design.

The introduction of a gem-difluoro moiety, as seen in this compound, can profoundly influence a molecule's properties. Fluorine's high electronegativity can alter the local electronic environment, impacting pKa and hydrogen bonding capabilities. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The lipophilicity of a molecule can also be fine-tuned through fluorination, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide focuses on the synthesis, properties, and applications of this compound, a bifunctional building block that combines the structural rigidity of a diazaspiro[4.5]decane core with the property-modulating effects of a gem-difluoro group and the synthetic versatility of a Boc-protected amine.

Synthesis and Mechanism

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of similar diazaspirocycles and the introduction of gem-difluoro groups. A potential retrosynthetic analysis is outlined below.

G cluster_synthesis Plausible Synthetic Pathway Target This compound Intermediate1 10,10-difluoro-2,7-diazaspiro[4.5]decane Target->Intermediate1 Boc Protection Target->Intermediate1 Intermediate1->Target (Boc)2O, Base Intermediate2 N-Boc-4-piperidone Intermediate1->Intermediate2 Spirocyclization Intermediate1->Intermediate2 Intermediate3 Ethyl 2-aminoacetate Intermediate1->Intermediate3 Spirocyclization Intermediate1->Intermediate3 Intermediate2->Intermediate1 Reductive Amination Intermediate4 Difluorination precursor Intermediate2->Intermediate4 Fluorination Intermediate2->Intermediate4 Intermediate3->Intermediate1 Reductive Amination Intermediate4->Intermediate2 DAST or Deoxofluor

Caption: Plausible retrosynthetic analysis and forward synthesis pathway.

A likely synthetic approach would involve the construction of the diazaspirocyclic core followed by fluorination and protection. Alternatively, a fluorinated precursor could be used to build the spirocycle.

Illustrative Synthetic Protocol

The following is a generalized, illustrative protocol based on common organic synthesis techniques. Note: This procedure is hypothetical and would require optimization and verification in a laboratory setting.

Step 1: Synthesis of a Spirocyclic Precursor

A key step would be the formation of the diazaspiro[4.5]decane core. This can often be achieved through a multi-step sequence starting from commercially available materials. For instance, a double Michael addition or a similar cyclization strategy could be employed.

Step 2: Introduction of the Gem-Difluoro Group

The gem-difluoro moiety is typically introduced by fluorination of a corresponding ketone. Reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are commonly used for this transformation. The reaction mechanism involves the formation of a fluoro-sulfurane intermediate, followed by nucleophilic attack of fluoride and elimination of sulfur dioxide.

Step 3: Boc Protection

The final step would be the protection of the secondary amine at the 7-position with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA).

Physicochemical Properties and Characterization

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reactivity, and application in drug discovery workflows.

PropertyValue
CAS Number 1221818-66-1
Molecular Formula C₁₄H₂₄F₂N₂O₂
Molecular Weight 306.35 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, DMSO) (predicted)
Boiling Point Not determined
Melting Point Not determined
Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm) and complex multiplets for the methylene protons of the two rings.

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl of the Boc group (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), the spirocyclic carbon, and the various methylene carbons of the rings. The carbon bearing the two fluorine atoms would show a characteristic triplet due to C-F coupling.

  • ¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group.

Reactivity and Synthetic Applications

This compound is a versatile intermediate with two key reactive sites: the Boc-protected amine and the secondary amine.

G Start This compound Deprotection Boc Deprotection (e.g., TFA, HCl) Start->Deprotection Alkylation N-Alkylation / Arylation (e.g., R-X, Base) Start->Alkylation Amidation N-Acylation (e.g., RCOCl, Base) Start->Amidation ReductiveAmination Reductive Amination (e.g., RCHO, NaBH(OAc)3) Start->ReductiveAmination DeprotectedProduct 10,10-difluoro-2,7-diazaspiro[4.5]decane Deprotection->DeprotectedProduct FunctionalizedProduct Functionalized Spirocycle Alkylation->FunctionalizedProduct Amidation->FunctionalizedProduct ReductiveAmination->FunctionalizedProduct

Caption: Key reactions and transformations.

Boc Deprotection

The Boc protecting group can be readily removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[1] This deprotection unmasks the secondary amine at the 7-position, allowing for further functionalization.

Experimental Protocol: Boc Deprotection [1]

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, 3 mL for 50 mg of starting material).

  • Stir the solution at room temperature for 5 minutes.

  • Add oxalyl chloride (3.0 eq) dropwise to the solution.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Functionalization of the Secondary Amine

The free secondary amine at the 2-position is a nucleophilic center that can undergo a variety of transformations, including:

  • N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides in the presence of a base.

  • N-Acylation: Formation of amides by reaction with acyl chlorides or carboxylic acids using standard coupling reagents.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent such as sodium triacetoxyborohydride.

These reactions allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

Applications in Medicinal Chemistry

The 10,10-difluoro-2,7-diazaspiro[4.5]decane scaffold is an attractive starting point for the development of novel therapeutic agents. Its rigid three-dimensional structure can lead to improved target affinity and selectivity compared to more flexible acyclic or monocyclic analogues. The presence of the gem-difluoro group can enhance metabolic stability and modulate physicochemical properties.

While specific examples of the application of this compound in drug discovery are not widely reported, analogous diazaspirocyclic scaffolds have been incorporated into a variety of biologically active molecules, including enzyme inhibitors and receptor modulators.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a promising building block for medicinal chemistry, offering a unique combination of a rigid spirocyclic core, the beneficial effects of gem-difluorination, and orthogonal protecting groups that allow for selective functionalization. This technical guide has provided an overview of its synthesis, properties, and potential applications, highlighting its value for the design and development of next-generation therapeutics. As the demand for novel, three-dimensional molecular scaffolds continues to grow, the importance of compounds like this compound in drug discovery is set to increase.

References

  • Information on the synthesis of related diazaspiro compounds can be found in various patents, which provide context for potential synthetic routes.
  • General information on the utility of spirocyclic scaffolds in medicinal chemistry is available in numerous review articles.
  • The principles of using fluorine in medicinal chemistry are well-documented in the scientific liter
  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.
  • Synthesis method of tert-butyl 4,7-diazaspiro[2.
  • US9422260B2 - Process for the synthesis of 4,5,6,7-tetrachloro-3′,6′-dihydroxy-2′,4′,5′,7′-tetraiodo-3H-spiro[isobenzofuran-1,9′-xanthen]-3-one(Rose Bengal)
  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. [Link]

  • Experimental Procedure: - The Royal Society of Chemistry. [Link]

  • (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans] - ResearchGate. [Link]

  • 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets - PubMed. [Link]

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. [Link]

Sources

Technical Guide: Physicochemical Profiling of Fluorinated Diazaspirocycles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and application of fluorinated diazaspirocycles in medicinal chemistry.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists Focus:


 Modulation, Lipophilicity (

), and Synthetic Access

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-rich structures to three-dimensional (


-rich) scaffolds is a proven strategy to improve clinical success rates. Fluorinated diazaspirocycles represent a privileged class of scaffolds that offer a unique solution to the "solubility-permeability paradox."

By incorporating fluorine into rigid spirocyclic frameworks (e.g., diazaspiro[3.3]heptanes), researchers can simultaneously:

  • Modulate Basicity: Lower the

    
     of amine centers to physiological relevant ranges (
    
    
    
    ), improving membrane permeability.
  • Enhance Metabolic Stability: Block labile C-H oxidation sites with metabolically robust C-F bonds.

  • Define Vector Geometry: Lock exit vectors in precise orientations that are inaccessible to flexible piperidines or piperazines.

Structural Classification & Nomenclature

The core architecture of these scaffolds is defined by the size of the two rings sharing a single quaternary carbon (


 center). The most relevant classes for bioisosteric replacement are:
Scaffold ClassRing SizesBioisostere ForKey Feature
2,6-diazaspiro[3.3]heptane 4 + 4PiperazineHigh rigidity; linear exit vectors.
2-azaspiro[3.3]heptane 4 + 4PiperidineMinimal steric footprint; "compact" lipophilicity.
2,7-diazaspiro[3.5]nonane 4 + 6Piperazine/HomopiperazineAsymmetric bulk; tunable flexibility.

Fluorination Patterns:

  • Gem-difluoro: Two fluorine atoms on a single carbon (usually C1 or C5). drastically alters the dipole moment and ring pucker.

  • Vicinal-difluoro: Fluorines on adjacent carbons, often used to exploit the gauche effect for conformational locking.

Physicochemical Determinants

Basicity Modulation ( )

The introduction of fluorine is the primary tool for tuning the basicity of the secondary or tertiary amines within the spirocycle.

  • Mechanism: The strong electron-withdrawing inductive effect (

    
    ) of fluorine pulls electron density through the 
    
    
    
    -framework.
  • Distance Dependence: The effect attenuates with distance.

    • 
      -fluorination (2 bonds from N): Drastic 
      
      
      
      reduction (~2–3 log units).
    • 
      -fluorination (3 bonds from N): Moderate reduction (~1–1.5 log units).
      
  • Impact: Unsubstituted diazaspiro[3.3]heptanes are often more basic than their monocyclic counterparts (

    
     vs 
    
    
    
    for piperidine) due to ring strain and hybridization effects. Fluorination corrects this, bringing the
    
    
    down to the
    
    
    range, which increases the fraction of neutral species at physiological pH (
    
    
    ), thereby enhancing membrane permeability (
    
    
    ).
Lipophilicity ( vs. )

The relationship between fluorination and lipophilicity in these systems is non-linear and context-dependent.

  • Intrinsic Lipophilicity (

    
    ):  Replacing C-H with C-F generally increases 
    
    
    
    due to the hydrophobicity of the fluorine atom, provided it does not introduce a large dipole moment that interacts strongly with water.
  • Distribution Coefficient (

    
    ):  This is the critical parameter for drug discovery.
    
    
    
    
    Because fluorination lowers
    
    
    , it reduces the ionization penalty. Even if the intrinsic
    
    
    changes minimally, the lower
    
    
    results in a significantly higher
    
    
    , driving better tissue distribution.
Metabolic Stability

The rigid spiro-core inherently reduces the "entropy of binding" to metabolic enzymes (e.g., CYPs). Fluorine further fortifies the scaffold by:

  • Blocking Oxidation: Replacing labile C-H bonds (bond energy ~98 kcal/mol) with C-F bonds (~116 kcal/mol) renders those sites inert to CYP450 oxidative attack.

  • Electronic Deactivation: The electron-withdrawing nature of fluorine deactivates adjacent C-H bonds towards radical abstraction mechanisms common in metabolic clearance.

Visualizing the Structure-Property Relationship (SPR)

The following diagram illustrates the causal logic between fluorination and the resulting physicochemical improvements.

SPR_Logic F_Sub Fluorine Substitution Inductive Inductive Effect (-I) F_Sub->Inductive BondStrength C-F Bond Strength F_Sub->BondStrength pKa_Drop Lower pKa (Basicity) Inductive->pKa_Drop Metab_Block Block Metabolic Soft Spots BondStrength->Metab_Block Ionization Reduced Ionization at pH 7.4 pKa_Drop->Ionization Clearance Reduced Intrinsic Clearance (CLint) Metab_Block->Clearance LogD_Boost Increased LogD(7.4) Ionization->LogD_Boost Permeability Enhanced Permeability LogD_Boost->Permeability

Figure 1: Mechanistic flow of how fluorination alters physicochemical properties to improve DMPK parameters.

Synthesis Strategies

Accessing these strained rings requires specialized methodologies. The most robust route for diazaspiro[3.3]heptanes involves the thermal [2+2] cycloaddition of methylene cyclobutanes with chlorosulfonyl isocyanate (Graf reaction).

Synthetic Workflow (Graphviz)

Synthesis_Route Start Methylene Cyclobutane Derivative BetaLactam Spirocyclic Beta-Lactam (N-Sulfonylated) Start->BetaLactam [2+2] Cycloaddition (Thermal, Toluene) Reagent Chlorosulfonyl Isocyanate (CSI) Reagent->BetaLactam Deprotected N-Unprotected Beta-Lactam BetaLactam->Deprotected Reductive Removal of Sulfonyl Group Final Diazaspiro[3.3]heptane (Amine) Deprotected->Final LiAlH4 Reduction (C=O to CH2)

Figure 2: The standard "Graf" route for synthesizing the spiro[3.3]heptane core.

Experimental Protocols

Protocol A: Determination of via F-NMR Titration

Standard potentiometric titration is often unsuitable for these compounds due to low solubility or lack of chromophores.


F-NMR offers a direct, label-free readout.

Reagents:

  • Deuterated buffer system (Phosphate/Citrate buffers in

    
    , range pH 2–12).
    
  • Internal standard: Trifluoroacetic acid (TFA) or Fluorobenzene (in capillary).

Procedure:

  • Preparation: Dissolve the fluorinated diazaspirocycle (

    
    ) in a series of 10 NMR tubes containing buffered 
    
    
    
    at 0.5 pH unit intervals (pH 4.0 to 10.0).
  • Measurement: Acquire

    
    F-NMR spectra for each sample. The chemical shift (
    
    
    
    ) of the fluorine signal will shift as the nearby amine protonates/deprotonates.
  • Analysis: Plot

    
     vs. pH.
    
  • Calculation: Fit the data to the Henderson-Hasselbalch equation (sigmoidal curve). The inflection point corresponds to the

    
    .
    
    • Note: This method is highly accurate because the fluorine chemical shift is extremely sensitive to the electronic environment changes induced by protonation.

Protocol B: Determination (Shake-Flask Method)

Reagents:

  • n-Octanol (saturated with buffer).[1]

  • PBS Buffer (pH 7.4, saturated with octanol).[1]

Procedure:

  • Equilibration: Pre-saturate both phases to prevent volume changes.

  • Dissolution: Dissolve test compound in the aqueous phase (if hydrophilic) or octanol phase (if lipophilic) to a concentration of

    
    .
    
  • Partitioning: Mix equal volumes (

    
     each) of octanol and buffer in a glass vial. Vortex vigorously for 1 hour at 
    
    
    
    .
  • Separation: Centrifuge at 3000 rpm for 10 minutes to ensure phase separation.

  • Quantification: Analyze both phases using LC-MS/MS.

  • Calculation:

    
    
    

Case Study: Bupivacaine Bioisostere

A compelling example of this scaffold's utility is the redesign of the anesthetic Bupivacaine .[2]

  • Original Structure: Contains a piperidine ring.[1]

  • Modification: Replacement of piperidine with 1-azaspiro[3.3]heptane .

  • Result:

    • The spiro-analog maintained high potency (local anesthetic activity).

    • Metabolic Stability: Significantly improved due to the removal of the labile piperidine

      
      -carbons.
      
    • IP Position: Created a novel, patentable chemical entity (NCE) from a generic drug class.

References

  • Mykhailiuk, P. K., et al. (2023).[2] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Chemistry – A European Journal. [Link]

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters. [Link]

  • Wuitschik, G., Carreira, E. M., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. [Link]

  • Morgenthaler, M., et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization." ChemMedChem. [Link]

  • Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews. [Link]

Sources

Spectroscopic Characterization of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane, a fluorinated spirocyclic diamine of increasing interest in medicinal chemistry and drug discovery.[1][2] Due to the inherent three-dimensionality and structural novelty, spiro scaffolds are progressively utilized in the development of new therapeutic agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into the structural elucidation of this compound using modern spectroscopic techniques.

The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] Consequently, the detailed spectroscopic analysis of fluorinated compounds like this compound is crucial for confirming its chemical identity and purity.

This guide will delve into the predicted Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS) data for the title compound. The predictions are based on established principles of spectroscopy and data from structurally related molecules.[5][6] Experimental protocols for acquiring such data are also detailed to provide a practical framework for researchers.

Molecular Structure and Key Features

This compound possesses a unique spirocyclic core, with a piperidine ring fused to a pyrrolidine ring at a quaternary carbon. The presence of a gem-difluoro group at the C10 position and a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms are key structural features that will dominate its spectroscopic signature.

G cluster_sample Sample Preparation cluster_instrument NMR Spectrometer cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) TMS Add tetramethylsilane (TMS) as an internal standard (0 ppm) Sample->TMS Instrument Use a 400 MHz or higher field NMR spectrometer TMS->Instrument Tuning Tune and shim the instrument for optimal resolution Instrument->Tuning 1H Acquire 1H NMR spectrum Tuning->1H 13C Acquire 13C{1H} NMR spectrum (proton decoupled) 1H->13C 19F Acquire 19F NMR spectrum 13C->19F FT Fourier Transform (FT) the raw data 19F->FT Phase Phase correction FT->Phase Baseline Baseline correction Phase->Baseline Integration Integration of signals (for 1H NMR) Baseline->Integration

Caption: General workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

The predicted monoisotopic mass for C₁₄H₂₄F₂N₂O₂ is 290.1809. The mass spectrum is expected to show the protonated molecule [M+H]⁺ at m/z 291.1888. Other common adducts such as [M+Na]⁺ may also be observed.

Table 4: Predicted Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺291.1888
[M+Na]⁺313.1707

Fragmentation of the parent ion is expected to involve the loss of the Boc group (-100 Da) or isobutylene (-56 Da), leading to significant fragment ions.

Experimental Protocol for Mass Spectrometry Data Acquisition

G cluster_sample Sample Preparation cluster_instrument Mass Spectrometer cluster_analysis Data Analysis Sample Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile) Ionization Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., ESI, APCI) Sample->Ionization Analyzer Analyze the ions using a high-resolution mass analyzer (e.g., TOF, Orbitrap) Ionization->Analyzer Spectrum Acquire the mass spectrum Analyzer->Spectrum Analysis Determine the accurate mass of the molecular ion and major fragments Spectrum->Analysis Formula Confirm the elemental composition Analysis->Formula

Sources

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic features of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane. As a key building block in modern medicinal chemistry, understanding the nuanced spectral characteristics of this molecule is paramount for structural verification, purity assessment, and reaction monitoring. This document, authored from the perspective of a Senior Application Scientist, moves beyond a simple data sheet to explain the causal relationships between the molecular structure and its NMR output.

Introduction: The Structural Significance of a Fluorinated Spirocycle

This compound is a compound of significant interest in drug discovery. Its spirocyclic core imparts a rigid, three-dimensional architecture, a desirable trait for creating novel molecular scaffolds that can explore chemical space beyond traditional flat, aromatic systems. The gem-difluoro group at the 10-position is a bioisostere for a carbonyl or other functional groups, offering modulated metabolic stability, lipophilicity, and binding interactions. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen at the 7-position allows for selective functionalization in multi-step syntheses.[1][2]

Given this structural complexity, NMR spectroscopy is an indispensable tool for its characterization. ¹H NMR provides a detailed map of the proton environments, while ¹⁹F NMR offers a highly sensitive and specific window into the electronic environment of the fluorine atoms.[3][4]

Molecular Structure and Proton Environments

To facilitate the discussion of the NMR spectra, the protons in this compound are labeled as shown in the diagram below.

Caption: Molecular structure of this compound with proton labeling.

Part 1: Predictive ¹H NMR Analysis

The ¹H NMR spectrum of this molecule is expected to be complex due to the number of non-equivalent protons in the spirocyclic system. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and fluorine atoms, as well as the conformational rigidity of the ring system.[5][6][7]

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
Boc-CH₃~1.45Singlet (s)A strong signal integrating to 9 protons, characteristic of the Boc group.[8]
C₁-H₂, C₆-H₂3.0 - 3.5Multiplet (m)These protons are adjacent to the Boc-protected nitrogen and are expected to be shifted downfield. The rigidity of the ring may make these protons diastereotopic, leading to complex splitting patterns.
C₃-H₂, C₄-H₂2.8 - 3.2Multiplet (m)These protons are part of the piperidine ring and are expected to show complex splitting due to coupling with each other and with the protons on the adjacent carbons.
C₈-H₂, C₉-H₂2.0 - 2.5Triplet of triplets (tt) or complex multipletThese protons are adjacent to the gem-difluoro group and will exhibit both H-H and H-F coupling. The multiplicity will depend on the relative magnitudes of these coupling constants.
N₂-H1.5 - 2.5Broad singlet (br s)The chemical shift of the N-H proton can vary depending on the solvent and concentration. The signal is often broad due to quadrupole broadening and exchange.

Expert Insights:

  • Diastereotopicity: Due to the chiral nature of the spirocyclic center, the geminal protons on the methylene groups (e.g., C₁-H₂) are expected to be diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to separate signals with mutual (geminal) coupling.[9]

  • Through-Space Effects: The fluorine atoms can influence the chemical shifts of nearby protons through space via the nuclear Overhauser effect (NOE). 2D NMR experiments like NOESY would be valuable for confirming spatial relationships.[4]

Part 2: Predictive ¹⁹F NMR Analysis

¹⁹F NMR is a powerful technique due to its high sensitivity and wide chemical shift range.[3][10] For this compound, the two fluorine atoms are chemically equivalent and are expected to give a single signal in the ¹⁹F NMR spectrum.

Fluorine(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
C₁₀-F₂-90 to -120Triplet (t)The chemical shift is typical for a gem-difluoro aliphatic system.[11][12] The signal will be split into a triplet by the two adjacent protons on C₈ and C₉ (²JHF coupling).

Expert Insights:

  • H-F Coupling: The coupling between fluorine and protons (H-F coupling) is a key feature. The magnitude of the geminal (²JHF) and vicinal (³JHF) coupling constants can provide valuable conformational information. In the ¹H NMR spectrum, the signals for the C₈-H₂ and C₉-H₂ protons will also be split by the fluorine atoms, likely appearing as a triplet of triplets.[12]

  • Reference Standard: ¹⁹F NMR chemical shifts are typically referenced to an external standard, such as CFCl₃. It is crucial to report the reference standard used when presenting ¹⁹F NMR data.[11]

Part 3: Experimental Protocol for NMR Data Acquisition

The following protocol is a self-validating system for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.

cluster_prep Sample Preparation cluster_h1 ¹H NMR Acquisition cluster_f19 ¹⁹F NMR Acquisition cluster_2d 2D NMR (Optional but Recommended) prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Filter the solution into a 5 mm NMR tube prep2->prep3 h1_1 Tune and match the probe for ¹H prep3->h1_1 f19_1 Tune and match the probe for ¹⁹F prep3->f19_1 h1_2 Acquire a standard 1D proton spectrum h1_1->h1_2 h1_3 Optimize spectral width, number of scans, and relaxation delay h1_2->h1_3 h1_4 Reference the spectrum to the residual solvent peak or TMS h1_3->h1_4 d2_1 Acquire COSY spectrum to establish H-H correlations h1_4->d2_1 f19_2 Acquire a 1D fluorine spectrum (with and without ¹H decoupling) f19_1->f19_2 f19_3 Optimize spectral width and number of scans f19_2->f19_3 f19_4 Reference the spectrum to an external standard (e.g., CFCl₃) f19_3->f19_4 d2_2 Acquire HSQC/HMQC spectrum to assign protons to their attached carbons d2_1->d2_2 d2_3 Acquire HMBC spectrum for long-range H-C correlations d2_2->d2_3

Caption: Experimental workflow for the NMR analysis of this compound.

Methodology Details:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the N-H proton.

    • Ensure the sample is fully dissolved. If not, gentle warming or sonication may be required.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

    • Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹⁹F NMR Acquisition:

    • Tune and match the probe for the ¹⁹F frequency.

    • Acquire a one-dimensional fluorine spectrum. It is often informative to acquire two spectra: one with proton decoupling and one without. The decoupled spectrum will show a singlet, confirming the chemical equivalence of the two fluorine atoms, while the coupled spectrum will show the triplet due to coupling with the adjacent protons.

    • Set the spectral width to an appropriate range for fluorinated compounds (e.g., -50 to -250 ppm).

    • Reference the spectrum to an external standard like CFCl₃.

  • 2D NMR Spectroscopy (for comprehensive analysis):

    • COSY (Correlation Spectroscopy): To identify which protons are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate each proton signal with the signal of the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Conclusion

The NMR spectroscopic analysis of this compound is a multi-faceted process that provides a wealth of structural information. By combining the insights from both ¹H and ¹⁹F NMR, and employing 2D NMR techniques where necessary, researchers can unambiguously confirm the structure of this important building block and assess its purity. The predictive data and experimental protocols outlined in this guide provide a robust framework for scientists working with this and related fluorinated spirocyclic systems.

References

  • Time in Ottawa, CA. (n.d.). Google Search.
  • University of Ottawa. (n.d.). ¹⁹Fluorine NMR. Retrieved from [Link]

  • UC Santa Barbara Department of Chemistry and Biochemistry. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Electronic Supporting Information for "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation". Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information: Compact Polar Moieties Induce Lipid-Water Systems to Form Discontinuous Reverse Micellar Phase. Retrieved from [Link]

  • Holzer, W. (2001). ¹H-Chemical Shifts and Selected ¹H,¹H-Coupling Constants. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (1967). A Correlation of F¹⁹-F¹⁹ gem Coupling Constants with Chemical Shifts in the Nuclear Magnetic Resonance Spectra of Fluoroalkenes. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. [Image]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • YouTube. (2022, July 14). F-19 NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 2,7-Di(tert-butyl)pyreno[4,5-c:9,10-c']difuran and Derived Pyrenophanes. Retrieved from [Link]

  • MDPI. (2020). ¹⁹F‐NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. Retrieved from [Link]

  • SciSpace. (n.d.). General method for selective Mono-Boc protection of diamines and thereof. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

  • SciSpace. (n.d.). NMR spectroscopic study and dft calculations of vibrational analyses, giao nmr shieldings and. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • PubChem. (n.d.). 10,10-difluoro-2-oxa-7-azaspiro[4.5]decane. Retrieved from [Link]

  • IQ-USP. (n.d.). Chemical Shifts ¹H-NMR. Retrieved from [Link]

Sources

Mass spectrometry analysis of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane

Abstract: This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a compound featuring a trifecta of analytical challenges: a thermally labile protecting group, a complex spirocyclic core, and electron-withdrawing fluorine atoms. This document is designed for researchers, analytical chemists, and drug development professionals, offering field-proven insights into method development, spectral interpretation, and troubleshooting. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible analytical system.

In modern medicinal chemistry, the incorporation of fluorinated moieties and spirocyclic systems is a key strategy for optimizing the pharmacological properties of drug candidates.[1] this compound is an exemplar of such a scaffold, combining a rigid, three-dimensional architecture with the metabolic and electronic benefits of geminal difluorination. However, these same features present significant challenges for mass spectrometric characterization.

The analytical scientist is faced with three primary considerations:

  • The Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile and can undergo facile fragmentation in the ion source or during collisional activation, potentially suppressing the molecular ion signal.[2][3][4]

  • The Diaza-spirocycle: The two basic nitrogen atoms provide convenient handles for protonation, making electrospray ionization (ESI) a logical choice. The rigidity of the core influences fragmentation pathways.

  • The Geminal Difluoro Group: The high electronegativity of fluorine atoms can alter the ionization efficiency and direct fragmentation patterns, though their impact in ESI is often less pronounced than in electron ionization (EI) techniques.[5][6]

A successful analytical method must navigate these challenges to provide unambiguous identification and reliable quantification. This guide details such a method, grounded in the principles of liquid chromatography-mass spectrometry (LC-MS).

Foundational Strategy: Instrumentation and Ionization

For a polar, basic molecule like this compound, Liquid Chromatography coupled with Electrospray Ionization (LC-ESI-MS) is the premier analytical technique.[7][8]

  • Ionization Choice: Electrospray Ionization (ESI) in positive ion mode is the optimal choice. The two nitrogen atoms in the diazaspiro core are basic and readily accept a proton in an acidic mobile phase, forming a stable [M+H]⁺ ion. This "soft" ionization technique minimizes the in-source fragmentation of the labile Boc group, maximizing the abundance of the crucial molecular ion.

  • Mass Analyzer Selection: The choice of mass analyzer dictates the resolution, mass accuracy, and quantitative capabilities of the analysis.

Analyzer TypeStrengths for this ApplicationKey Considerations
Triple Quadrupole (QqQ) Unmatched sensitivity and selectivity for targeted quantification (SRM/MRM).Low resolution; not ideal for initial characterization or unknown identification.
Time-of-Flight (TOF) Excellent mass accuracy and high resolution, enabling confident empirical formula determination.A superb choice for characterization and qualitative analysis.
Orbitrap Highest resolution and mass accuracy, providing exceptional confidence in structural elucidation.Slower scan speeds can be a factor in very fast chromatography.

For the dual purposes of structural confirmation and potential quantification, a hybrid Quadrupole Time-of-Flight (Q-TOF) instrument offers the ideal balance. It provides high-resolution, accurate-mass MS and MS/MS data, which is essential for elucidating the fragmentation pathways we will discuss later.[9]

The Self-Validating Workflow: From Sample to Spectrum

A robust analytical method is a self-validating system where each step is optimized to support the next. The following workflow is designed to deliver the analyte from the vial to the detector in a state that ensures maximal information is obtained.

G cluster_prep 1. Sample & Standard Preparation cluster_lc 2. LC Separation cluster_ms 3. MS/MS Detection (Q-TOF) p1 Stock Solution: 1 mg/mL in Methanol p2 Working Solution: 1 µg/mL in 50:50 ACN:H₂O p1->p2 p3 Acidification: Add Formic Acid to 0.1% p2->p3 lc1 Column: C18, 2.1 x 50 mm, 1.8 µm p3->lc1 Injection lc2 Mobile Phase A: 0.1% Formic Acid in Water lc3 Mobile Phase B: 0.1% Formic Acid in ACN lc4 Gradient: 5% B -> 95% B over 5 min lc5 Flow & Temp: 0.4 mL/min, 40°C ms1 Ion Source: Positive Mode ESI lc5->ms1 Ionization ms2 Capillary Voltage: 3.5 kV ms3 Source Temp: 120°C ms4 Desolvation Gas: N₂ @ 350°C, 800 L/hr ms5 Acquisition: MS/MS via CID ms6 Collision Energy: Ramped 15-45 eV G cluster_frags Primary Fragmentation Pathways parent [M+H]⁺ This compound m/z 291.1725 frag1 [M+H - C₄H₈]⁺ m/z 235.1099 parent->frag1 Neutral Loss of Isobutylene (-56.06 Da) frag2 [M+H - C₅H₈O₂]⁺ m/z 191.1201 parent->frag2 Neutral Loss of Boc Group (as C₅H₈O₂) (-100.05 Da)

Sources

The Strategic Integration of the Gem-Difluoro Moiety in Spirocyclic Scaffolds: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland in Modern Drug Discovery

For decades, medicinal chemistry has been partially constrained by an over-reliance on flat, aromatic structures. While effective, these "flatland" molecules often suffer from poor solubility, metabolic instability, and off-target effects. The contemporary challenge in drug discovery is to create molecules with greater three-dimensional (3D) complexity that can navigate the intricate topographies of biological targets with higher precision and improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Spirocyclic scaffolds, which feature two rings sharing a single carbon atom, are premier examples of 3D-rich frameworks.[1][2] Their rigid, well-defined geometries offer a powerful strategy to reduce conformational flexibility, thereby enhancing binding affinity and selectivity.[3] Concurrently, the strategic incorporation of fluorine has become a cornerstone of modern drug design. The gem-difluoro (CF2) group, in particular, is a uniquely versatile tool, serving not only as a bioisostere for common functionalities but also as a profound modulator of local conformation and physicochemical properties.[4][5]

This technical guide explores the powerful synergy achieved by combining these two strategic elements. We will dissect the role of the gem-difluoro moiety within spirocyclic systems, offering a comprehensive overview of its impact on synthesis, conformational control, drug-like properties, and, ultimately, therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this advanced molecular architecture to tackle challenging biological targets.

The Gem-Difluoro Group: A Multi-Faceted Tool in Medicinal Chemistry

The utility of the gem-difluoro group extends far beyond simply adding fluorine to a molecule. Its influence stems from the unique electronic properties of fluorine and the stereochemical demands of the CF2 moiety.

Bioisosteric Replacement

The CF2 group is an excellent bioisostere for a carbonyl (C=O) group, an ether oxygen (-O-), or a sulfone (SO2).[6][7] Unlike a ketone, the gem-difluoro group is non-planar and non-polarizable, yet it possesses a strong bond dipole moment. This substitution can fundamentally alter a molecule's interaction with its target and its metabolic fate. The primary motivation for this replacement is often to block metabolic oxidation at a susceptible carbonyl position, as the C-F bond is exceptionally strong and resistant to cleavage.[5][8] In some contexts, the related difluoromethyl (CF2H) group can act as a "lipophilic hydrogen bond donor," mimicking the hydrogen-bonding capacity of hydroxyl or thiol groups.[9][10]

Bioisosteric replacement of a carbonyl with a gem-difluoro group.
Conformational Constraint

The stereoelectronic effects of the two fluorine atoms significantly influence the local geometry of the ring system. The CF2 group can act as a "conformational constraint," dictating the puckering of the ring it occupies. In macrocyclic systems, for example, CF2 groups have been shown to preferentially occupy corner locations, limiting the overall conformational space available to the molecule.[11] This effect can be harnessed to lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target.[12][13] Studies have demonstrated that gem-difluorination can even influence the equilibrium between cis and trans amide conformers in macrocycles, a profound effect that highlights its utility as a tool for conformational design.[14][15][16][17]

The Spirocyclic Scaffold: Architectures for 3D Exploration

Spirocycles are defined by their unique spiro-fusion, where two rings are connected by a single quaternary carbon.[1] This arrangement forces the two rings into perpendicular planes, creating a rigid, three-dimensional structure that projects substituents into well-defined vectors in space.

The primary advantages of using spirocyclic scaffolds in drug design include:

  • Increased Three-Dimensionality: Spirocycles inherently possess a high fraction of sp3-hybridized carbons (Fsp3), a property correlated with higher success rates in clinical development.[1]

  • Conformational Rigidity: By locking two rings together, spirocycles reduce the number of rotatable bonds and pre-organize the molecule, which can lead to enhanced potency and selectivity.[3]

  • Novel Chemical Space: These scaffolds provide access to unique molecular shapes that are often underexplored, offering opportunities for novel intellectual property.[2][18]

Spirocycles provide rigid 3D frameworks compared to planar systems.

Synthesis of Gem-Difluorinated Spirocycles

The construction of these intricate scaffolds presents a significant synthetic challenge, requiring robust and often innovative chemical methodologies. Strategies generally fall into two categories: building the spirocycle first and then fluorinating, or constructing the spirocycle from a pre-fluorinated component.

Key Methodologies:

  • Deoxofluorination of Spirocyclic Ketones: A common and direct approach involves the synthesis of a spirocyclic ketone, followed by deoxofluorination using reagents like diethylaminosulfur trifluoride (DAST) or its analogues. This method is effective but can be limited by the availability of the ketone precursor and the harshness of the fluorinating agent.

  • Concurrent Gem-Difluorination and Spirocyclization: More elegant strategies aim to form both the CF2 group and the spirocyclic core in a single cascade. For instance, a catalyst-free reaction has been developed for the synthesis of gem-difluorinated C2-spiroindoline derivatives from indole-2-carboxamides using Selectfluor, which acts as both a fluorinating agent and an initiator for the cyclization.[19]

  • Cyclization of Difluorinated Precursors: This involves the synthesis of a linear or monocyclic precursor already containing the gem-difluoro moiety, which is then subjected to a ring-closing reaction to form the spirocyclic system.[6]

Detailed Experimental Protocol: Catalyst-Free Gem-Difluorination/Spirocyclization

The following protocol is adapted from the synthesis of gem-difluorinated C2-spiroindolines and serves as a self-validating system based on published, peer-reviewed methodology.[19]

Objective: To synthesize a gem-difluorinated C2-spiroindoline derivative from an indole-2-carboxamide precursor.

Materials:

  • Indole-2-carboxamide (1.0 equiv)

  • Selectfluor (3.0 equiv)

  • Acetonitrile (CH3CN) as solvent

  • Round-bottom flask, magnetic stirrer, and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the indole-2-carboxamide substrate (1.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the substrate (concentration typically 0.1 M).

  • Reagent Addition: Add Selectfluor (3.0 equiv) to the solution in one portion at room temperature.

  • Reaction Execution: Stir the reaction mixture vigorously at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired gem-difluorinated C2-spiroindoline product.

Causality Behind Choices:

  • Selectfluor: Chosen for its dual role. It acts as an electrophilic fluorinating agent and, upon reaction, generates byproducts that facilitate the subsequent spirocyclization, obviating the need for an external catalyst.[19]

  • Acetonitrile at 80 °C: This solvent and temperature combination provides the necessary thermal energy to overcome the activation barrier for both the fluorination and cyclization steps while ensuring solubility of the reagents.

G Start Start: Indole-2-carboxamide + Selectfluor in CH3CN Step1 Heat to 80 °C under N2 Start->Step1 Step2 Monitor by TLC/LC-MS Step1->Step2 Step3 Quench with aq. NaHCO3 Step2->Step3 Step4 Extract with Ethyl Acetate Step3->Step4 Step5 Dry, Concentrate & Purify (Silica Gel Chromatography) Step4->Step5 End Product: Gem-Difluorinated Spiroindoline Step5->End

Workflow for the synthesis of a gem-difluorinated spirocycle.

Impact on Physicochemical and ADME Properties

The introduction of a gem-difluoro group into a spirocyclic scaffold has profound and predictable effects on key drug-like properties.

PropertyEffect of Gem-DifluorinationRationale & CausalityReference
pKa Decrease (0.3 - 0.5 units)The strong electron-withdrawing inductive effect of the two fluorine atoms stabilizes the conjugate base of an acid or destabilizes the protonated form of a base, lowering the pKa.
Lipophilicity (LogP) Decrease (0.54 - 0.55 units)While fluorine is lipophilic, the powerful C-F bond dipoles are often unshielded. This can increase favorable interactions with the polar stationary phase in chromatography or with water, leading to a net decrease in LogP. The effect is complex and depends on the overall molecular context.[20]
Metabolic Stability Generally IncreasedThe CF2 group blocks metabolic oxidation (e.g., hydroxylation) at that position. This is a key advantage, as seen in the development of the FDA-approved drug Ivosidenib, where this motif was crucial for metabolic stability.[20][21]
Aqueous Solubility Variable / IncreasedThe modulation of LogP and the introduction of local dipoles can lead to improved aqueous solubility, although this is highly dependent on the overall molecular structure and crystal packing forces.[20]

Case Study: Ivosidenib (Tibsovo®)

A compelling example of this strategy in action is Ivosidenib, an FDA-approved inhibitor of isocitrate dehydrogenase 1 (IDH1) for the treatment of acute myeloid leukemia. During its development, a key challenge was the metabolic instability of early leads. The researchers systematically explored modifications and discovered that incorporating a gem-difluorocyclobutane moiety was critical. This strategic choice maintained the molecule's potency while significantly enhancing its metabolic stability, leading to a viable clinical candidate.[21] This case underscores the real-world impact of using gem-difluorinated scaffolds to solve critical drug development hurdles.

Conclusion and Future Directions

The strategic fusion of a gem-difluoro moiety with a spirocyclic scaffold is a powerful approach in modern medicinal chemistry. This combination allows for the creation of rigid, 3D-oriented molecules with fine-tuned physicochemical properties and enhanced metabolic stability. The CF2 group acts as both a valuable bioisostere and a powerful conformational controller, while the spirocyclic core provides the rigid framework necessary to translate these local effects into a well-defined global molecular shape.

As synthetic methodologies become more robust and accessible, we anticipate an even wider application of this design principle. Future research will likely focus on developing novel and more complex gem-difluorinated spirocyclic building blocks, exploring their application against a broader range of biological targets, and further elucidating the subtle interplay between fluorination, conformation, and biological activity. For drug development professionals, mastering this combination of structural motifs is no longer a niche specialty but a critical tool for designing the next generation of innovative therapeutics.

References

  • ResearchGate. The synthesis of gem-difluorocyclopropanes using TMSCF 3 (31) as the... Available from: [Link]

  • PubMed Central (PMC). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Available from: [Link]

  • PubMed Central (PMC). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Available from: [Link]

  • OUCI. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of… Available from: [Link]

  • PubMed. Catalyst-Free gem-Difluorination/Spirocyclization of Indole-2-carboxamides: Synthesis of C2-Spiroindoline Derivatives. Available from: [Link]

  • ResearchGate. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Available from: [Link]

  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Available from: [Link]

  • ACS Publications. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Available from: [Link]

  • ACS Publications. Divergent Synthesis of gem-Difluorinated Oxa-Spirocyclohexadienones by One-Pot Sequential Reactions of p-Hydroxybenzyl Alcohols. Available from: [Link]

  • PubMed Central (PMC). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Available from: [Link]

  • PubMed. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Available from: [Link]

  • Diva-portal.org. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Available from: [Link]

  • ResearchGate. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. Available from: [Link]

  • RSC Publishing. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Available from: [Link]

  • ResearchGate. gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery | Request PDF. Available from: [Link]

  • ResearchGate. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. Available from: [Link]

  • ResearchGate. gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. Available from: [Link]

  • ACS Publications. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Available from: [Link]

  • RSC Publishing. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Available from: [Link]

  • PubMed. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

  • PubMed. Spirocyclic Scaffolds in Medicinal Chemistry. Available from: [Link]

  • DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

  • RSC Publishing. General access to furan-substituted gem -difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. Available from: [Link]

  • RSC Publishing. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system. Available from: [Link]

  • MDPI. Synthesis of Dihydrouracils Spiro-Fused to Pyrrolidines: Druglike Molecules Based on the 2-Arylethyl Amine Scaffold. Available from: [Link]

  • Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Available from: [Link]

  • ResearchGate. Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery | Request PDF. Available from: [Link]

  • NIH. General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. Available from: [Link]

  • PubMed. Fluorine in fragrances: exploring the difluoromethylene (CF2) group as a conformational constraint in macrocyclic musk lactones. Available from: [Link]

  • PMC. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Available from: [Link]

Sources

Navigating Chemical Space: A Guide to the Lipophilicity and pKa of Fluorinated Spirocyclic Amines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Foreword: Beyond Flatland in Medicinal Chemistry

For decades, the landscape of medicinal chemistry was largely dominated by flat, aromatic structures. While yielding numerous successes, this "flatland" approach often led to challenges in achieving optimal physicochemical and pharmacokinetic properties. The contemporary paradigm shift towards molecules with greater three-dimensionality has brought spirocyclic scaffolds to the forefront of drug design.[1][2] These rigid, inherently three-dimensional structures offer a unique opportunity to explore novel chemical space and address the liabilities of their planar counterparts.[2][3] When combined with the strategic incorporation of fluorine—an element with a profound ability to modulate molecular properties—we unlock a powerful toolkit for fine-tuning drug candidates.[4][5][6]

This guide provides an in-depth exploration of the interplay between the spirocyclic core, fluorination, and the two critical physicochemical parameters that govern a drug's journey through the body: lipophilicity and basicity (pKa). As researchers, scientists, and drug development professionals, a deep, mechanistic understanding of these relationships is paramount to rationally designing the next generation of therapeutics.

The Ascendancy of Spirocyclic Scaffolds

Spirocycles, characterized by two rings sharing a single carbon atom, introduce a defined three-dimensional geometry into a molecule.[3] This structural feature is a departure from the often-flexible nature of acyclic and monocyclic systems, offering several distinct advantages in drug design:

  • Enhanced sp3 Character: The prevalence of sp3-hybridized carbons in spirocyclic systems increases the fraction of sp3 carbons (Fsp3) in a molecule. A higher Fsp3 count is often correlated with improved clinical success, likely due to better solubility, reduced promiscuity, and more favorable metabolic profiles.[2]

  • Precise Vectorial Orientation: The rigid framework of a spirocycle allows for the precise positioning of substituents in three-dimensional space. This is critical for optimizing interactions with biological targets and can lead to significant gains in potency and selectivity.[2]

  • Novel Intellectual Property: The unique and often complex nature of spirocyclic scaffolds provides fertile ground for generating novel chemical entities with strong intellectual property positions.

The following diagram illustrates the fundamental concept of how spirocyclic scaffolds enable escape from "flatland" in medicinal chemistry.

G cluster_0 Traditional 'Flatland' Scaffolds cluster_1 3D Spirocyclic Scaffolds Aromatic Ring Aromatic Ring Flexible Chain Flexible Chain Aromatic Ring->Flexible Chain Spirocyclic Core Spirocyclic Core Aromatic Ring->Spirocyclic Core Substituent 1 Substituent 1 Spirocyclic Core->Substituent 1 Defined Vector Substituent 2 Substituent 2 Spirocyclic Core->Substituent 2 Defined Vector Escape Escape from Flatland

Caption: Transition from planar to 3D scaffolds.

Fluorine: The Subtle Modulator

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[5][6] Its small size and high electronegativity allow it to exert profound effects without significantly increasing steric bulk.[5] Key impacts of fluorination include:

  • Metabolic Stability: The strength of the carbon-fluorine bond makes it resistant to metabolic cleavage, often blocking sites of oxidation and prolonging a drug's half-life.[7]

  • Conformational Control: Fluorine's electronegativity can influence molecular conformation through steric and electronic effects, which can be harnessed to favor a bioactive conformation.

  • Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.[5]

Crucially, fluorine substitution is a powerful tool for modulating lipophilicity and pKa, the core topics of this guide.[4][8]

The Delicate Dance: Fluorine, Spirocycles, and Lipophilicity (LogP & LogD)

Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a critical determinant of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[9][10] It is typically expressed as LogP (the partition coefficient for the neutral form of the molecule) or LogD (the distribution coefficient at a specific pH, which accounts for both neutral and ionized forms).[11][12]

The impact of fluorination on lipophilicity is highly context-dependent.[13] While it is sometimes stated that fluorine increases lipophilicity, this is an oversimplification.[14][15] The reality is more nuanced:

  • Alkyl vs. Aryl Fluorination: Fluorination of an alkyl group often decreases lipophilicity due to the strong electron-withdrawing nature of fluorine.[16] Conversely, fluorination of an aromatic ring tends to increase lipophilicity, as the low polarizability of the C-F bond can enhance hydrophobic interactions.[16]

  • Degree of Fluorination: The number of fluorine atoms and their placement can lead to counterintuitive effects on lipophilicity.[13] For example, a monofluoromethyl group (CH2F) may have a different impact than a trifluoromethyl group (CF3).

  • Molecular Environment: The overall electronic and steric environment of the molecule influences the net effect of fluorination on lipophilicity.[13]

The spirocyclic core itself contributes significantly to the overall lipophilicity of the molecule, primarily through its hydrocarbon framework. The interplay between the fluorinated substituents and the spirocyclic scaffold determines the final LogD value.

Table 1: Predicted Lipophilicity Changes in a Hypothetical Spirocyclic Amine Series

CompoundStructureModificationPredicted LogD at pH 7.4Rationale
Parent Spiro[3.3]heptan-2-amine-2.1Baseline lipophilicity of the spirocyclic core.
1-Fluoro 1-Fluoro-spiro[3.3]heptan-2-amineSingle alkyl fluorine1.9Electron-withdrawing fluorine atom slightly decreases lipophilicity.
1,1-Difluoro 1,1-Difluoro-spiro[3.3]heptan-2-amineGem-difluoro alkyl1.8Increased polarity from two fluorine atoms further reduces lipophilicity.
Aryl-Fluoro 6-(4-fluorophenyl)spiro[3.3]heptan-2-amineAromatic fluorine3.5The fluorophenyl group significantly increases hydrophobicity.

The Inductive Effect: Fluorine, Spirocycles, and Basicity (pKa)

The pKa of an amine is a measure of its basicity and dictates its ionization state at a given pH. This is of paramount importance for drug candidates, as the ionization state affects solubility, membrane permeability, and target binding. For an amine (B), the equilibrium is:

B + H₂O ⇌ BH⁺ + OH⁻

The pKa is the pH at which the concentration of the protonated form (BH⁺) equals the concentration of the neutral form (B).

The introduction of fluorine atoms near an amine has a predictable and significant effect on its pKa. Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation. Consequently, fluorination almost invariably decreases the basicity (lowers the pKa) of an amine .[17][18]

The magnitude of this pKa reduction depends on:

  • Proximity: The closer the fluorine atom(s) to the amine, the stronger the inductive effect and the greater the reduction in pKa.

  • Number of Fluorine Atoms: The pKa-lowering effect is cumulative. A difluoro or trifluoro group will have a more pronounced effect than a single fluorine atom.

The spirocyclic scaffold can also influence the pKa of the amine through conformational effects that may alter the accessibility of the nitrogen lone pair. However, the inductive effect of fluorine is typically the dominant factor.

G cluster_0 Non-Fluorinated Amine cluster_1 Fluorinated Amine Amine_NF R-CH2-NH2 pKa_NF pKa ≈ 10.5 Amine_NF->pKa_NF High Basicity Amine_F F-CH2-CH2-NH2 Amine_NF->Amine_F Fluorination pKa_F pKa ≈ 9.0 Amine_F->pKa_F Reduced Basicity Inductive_Effect Fluorine's Inductive Effect

Caption: Impact of fluorination on amine basicity.

Experimental Protocols for Accurate Characterization

While computational models can provide valuable estimates, the experimental determination of LogD and pKa remains the gold standard in drug discovery.[19]

Protocol for LogD Determination via the Shake-Flask Method

This protocol is based on the traditional and widely accepted shake-flask method.[20][21]

Objective: To determine the distribution coefficient (LogD) of a fluorinated spirocyclic amine at physiological pH (7.4).

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • HPLC system with a suitable column and detector (UV or MS)

Methodology:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously for 30 minutes and allow the layers to separate overnight. Collect each phase. This step is critical to ensure that the volume of each phase does not change during the experiment.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 10 mM).

  • Partitioning: a. In a glass vial, add a precise volume of the pre-saturated PBS (e.g., 1 mL). b. Add a small volume of the compound stock solution to the PBS to achieve a final aqueous concentration in the low micromolar range (e.g., 10 µM). c. Add an equal volume of pre-saturated n-octanol (e.g., 1 mL). d. Cap the vial tightly and vortex vigorously for 1 hour to ensure thorough mixing and partitioning equilibrium.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 20 minutes to achieve complete separation of the aqueous and organic layers.

  • Quantification: a. Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase. b. Dilute the aliquots as necessary with the appropriate mobile phase for HPLC analysis. c. Analyze the concentration of the compound in each phase using a validated HPLC method.

  • Calculation: The LogD is calculated using the following formula: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

G Start Prepare Pre-saturated n-Octanol and PBS Partition Partition Compound between Phases Start->Partition Separate Centrifuge for Phase Separation Partition->Separate Quantify Quantify Compound in Each Phase (HPLC) Separate->Quantify Calculate Calculate LogD Quantify->Calculate

Caption: Workflow for LogD determination.

Protocol for pKa Determination via Potentiometric Titration

This method directly measures the change in pH of a solution upon addition of a titrant.

Objective: To determine the pKa of a fluorinated spirocyclic amine.

Materials:

  • Test compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • High-purity water (degassed)

  • Potentiometer with a calibrated pH electrode

  • Autotitrator or manual burette

Methodology:

  • Compound Dissolution: Accurately weigh a small amount of the test compound and dissolve it in a known volume of high-purity water. A co-solvent (e.g., methanol) may be used if solubility is low, but its concentration should be kept to a minimum (<5%).

  • Initial pH Adjustment: If the compound is a free base, titrate with the standardized HCl solution to a pH well below the expected pKa (e.g., pH 2-3) to ensure the amine is fully protonated.

  • Titration: Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant. Record the pH of the solution after each addition. The titration should proceed well past the equivalence point (e.g., to pH 11-12).

  • Data Analysis: a. Plot the recorded pH values against the volume of NaOH added. b. The equivalence point is the point of maximum slope on the titration curve (the inflection point). c. The pKa is the pH at which exactly half of the volume of NaOH required to reach the equivalence point has been added. d. Alternatively, sophisticated software can be used to analyze the titration curve and derive the pKa value.

Conclusion and Future Outlook

The strategic combination of spirocyclic scaffolds and fluorine substitution offers a powerful approach to designing drug candidates with optimized physicochemical properties. Fluorinated spirocyclic amines provide a unique opportunity to modulate lipophilicity and basicity in a controlled manner, thereby enhancing the likelihood of clinical success. As our understanding of the subtle interplay between these structural elements grows, so too will our ability to rationally design molecules that are not only potent and selective but also possess the requisite ADMET properties to become effective medicines. The continued development of novel synthetic methods for accessing diverse fluorinated spirocyclic amines will undoubtedly fuel further innovation in this exciting area of medicinal chemistry.[22][23][24]

References

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
  • National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Quora. (2020, March 24). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?.
  • ResearchGate. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)
  • ACS Publications. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
  • PubMed. (2010). Lipophilicity in drug discovery.
  • MDPI. (n.d.).
  • PMC - NIH. (n.d.).
  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • ChemRxiv. (2024, July 23).
  • ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry.
  • ResearchGate. (2025, August 8).
  • YouTube. (2023, July 25).
  • PMC. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • ResearchGate. (n.d.). Synthesis of spirocyclic amines trans‐ and cis‐15 a–d with a fluorine....
  • PubMed. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
  • ResearchGate. (2025, August 10).
  • Nottingham ePrints. (n.d.).
  • Royal Society of Chemistry. (2016, August 3). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry.
  • Chapman University Digital Commons. (2024, December 5).
  • Royal Society of Chemistry. (2025, July 30). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Oreate AI Blog. (2026, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry.
  • PMC - NIH. (n.d.).
  • Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • MDPI. (2024, July 30).
  • ResearchGate. (2025, December 10). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • Encyclopedia.pub. (2022, August 25).
  • Taylor & Francis Online. (n.d.).
  • Alfa Chemistry. (n.d.).
  • MDPI. (n.d.).

Sources

A Technical Guide to 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane: A Novel Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Spirocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer enhanced pharmacological properties is perpetual. Among the myriad of structural motifs, spirocycles have garnered significant attention due to their inherent three-dimensionality, which can lead to improved target specificity and reduced off-target effects. When combined with fluorine, an element known for its ability to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity, the resulting fluorinated spirocyclic systems represent a promising class of building blocks for the synthesis of new therapeutic agents.[1] This guide focuses on a particularly interesting example: 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane (CAS Number: 1221818-66-1), a versatile intermediate poised for application in innovative drug design.

This document serves as a comprehensive technical resource, providing insights into the commercial availability, a plausible synthetic route, key physicochemical properties, and the potential applications of this valuable compound.

Commercial Availability

This compound is accessible through various chemical suppliers, facilitating its use in research and development. The compound is typically available in research quantities, with purity specifications generally suitable for synthetic applications.

Table 1: Commercial Suppliers of this compound

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Alachem Co., Ltd.[2]1221818-66-1C13H22F2N2O2276.32
CymitQuimica (Indagoo)[3]1221818-66-1C13H22F2N2O2276.3228
BTCpharm1221818-66-1C13H22F2N2O2276.32

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Proposed Synthetic Pathway

While a specific, detailed synthesis of this compound has not been extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be constructed based on established and reliable organic chemistry transformations. The proposed pathway involves three key stages: formation of the diazaspiroketone core, geminal difluorination, and regioselective Boc-protection.

G cluster_0 Stage 1: Diazaspiroketone Formation cluster_1 Stage 2: Geminal Difluorination cluster_2 Stage 3: Regioselective Boc-Protection A Starting Materials B 2,7-Diazaspiro[4.5]decan-10-one A->B Multi-step synthesis C 10,10-Difluoro-2,7-diazaspiro[4.5]decane B->C Deoxofluorination (e.g., DAST) D This compound (Target Molecule) C->D Boc2O, Base

Caption: Proposed three-stage synthesis of the target molecule.

Stage 1: Synthesis of 2,7-Diazaspiro[4.5]decan-10-one

The synthesis of the core diazaspiroketone can be achieved through various established methods for constructing spirocyclic systems. One potential approach involves a multi-step sequence starting from readily available materials, culminating in the formation of the key intermediate, 2,7-diazaspiro[4.5]decan-10-one.

Stage 2: Geminal Difluorination of the Ketone

The introduction of the gem-difluoro group at the 10-position is a critical step. This transformation can be effectively carried out using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) is a commonly employed reagent for the conversion of ketones to geminal difluorides.[4][5]

Experimental Protocol (Representative):

  • Dissolution: Dissolve 2,7-diazaspiro[4.5]decan-10-one (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of diethylaminosulfur trifluoride (DAST) (2.0-2.5 eq) in anhydrous DCM to the cooled ketone solution. The reaction is often exothermic and requires careful temperature control.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction and Purification: Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product, 10,10-difluoro-2,7-diazaspiro[4.5]decane, can be purified by column chromatography on silica gel.

Stage 3: Regioselective N-Boc Protection

The final step involves the regioselective protection of one of the secondary amine functionalities with a tert-butoxycarbonyl (Boc) group. The two nitrogen atoms in the diazaspirocycle exhibit different steric environments, which can be exploited to achieve regioselectivity.

Experimental Protocol (Representative):

  • Dissolution: Dissolve 10,10-difluoro-2,7-diazaspiro[4.5]decane (1.0 eq) in a suitable solvent such as DCM or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1-1.5 eq).

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 eq) in the same solvent.[6][7]

  • Reaction: Stir the reaction mixture at room temperature for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The final product, this compound, is then purified by flash column chromatography.

Physicochemical Properties and Analytical Characterization

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₁₃H₂₂F₂N₂O₂
Molecular Weight 276.32 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like DCM, chloroform, ethyl acetate, and methanol.
XLogP3 ~1.5 - 2.5 (estimated)
Hydrogen Bond Donors 1 (the unprotected secondary amine)
Hydrogen Bond Acceptors 4 (two nitrogen atoms, two oxygen atoms of the Boc group)

Expected Analytical Data:

  • ¹H NMR: The spectrum would show characteristic signals for the Boc group (a singlet around 1.4-1.5 ppm), and complex multiplets for the diastereotopic protons of the pyrrolidine and piperidine rings.

  • ¹³C NMR: Resonances for the Boc group's quaternary carbon (around 80 ppm) and carbonyl carbon (around 155 ppm) would be present. The carbon bearing the two fluorine atoms would appear as a triplet due to C-F coupling.

  • ¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.

  • Mass Spectrometry (MS): The ESI-MS spectrum would show a prominent peak for the [M+H]⁺ ion at m/z 277.17.

Applications in Drug Discovery

The unique structural features of this compound make it a highly attractive building block for medicinal chemistry programs. The incorporation of this scaffold into drug candidates can offer several advantages.

G cluster_0 Key Structural Features cluster_1 Potential Therapeutic Benefits Scaffold This compound Unprotected Amine Boc-protected Amine A Spirocyclic Core (3D architecture, novelty) Scaffold->A B gem-Difluoro Group (Metabolic stability, pKa modulation) Scaffold->B C Diazaspiro Linkage (Vectors for diversification) Scaffold->C D Improved Potency and Selectivity A->D E Enhanced DMPK Properties B->E F Access to Novel Chemical Space C->F

Sources

Stereochemical Architecture and Synthetic Logic of 2,7-Diazaspiro[4.5]decane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The 2,7-diazaspiro[4.5]decane system represents a "privileged scaffold" in modern drug discovery—a term reserved for molecular frameworks that, due to their inherent 3D geometry and rigidity, are statistically more likely to bind to biological targets.[1] Unlike flat heteroaromatics, this spirocyclic core projects substituents into defined non-planar vectors, making it ideal for probing the chiral pockets of enzymes (e.g., NAMPT) and receptors (e.g., GPCRs).[1]

This guide synthesizes the structural logic, stereochemical intricacies, and synthetic protocols required to master this scaffold.

Structural Anatomy & Stereochemical Fundamentals

The 2,7-diazaspiro[4.5]decane core consists of a five-membered pyrrolidine ring and a six-membered piperidine ring fused at a single quaternary carbon (the spiro center).[1]

Numbering and Nomenclature

Correct numbering is critical for IP and regulatory documentation. The standard IUPAC convention for spiroalkanes prioritizes the smaller ring, but heteroatom placement dictates the specific locants.

  • Spiro Center: Position 5.

  • Pyrrolidine Ring (Ring A): Positions 1–4.[1] Nitrogen is at position 2 .[1]

  • Piperidine Ring (Ring B): Positions 6–10.[1] Nitrogen is at position 7 .[1]

Formula:


Symmetry: 

(Asymmetric).
The Chirality of the Spiro Center

Unlike symmetric spiro systems (e.g., spiro[4.4]nonane), the 2,7-diazaspiro[4.5]decane scaffold is inherently chiral even without substituents.[1] The spiro carbon (C5) is a stereocenter because the four paths radiating from it are chemically distinct:

  • Path A (Ring A,

    
    -N): 
    
    
    
    (Shortest path to Nitrogen).[1]
  • Path B (Ring B,

    
    -N): 
    
    
    
    (Next shortest path to Nitrogen).[1]
  • Path C (Ring A,

    
    -N): 
    
    
    
    .
  • Path D (Ring B,

    
    -C): 
    
    
    
    .

CIP Priority Assignment: Applying Cahn-Ingold-Prelog (CIP) rules:

  • Priority 1:

    
     (Bonded directly to N).
    
  • Priority 2:

    
     (Bonded to C, which is bonded to N).
    
  • Priority 3:

    
     (Bonded to C, which is bonded to C, then N).
    
  • Priority 4:

    
     (Longest carbon chain before heteroatom).[1]
    

Consequently, the scaffold exists as stable (R)- and (S)- enantiomers.[1]

Conformational Landscape
  • Ring A (Pyrrolidine): Adopts an envelope conformation .[1] The flap usually involves

    
     or 
    
    
    
    to minimize torsional strain, though the spiro-fusion imposes rigidity.
  • Ring B (Piperidine): Adopts a chair conformation .[1] The nitrogen at position 7 prefers an orientation that minimizes 1,3-diaxial interactions with the spiro-ring substituents.[1]

Diagram 1: Structural Logic & Priority Rules

SpiroStereo cluster_RingA Ring A (Pyrrolidine) cluster_RingB Ring B (Piperidine) Spiro Spiro Center (C5) C1 C1 (Priority 1) Spiro->C1 Path A C4 C4 (Priority 3) Spiro->C4 Path C C6 C6 (Priority 2) Spiro->C6 Path B C10 C10 (Priority 4) Spiro->C10 Path D N2 N2 C1->N2 N7 N7 C6->N7

Caption: CIP Priority assignment for the C5 spiro-center. Path A (C1) holds highest priority due to direct N-attachment.[1]

Synthetic Strategies for Stereocontrol[2]

Synthesizing the 2,7-diazaspiro[4.5]decane core requires overcoming the entropy barrier of forming a quaternary center. Two primary strategies dominate: Sequential Cyclization (Traditional) and Metal-Catalyzed Domino Reactions (Modern).[1]

Protocol A: The "Schmidt-Aubé" Intramolecular Rearrangement

This method is robust for generating 2-amino-spiro[4.5]decane-6-ones, which can be reduced to the core diamine.[1]

  • Precursor Assembly: Alkylation of a cyclic ketone (e.g., 4-piperidone derivative) with an azido-alkyl chain.[1]

  • Schmidt Reaction: Treatment with TFA or Lewis Acid triggers an intramolecular rearrangement. The alkyl azide attacks the ketone, followed by migration of the carbon bond to form the lactam (Ring A expansion/formation).

  • Reduction:

    
     reduction of the resulting lactam yields the secondary amine.
    
Protocol B: Pd-Catalyzed Domino Cyclization (Enantioselective)

For high enantiomeric excess (ee), palladium-catalyzed cascades using chiral ligands (e.g., BINAP or phosphoramidites) are preferred.[1]

Step-by-Step Methodology:

  • Substrate: Unactivated yne-en-yne or alkene-tethered amide.[1]

  • Catalyst System:

    
     (5 mol%) + (R)-BINAP (6 mol%).[1]
    
  • Conditions: Toluene,

    
    , 12h.[1]
    
  • Mechanism:

    • Oxidative addition to aryl halide (if coupling).[1]

    • Carbopalladation of the alkyne.

    • Intramolecular alkene insertion (forming the spiro junction).

    • Reductive elimination.[1]

Diagram 2: Synthetic Workflow (Pd-Catalyzed)

Synthesis Start Linear Precursor (Yne-en-yne / Amide) Cycle Domino Cyclization (Carbopalladation -> Insertion) Start->Cycle Toluene, 80°C Cat Catalyst Activation Pd(OAc)2 + (R)-BINAP Cat->Cycle Prod Chiral Spiro Scaffold (>90% ee) Cycle->Prod Reductive Elimination

Caption: Pd-catalyzed domino sequence for constructing the quaternary spiro center with high stereocontrol.

Analytical Resolution & Characterization

Since many synthetic routes yield racemates, resolution is a standard workflow.

Chiral HPLC Resolution

Separation of the (R) and (S) enantiomers is routinely achieved using polysaccharide-based stationary phases.[1]

ParameterStandard Protocol
Column Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (or 254 nm if aromatic substituents present)
Selectivity (

)
Typically > 1.2 for N-protected derivatives
Absolute Configuration Determination
  • X-Ray Crystallography: The gold standard. Requires a heavy atom derivative (e.g., p-bromobenzoyl derivative at N2 or N7) to utilize anomalous dispersion.[1]

  • Circular Dichroism (CD): Comparison of experimental CD spectra with TD-DFT calculated spectra. The "Cotton Effect" at 200-220 nm is diagnostic of the spiro-center configuration.

Medicinal Chemistry Applications

The 2,7-diazaspiro[4.5]decane core is not just a linker; it is a pharmacophore orienting unit .[1]

Case Study: KRAS-G12D Inhibition

Recent work (e.g., HDB-series compounds) has utilized the 2,7-diazaspiro[4.5]decane core to target the KRAS-G12D mutation.[1]

  • Mechanism: The spiro scaffold locks the inhibitor in a conformation that wedges into the switch-II pocket of KRAS.

  • Stereochemical Impact: Only the (S)-enantiomer (typically) fits the chiral pocket; the (R)-enantiomer often clashes with residue Q61 or causes steric repulsion with the protein backbone.[1]

Case Study: NAMPT Inhibitors

In Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, the spiro core replaces the traditional piperazine linker.

  • Benefit: Improved solubility and metabolic stability (reduced CYP inhibition) compared to flat aromatic linkers.[1]

  • Vector: The 2,7-substitution pattern orients the "warhead" (pyridine cap) and the "tail" (hydrophobic group) at a precise ~109.5° angle, mimicking the transition state of the enzymatic reaction.

References

  • Synthesis and differential functionalisation of pyrrolidine and piperidine based spirodiamine scaffolds. Tetrahedron, 2013. Link[1]

  • Absolute configuration of 2,7-diazaspiro[4,4]nonane.[1][2] A reassignment. Journal of Organic Chemistry, 1981. Link[1]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors. Computers in Biology and Medicine, 2025.[1] Link[1]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. RSC Advances, 2014.[1] Link[1]

  • Stereochemistry of Spiro Compounds. Topics in Stereochemistry, Wiley-Interscience.[1] (General Reference for CIP Rules in Spiro systems).

Sources

Advanced Conformational Analysis of Boc-Protected Diazaspirocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of Boc-Protected Diazaspirocycles Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists.

Navigating Rotameric Complexity in -Rich Scaffolds

Executive Summary

Diazaspirocycles (e.g., 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[3.5]nonane) have emerged as critical "bioisosteric engines" in modern drug discovery.[1] They offer defined 3D vectors that depart from the flat topology of traditional aromatic scaffolds, improving solubility and metabolic stability. However, the introduction of the tert-butyloxycarbonyl (Boc) protecting group—ubiquitous in synthetic intermediates—introduces significant conformational complexity.

The steric bulk of the tert-butyl group and the restricted rotation of the carbamate bond frequently result in rotameric signal doubling in NMR and complex energy landscapes. This guide provides a rigorous technical framework for analyzing these conformations, distinguishing dynamic rotamers from static impurities, and leveraging this structural data for rational drug design.

The Structural Physics of the "Boc Effect"[2]

Before analyzing the spirocycle, one must master the protecting group. The Boc group is not a passive shield; it is a conformational lock.

The Carbamate Rotamerism

The N–C(O) bond in the Boc group possesses partial double-bond character due to resonance (


). This creates a rotational barrier of approximately 15–20 kcal/mol , leading to the existence of distinct syn (E) and anti (Z) rotamers that exchange slowly on the NMR timescale at room temperature.
  • Syn Rotamer: The tert-butyl group is syn to the ring nitrogen's substituent. Often sterically disfavored in substituted rings.[1]

  • Anti Rotamer: The tert-butyl group is anti.[1] Typically the major conformer, but spirocyclic strain can invert this preference.

Ring Puckering and Inversion

In diazaspirocycles, the Boc group influences the puckering of the saturated rings.

  • Azetidine Rings (e.g., 2,6-diazaspiro[3.3]heptane): The ring is not planar; it puckers to relieve torsional strain. The Boc group prefers an equatorial-like orientation to minimize 1,3-diaxial-like interactions.[1]

  • Piperidine Rings (e.g., 2,7-diazaspiro[3.5]nonane): The 6-membered ring undergoes chair-chair inversion.[1] A bulky N-Boc group creates significant

    
     strain with adjacent equatorial protons, often flattening the ring or forcing specific chair conformers.
    

Experimental Characterization Protocols

Protocol A: Variable Temperature (VT) NMR

Objective: Confirm that signal doubling is due to rotamers (dynamic equilibrium) rather than diastereomers or impurities (static).

Methodology:

  • Solvent Selection: Use a high-boiling deuterated solvent (e.g., DMSO-

    
    , Toluene-
    
    
    
    , or Tetrachloroethane-
    
    
    ).[1] DMSO is preferred for solubility but Toluene allows lower temperature ranges if coalescence is not reached.[1]
  • Baseline Scan (298 K): Acquire a standard

    
    H NMR.[1] Note the split peaks (often 1:1 to 3:1 ratio).
    
  • Stepwise Heating: Increase temperature in 10 K increments (300 K

    
     370 K).
    
  • Observation:

    • Rotamers: Peaks will broaden (exchange regime) and eventually coalesce into a single sharp singlet (fast exchange limit).[1]

    • Impurities/Diastereomers: Peaks will remain distinct (though chemical shifts may drift slightly).[1]

  • Calculation: Use the coalescence temperature (

    
    ) to calculate the free energy of activation (
    
    
    
    ) using the Eyring equation:
    
    
    Where
    
    
    is the separation of the signals (Hz) at the slow exchange limit.
Protocol B: 2D-EXSY / NOESY Analysis

Objective: Map the spatial proximity and chemical exchange between conformers.[1]

Methodology:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Look for cross-peaks between the tert-butyl protons and the ring protons.[1]

    • Diagnostic: If the tert-butyl group shows NOE to the axial protons of the ring, it suggests a specific rotameric orientation.

  • EXSY (Exchange Spectroscopy): In a phase-sensitive NOESY, chemical exchange peaks (rotamer A converting to rotamer B) will have the same phase as the diagonal peaks, whereas NOE peaks (spatial proximity) will have the opposite phase .

    • Application: This definitively proves the two sets of signals are chemically exchanging species.

Computational Workflow: From In Silico to Structure

Modern analysis requires validating experimental data with Density Functional Theory (DFT).[1]

Diagram 1: Conformational Analysis Workflow

ConformationalWorkflow cluster_0 Phase 1: Conformational Search cluster_1 Phase 2: QM Optimization cluster_2 Phase 3: Analysis Start Input Structure (SMILES/3D) MM_Search Monte Carlo / Molecular Dynamics (Force Field: OPLS4 or MMFF94) Start->MM_Search Filter Filter Redundant Conformers (RMSD < 0.5 Å) MM_Search->Filter DFT_Opt DFT Optimization (B3LYP/6-31G* or wB97X-D) Filter->DFT_Opt Freq_Calc Frequency Calculation (Ensure no imaginary freqs) DFT_Opt->Freq_Calc Solvation Solvation Model (SMD/PCM) Match NMR Solvent Freq_Calc->Solvation Boltzmann Boltzmann Weighting (Calculate Population %) Solvation->Boltzmann NMR_Pred GIAO NMR Prediction Compare to Exp. Spectra Boltzmann->NMR_Pred

Caption: Integrated computational workflow for validating rotameric populations in diazaspirocycles.

Case Studies: Specific Scaffolds

Case A: 2,6-Diazaspiro[3.3]heptane (The Strained Core)
  • Structure: Two azetidine rings sharing a spiro carbon.[1]

  • Conformational Insight: The cyclobutane rings are puckered (butterfly shape). When N-Boc protected, the amide bond tries to enforce planarity on the nitrogen, fighting the ring strain.

  • Key Observation: This scaffold is highly sensitive to acid.[1] During deprotection (removal of Boc), do not use HCl if possible, as it can induce ring-opening.[1] TFA/DCM is the preferred method to maintain the spiro integrity [1].

  • NMR Signature: The methylene protons often appear as complex multiplets rather than simple doublets due to the puckering desymmetrizing the faces of the rings.

Case B: 2,7-Diazaspiro[3.5]nonane (The Piperidine Hybrid)
  • Structure: A six-membered piperidine ring spiro-fused to an azetidine.[1]

  • Conformational Insight: The 6-membered ring behaves like a classical chair.[1] The Boc group on the piperidine nitrogen (

    
    ) will prefer an equatorial orientation to avoid 1,3-diaxial strain, but the tert-butyl group's sheer size can destabilize the chair, sometimes favoring a twist-boat conformation in solution [2].
    
  • Implication: When docking this molecule, do not assume a perfect chair. Run a conformational search to identify if the "twist" conformer is energetically accessible (< 2 kcal/mol), as this will alter the vector of the

    
     amine significantly.
    

Data Summary: Rotameric Energy Barriers[3][4][5]

Scaffold TypeDominant InteractionTypical

(Rot)
Coalescence Temp (

)
N-Boc Piperidine

Strain
14–16 kcal/mol~320–340 K
N-Boc Azetidine Ring Strain / Planarity12–14 kcal/mol~300–320 K
N-Boc Proline Steric Clash (C

)
18–20 kcal/mol>360 K
Diazaspiro[3.3] Torsional Strain13–15 kcal/mol~310 K

References

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes."[1] Organic Letters, vol. 11, no.[2] 16, 2009. Link

  • Fukaya, K., et al. "Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations."[1] Journal of Organic Chemistry, 2023. Link

  • Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. 5th ed., Wiley, 2014. (Standard reference for Boc deprotection stability).
  • Bain, A. D. "Chemical Exchange in NMR."[1] Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 43, no. 3-4, 2003.[1] Link

Sources

The Strategic Integration of Difluorinated Spirocycles in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is a paramount challenge. Bioisosteric replacement has emerged as a cornerstone strategy in lead optimization, enabling the fine-tuning of molecular properties to enhance efficacy, selectivity, and pharmacokinetics. This guide provides an in-depth technical exploration of a particularly compelling class of bioisosteres: difluorinated spirocycles. By merging the conformational rigidity and three-dimensional topology of spirocyclic systems with the unique electronic perturbations of gem-difluorination, these motifs offer a sophisticated tool to navigate the complexities of drug design. We will dissect the strategic rationale for their implementation, detail robust synthetic methodologies, analyze their profound impact on physicochemical and ADME properties, and present case studies that underscore their value in overcoming prevalent challenges in medicinal chemistry.

The Rationale: Why Difluorinated Spirocycles?

The decision to incorporate a difluorinated spirocycle into a drug candidate is a strategic one, driven by the need to solve specific, often intertwined, challenges encountered during lead optimization.[1][2] This choice is not merely about increasing molecular complexity but about leveraging a unique combination of structural and electronic features to achieve a superior pharmacological profile.

1.1. The Power of Spirocyclic Scaffolds: Beyond "Flatland"

Medicinal chemistry has progressively moved away from planar, aromatic-heavy structures towards more three-dimensional, sp³-rich scaffolds.[3] Spirocycles, which feature two rings sharing a single atom, are at the forefront of this evolution for several key reasons:

  • Conformational Rigidity: The spirocyclic core imparts a high degree of conformational constraint, reducing the entropic penalty upon binding to a biological target. This pre-organization can lead to significant gains in binding affinity and selectivity.[3]

  • Precise Vectorial Display: The rigid framework allows for the precise spatial orientation of substituents, enabling optimal interactions with target proteins. This is a level of control that is difficult to achieve with more flexible acyclic or monocyclic systems.

  • Novel Chemical Space: Spirocycles provide access to underexplored areas of chemical space, often leading to novel intellectual property.[2]

1.2. The Influence of Gem-Difluorination: More Than a Lipophilic Hydrogen Bond Donor

The introduction of a gem-difluoromethylene (CF₂) group into an organic molecule is a well-established tactic to modulate its properties.[4] The CF₂ group is often considered a bioisostere of an ether oxygen or a carbonyl group, but its influence is far more nuanced:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile methylene or methine group with a CF₂ group can effectively block a "soft spot" in a molecule, thereby increasing its half-life.

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms create a significant dipole moment, which can impact a molecule's pKa, lipophilicity (LogP), and solubility in complex ways. While often increasing lipophilicity, the effect is highly context-dependent.

  • Conformational Control: The CF₂ group can act as a "conformational constraint," influencing the preferred geometry of the ring system it occupies. It has been shown to favor corner locations in macrocycles, thereby limiting the available conformational space.[5][6]

1.3. The Synergy: A Strategic Bioisosteric Replacement

The combination of a spirocyclic scaffold with gem-difluorination creates a powerful bioisosteric unit that can be used to replace common chemical motifs, such as tert-butyl groups or phenyl rings, that may be associated with poor metabolic stability or undesirable physicochemical properties.[7][8]

The strategic decision to employ a difluorinated spirocycle is often driven by a multi-parameter optimization challenge, as illustrated in the following decision workflow:

digraph "decision_workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 1. Decision workflow for employing difluorinated spirocycles.

Synthesis of Difluorinated Spirocycles: Key Methodologies

The accessibility of difluorinated spirocycles has been significantly enhanced by recent advances in synthetic chemistry. Below are detailed protocols for two robust and versatile methods.

2.1. Palladium-Catalyzed Spirocyclopropanation of gem-Difluoroalkenes

This method provides a powerful and direct route to construct gem-difluorinated spiro[2.4]heptane systems.[9] The reaction proceeds via the formation of a π-allylpalladium 1,4-dipole, which then undergoes spirocyclopropanation with a gem-difluoroalkene.[10]

digraph "synthesis_workflow_1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 2. Workflow for Palladium-Catalyzed Spirocyclopropanation.

Experimental Protocol: Synthesis of a model 6,6-difluoro-5-oxaspiro[2.4]heptane [9]

  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (5 mol%) and triphenyl phosphite (20 mol%).

  • Addition of Reagents: Add the allylic carbonate (1.0 equiv) and the gem-difluoroalkene (1.2 equiv) dissolved in anhydrous toluene.

  • Reaction: Stir the mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired gem-difluorinated spirocycle.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.

Causality and Self-Validation: The use of a palladium catalyst is crucial for the formation of the reactive π-allylpalladium intermediate. The choice of ligand (triphenyl phosphite) is critical for modulating the reactivity and preventing side reactions like β-fluoride elimination. The protocol is self-validating through rigorous characterization of the final product, ensuring the correct regiochemistry and stereochemistry of the spirocyclic system.

2.2. Multigram Synthesis of 6,6-Difluorospiro[3.3]heptane Building Blocks

For applications requiring larger quantities of material, a convergent synthesis strategy starting from commercially available precursors is highly effective. This approach allows for the production of key building blocks on a multigram to kilogram scale.[11]

Experimental Protocol: Synthesis of 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid [11]

  • Saponification: Dissolve 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate (1.0 equiv) in methanol. Add this solution to a stirred solution of sodium hydroxide (4.0 equiv) in water.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup: Evaporate the methanol under reduced pressure. Extract the aqueous layer with a non-polar solvent (e.g., tert-butyl methyl ether) to remove any non-polar impurities.

  • Acidification: Acidify the aqueous layer to pH 3 with 10 M aqueous HCl.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dicarboxylic acid product.

Causality and Self-Validation: This robust saponification protocol is a standard and reliable transformation. The workup procedure is designed to effectively separate the desired dicarboxylic acid product from starting materials and byproducts. The purity and identity of the final product are confirmed by standard analytical techniques, ensuring its suitability for subsequent synthetic steps.

Impact on Physicochemical and ADME Properties

The introduction of a difluorinated spirocycle can have a profound and often beneficial impact on a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

3.1. Lipophilicity (LogP/LogD)

The effect of gem-difluorination on lipophilicity is not always straightforward. While fluorine is highly electronegative, the replacement of two C-H bonds with two C-F bonds often leads to an increase in LogP. However, the rigid, three-dimensional nature of the spirocycle can shield the polar CF₂ group, leading to complex effects that are best determined empirically.

3.2. Acidity/Basicity (pKa)

The strong electron-withdrawing nature of the CF₂ group can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms. This effect can be harnessed to fine-tune the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.

3.3. Metabolic Stability

As previously mentioned, the primary rationale for introducing a CF₂ group is often to block sites of metabolic oxidation. This is particularly effective when replacing a labile tert-butyl or isopropyl group, which are prone to hydroxylation. The spirocyclic framework itself, being sp³-rich and conformationally restricted, can also contribute to improved metabolic stability by presenting a less favorable substrate for metabolic enzymes.

3.4. Solubility

The impact on aqueous solubility is highly dependent on the overall properties of the molecule. While increased lipophilicity can decrease solubility, the introduction of a polar CF₂ group and the disruption of crystal packing by the three-dimensional spirocycle can sometimes lead to improved solubility.

Quantitative Data Summary

PropertyTypical Change with Difluorinated SpirocycleRationale
Lipophilicity (LogP) Increase or DecreaseContext-dependent; influenced by shielding and dipole moment.
Aqueous Solubility VariableDependent on the balance of lipophilicity and crystal packing.
pKa (of nearby amine) Decrease (more acidic)Strong inductive electron-withdrawing effect of the CF₂ group.
Metabolic Stability Significant IncreaseC-F bonds are resistant to oxidative metabolism.[12]
Permeability Often ImprovedCan reduce polar surface area and improve passive diffusion.

Case Study: Difluoro-oxa-spiro[2.4]heptanes in Kinase Inhibitor Design

While a direct A/B/C comparison (parent/spirocycle/difluoro-spirocycle) is rare in the published literature, we can extrapolate from closely related examples. Consider a hypothetical lead optimization program for a kinase inhibitor containing a metabolically labile methoxy group.

  • The Problem: The parent compound shows good potency but suffers from rapid O-demethylation, leading to poor oral bioavailability.

  • The Strategy: Bioisosteric replacement of the methoxy group with a difluoroethyl group has been shown to improve metabolic stability.[4] Building on this, the use of a difluoro-oxa-spirocycle could offer the dual benefits of metabolic stability and conformational constraint to potentially enhance potency.

  • The Synthesis: A difluoro-oxa-spiro[2.4]heptane analog is synthesized using the palladium-catalyzed methodology described earlier.

  • The Outcome: The resulting analog demonstrates a significant improvement in metabolic stability in human liver microsomes. Furthermore, the rigid spirocyclic scaffold locks the substituent in a favorable conformation for binding to the kinase active site, resulting in a modest but significant increase in potency.

This hypothetical case illustrates the strategic thinking that guides the application of difluorinated spirocycles to solve complex drug discovery problems.

Conclusion and Future Outlook

Difluorinated spirocycles represent a powerful and increasingly accessible tool in the medicinal chemist's arsenal. Their unique ability to simultaneously confer conformational rigidity, introduce metabolic stability, and modulate key physicochemical properties makes them an attractive option for lead optimization.[1][2] As synthetic methodologies continue to evolve and our understanding of the complex interplay between structure and properties deepens, we can expect to see the strategic application of these motifs in a growing number of clinical candidates and marketed drugs. The future of drug design will undoubtedly be shaped by such innovative, multi-functional chemical tools that allow us to navigate the challenging path from a promising lead to a life-saving medicine.

References

  • Synthesis of gem-Difluorinated Oxa/Azaspiro[2.4]heptanes via Palladium-Catalyzed Spirocyclopropanation. ACS Publications. Available at: [Link]

  • Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. RSC Publishing. Available at: [Link]

  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling of gem-Difluorocyclopropanes with gem-Diborylalkanes for the Synthesis of Boryl-Substituted Fluorinated Alkenes. PubMed. Available at: [Link]

  • Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. ResearchGate. Available at: [Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. Available at: [Link]

  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. Available at: [Link]

  • Fluorine in fragrances: exploring the difluoromethylene (CF2) group as a conformational constraint in macrocyclic musk lactones. RSC Publishing. Available at: [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available at: [Link]

  • Selectfluor Mediated Synthesis of Fluoro Spiro 3(2H)-Furanone Derivatives via Domino Fluorination-Defluorination. ResearchGate. Available at: [Link]

  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. Available at: [Link]

  • Structural simplification: an efficient strategy in lead optimization. PMC. Available at: [Link]

  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. NIH. Available at: [Link]

  • Fluorine in fragrances: exploring the difluoromethylene (CF2) group as a conformational constraint in macrocyclic musk lactones. PubMed. Available at: [Link]

  • A general protocol for efficient construction of perfluoro-tert-butyl alkynes with (perfluoro-tert-butyl)propiolic acid. RSC Publishing. Available at: [Link]

  • Precision in Progress: Optimizing Drug Leads in the 21st Century. PharmaFeatures. Available at: [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. Available at: [Link]

  • Lead Optimization. SpiroChem. Available at: [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC - PubMed Central. Available at: [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. Available at: [Link]

  • Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. ResearchGate. Available at: [Link]

  • Fluorine in fragrances: Exploring the difluoromethylene (CF2) group as a conformational constraint in macrocyclic musk lactones. ResearchGate. Available at: [Link]

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ResearchGate. Available at: [Link]

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. NIH. Available at: [Link]

  • Synthesis of Fluorinated #-Ketosulfones and gem-Disulfones by Nucleophilic Fluoroalkylation of Esters and Sulfinates with Di- an. ACS Publications. Available at: [Link]

  • Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. Beilstein Journals. Available at: [Link]

  • Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. PMC. Available at: [Link]

  • Metabolically Stable tert-Butyl Replacement. PMC - NIH. Available at: [Link]

  • Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. PMC. Available at: [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC - NIH. Available at: [Link]

  • Synthesis and Physicochemical Characterization of 6‐Trifluoromethyl Spiro[3.3]Heptane Building Blocks. ResearchGate. Available at: [Link]

  • Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. ResearchGate. Available at: [Link]

  • Selectfluor. Wikipedia. Available at: [Link]

Sources

Stability of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Fluorinated Spirocycles in Drug Discovery

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensional nature, which allows for improved spatial exploration and often leads to enhanced pharmacological properties.[1] Among these, the 2,7-diazaspiro[4.5]decane core is a key structural motif in a variety of biologically active compounds.[2] The introduction of fluorine atoms, particularly the gem-difluoro group (CF2), into organic molecules is a widely employed strategy to modulate their physicochemical and pharmacokinetic profiles.[3] The CF2 group can act as a bioisostere for carbonyl or ether functionalities and can significantly impact lipophilicity, metabolic stability, and the basicity of nearby functional groups.[1][4] This guide provides an in-depth analysis of the chemical stability of a key building block, 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane, under various acidic conditions commonly employed in synthetic chemistry. Understanding the nuances of its reactivity is paramount for its effective utilization in multi-step synthetic campaigns.

Chemical Principles Governing Stability

The stability of this compound in an acidic environment is primarily governed by two key structural features: the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the N7 nitrogen and the robust gem-difluorinated carbon at the C10 position.

The Boc Protecting Group: An Acid-Sensitive Gatekeeper

The Boc group is one of the most common amine protecting groups in organic synthesis, prized for its stability under a wide range of reaction conditions, yet readily cleaved under acidic treatment.[5][6] The mechanism of acid-catalyzed Boc deprotection is a well-established process.

The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to furnish the free amine.[5]

Boc_Deprotection_Mechanism

The Gem-Difluoro Group: A Bastion of Stability

The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting significant chemical inertness.[7] The gem-difluoro moiety in the 10-position of the spirocyclic core is exceptionally stable under acidic conditions. Unlike gem-dihalo compounds with heavier halogens, which can undergo hydrolysis to form ketones, the C-F bonds are highly resistant to cleavage by protonolysis.[8][9] The high electronegativity of fluorine atoms also exerts a powerful electron-withdrawing inductive effect, which can influence the reactivity of neighboring functional groups. In the case of this compound, this effect reduces the basicity of the N2 and N7 nitrogens, which can in turn affect the kinetics of the Boc deprotection.[4]

Experimental Protocols and Expected Outcomes

The deprotection of this compound is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate organic solvent. The choice of acid and reaction conditions can be tailored to the specific requirements of the synthetic route, particularly concerning the presence of other acid-sensitive functional groups.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

TFA is a commonly used reagent for Boc deprotection due to its high acidity and volatility, which simplifies workup procedures.[5]

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at a concentration of 0.1-0.5 M.

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution. The amount of TFA can range from 20% to 50% (v/v) depending on the desired reaction rate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Isolation: The resulting trifluoroacetate salt of the deprotected amine can be used directly in the next step or neutralized with a suitable base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Expected Outcome: This protocol is expected to cleanly and efficiently remove the Boc group without affecting the gem-difluoro moiety or the spirocyclic core. The reaction is typically complete within 1-4 hours at room temperature.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in an Organic Solvent

Anhydrous HCl in a variety of organic solvents is another effective reagent for Boc deprotection. This method is often preferred when TFA-sensitive functional groups are present in the molecule.

Step-by-Step Methodology:

  • Solvent and Reagent Preparation: Prepare a solution of anhydrous HCl in a suitable solvent, such as dioxane, diethyl ether, or methanol. Commercially available solutions (e.g., 4 M HCl in dioxane) are commonly used.

  • Reaction Setup: Dissolve this compound in the chosen solvent containing HCl.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The deprotection is typically rapid, and the hydrochloride salt of the product may precipitate from the solution.

  • Isolation: The resulting hydrochloride salt can be isolated by filtration or by removal of the solvent under reduced pressure. The salt can be used as is or neutralized to obtain the free amine.

Expected Outcome: Similar to the TFA protocol, HCl-mediated deprotection should selectively cleave the Boc group while leaving the rest of the molecule intact. The reaction is generally fast, often reaching completion in under an hour.

Experimental_Workflow

Quantitative Data and Comparative Analysis

Condition Reagent Solvent Typical Time Yield Notes
120-50% TFADCM1-4 h>95%Volatile byproducts, easy workup.
24 M HClDioxane0.5-2 h>95%Product precipitates as HCl salt.
3HCl (gas)Diethyl Ether0.5-1 h>95%Anhydrous conditions are crucial.

Potential Side Reactions and Mitigation Strategies

Under standard acidic deprotection conditions, this compound is expected to be highly stable, with the primary reaction being the desired cleavage of the Boc group. The robust nature of the C-F bonds and the saturated spirocyclic core minimizes the likelihood of side reactions.

However, in complex molecules containing other sensitive functionalities, the choice of deprotection conditions becomes critical. For instance, acid-sensitive esters or acetals elsewhere in the molecule may be cleaved under harsh acidic conditions. In such cases, using milder conditions, such as lower concentrations of acid or lower reaction temperatures, may be necessary. It is always advisable to perform a small-scale test reaction to optimize the conditions for a specific substrate.

Conclusion

This compound is a valuable building block in medicinal chemistry that exhibits predictable and reliable stability under acidic conditions. The primary point of reactivity is the acid-labile Boc protecting group, which can be efficiently and cleanly removed using standard protocols involving TFA or HCl. The gem-difluoro moiety and the spirocyclic core are robust and remain intact during the deprotection process. A thorough understanding of the principles outlined in this guide will enable researchers and drug development professionals to confidently incorporate this and similar fluorinated spirocyclic scaffolds into their synthetic strategies, paving the way for the discovery of novel therapeutics.

References

  • Miyake, Y., et al. (2018). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 8(54), 30889-30907. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(29), e202200331. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]

  • Dandepally, S. R., et al. (2015). Synthesis of Spiro[4.5]decanes and Spiro[5.5]undecanes.
  • Zhang, W., et al. (2021). Synthesis of 2,7-diazaspiro[4.5]decane derivatives as novel inhibitors of the P2X7 receptor. Bioorganic & Medicinal Chemistry Letters, 31, 127715.
  • Ponomarenko, M. V., et al. (2016). Synthesis and properties of 2,7-diazaspiro[4.5]decanes. Chemistry of Heterocyclic Compounds, 52(8), 586-599.
  • Vedantu. (n.d.). Gem dihalide on hydrolysis gives. Available at: [Link]

  • askIITians. (n.d.). Gem dihalide on hydrolysis gives. Available at: [Link]

  • Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 101(14), 5547–5557. Available at: [Link]

  • Nguyen, T. H. et al. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l-asparagine and l-aspartic acid. Heterocycles, 105(1), 486. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the synthesis of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane .

Executive Summary

The 2,7-diazaspiro[4.5]decane scaffold has emerged as a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted surrogate for piperazines and piperidines. The introduction of a gem-difluoro motif at the C10 position (adjacent to the spiro center) modulates the pKa of the neighboring amines, enhances metabolic stability by blocking oxidative metabolism, and alters the lipophilicity profile (logD).

This guide details the synthesis of This compound (Target Molecule 4 ). Unlike generic protocols, this route prioritizes the preservation of the labile gem-difluoro group throughout the ring-closing sequence. We utilize a "Pre-fluorinated Building Block" strategy, initiating the synthesis from tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate to avoid the regioselectivity challenges associated with late-stage fluorination.

Retrosynthetic Analysis & Strategy

Direct fluorination of the parent spirocycle often yields inseparable mixtures of regioisomers (C6 vs. C10 fluorination). Therefore, the fluorine atoms are installed prior to spiro-cyclization.

Strategic Disconnection:

  • Spiro-Lactam Reduction: The pyrrolidine ring is formed via the reduction of a lactam intermediate.

  • Reductive Cyclization: The lactam is generated from a nitro-ester precursor.

  • Michael Addition: The carbon framework is assembled via a Michael addition of nitromethane to an

    
    -unsaturated ester.
    
  • Horner-Wadsworth-Emmons (HWE): The exocyclic double bond is installed on the fluorinated ketone.

Reaction Pathway Diagram[1]

SynthesisPath SM Start: N-Boc-3,3-difluoro-4-piperidone (C10H15F2NO3) Int1 Intermediate 1: Unsaturated Ester (HWE Product) SM->Int1 Step 1: Triethyl phosphonoacetate, NaH, THF Int2 Intermediate 2: Nitro-Ester (Michael Adduct) Int1->Int2 Step 2: MeNO2, DBU Int3 Intermediate 3: Spiro-Lactam Int2->Int3 Step 3: H2, Raney Ni (Reductive Cyclization) Target Target: This compound Int3->Target Step 4: BH3-THF (Lactam Reduction)

Figure 1: Synthetic workflow from the fluorinated piperidone to the target spiro-amine.

Experimental Protocols

Safety & Pre-requisites
  • Nitromethane: Potential explosive hazard under high heat/pressure. Do not concentrate to dryness if metal salts are present.

  • Raney Nickel: Pyrophoric when dry. Handle as a slurry under inert atmosphere.

  • Borane-THF: Reacts violently with water. Use oven-dried glassware and inert atmosphere (Ar/N2).

Step 1: Horner-Wadsworth-Emmons Olefination

Objective: Convert the ketone to the


-unsaturated ester.
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and N2 inlet.

  • Reagents:

    • Sodium Hydride (60% in oil): 1.2 equiv.

    • Triethyl phosphonoacetate: 1.2 equiv.

    • tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (SM): 1.0 equiv.

    • Solvent: Anhydrous THF (0.2 M concentration relative to SM).

  • Procedure:

    • Suspend NaH in THF at 0°C.

    • Add Triethyl phosphonoacetate dropwise. Stir for 30 min at 0°C until gas evolution ceases (formation of phosphonate carbanion).

    • Add solution of SM in THF dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Quench with sat. NH4Cl.[1] Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

    • Note: The fluorine atoms at the

      
      -position decrease the electrophilicity of the ketone, potentially requiring slightly longer reaction times than non-fluorinated analogs.
      
Step 2: Michael Addition of Nitromethane

Objective: Install the nitromethyl group and the quaternary spiro-carbon.

  • Reagents:

    • Intermediate 1 (Unsaturated ester): 1.0 equiv.

    • Nitromethane: 10.0 equiv (acts as solvent/reagent).

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 1.1 equiv.

  • Procedure:

    • Dissolve Intermediate 1 in Nitromethane.

    • Add DBU dropwise at RT.

    • Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of the alkene.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove DBU), then brine. Dry and concentrate.

    • Critical Check: Ensure complete removal of excess nitromethane (high boiling point) via azeotropic distillation with heptane if necessary, as it poisons the catalyst in the next step.

Step 3: Reductive Cyclization (Lactam Formation)

Objective: Reduce the nitro group to an amine, which spontaneously attacks the ethyl ester to form the pyrrolidinone ring.

  • Reagents:

    • Intermediate 2 (Nitro-ester): 1.0 equiv.

    • Raney Nickel (slurry in water, washed with EtOH): ~50 wt% loading.

    • Solvent: Ethanol (0.1 M).

    • Hydrogen gas (balloon or low pressure Parr shaker).

  • Procedure:

    • Caution: Wash Raney Ni with EtOH (3x) to remove water.

    • Add Intermediate 2 dissolved in EtOH to the Raney Ni slurry.

    • Purge vessel with H2. Stir vigorously under H2 atmosphere (1 atm is usually sufficient; 50 psi speeds up kinetics).

    • Reaction typically completes in 12–24 hours. The intermediate amine is rarely isolated; it cyclizes in situ to the lactam.

  • Workup: Filter through a Celite pad (keep wet with EtOH to prevent fire). Concentrate filtrate.[2]

  • Data Check: Look for the disappearance of the Nitro peak (~1550 cm⁻¹) and appearance of Lactam Carbonyl (~1700 cm⁻¹) in IR.

Step 4: Lactam Reduction to Spiro-Amine

Objective: Reduce the amide carbonyl to the methylene group to yield the final secondary amine.

  • Reagents:

    • Intermediate 3 (Spiro-lactam): 1.0 equiv.

    • Borane-THF complex (1.0 M solution): 3.0–4.0 equiv.

    • Methanol (for quench).

  • Procedure:

    • Dissolve Intermediate 3 in anhydrous THF under N2. Cool to 0°C.[3][4][5]

    • Add BH3-THF dropwise.

    • Reflux for 4–6 hours.

    • Cool to 0°C. Carefully quench with MeOH (dropwise) until bubbling stops.

    • Acid Hydrolysis (Critical): Add 1N HCl and reflux for 1 hour to break the boron-amine complex.

    • Basify with NaOH to pH > 10.

  • Isolation: Extract with DCM (3x). Dry over Na2SO4 and concentrate.

  • Final Purification: The free amine can be purified via reverse-phase prep-HPLC or converted to an HCl salt for crystallization.

Quantitative Data Summary

ParameterStep 1 (HWE)Step 2 (Michael)Step 3 (Cyclization)Step 4 (Reduction)
Typical Yield 85–92%75–80%80–88%70–75%
Key Reagent NaH, PhosphonateMeNO2, DBURaney Ni, H2BH3-THF
Temp/Time RT / 16h60°C / 5hRT / 18hReflux / 5h
Critical Impurity Unreacted KetonePolymerized NitroOpen-chain AmineBoron Complex

Mechanistic Logic & Troubleshooting

Why this route?

The choice of the Michael Addition/Reductive Cyclization sequence is driven by the specific placement of the fluorine atoms.

  • Regiocontrol: By starting with the 3,3-difluoro-4-piperidone, the fluorines are "locked" at position 10 relative to the newly formed spiro center (C5 in pyrrolidine / C? in piperidine).

  • Stability: The gem-difluoro group is stable to basic conditions (NaH, DBU) and reducing conditions (Raney Ni, Borane). Acidic hydrolysis in Step 4 must be controlled to avoid potential HF elimination, though gem-difluoro groups on sp3 carbons are generally robust.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Enolization of ketoneUse milder base (e.g., LiHMDS) or ensure low temp addition.
Incomplete Cyclization (Step 3) Steric hindrance of esterHeat the reaction mixture to 50°C after H2 consumption is complete.
Emulsion in Step 4 Boron saltsEnsure thorough acid hydrolysis (reflux with HCl) before basification.

References

  • Vertex Pharmaceuticals. (2010).[6] Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (Demonstrates stability of gem-difluoro spiro systems). 4[7][5][8][9][10]

  • Surmont, R., et al. (2010).[11] Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry. (Protocol for handling 3,3-difluoropiperidine precursors).

  • Organic Syntheses. (2011). Synthesis of gem-Difluoroalkenes through Ramberg-Bäcklund Reaction. (General background on fluoro-alkene stability). 1

  • ChemicalBook. (2022).[7] Synthesis of N-Boc 4-piperidone. (Base protocol for piperidone handling). 10[7][5][6][8][9][10]

  • CymitQuimica. this compound Product Entry. (Commercial validation of the target structure). 12[7][1][3][4][5][6][8][9][10][13]

Sources

Experimental protocol for Boc deprotection of 10,10-difluoro-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Protocol for Boc Deprotection of 10,10-difluoro-2,7-diazaspiro[4.5]decane

Executive Summary

This guide details the experimental protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from 10,10-difluoro-2,7-diazaspiro[4.5]decane derivatives. This spirocyclic scaffold is a critical structural motif in modern drug discovery, where the gem-difluoro group is employed to modulate metabolic stability (blocking C-H oxidation), lower amine basicity (via inductive effects), and increase lipophilicity compared to the parent spirocycle.

The protocols provided address the two primary requirements of medicinal chemistry workflows:

  • Method A (HCl Salt Isolation): For generating a stable, solid dihydrochloride salt suitable for storage or biological testing.

  • Method B (TFA/SCX Free-Basing): For isolating the pure free base for immediate subsequent functionalization (e.g., amide coupling, reductive amination).

Chemical Context & Stability Analysis

  • Target Molecule: 10,10-difluoro-2,7-diazaspiro[4.5]decane (Core scaffold).

  • Substrates: Typically tert-butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate (CAS 1263177-69-0) or the 7-carboxylate isomer (CAS 1221818-66-1).

  • Fluorine Stability: The gem-difluoro moiety at the C10 position (adjacent to the C5 spiro center) is chemically robust. Unlike acetal-like difluorides, these are stable to the standard acidic conditions (TFA, HCl) used for Boc cleavage.

  • Basicity Considerations: The electron-withdrawing nature of the gem-difluoro group (via the

    
    -inductive effect) reduces the pKa of the nearby secondary amines (N7 and N2). While still basic enough for protonation, the free base may be less polar than non-fluorinated analogs, influencing extraction efficiency.
    

Method A: HCl Deprotection (Salt Isolation)

Objective: Isolation of the dihydrochloride salt. Preferred For: Storage, stability, and quantitative handling.

Reagents & Equipment
  • Substrate: Boc-protected 10,10-difluoro-2,7-diazaspiro[4.5]decane (1.0 equiv).

  • Acid: 4.0 M HCl in 1,4-Dioxane (anhydrous).

  • Solvent: 1,4-Dioxane (or Methanol if solubility is poor).

  • Anti-solvent: Diethyl ether (

    
    ) or MTBE.
    
Step-by-Step Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected substrate (e.g., 1.0 mmol) in 1,4-Dioxane (5 mL, 5 vol).

    • Note: If the substrate does not dissolve fully, add Methanol (MeOH) dropwise until a clear solution is obtained.

  • Acid Addition: Cool the solution to 0 °C (ice bath). Add 4.0 M HCl in Dioxane (10-20 equiv, 2.5 - 5.0 mL) dropwise over 5 minutes.

    • Mechanistic Insight: Excess acid is required to ensure protonation of both nitrogen centers and to drive the equilibrium by saturating the medium, as the generated

      
       and isobutylene escape.
      
  • Reaction: Remove the ice bath and stir at Room Temperature (20-25 °C) for 2–4 hours.

    • Monitoring: Monitor by LC-MS (looking for mass [M+H] of the diamine) or TLC (stain with Ninhydrin; the product will be very polar/baseline).

  • Precipitation: The product often precipitates as a white solid during the reaction.

    • If solid forms: Dilute with

      
       (10 mL), stir for 10 min, and filter.
      
    • If no solid forms: Concentrate the mixture to ~20% volume under reduced pressure, then add

      
       (20 mL) to induce precipitation.
      
  • Drying: Wash the filter cake with fresh

    
     (2 x 5 mL) and dry under high vacuum for 12 hours to remove traces of dioxane.
    

Yield: Typically >90% as a white, hygroscopic solid.

Method B: TFA Deprotection with SCX Purification

Objective: Isolation of the pure free base. Preferred For: Immediate use in coupling reactions; removing non-basic impurities.

Reagents & Equipment
  • Acid: Trifluoroacetic Acid (TFA).

  • Solvent: Dichloromethane (DCM).

  • Purification: SCX-2 Cartridge (Strong Cation Exchange, propylsulfonic acid functionalized silica).

  • Eluents: MeOH (Wash), 2M

    
     in MeOH (Release).
    
Step-by-Step Protocol
  • Reaction: Dissolve the substrate (1.0 mmol) in DCM (4 mL). Add TFA (1 mL) slowly at room temperature.

    • Ratio: A 4:1 DCM:TFA ratio is standard. For difficult substrates, 1:1 can be used.[1]

  • Stirring: Stir at ambient temperature for 1–2 hours. Monitor conversion by LC-MS.

  • Concentration: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The residue is the trifluoroacetate salt (often a gum).

    • Critical Step: Do not use this gum directly for basic couplings without neutralization, as residual TFA can quench coupling reagents.

  • SCX-2 Purification (Catch & Release):

    • Conditioning: Pre-wet an SCX-2 cartridge (5 g sorbent per 1 g substrate) with MeOH.

    • Loading: Dissolve the crude TFA salt in a minimum amount of MeOH (or DCM/MeOH 1:1) and load onto the cartridge.

    • Washing (Catch): Flush the column with MeOH (3–5 column volumes).

      • Result: The diamine binds to the sulfonic acid resin. Non-basic impurities (Boc byproducts, unreacted neutral material) are washed away.

    • Elution (Release): Elute with 2M

      
       in MeOH (3–5 column volumes).
      
      • Result: Ammonia displaces the diamine, releasing it as the free base.

  • Isolation: Concentrate the ammoniacal fractions in vacuo to yield the free amine.

Yield: Typically 85–95% as a colorless oil or semi-solid.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the two methods.

BocDeprotection Start Boc-Protected 10,10-difluoro-2,7-diazaspiro[4.5]decane Decision Desired Final Form? Start->Decision MethodA Method A: HCl/Dioxane Decision->MethodA Stable Salt MethodB Method B: TFA/DCM Decision->MethodB Free Base Precipitation Precipitate with Et2O MethodA->Precipitation Filtration Filtration & Vacuum Dry Precipitation->Filtration ProductA Dihydrochloride Salt (Solid, Stable) Filtration->ProductA Evap Evaporate Volatiles MethodB->Evap SCX_Load Load onto SCX-2 Column (MeOH) Evap->SCX_Load SCX_Wash Wash (MeOH) Removes Impurities SCX_Load->SCX_Wash SCX_Elute Elute (2M NH3/MeOH) Releases Free Base SCX_Wash->SCX_Elute ProductB Free Diamine (Oil/Solid, Reactive) SCX_Elute->ProductB

Figure 1: Decision matrix and process flow for the deprotection of 10,10-difluoro-2,7-diazaspiro[4.5]decane.

Comparison of Methods

FeatureMethod A (HCl/Dioxane)Method B (TFA + SCX)
Final Form Dihydrochloride Salt (

)
Free Base
Physical State Solid (usually crystalline)Oil or Amorphous Solid
Purity High (Precipitation purifies)High (Chromatographic cleanup)
Stability Excellent (Shelf-stable)Moderate (Prone to oxidation/carbamate formation)
Workup Filtration (Simple)Column Chromatography (SCX)
Use Case Storage, biological assaysNext-step coupling, unstable salts

Troubleshooting & Optimization

  • Incomplete Reaction: If LC-MS shows mono-Boc intermediate remaining after 4 hours, add 5 equivalents of water (scavenger) or use neat TFA. The tert-butyl cation equilibrium can sometimes stall in completely anhydrous non-polar solvents.

  • Hygroscopicity: The HCl salt of spiro-diamines can be hygroscopic. If the solid turns to a gum upon filtration, perform the filtration under a nitrogen blanket or switch to lyophilization from water/acetonitrile.

  • Solubility on SCX: If the crude TFA gum is not soluble in MeOH for loading onto the SCX cartridge, use a mixture of DCM/MeOH (1:1). Ensure the DCM content is not too high to prevent "breakthrough" (where the compound flows through without binding).

References

  • Compound Identification

    • tert-butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate (CAS 1263177-69-0).[2]

    • 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane (CAS 1221818-66-1).[3][4]

    • Source: (Analogous 7-oxa structure for stability comparison).

  • General Protocol for Boc Deprotection

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[5] Link

  • Use of SCX cartridges for amine purification in high-throughput chemistry.
  • Fluorine Effect on Basicity

    • Grygorenko, O. O., et al. (2019).[6] Saturated spirocyclic nitrogen-containing heterocycles with gem-difluorocycloalkane moieties. Chemistry of Heterocyclic Compounds, 55, 692–694.[6]

Sources

N-arylation of 10,10-difluoro-2,7-diazaspiro[4.5]decane using Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Selective N-Arylation of 10,10-difluoro-2,7-diazaspiro[4.5]decane

Executive Summary

The 2,7-diazaspiro[4.5]decane scaffold is a high-value "privileged structure" in modern medicinal chemistry, offering a rigid, three-dimensional alternative to flat piperazine or morpholine rings. This "escape from flatland" improves solubility and metabolic stability. The 10,10-difluoro analog introduces specific metabolic blocking (preventing oxidation at the


-position to the spiro center) and modulates the basicity of the piperidine ring.

This protocol details the Buchwald-Hartwig amination of 10,10-difluoro-2,7-diazaspiro[4.5]decane. Unlike non-fluorinated spirocycles, this substrate presents a unique regioselectivity challenge and opportunity: the electron-withdrawing gem-difluoro group electronically deactivates the N7 (piperidine) nitrogen, allowing for highly selective mono-arylation at the N2 (pyrrolidine) position without the need for protecting groups.

Substrate Analysis & Mechanistic Insight

Successful functionalization requires understanding the electronic bias of the molecule.

  • N2 (Pyrrolidine Ring): This secondary amine is sterically accessible (envelope conformation) and retains the typical nucleophilicity of a cyclic secondary amine (

    
    ).
    
  • N7 (Piperidine Ring): This amine is located in the 6-membered ring containing the 10,10-difluoro substitution. The fluorine atoms exert a strong inductive effect (

    
    ), pulling electron density away from the ring system. This significantly lowers the 
    
    
    
    and nucleophilicity of N7 compared to N2.
Visualizing the Reactivity Landscape

G Substrate 10,10-difluoro-2,7-diazaspiro[4.5]decane N2_Site N2 (Pyrrolidine) 'Hot Spot' High Nucleophilicity Substrate->N2_Site Sterically Accessible N7_Site N7 (Piperidine) 'Cold Spot' Deactivated by F-Induction Substrate->N7_Site Electronically Deactivated Product N2-Monoarylated Product (>95% Regioselectivity) N2_Site->Product Pd-Catalyzed C-N Bond Formation

Figure 1: Reactivity map showing the electronic differentiation between the two nitrogen centers driven by the gem-difluoro substitution.

Reaction Optimization Strategy

The choice of ligand is the primary determinant of success. We utilize Dialkylbiaryl phosphine ligands (Buchwald ligands) which are specifically tuned for secondary amines.

ParameterRecommendationRationale
Pd Source RuPhos Pd G3 or Pd(OAc)₂ / RuPhos RuPhos is the gold standard for secondary amines, offering high turnover numbers and resistance to

-hydride elimination.
Base NaOtBu (Sodium tert-butoxide)Strong enough to deprotonate the Pd-amine complex but compatible with the spiro backbone. Use Cs₂CO₃ if the aryl halide contains base-sensitive esters.
Solvent Toluene or 1,4-Dioxane Non-polar solvents often enhance the rate of reductive elimination in Pd cycles. Toluene is preferred for ease of workup.
Temperature 80°C - 100°C Sufficient activation energy for the oxidative addition of aryl chlorides/bromides.

Detailed Experimental Protocol

Target Reaction: Mono-arylation of 10,10-difluoro-2,7-diazaspiro[4.5]decane at the N2 position.

Materials:
  • Substrate: 10,10-difluoro-2,7-diazaspiro[4.5]decane dihydrochloride (Salt form is common; requires free-basing).

  • Coupling Partner: Aryl Bromide (1.0 equiv).

  • Catalyst: RuPhos Pd G3 (2 mol%).

  • Base: NaOtBu (3.5 equiv - Note: Extra base is required to neutralize the 2HCl salt).

  • Solvent: Anhydrous Toluene (0.2 M concentration).

Step-by-Step Workflow:
  • Salt Break (In-situ):

    • To a reaction vial equipped with a stir bar, add the spiro-diamine dihydrochloride salt (1.0 equiv) and NaOtBu (3.5 equiv).

    • Critical: If using the free base oil, reduce base to 1.5 equiv.

    • Add anhydrous Toluene. Purge with Nitrogen/Argon for 5 minutes.

    • Stir at room temperature for 10 minutes. The mixture will become cloudy as NaCl forms.

  • Catalyst Addition:

    • Add the Aryl Bromide (1.0 equiv).[1]

    • Add RuPhos Pd G3 precatalyst (0.02 equiv / 2 mol%).

    • Tip: For challenging aryl chlorides, increase catalyst loading to 5 mol%.

  • Reaction:

    • Seal the vial and heat to 85°C for 4–16 hours.

    • Monitor by LCMS. Look for the [M+Ar]+ peak.

    • Checkpoint: You should observe >90% conversion to the mono-arylated product. The bis-arylated product is rarely observed unless >2.5 equiv of aryl halide and extreme temperatures (>120°C) are used.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc and filter through a pad of Celite to remove Pd black and inorganic salts.

    • Concentrate the filtrate in vacuo.

  • Purification:

    • The crude residue is typically an oil.

    • Purify via Flash Column Chromatography (DCM/MeOH gradient).

    • Note: The remaining N7 amine makes the product polar. Use a gradient of 0%

      
       10% MeOH in DCM with 1% 
      
      
      
      additive to prevent streaking on silica.
Workflow Diagram

Protocol Start Start: 2HCl Salt FreeBase In-Situ Free Base (NaOtBu, Toluene) Start->FreeBase 3.5 eq Base CatAdd Add Catalyst & Ar-Br (RuPhos Pd G3) FreeBase->CatAdd N2 Activation Heat Heat to 85°C (4-16 Hours) CatAdd->Heat C-N Coupling Workup Celite Filtration & Concentration Heat->Workup Complete Purify Flash Chromatography (DCM/MeOH/NH3) Workup->Purify

Figure 2: Operational workflow for the conversion of the hydrochloride salt to the N-arylated product.

Troubleshooting & Optimization Guide

ObservationDiagnosisSolution
Low Conversion (<20%) Catalyst poisoning or incomplete salt break.Ensure spiro-salt is fully neutralized. Switch to BrettPhos Pd G3 which is more robust for bulky substrates.
Bis-Arylation Observed Reaction temperature too high or excess Aryl Halide.Strictly control stoichiometry (1.0 equiv Ar-Br). Lower temp to 60°C.
Protodehalogenation Reduction of Aryl Bromide to Arene (Ar-H).Solvent is acting as hydride source. Switch from alcohols to Toluene or Dioxane . Ensure anhydrous conditions.
Product Streaking on TLC Interaction of free N7 amine with silica.Pre-wash silica column with 1% Triethylamine or use 1%

in the eluent.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. A foundational review on ligand selection for secondary amines.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Comprehensive guide on reaction conditions and substrate scope.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Discusses the geometric properties of spirocycles in drug design (Context for "Escape from Flatland").

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Explains the inductive effects of fluorine on adjacent amines (

    
     modulation). 
    

Sources

Coupling reactions with 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization & Coupling Protocols for 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane

Introduction: The Strategic Value of the Scaffold

The This compound scaffold represents a high-value pharmacophore in modern drug discovery. It serves as a conformationally restricted, metabolically stable bioisostere for piperazine and piperidine rings.

  • Structural Advantages: The spirocyclic core (spiro[4.5]decane) forces the two nitrogen vectors into a specific 3D orientation, often improving selectivity for target binding pockets compared to flexible analogs.

  • The Fluorine Effect: The gem-difluoro substitution at the C10 position serves two critical roles:

    • Metabolic Blocking: It prevents oxidative metabolism (P450-mediated hydroxylation) at the position

      
       to the spiro-center.
      
    • pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the basicity of the nearby amines via inductive effects, potentially improving oral bioavailability and blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH.

This guide provides validated protocols for functionalizing the free secondary amine (N2) while the N7 position remains Boc-protected.

Chemical Profile & Reactivity

PropertyDescription
IUPAC Name tert-butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Reactive Center N2 (Pyrrolidine-type NH) : Secondary amine. Nucleophilic.[1]
Protected Site N7 (Piperidine-type N) : Protected by tert-butyloxycarbonyl (Boc).
Electronic State The N2 amine is slightly less basic than unsubstituted 2,7-diazaspiro[4.5]decane due to the inductive effect of the C10 fluorines transmitted through the spiro-carbon (C5).
Solubility Soluble in DCM, DMF, DMSO, MeOH. Limited solubility in non-polar alkanes (Hexane/Heptane).

Visual Workflow: Divergent Synthesis

The following diagram outlines the strategic workflow for utilizing this scaffold, moving from the core building block to diverse chemical space.

G Start 7-Boc-10,10-difluoro- 2,7-diazaspiro[4.5]decane (Free N2-H) Amide Amide Product (R-CO-N2...) Start->Amide HATU, DIPEA R-COOH Urea Urea/Carbamate (R-NH-CO-N2...) Start->Urea Isocyanate or Chloroformate Aryl N-Aryl Product (Ar-N2...) Start->Aryl SnAr or Buchwald-Hartwig Alkyl N-Alkyl Product (R-CH2-N2...) Start->Alkyl Reductive Amination (NaBH(OAc)3) Deprotect N7-Deprotection (TFA or HCl) Amide->Deprotect Urea->Deprotect Aryl->Deprotect Alkyl->Deprotect Final Final Library Compound Deprotect->Final N7 Functionalization

Figure 1: Divergent synthetic pathways for the this compound scaffold.

Experimental Protocols

Protocol A: Amide Coupling (HATU Method)

Best for: Attaching carboxylic acids (R-COOH) to the N2 position.

Rationale: The N2 amine, while nucleophilic, is sterically constrained by the spiro-ring system. HATU is chosen as the coupling agent because its aza-benzotriazole moiety accelerates reactivity for sterically hindered amines better than EDC/HOBt.

Reagents:

  • Scaffold (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc.

Step-by-Step:

  • Dissolution: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add the This compound (1.0 equiv) to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the amine (M+H).

  • Work-up: Dilute with EtOAc, wash with sat. NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (typically 0–10% MeOH in DCM).

Protocol B: Nucleophilic Aromatic Substitution (S_NAr)

Best for: Attaching electron-deficient heteroaryls (e.g., 2-chloropyridine, 4-fluoronitrobenzene).

Rationale: The spiro-amine is a competent nucleophile for S_NAr. Polar aprotic solvents (DMSO) are required to stabilize the transition state (Meisenheimer complex).

Reagents:

  • Scaffold (1.0 equiv)

  • Aryl Halide (e.g., Ar-Cl, Ar-F) (1.1–1.5 equiv)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (1.5 equiv)

  • Solvent: DMSO or NMP.

Step-by-Step:

  • Setup: Combine the Scaffold (1.0 equiv), Aryl Halide, and K2CO3 in a reaction vial.

  • Solvent: Add DMSO (concentration ~0.2 M).

  • Heat: Heat to 80–100 °C. Note: Fluorinated spirocycles may require higher temperatures (up to 120 °C) if the aryl halide is not highly activated.

  • Monitoring: Check LC-MS after 2 hours. If conversion is low, add more base and continue heating overnight.

  • Work-up: Pour into water to precipitate the product (if solid) or extract with EtOAc/LiCl solution (to remove DMSO).

Protocol C: Reductive Amination

Best for: Attaching alkyl groups via Aldehydes/Ketones.

Rationale: Sodium triacetoxyborohydride (STAB) is used as a mild hydride source that will not reduce the Boc group or other sensitive functionalities.

Reagents:

  • Scaffold (1.0 equiv)

  • Aldehyde/Ketone (1.2 equiv)

  • NaBH(OAc)3 (1.5–2.0 equiv)

  • Acetic Acid (catalytic, 1 drop)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step:

  • Imine Formation: Dissolve Scaffold and Aldehyde/Ketone in DCE (~0.1 M). Add catalytic Acetic Acid. Stir for 30 mins at RT.

  • Reduction: Add NaBH(OAc)3 in one portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Add sat. NaHCO3 solution and stir vigorously for 15 mins.

  • Extraction: Extract with DCM (x3). Dry organic layer and concentrate.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Amide Coupling Steric hindrance from spiro-center.Switch coupling agent to COMU or T3P (Propylphosphonic anhydride). Increase temperature to 50 °C.
No Reaction in S_NAr Nucleophile (N2) is deactivated by F-inductive effect.Switch solvent to NMP and use microwave irradiation (140 °C, 30 mins). Use Cs2CO3 as base.
Boc-Deprotection Side Products Acid-catalyzed ring opening (rare but possible).Use 4M HCl in Dioxane at 0 °C instead of TFA. Avoid prolonged exposure to strong acid.
Poor Solubility Lipophilicity of the Boc + F groups.Use a co-solvent mixture: DCM/MeOH (9:1) for transfers and DMF for reactions.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Smith, J. M. et al. "Spirocyclic Motifs in Medicinal Chemistry: Bioisosteres for Piperazines." J. Med. Chem.2015 , 58(14), 5387. (General context for spiro-scaffolds).

  • Fluorine in Medicinal Chemistry

    • Purser, S. et al. "Fluorine in medicinal chemistry."[1][2][3][4] Chem. Soc. Rev.2008 , 37, 320-330. (Mechanistic insight on pKa and metabolic stability).

  • Amide Coupling Methodologies

    • Valeur, E. & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.2009 , 38, 606-631. (Basis for HATU selection).

  • Reductive Amination Protocols

    • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem.1996 , 61, 3849-3862. (Standard protocol for STAB).

(Note: Specific CAS 1263180-83-7 or similar analogs are often found in patent literature for specific kinase inhibitors, utilizing these general synthetic transformations.)

Sources

Application Note: Strategic Integration of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility and medicinal chemistry rationale for using 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane (CAS: Derivative of 236406-61-4) as a core scaffold in kinase inhibitor development.

In the optimization of ATP-competitive inhibitors, replacing planar piperazines or piperidines with spirocyclic diamines is a validated strategy to improve Fsp³ character , solubility, and selectivity. The specific inclusion of the 10,10-difluoro motif serves two critical functions:

  • Metabolic Blockade: Prevents oxidative metabolism at the sensitive bridgehead carbons.

  • Electronic Modulation: Lowers the pKa of the N7 amine, reducing hERG liability and improving membrane permeability.

This document provides rigorous protocols for SNAr coupling, Boc-deprotection, and amide diversification, specifically tailored for this sterically demanding fluorinated scaffold.

Chemical Profile & Rationale[1][2][3][4]

Scaffold Architecture

The 2,7-diazaspiro[4.5]decane system consists of a pyrrolidine ring fused to a piperidine ring at a single quaternary carbon.

FeaturePropertyImpact on Drug Design
Core Structure Spiro[4.5]decaneRigidifies the vector angle between the two nitrogens (approx. 109.5°), unlike the flexible chair/boat conformers of piperazine.
N2 Position Free Amine (2°)High nucleophilicity; ideal for SNAr or Buchwald coupling to the kinase hinge-binding heterocycle.
N7 Position Boc-ProtectedOrthogonal protection allows for controlled, sequential functionalization of the solvent-exposed "tail."
10,10-Difluoro gem-DifluoroLowers lipophilicity (LogD) via the "fluorine polar effect" and blocks CYP450-mediated oxidation at the position α to the spiro center.
Structural Visualization

The following diagram illustrates the strategic advantages of this scaffold over traditional linkers.

SpiroAdvantage cluster_0 Traditional Linker cluster_1 Advanced Scaffold Piperazine Piperazine/Piperidine (Planar, Flexible) Metabolism High Metabolic Liability (CYP450) Piperazine->Metabolism Spiro 7-Boc-10,10-difluoro- 2,7-diazaspiro[4.5]decane Piperazine->Spiro Bioisosteric Replacement Properties High Fsp³ (3D Shape) Blocked Metabolism Lower pKa Spiro->Properties

Figure 1: Transition from planar linkers to fluorinated spiro-scaffolds improves physicochemical properties.

Synthetic Application Protocols

The following workflows are designed for the synthesis of a "Type I" kinase inhibitor, where the N2 nitrogen couples to a hinge-binding heterocycle (e.g., pyrimidine, pyridine) and the N7 nitrogen extends into the solvent front.

Protocol A: SNAr Coupling (Hinge Binder Attachment)

Objective: Selective coupling of the free N2 amine to a chloropyrimidine core. Challenge: The steric bulk of the spiro system and the electron-withdrawing effect of the fluorines can reduce the nucleophilicity of the N2 amine compared to simple pyrrolidines.

Materials:

  • This compound (1.0 eq)

  • 2,4-Dichloropyrimidine (or similar heteroaryl chloride) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: n-Butanol or DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Preparation: Dissolve the chloropyrimidine (1.1 eq) in n-Butanol (0.2 M concentration). Note: n-Butanol is preferred over DMF for pyrimidines to suppress bis-addition by protic solvation.

  • Addition: Add DIPEA (2.5 eq) followed by the spiro-amine (1.0 eq) at room temperature.

  • Reaction: Heat the reaction mixture to 80°C for 4–6 hours. Monitor by LCMS for the disappearance of the amine (M+H).

    • Checkpoint: If reaction is sluggish due to the fluorine inductive effect, add Cs₂CO₃ (2.0 eq) and switch solvent to DMSO at 100°C.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The Boc-protected intermediate is usually stable on silica.

Protocol B: Boc-Deprotection (Unmasking the Tail)

Objective: Removal of the N7-Boc group without affecting the newly formed heteroaryl-amine bond.

Materials:

  • Boc-Intermediate from Protocol A[1]

  • TFA (Trifluoroacetic acid) or 4N HCl in Dioxane

  • DCM (Dichloromethane)

Step-by-Step Procedure:

  • Dissolution: Dissolve the intermediate in DCM (0.1 M).

  • Acidolysis: Add TFA (10–20 equivalents) dropwise at 0°C.

    • Why: The 10,10-difluoro substitution destabilizes the carbocation intermediate slightly, but standard TFA conditions remain effective.

  • Monitoring: Warm to RT and stir for 1–2 hours. Monitor by LCMS (look for Mass - 100 fragment).

  • Free Basing (Critical): Concentrate the reaction to dryness (azeotrope with toluene to remove residual TFA).

    • Option 1 (SCX Column): Load residue onto an SCX-2 cartridge, wash with MeOH, and elute with 2M NH₃/MeOH.

    • Option 2 (Liquid Extraction): Dissolve in DCM, wash with sat. NaHCO₃.

    • Reasoning: The difluoro-amine (N7) is less basic than a standard piperidine. Ensure the pH is >9 during extraction to fully deprotonate the amine.

Protocol C: Amide Coupling (Solvent Front Diversification)

Objective: Derivatization of the N7 amine to tune potency and solubility.

Materials:

  • Deprotected Spiro-amine (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)[1]

  • DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a vial, mix the Carboxylic Acid, HATU, and DIPEA in DMF. Stir for 5 minutes to form the activated ester.

  • Coupling: Add the solution of the Spiro-amine (from Protocol B).

  • Reaction: Stir at RT for 2–12 hours.

  • Purification: Direct injection onto Prep-HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).

    • Note: The 10,10-difluoro group provides a distinct 19F NMR signal (typically -100 to -120 ppm, doublet of doublets) useful for characterizing the final product.

Workflow Visualization

The following diagram summarizes the complete synthetic pathway, highlighting the critical decision points.

SynthesisWorkflow Start Start: 7-Boc-10,10-difluoro- 2,7-diazaspiro[4.5]decane Step1 Step 1: S_NAr Coupling (Hinge Binder) Start->Step1 + Ar-Cl / Base Check1 QC: LCMS (Check for Bis-addition) Step1->Check1 Check1->Step1 Fail (Optimize Temp) Step2 Step 2: Boc-Deprotection (TFA/DCM or HCl) Check1->Step2 Pass Step3 Step 3: Tail Functionalization (Amide/Urea/Sulfonamide) Step2->Step3 + R-COOH / HATU Final Final Kinase Inhibitor (Purified) Step3->Final Prep-HPLC

Figure 2: Synthetic workflow for incorporating the spiro-scaffold into a kinase inhibitor.

References & Further Reading

  • Spirocyclic Scaffolds in Drug Design: Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021).[2][3][4][5] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183.[3][6]

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Spiro-Diamine Kinase Inhibitors (ACC Example): Kung, D. W., et al. (2015). Discovery of spirocyclic-diamine inhibitors of mammalian acetyl CoA-carboxylase. Bioorganic & Medicinal Chemistry Letters, 25(21), 4888-4893.

  • General Synthesis of Diazaspiro[4.5]decane: Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. (Contextual grounding for spiro-synthesis).

Sources

Application of fluorinated diazaspiro[4.5]decanes in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fluorinated Diazaspiro[4.5]decanes in Next-Generation Drug Design

Executive Summary

The "Escape from Flatland" initiative has driven medicinal chemistry away from planar aromatic rings toward three-dimensional (3D) scaffolds. Among these, 2,8-diazaspiro[4.5]decane has emerged as a privileged bioisostere for piperazine and piperidine moieties. However, the unsubstituted spiro-core often suffers from high basicity (leading to poor permeability) and rapid metabolic clearance.

This guide details the application of fluorinated diazaspiro[4.5]decanes . By strategically incorporating fluorine atoms—either on the spiro-ring (gem-difluoro) or on pendant architectures—researchers can modulate pKa, block metabolic soft spots (CYP450 oxidation), and alter vector orientation without sacrificing the scaffold's inherent rigidity.

Strategic Rationale: The Fluorine-Spiro Synergy

Bioisosterism & Vector Analysis

Replacing a flat piperazine ring with a diazaspiro[4.5]decane core introduces a defined bond angle twist, altering the exit vectors of substituents. This allows the molecule to explore novel chemical space within a binding pocket, potentially picking up new hydrogen bonds or hydrophobic interactions.

The Fluorine Effect on Physicochemical Properties
  • pKa Modulation: The secondary amine in standard diazaspiro[4.5]decane is highly basic (

    
    ), which can lead to lysosomal trapping and poor blood-brain barrier (BBB) penetration. Introducing electron-withdrawing fluorine atoms (e.g., gem-difluoro at the C1 or C3 position of the 5-membered ring) lowers the 
    
    
    
    of the adjacent amine by 1–2 units, bringing it into the optimal range (7.5–8.5) for oral bioavailability.
  • Metabolic Stability: The

    
    -carbons relative to amines are prime sites for oxidative metabolism. Fluorination blocks these sites, significantly extending half-life (
    
    
    
    ).

Table 1: Comparative Properties of Piperazine vs. Spiro Scaffolds

PropertyPiperazine2,8-Diazaspiro[4.5]decanegem-Difluoro-Diazaspiro[4.5]decaneImpact
Geometry Planar/Chair3D Rigid (Twisted)3D Rigid (Twisted)Improved Selectivity
F(sp3) LowHighHighImproved Solubility
Basicity (

)
~9.8~10.2~8.5 (position dependent)Better Permeability
LogD (pH 7.4) LowModerateModerate-HighTunable Lipophilicity
Metabolic Liability High (N-oxidation)ModerateLow (Blocked sites)Extended

Synthetic Protocols

Protocol A: Synthesis of the gem-Difluoro Core

Objective: Accessing the 1,1-difluoro-2,8-diazaspiro[4.5]decane core from a ketone precursor. This is a high-value intermediate not always available in catalogs.

Reagents:

  • Precursor: N-Boc-4-piperidone derived spiro-ketone (e.g., tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate).

  • Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST.

  • Solvent: Anhydrous DCM.

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under

    
    , dissolve the spiro-ketone (1.0 eq) in anhydrous DCM (0.1 M).
    
  • Activation: Cool the solution to 0°C.

  • Addition: Dropwise add Deoxo-Fluor (2.5 eq). Caution: Exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16–24 hours. Monitor by TLC/LCMS for disappearance of ketone.

    • Checkpoint: If conversion is low, heat to 40°C in a sealed tube, but monitor for elimination side-products (vinyl fluorides).

  • Quench: Cool to 0°C. Carefully quench with saturated

    
    . Caution: Gas evolution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (Hexane/EtOAc). The gem-difluoro product is less polar than the ketone.

Protocol B: Library Generation (Reductive Amination)

Objective: Rapid derivatization of the spiro-amine for SAR exploration (e.g., Sigma-1 receptor ligands).

Step-by-Step Methodology:

  • Dissolution: Dissolve the fluorinated spiro-amine core (1.0 eq) in DCE (1,2-Dichloroethane).

  • Coupling: Add the aldehyde partner (1.1 eq) and Acetic Acid (1.0 eq). Stir for 30 min.

  • Reduction: Add

    
     (1.5 eq). Stir at RT for 12 hours.
    
  • Validation: Check LCMS. Expected Mass = [Core] + [Aldehyde] - [Oxygen] + 2H.

Visual Workflows

Figure 1: Synthetic Cascade for Fluorinated Spiro-Scaffolds

This workflow illustrates the decision process for synthesizing the core versus functionalizing the periphery.

SynthesisWorkflow Start Target Design (Spiro Scaffold) Choice Fluorine Location? Start->Choice PathA Core Fluorination (gem-difluoro) Choice->PathA Modulate pKa/Metabolism PathB Peripheral Fluorination (Side-chain) Choice->PathB Target Selectivity/Binding StepA1 Precursor: Spiro-Ketone PathA->StepA1 StepB1 Precursor: Spiro-Amine PathB->StepB1 StepA2 Deoxo-Fluor / DAST (0°C to RT) StepA1->StepA2 StepA3 Product: gem-Difluoro Core StepA2->StepA3 Validation Validation: 19F-NMR & Microsomal Stability StepA3->Validation StepB2 Reductive Amination (w/ Fluorobenzaldehyde) StepB1->StepB2 StepB3 Product: N-Fluoroalkyl Spiro StepB2->StepB3 StepB3->Validation

Caption: Workflow distinguishing between core fluorination (for physicochemical property modulation) and peripheral fluorination (for binding interaction).

Figure 2: Decision Tree for Lead Optimization

Use this logic to determine when to deploy the fluorinated diazaspiro scaffold.

OptimizationTree Problem Lead Compound Issues Issue1 High Clearance (Metabolic Instability) Problem->Issue1 Issue2 Poor Permeability (High Basicity) Problem->Issue2 Issue3 Flat Structure (Lack of Selectivity) Problem->Issue3 Sol1 Add Fluorine to Metabolic Soft Spot Issue1->Sol1 Sol2 Install gem-Difluoro adjacent to Amine Issue2->Sol2 Sol3 Switch to Diazaspiro Core Issue3->Sol3 Result Optimized Candidate: Fluorinated Diazaspiro Sol1->Result Sol2->Result Sol3->Result

Caption: Decision matrix for applying fluorinated spiro-scaffolds to solve specific ADME/Tox liabilities.

Case Study: Sigma-1 Receptor Ligands

Recent work has demonstrated the utility of 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane as a potent Sigma-1 receptor ligand.[2]

  • Mechanism: The spiro-core provides the necessary rigidity to fit the Sigma-1 pharmacophore.

  • Fluorine Role: The fluoroethoxy tail improves lipophilicity (LogD) and enables

    
     radiolabeling for PET imaging without altering the binding mode significantly compared to the hydride.
    
  • Outcome:

    
     nM with >30-fold selectivity over Sigma-2 receptors.
    

References

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane: "A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents." ResearchGate. Link

  • Metabolic Stability: "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Link

  • Sigma-1 Receptor Ligands: "(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation." Journal of Medicinal Chemistry. Link

  • Piperazine Bioisosteres: "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." MDPI. Link

  • pKa of Fluorinated Compounds: "Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR." ChemRxiv. Link

Sources

Anwendungsbeispiele und Protokolle zur Derivatisierung des sekundären Amins in 7-Boc-10,10-difluor-2,7-diazaspiro[4.5]decan

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung: Die strategische Bedeutung von gem-Difluor-Diazaspiro[4.5]decan-Gerüsten in der modernen medizinischen Chemie

Spirocyclische Gerüste erfreuen sich in der medizinischen Chemie aufgrund ihrer inhärenten dreidimensionalen Natur, die eine präzise räumliche Anordnung von funktionellen Gruppen ermöglicht, zunehmender Beliebtheit.[1] Diese Eigenschaft kann zu einer verbesserten Wirksamkeit und Selektivität von Wirkstoffkandidaten führen.[2] Insbesondere das 2,7-Diazaspiro[4.5]decan-Grundgerüst bietet zwei strategisch positionierte Stickstoffatome, die eine Feinabstimmung der physikochemischen Eigenschaften und die Einführung von Vektoren für die Interaktion mit biologischen Zielstrukturen ermöglichen.

Die Einführung von Fluoratomen, insbesondere in Form einer geminalen Difluorgruppe (CF2), in organische Moleküle ist eine bewährte Strategie zur Optimierung von pharmakokinetischen und pharmakodynamischen Eigenschaften.[3][4] Die CF2-Gruppe kann als stabiler Bioisoster für eine Carbonylgruppe oder ein Ether-Sauerstoffatom dienen, die metabolische Stabilität erhöhen und die Lipophilie sowie die Basizität benachbarter funktioneller Gruppen modulieren.[5] Die Kombination eines spirocyclischen Diazan-Kerns mit einer gem-Difluorgruppe, wie im 7-Boc-10,10-difluor-2,7-diazaspiro[4.5]decan, resultiert in einem hochinteressanten Baustein für die Wirkstoffforschung, der strukturelle Rigidität mit gezielter Eigenschaftsmodulation verbindet.

Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Derivatisierung des sekundären Amins an Position 2 des 7-Boc-10,10-difluor-2,7-diazaspiro[4.5]decan-Gerüsts. Der erste entscheidende Schritt ist die selektive Entfernung der tert-Butyloxycarbonyl (Boc)-Schutzgruppe, um das reaktive sekundäre Amin freizulegen. Anschließend werden etablierte und robuste Protokolle für die N-Alkylierung, N-Acylierung, N-Arylierung und N-Sulfonylierung vorgestellt, die an die spezifischen Eigenschaften dieses fluorhaltigen Spiroamins angepasst sind.

Teil 1: Selektive Boc-Entschützung – Der Schlüssel zur Funktionalisierung

Die Derivatisierung des N-2-Stickstoffs erfordert zunächst die selektive Entfernung der Boc-Schutzgruppe an Position 7. Die Wahl der Entschützungsbedingungen ist entscheidend, um die Integrität des Moleküls zu wahren. Saure Bedingungen sind die gängigste Methode zur Spaltung von Boc-Carbamaten.

Protokoll 1: Saure Entschützung von 7-Boc-10,10-difluor-2,7-diazaspiro[4.5]decan

Dieses Protokoll beschreibt die Verwendung von Chlorwasserstoff in Dioxan, eine weit verbreitete und effiziente Methode zur Boc-Entschützung.

Materialien:

  • 7-Boc-10,10-difluor-2,7-diazaspiro[4.5]decan

  • 4 M HCl in 1,4-Dioxan

  • Dichlormethan (DCM), wasserfrei

  • Diethylether

  • Gesättigte Natriumbicarbonat (NaHCO3)-Lösung

  • Wasserfreies Natriumsulfat (Na2SO4)

  • Rundkolben, Magnetrührer, Rotationsverdampfer

Schritt-für-Schritt-Anleitung:

  • Lösen Sie 7-Boc-10,10-difluor-2,7-diazaspiro[4.5]decan (1,0 Äq.) in einem Minimum an wasserfreiem Dichlormethan in einem Rundkolben.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie langsam und unter Rühren 4 M HCl in 1,4-Dioxan (5-10 Äq.) hinzu.

  • Entfernen Sie das Eisbad und lassen Sie die Reaktion für 1-2 Stunden bei Raumtemperatur rühren.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS bis zum vollständigen Verschwinden des Ausgangsmaterials.

  • Nach Abschluss der Reaktion wird das Lösungsmittel am Rotationsverdampfer entfernt.

  • Der Rückstand wird in DCM aufgenommen und vorsichtig mit gesättigter NaHCO3-Lösung neutralisiert, um das freie Amin zu erhalten.

  • Extrahieren Sie die wässrige Phase mehrmals mit DCM.

  • Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Na2SO4, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Das resultierende 10,10-Difluor-2,7-diazaspiro[4.5]decan-Hydrochlorid oder das freie Amin kann in der Regel ohne weitere Aufreinigung in den nächsten Schritten verwendet werden.

Begründung der experimentellen Entscheidungen:

  • Die Verwendung von HCl in Dioxan ist eine milde und dennoch effektive Methode, die oft eine hohe Selektivität für die Boc-Gruppe in Gegenwart anderer säurelabiler Gruppen bietet.

  • Die Reaktion wird bei 0 °C gestartet, um eine mögliche exotherme Reaktion zu kontrollieren, und dann bei Raumtemperatur zur Vervollständigung gebracht.

  • Die basische Aufarbeitung ist notwendig, um das protonierte Amin (Hydrochloridsalz) in seine freie, nukleophile Form für die nachfolgenden Derivatisierungsreaktionen zu überführen.

Teil 2: Protokolle zur Derivatisierung

Nach erfolgreicher Entschützung steht das sekundäre Amin von 10,10-Difluor-2,7-diazaspiro[4.5]decan für eine Vielzahl von Funktionalisierungsreaktionen zur Verfügung.

N-Alkylierung

Die N-Alkylierung ist eine fundamentale Methode zur Einführung von Alkylsubstituenten. Eine direkte Alkylierung mit Alkylhalogeniden in Gegenwart einer Base ist ein gängiger Ansatz.

Protokoll 2: Direkte N-Alkylierung mit Alkylhalogeniden

Materialien:

  • 10,10-Difluor-2,7-diazaspiro[4.5]decan (1,0 Äq.)

  • Alkylbromid oder -iodid (1,1-1,5 Äq.)

  • Kaliumcarbonat (K2CO3) oder Diisopropylethylamin (DIPEA) (2-3 Äq.)

  • Acetonitril (ACN) oder Dimethylformamid (DMF), wasserfrei

Schritt-für-Schritt-Anleitung:

  • Lösen Sie 10,10-Difluor-2,7-diazaspiro[4.5]decan in wasserfreiem ACN oder DMF.

  • Fügen Sie die Base (z. B. K2CO3) und das Alkylhalogenid hinzu.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur oder erwärmen Sie sie auf 50-80 °C, abhängig von der Reaktivität des Alkylhalogenids.

  • Verfolgen Sie den Reaktionsverlauf mittels DC oder LC-MS.

  • Nach Abschluss der Reaktion filtrieren Sie die anorganischen Salze ab (bei Verwendung von K2CO3) oder entfernen das Lösungsmittel direkt.

  • Der Rückstand wird in einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat) aufgenommen und mit Wasser und anschließend mit gesättigter Kochsalzlösung gewaschen.

  • Trocknen Sie die organische Phase über Na2SO4, filtrieren Sie und dampfen Sie das Lösungsmittel ein.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Silicagel), um das gewünschte N-alkylierte Produkt zu erhalten.

Begründung der experimentellen Entscheidungen:

  • Die gem-Difluorgruppe am C10-Kohlenstoff übt einen elektronenziehenden Induktionseffekt aus, der die Basizität und Nukleophilie des N2-Amins im Vergleich zu nicht-fluorierten Analoga leicht verringern kann.[5] Eine leichte Erwärmung und die Verwendung eines reaktiveren Alkyliodids können daher vorteilhaft sein.

  • K2CO3 ist eine kostengünstige und leicht zu entfernende Base. DIPEA kann in Fällen verwendet werden, in denen eine homogenere Reaktionsmischung bevorzugt wird.

N-Acylierung

Die N-Acylierung führt zur Bildung von Amiden und ist eine robuste Reaktion zur Einführung von Carbonylgruppen.

Protokoll 3: N-Acylierung mit Säurechloriden

Materialien:

  • 10,10-Difluor-2,7-diazaspiro[4.5]decan (1,0 Äq.)

  • Säurechlorid (1,1 Äq.)

  • Triethylamin (TEA) oder Pyridin (1,5 Äq.)

  • Dichlormethan (DCM), wasserfrei

Schritt-für-Schritt-Anleitung:

  • Lösen Sie das Amin in wasserfreiem DCM und kühlen Sie die Lösung auf 0 °C.

  • Fügen Sie die Base (TEA oder Pyridin) hinzu.

  • Tropfen Sie langsam eine Lösung des Säurechlorids in DCM zur Reaktionsmischung.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 1-4 Stunden.

  • Überwachen Sie die Reaktion mittels DC oder LC-MS.

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen sie nacheinander mit verdünnter HCl-Lösung, gesättigter NaHCO3-Lösung und gesättigter Kochsalzlösung.

  • Trocknen Sie die organische Phase über Na2SO4, filtrieren Sie und entfernen Sie das Lösungsmittel.

  • Reinigen Sie das Produkt mittels Säulenchromatographie oder Kristallisation.

Begründung der experimentellen Entscheidungen:

  • Die Reaktion wird bei 0 °C durchgeführt, um die hohe Reaktivität von Säurechloriden zu kontrollieren und Nebenreaktionen zu minimieren.

  • Eine Base ist erforderlich, um den während der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren, der andernfalls das Amin protonieren und die Reaktion stoppen würde.

N-Arylierung (Buchwald-Hartwig-Aminierung)

Die Buchwald-Hartwig-Kupplung ist eine leistungsstarke, Palladium-katalysierte Kreuzkupplungsreaktion zur Bildung von C-N-Bindungen zwischen Aminen und Arylhalogeniden.[2][3]

Protokoll 4: Palladium-katalysierte N-Arylierung

Materialien:

  • 10,10-Difluor-2,7-diazaspiro[4.5]decan (1,0 Äq.)

  • Aryl- oder Heteroarylbromid/-iodid (1,2 Äq.)

  • Pd2(dba)3 (1-5 mol%) oder Pd(OAc)2 (2-10 mol%)

  • Phosphinligand (z. B. XPhos, RuPhos, BINAP) (2-10 mol%)

  • Starke, nicht-nukleophile Base (z. B. NaOtBu, K3PO4, Cs2CO3) (1,5-2,0 Äq.)

  • Toluol oder Dioxan, wasserfrei und entgast

Schritt-für-Schritt-Anleitung:

  • Geben Sie das Arylhalogenid, das Amin, die Base, den Palladium-Präkatalysator und den Liganden in einen ausgeheizten und mit einem Inertgas (Argon oder Stickstoff) gespülten Schlenkkolben.

  • Fügen Sie das wasserfreie, entgaste Lösungsmittel hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Inertgasatmosphäre auf 80-110 °C.

  • Verfolgen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

  • Nach vollständigem Umsatz kühlen Sie die Mischung auf Raumtemperatur ab.

  • Verdünnen Sie die Mischung mit einem geeigneten Lösungsmittel (z. B. Ethylacetat) und filtrieren Sie sie durch eine kurze Celite-Säule.

  • Waschen Sie das Filtrat mit Wasser und gesättigter Kochsalzlösung.

  • Trocknen Sie die organische Phase über Na2SO4, filtrieren Sie und entfernen Sie das Lösungsmittel.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Begründung der experimentellen Entscheidungen:

  • Die Wahl des Liganden und der Base ist entscheidend für den Erfolg der Buchwald-Hartwig-Reaktion und hängt stark von den Substraten ab. Sperrige, elektronenreiche Phosphinliganden sind oft erforderlich.

  • Die Reaktion muss unter strikt inerten Bedingungen durchgeführt werden, da der aktive Pd(0)-Katalysator sauerstoffempfindlich ist.

N-Sulfonylierung

Die N-Sulfonylierung mit Sulfonylchloriden führt zur Bildung von Sulfonamiden, einer wichtigen funktionellen Gruppe in vielen Pharmazeutika.

Protokoll 5: N-Sulfonylierung mit Sulfonylchloriden

Materialien:

  • 10,10-Difluor-2,7-diazaspiro[4.5]decan (1,0 Äq.)

  • Sulfonylchlorid (1,1 Äq.)

  • Pyridin oder Triethylamin (1,5-2,0 Äq.)

  • Dichlormethan (DCM), wasserfrei

Schritt-für-Schritt-Anleitung:

  • Lösen Sie das Amin in einer Mischung aus wasserfreiem DCM und Pyridin.

  • Kühlen Sie die Lösung auf 0 °C.

  • Fügen Sie das Sulfonylchlorid portionsweise oder als Lösung in DCM hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.

  • Überwachen Sie den Reaktionsverlauf mittels DC oder LC-MS.

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM.

  • Waschen Sie die organische Phase nacheinander mit 1 M HCl-Lösung, Wasser und gesättigter Kochsalzlösung.

  • Trocknen Sie die organische Phase über Na2SO4, filtrieren Sie und entfernen Sie das Lösungsmittel.

  • Reinigen Sie das Produkt mittels Säulenchromatographie oder Umkristallisation.

Begründung der experimentellen Entscheidungen:

  • Pyridin dient sowohl als Base zur Neutralisierung des entstehenden HCl als auch oft als Lösungsmittel.

  • Die Reaktion verläuft in der Regel sauber und mit hohen Ausbeuten, erfordert aber oft längere Reaktionszeiten als die Acylierung.

Zusammenfassung der Reaktionsbedingungen

DerivatisierungReagenzBaseLösungsmittelTemperatur
N-Alkylierung R-Br / R-IK2CO3 / DIPEAACN / DMFRT - 80 °C
N-Acylierung R-COClTEA / PyridinDCM0 °C - RT
N-Arylierung Ar-Br / Ar-INaOtBu / Cs2CO3Toluol / Dioxan80 - 110 °C
N-Sulfonylierung R-SO2ClPyridin / TEADCM / Pyridin0 °C - RT

Visualisierung der Arbeitsabläufe

Gesamtarbeitsablauf von der Entschützung zur Derivatisierung

G cluster_derivatization Derivatisierungsreaktionen Start 7-Boc-10,10-difluoro- 2,7-diazaspiro[4.5]decan Deprotection Boc-Entschützung (HCl/Dioxan) Start->Deprotection Intermediate 10,10-Difluoro- 2,7-diazaspiro[4.5]decan Deprotection->Intermediate Alkylation N-Alkylierung Intermediate->Alkylation Acylation N-Acylierung Intermediate->Acylation Arylation N-Arylierung Intermediate->Arylation Sulfonylation N-Sulfonylierung Intermediate->Sulfonylation Product Derivatisierte Produkte Alkylation->Product Acylation->Product Arylation->Product Sulfonylation->Product

Abbildung 1: Allgemeiner Arbeitsablauf.

Mechanismus der Buchwald-Hartwig-Aminierung

G cluster_cycle Katalytischer Zyklus Pd(0)L2 Pd(0)L2 Ox. Add. Ar-Pd(II)(X)L2 Pd(0)L2->Ox. Add. Ar-X Ar-X Ar-X Amin Amin Base Base Produkt Produkt Ligand-Aust. Ar-Pd(II)(NR2)L2 Ox. Add.->Ligand-Aust. Amin, Base Red. Elim. Reduktive Eliminierung Ligand-Aust.->Red. Elim. Red. Elim.->Pd(0)L2 Red. Elim.->Produkt Ar-NR2

Abbildung 2: Katalytischer Zyklus.

Validierung und Charakterisierung

Die erfolgreiche Synthese der derivatisierten Produkte muss durch geeignete analytische Methoden bestätigt werden.

  • Kernmagnetische Resonanz (NMR)-Spektroskopie: ¹H-, ¹³C- und ¹⁹F-NMR sind unerlässlich, um die Struktur der Produkte zu bestätigen. Die Verschiebung der Signale der Protonen in der Nähe des N2-Stickstoffs sowie das Auftreten neuer Signale der eingeführten Alkyl-, Acyl-, Aryl- oder Sulfonylgruppen sind charakteristisch.

  • Massenspektrometrie (MS): Hochauflösende Massenspektrometrie (HRMS) wird verwendet, um die exakte Masse des Produkts zu bestimmen und seine Summenformel zu bestätigen.

  • Dünnschichtchromatographie (DC) und Flüssigchromatographie-Massenspektrometrie (LC-MS): Diese Techniken sind entscheidend für die Überwachung des Reaktionsfortschritts und die Beurteilung der Reinheit des Produkts.

Sicherheitshinweise

  • Umgang mit Chemikalien: Alle Experimente sollten in einem gut belüfteten Abzug durchgeführt werden. Tragen Sie stets geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und chemikalienbeständige Handschuhe.

  • Fluorierte Verbindungen: Obwohl gem-difluorierte aliphatische Ringe in der Regel stabil sind, ist beim Umgang mit fluorierten Reagenzien und Verbindungen Vorsicht geboten.

  • Amine: Viele Amine sind flüchtig und können reizend oder toxisch sein. Vermeiden Sie das Einatmen von Dämpfen und Hautkontakt.

  • Reagenzien: Reagenzien wie Säurechloride, Sulfonylchloride und starke Basen (z. B. NaOtBu) sind korrosiv und/oder feuchtigkeitsempfindlich und erfordern einen sorgfältigen Umgang unter inerten Bedingungen.

Referenzen

  • Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. PMC - PubMed Central. Verfügbar unter: [Link]

  • Switchable hydroxysulfonyloxylation and defluorination–decarboxylation sulfonylation of gem-difluoroalkenes with sodium sulfinate via aerobic oxidation. Organic Chemistry Frontiers (RSC Publishing). Verfügbar unter: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. Verfügbar unter: [Link]

  • Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. ResearchGate. Verfügbar unter: [Link]

  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions (RSC Publishing). Verfügbar unter: [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. Verfügbar unter: [Link]

  • Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. ResearchGate. Verfügbar unter: [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC - NIH. Verfügbar unter: [Link]

  • Fluorine-retentive reactions of gem-difluorinated alkenes. American Chemical Society. Verfügbar unter: [Link]

  • Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. PMC - NIH. Verfügbar unter: [Link]

  • Functionalization Of The 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) Core. PMC. Verfügbar unter: [Link]

  • 10,10-difluoro-2-oxa-7-azaspiro[4.5]decane. PubChem. Verfügbar unter: [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). ResearchGate. Verfügbar unter: [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. Verfügbar unter: [Link]

  • Nucleophilic Substitution with Amines. YouTube. Verfügbar unter: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Verfügbar unter: [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Verfügbar unter: [Link]

  • Fluorine in medicinal chemistry. PubMed. Verfügbar unter: [Link]

  • C-H Sulfonylation via 1,3-Rearrangement of Sulfonyl Group in N-Protected 3-Bis-sulfonimidoindole Derivatives Using Fluorine Reagent. PubMed. Verfügbar unter: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Verfügbar unter: [Link]

  • Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[3][5]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation. PubMed. Verfügbar unter: [Link]

  • FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. PubMed. Verfügbar unter: [Link]

Sources

Reaction conditions for reductive amination with 10,10-difluoro-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic reductive amination of 10,10-difluoro-2,7-diazaspiro[4.5]decane , a high-value pharmacophore in modern medicinal chemistry.[1] The gem-difluoro substitution on the spirocyclic piperidine ring introduces unique electronic and conformational biases that distinguish this scaffold from non-fluorinated analogues. This guide provides a mechanistic rationale for regioselectivity, optimized reaction conditions using sodium triacetoxyborohydride (STAB), and troubleshooting workflows to maximize yield and minimize bis-alkylation side products.

Part 1: Molecular Profile & Reactivity Analysis

Successful functionalization of 10,10-difluoro-2,7-diazaspiro[4.5]decane requires understanding the electronic interplay between the gem-difluoro group and the two distinct nitrogen centers.[1]

Structural Dissection

The molecule consists of a pyrrolidine ring (5-membered) spiro-fused to a piperidine ring (6-membered).[1]

  • N2 (Pyrrolidine Nitrogen): Located in the 5-membered ring.[1][2] Generally exhibits higher nucleophilicity due to ring strain and lack of proximal electron-withdrawing groups.[1]

  • N7 (Piperidine Nitrogen): Located in the 6-membered ring.[1]

  • C10-F2 (Gem-difluoro group): Located on the 6-membered ring, typically adjacent to the spiro center.[1]

The Fluorine Effect (Inductive Deactivation)

The gem-difluoro moiety exerts a strong electron-withdrawing inductive effect (-I).[1][2]

  • Impact on N7: Being in the same ring, the basicity (pKa) of N7 is lowered significantly (estimated pKa ~8.5–9.5) compared to a standard piperidine (pKa ~11).[1] This makes N7 less nucleophilic and slower to form iminium intermediates.

  • Impact on N2: The effect is attenuated by the quaternary spiro center, leaving N2 relatively electron-rich (estimated pKa ~10.5).[1]

  • Regioselectivity Implication: In an unprotected diamine, N2 will react preferentially with electrophiles (aldehydes/ketones).[1][2]

FeatureN2 (Pyrrolidine Ring)N7 (Piperidine Ring)
Ring Size 5-membered6-membered
Electronic Environment Electron-rich (Standard)Electron-deficient (Fluorine effect)
Nucleophilicity High (Primary reactive site)Moderate/Low (Secondary reactive site)
Steric Environment ModerateModerate to High (due to ring pucker)

Part 2: Critical Reaction Parameters

For the conversion of the secondary amine to a tertiary amine via reductive amination, the choice of hydride source and solvent is paramount to prevent over-alkylation and ensure conversion of the less reactive fluorinated amine.

Hydride Source Selection
  • Sodium Triacetoxyborohydride (STAB): The reagent of choice. It is mild enough to not reduce aldehydes/ketones directly, allowing the equilibrium to favor the iminium species before reduction.

  • Sodium Cyanoborohydride (NaCNBH3): A viable alternative if solubility in methanol is required, but toxic and requires lower pH control.[1][2]

  • Sodium Borohydride (NaBH4): Avoid. Too aggressive; leads to direct reduction of the carbonyl starting material.

Solvent & pH
  • 1,2-Dichloroethane (DCE): The gold standard.[1] Promotes iminium ion formation and solubilizes STAB.[1]

  • Acetic Acid (AcOH): Essential additive (1–2 eq).[1][3] It catalyzes the dehydration of the hemiaminal to the iminium ion, which is the rate-determining step for the electron-deficient N7 amine.

Part 3: Standard Operating Procedure (Protocol)

Protocol A: Reductive Amination of Mono-Protected Scaffold

Target: N-alkylation of the free amine (e.g., reacting tert-butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate to functionalize N7).[1]

Materials:

  • Amine Substrate (HCl salt or free base)[1][2]

  • Aldehyde/Ketone (1.1 – 1.5 equivalents)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equivalents)[1]

  • Acetic Acid (glacial)[1]

  • DCM or DCE (Anhydrous)[1]

  • Saturated NaHCO3 solution

Step-by-Step Methodology:

  • Free Base Preparation (If starting with HCl salt):

    • Dissolve the amine hydrochloride salt in DCM.

    • Wash with saturated aqueous NaHCO3 or 1M NaOH.[1]

    • Dry the organic layer over Na2SO4, filter, and concentrate. Note: Using the HCl salt directly with excess TEA is possible but can slow imine formation.

  • Imine/Iminium Formation:

    • In a flame-dried vial, dissolve the Amine (1.0 eq) and Aldehyde/Ketone (1.1–1.2 eq) in anhydrous DCE (0.1 M concentration).

    • Add Acetic Acid (1.0–2.0 eq) .[1][3]

    • Critical Step: Stir at room temperature for 30–60 minutes. This "pre-complexation" time allows the equilibrium to shift toward the iminium species before the reducing agent is added.

  • Reduction:

    • Add STAB (1.5 eq) in a single portion.

    • Flush with Nitrogen/Argon and cap.[1]

    • Stir at room temperature.

      • Aldehydes:[1][4][5][6] 2–4 hours.[1]

      • Ketones:[1][4][7] 12–16 hours (Steric hindrance and lower electrophilicity require longer times).[1]

  • Monitoring:

    • Monitor by LC-MS.[1] Look for the disappearance of the secondary amine mass and the appearance of the product mass (M + Alkyl).

    • Tip: If starting material persists after 16h, add an additional 0.5 eq of Carbonyl and STAB.

  • Workup:

    • Quench the reaction by adding saturated NaHCO3 (aqueous) and stirring vigorously for 15 minutes (to decompose borate complexes).

    • Extract with DCM (3x).[1]

    • Combine organics, dry over MgSO4, filter, and concentrate.

  • Purification:

    • Flash column chromatography (typically MeOH/DCM gradients).[1]

    • Note: The basicity of the product is lower than standard amines; ensure the silica is not too acidic, or use amine-functionalized silica.

Part 4: Visualization & Logic Pathways

Reaction Pathway & Regioselectivity Logic

The following diagram illustrates the decision process and chemical pathway, highlighting the reactivity difference between N2 and N7.

ReductiveAmination cluster_mechanism Mechanism Insight Start Start: 10,10-difluoro-2,7-diazaspiro[4.5]decane CheckState Check State: Free Diamine or Protected? Start->CheckState FreeDiamine Free Diamine CheckState->FreeDiamine Unprotected Protected Mono-Protected (e.g., 2-Boc or 7-Boc) CheckState->Protected Protected N2React N2 (Pyrrolidine) Reacts First (Kinetic Control) FreeDiamine->N2React Higher Nucleophilicity Conditions Conditions: Aldehyde + STAB + AcOH DCE, RT Protected->Conditions Direct Reaction N2React->Conditions N7React N7 (Piperidine) Reacts (Requires Acid Cat.) N7React->Conditions Slower Imine Formation Due to F-Induction Product Final Tertiary Amine Conditions->Product

Caption: Decision matrix for reductive amination of 10,10-difluoro-2,7-diazaspiro[4.5]decane, highlighting the nucleophilic priority of N2 over the fluorinated N7.

Part 5: Troubleshooting & Case Studies

IssueProbable CauseCorrective Action
Low Conversion of N7 Inductive effect of Fluorine reduces basicity; imine formation is unfavorable.[1]Increase Acetic Acid to 2-3 eq. Switch solvent to MeOH and use NaCNBH3 (stronger drive for imine).[1] Heat to 40°C.
Bis-alkylation (on Free Diamine) High reactivity of N2 and N7; excess aldehyde.[1][2]Use 0.9 eq of aldehyde to favor mono-alkylation.[1][2] Protect one amine (Boc/Cbz) before reaction.[1][2]
Aldehyde Reduction (No Amine) Reducing agent is too strong or added too fast.[1]Ensure STAB is used, not NaBH4. Allow 30 min pre-stir of Amine + Aldehyde before adding hydride.
Product Stuck on Silica Amine interaction with acidic silanols.[1][2]Add 1% Triethylamine or NH4OH to the eluent. Use C18 reverse phase if polarity is high.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. (Context on spirocyclic reactivity).

  • Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Mechanistic insight on gem-difluoro effects on pKa). [1]

  • Stephens, C. E., et al. (2022).[1] "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry." Chemistry – A European Journal.[1][8] [1]

Sources

Application Notes and Protocols: High-Purity Isolation of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Purifying Fluorinated Spirocyclic Diamines

7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane is a valuable saturated heterocyclic scaffold in medicinal chemistry. The incorporation of a gem-difluoro group can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making it an attractive moiety in the design of novel therapeutics. The spirocyclic diamine core imparts a rigid, three-dimensional architecture, which can be crucial for achieving high-affinity and selective binding to biological targets.

Given its intended use in pharmaceutical development, the purity of this compound is of paramount importance. Impurities, such as starting materials, by-products, or diastereomers, can interfere with subsequent synthetic steps and biological assays, leading to unreliable data and potentially misleading structure-activity relationships (SAR). This application note details a robust column chromatography method for the efficient removal of common process-related impurities.

Understanding the Purification Challenge: Potential Impurities

A robust purification strategy is predicated on an understanding of the potential impurities that may be present in the crude product. While a specific synthetic route for this compound is not publicly detailed, we can infer likely impurities based on common synthetic strategies for analogous compounds. The synthesis of spirodiamines can be complex, and the selective mono-Boc protection of a diamine is a known challenge.[1]

Likely Impurities Include:

  • Unprotected 10,10-difluoro-2,7-diazaspiro[4.5]decane: The unreacted starting diamine.

  • Di-Boc protected 10,10-difluoro-2,7-diazaspiro[4.5]decane: The product of over-protection.

  • Unreacted starting materials from the spirocyclization step.

  • Diastereomers: If the synthesis creates additional chiral centers.

The polarity differences between the desired mono-Boc product, the more polar unprotected diamine, and the less polar di-Boc protected by-product form the basis for their separation by normal-phase chromatography.

Method Development: A Rationale-Driven Approach

The purification protocol outlined below was developed based on established principles for the chromatography of Boc-protected amines and fluorinated heterocyclic compounds.

Stationary Phase Selection

Normal-phase silica gel is the stationary phase of choice for this purification. Its polar surface provides strong interaction with the polar amine functional groups, allowing for effective separation based on polarity differences. The Boc-protecting group modulates the overall polarity of the molecule, facilitating its separation from the more polar unprotected diamine and the less polar di-Boc species.

Mobile Phase Optimization

The selection of an appropriate mobile phase is critical for achieving optimal separation. A gradient elution with a mixture of a non-polar and a polar solvent is employed to effectively separate the target compound from impurities with a wide range of polarities.

  • Non-polar solvent: Hexane or Heptane. These solvents have low eluotropic strength and allow for the retention of the compounds on the silica gel.

  • Polar solvent: Ethyl acetate (EtOAc) is a moderately polar solvent that is effective in eluting the Boc-protected amine. For more polar impurities, methanol (MeOH) can be added to the mobile phase.

  • Mobile Phase Additive: A small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is often added to the mobile phase when purifying amines on silica gel. This is crucial to prevent peak tailing, which arises from the interaction of the basic amine with acidic silanol groups on the silica surface.[2]

Experimental Protocol: Automated Flash Column Chromatography

This protocol is designed for an automated flash chromatography system, which offers superior resolution and reproducibility compared to manual column chromatography.

Materials and Equipment
Material/EquipmentSpecifications
Automated Flash Chromatography System E.g., Teledyne ISCO CombiFlash®, Biotage® Isolera™
Stationary Phase Pre-packed silica gel column (e.g., 40 g for a 1-2 g crude sample)
Crude Sample This compound (crude reaction mixture)
Solvents Hexane (or Heptane), Ethyl Acetate (EtOAc), Methanol (MeOH) - HPLC grade
Mobile Phase Additive Triethylamine (TEA)
Thin Layer Chromatography (TLC) Silica gel 60 F254 plates
TLC Visualization UV lamp (254 nm), Ninhydrin stain
Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC 1. TLC Analysis of Crude Dissolve 2. Dissolve Crude Sample TLC->Dissolve Load 4. Sample Loading Dissolve->Load Equilibrate 3. Column Equilibration Equilibrate->Load Elute 5. Gradient Elution Load->Elute Collect 6. Fraction Collection Elute->Collect Analyze 7. Fraction Analysis (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Solvent Evaporation Combine->Evaporate Characterize 10. Purity & Identity Confirmation Evaporate->Characterize

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure

1. TLC Analysis of Crude Mixture:

  • Prepare a developing chamber with a mobile phase of Hexane:EtOAc (e.g., 7:3) containing 0.5% TEA.

  • Spot the crude material on a TLC plate.

  • Develop the plate and visualize under a UV lamp and with a ninhydrin stain. The desired product should be UV active (due to the Boc group) and will stain with ninhydrin (due to the free amine). This will help in identifying the target compound and optimizing the mobile phase for the column.

2. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial mobile phase.

  • For larger quantities or less soluble samples, pre-adsorb the crude material onto a small amount of silica gel.

3. Column Equilibration:

  • Equilibrate the silica gel column with the initial mobile phase (e.g., 100% Hexane with 0.5% TEA) for at least 2 column volumes.

4. Sample Loading:

  • Load the dissolved sample onto the column. If pre-adsorbed, load the dry silica-adsorbed sample onto the top of the column.

5. Gradient Elution:

  • Start the elution with a low polarity mobile phase and gradually increase the polarity. A typical gradient profile is as follows:

Time (min)% Hexane (with 0.5% TEA)% Ethyl Acetate
0-2955
2-2095 → 505 → 50
20-255050
25-3050 → 050 → 100

6. Fraction Collection:

  • Collect fractions based on the UV chromatogram from the automated system.

7. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

8. Combine and Evaporate:

  • Combine the pure fractions and remove the solvent under reduced pressure.

9. Purity and Identity Confirmation:

  • Confirm the purity of the isolated product by HPLC and its identity by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Results and Troubleshooting

  • Elution Profile: The less polar di-Boc protected by-product is expected to elute first, followed by the desired mono-Boc product. The highly polar unprotected diamine will elute last or remain on the column under these conditions.

  • Peak Tailing: If peak tailing is observed, increasing the concentration of TEA in the mobile phase (up to 1%) can improve the peak shape.

  • Poor Separation: If the separation between the desired product and an impurity is poor, a shallower gradient or an isocratic elution with the optimized mobile phase composition can be employed.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By understanding the nature of potential impurities and applying sound chromatographic principles, researchers can consistently obtain this valuable building block in high purity, thereby ensuring the integrity of their subsequent research and development efforts.

References

  • [Synthesis of 2-amino-spiro[4.5]decane-6-ones] - A relevant synthetic paper that describes the purification of a similar spirocyclic amine derivative by silica gel column chromatography.
  • [Selective Mono-Boc Protection of Diamines] - A research article detailing methods for the selective protection of diamines, which is a key step in the synthesis of the target compound and highlights potential by-products.
  • [Chromatography of Amines on Silica Gel] - An authoritative source or review on the principles and best practices for the column chrom
  • [Boc-Protected Amines in Organic Synthesis] - A comprehensive text or review on the use and stability of Boc-protecting groups in organic synthesis.
  • [Fluorinated Heterocycles in Medicinal Chemistry] - A review article discussing the synthesis and importance of fluorinated heterocyclic compounds in drug discovery.

Disclaimer

The protocol provided in this document is intended as a guideline. The optimal conditions may vary depending on the specific crude sample and the equipment used. It is recommended to perform a small-scale trial before proceeding with a large-scale purification. Always follow appropriate laboratory safety procedures.

Sources

Application Note: Strategies for HPLC Purification of Fluorinated Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Importance and Unique Challenges of Fluorinated Spirocycles

Fluorinated spirocyclic scaffolds are of increasing importance in modern drug discovery. The incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The rigid, three-dimensional architecture of spirocycles allows for precise spatial orientation of substituents, making them highly attractive for targeting complex protein-protein interactions. This combination of properties has led to a surge in the synthesis of novel fluorinated spirocyclic compounds as potential therapeutics.[3]

However, the very characteristics that make these compounds desirable also present unique challenges for their purification. The presence of fluorine can alter the polarity and chromatographic behavior in unexpected ways, while the rigid spirocyclic core can lead to closely eluting isomers. Furthermore, synthetic routes can produce a variety of related impurities, including diastereomers, enantiomers, and constitutional isomers, as well as process-related impurities such as des-fluoro compounds, which can be difficult to separate from the target molecule.[4][5]

This application note provides a comprehensive guide to developing robust and efficient High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) purification methods for this promising class of molecules. We will delve into the causal relationships behind methodological choices, from stationary and mobile phase selection to the strategic implementation of orthogonal purification techniques.

Method Development: A Rational Approach

A systematic approach to method development is crucial for successfully purifying fluorinated spirocyclic compounds. The unique physicochemical properties imparted by both the fluorine atoms and the spirocyclic core necessitate careful consideration of several key parameters.

The Impact of Fluorine on Chromatographic Behavior

Fluorine's high electronegativity can lead to unique interactions with stationary phases. While often considered a "lipophilic" atom, the electron-withdrawing nature of fluorine can reduce the electron density of nearby aromatic rings, altering their pi-pi interactions with phenyl-based stationary phases. Fluorinated compounds may also exhibit different retention behaviors on fluorinated stationary phases compared to traditional alkyl phases like C8 and C18.[6] These specialized phases can offer alternative selectivity for separating fluorinated analytes from their non-fluorinated precursors or impurities.[6]

Choosing the Right Column: A Decision Matrix

The selection of an appropriate stationary phase is the most critical step in method development. A screening approach using columns with different selectivities is highly recommended.

Stationary Phase Type Primary Interaction Mechanism Best Suited For Rationale & Causality
Fluorinated (e.g., F-Phenyl, PFP) Dipole-dipole, π-π interactions, hydrophobic interactionsSeparating positional isomers, halogenated compounds, and aromatic fluorinated spirocycles.Fluorinated phases can provide unique selectivity for fluorinated analytes, often leading to different elution orders compared to C18 columns, which can be crucial for resolving difficult-to-separate impurities.[6]
Standard C18/C8 Hydrophobic (van der Waals) interactionsGeneral purpose initial screening, separating compounds based on lipophilicity.The workhorse of reversed-phase HPLC, providing a good baseline for retention and separation based on overall hydrophobicity.[7]
Phenyl-Hexyl π-π interactions, hydrophobic interactionsAromatic spirocycles, compounds with differing degrees of unsaturation.Offers alternative selectivity to C18, particularly for compounds with aromatic rings, by leveraging pi-pi stacking interactions.
Chiral Stationary Phases (CSPs) Enantioselective interactions (e.g., inclusion, dipole-dipole)Separating enantiomers of chiral fluorinated spirocycles.Polysaccharide-based CSPs are widely used for their broad applicability in both HPLC and SFC for resolving enantiomers.[8][9]
Mobile Phase Optimization

For reversed-phase HPLC, the choice of organic modifier (typically acetonitrile or methanol) and additive (e.g., formic acid, trifluoroacetic acid, ammonium hydroxide) can significantly impact peak shape and selectivity.

  • Acetonitrile vs. Methanol: Acetonitrile generally provides better peak shapes and lower viscosity, while methanol can offer different selectivity. Screening both is advisable.

  • Additives: For ionizable compounds, buffering the mobile phase is critical. Formic acid (0.1%) is a common choice for positive-ion mass spectrometry (MS) detection, while ammonium hydroxide or acetate is used for negative-ion mode.

Experimental Protocols

Protocol 1: General Achiral Purification of a Fluorinated Spirocyclic Compound

This protocol outlines a general workflow for the reversed-phase HPLC purification of a newly synthesized, achiral fluorinated spirocyclic compound.

1. Sample Preparation: a. Dissolve the crude sample in a suitable solvent at a concentration of 10-20 mg/mL. The ideal solvent is the initial mobile phase composition (e.g., 95:5 water:acetonitrile), but if solubility is an issue, DMSO can be used.[10][11] b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.[10][12]

2. Analytical Method Development (Scouting): a. System: UHPLC or HPLC system with UV and/or MS detector. b. Columns: Screen a minimum of three columns with orthogonal selectivity (e.g., C18, Phenyl-Hexyl, and a fluorinated phase). c. Mobile Phase A: Water + 0.1% Formic Acid d. Mobile Phase B: Acetonitrile + 0.1% Formic Acid e. Gradient: 5% to 95% B over 5-10 minutes. f. Flow Rate: 0.5 - 1.0 mL/min for analytical scale. g. Detection: UV at 214 nm and 254 nm, and/or full scan MS.

3. Preparative Method Scale-Up: a. Based on the analytical scouting, select the column and gradient that provides the best resolution of the target compound from its impurities. b. System: Preparative HPLC with UV and/or MS-triggered fraction collection.[13] c. Column: A preparative column with the same stationary phase as the optimal analytical column (e.g., 20 x 150 mm, 5 µm particle size). d. Gradient: Adjust the gradient based on the analytical results to maximize throughput while maintaining resolution. e. Flow Rate: Scale the flow rate according to the column diameter (e.g., 20-40 mL/min for a 20 mm ID column). f. Loading: Perform a loading study to determine the maximum amount of crude material that can be purified in a single injection without compromising resolution.

4. Post-Purification Processing: a. Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer. b. Confirm the purity of the final compound using the analytical HPLC method.

Protocol 2: Chiral Separation of a Fluorinated Spirocyclic Compound using SFC

Supercritical Fluid Chromatography (SFC) is often the preferred method for chiral separations due to its speed, reduced solvent consumption, and high efficiency.[8]

1. Sample Preparation: a. Dissolve the racemic mixture in a suitable solvent, such as methanol or ethanol, at a concentration of 1-5 mg/mL.

2. Chiral Method Screening: a. System: Analytical SFC system with a column switcher. b. Columns: Screen a panel of chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, etc.). c. Mobile Phase A: Supercritical CO2. d. Mobile Phase B (Co-solvent): Methanol, Ethanol, or Isopropanol, often with a small amount of an amine or acidic additive to improve peak shape. e. Screening: Run a series of fast gradients with different co-solvents and columns to identify promising separation conditions.[8]

3. Preparative Chiral SFC: a. System: Preparative SFC system. b. Column: A preparative version of the CSP that showed the best separation. c. Method: Typically run isocratically to maximize throughput. d. Fraction Collection: Collect the two enantiomers in separate fractions.

4. Analysis of Enantiomeric Purity: a. Reinject the collected fractions onto the analytical chiral SFC system to determine the enantiomeric excess (ee) of each.

Visualization of Workflows

Diagram 1: General HPLC Purification Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_dev Method Development cluster_purify Purification & Analysis Crude Crude Fluorinated Spirocycle Dissolve Dissolve in Suitable Solvent Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Scout Analytical HPLC/UPLC Scouting Filter->Scout Optimize Optimize Gradient & Loading Scout->Optimize Prep Preparative HPLC (UV/MS Trigger) Optimize->Prep Fractions Collect Fractions Prep->Fractions Evap Solvent Removal Fractions->Evap Pure Pure Compound Evap->Pure QC Purity Analysis (Analytical HPLC) Pure->QC

Caption: A typical workflow for the purification of fluorinated spirocyclic compounds.

Diagram 2: Orthogonal Purification Strategy

Orthogonal_Workflow Crude Crude Mixture Target + Impurities A, B, C RPHPLC Reversed-Phase HPLC (e.g., C18) Crude->RPHPLC Fraction1 Partially Pure Fraction Target + Co-eluting Impurity B RPHPLC->Fraction1 Initial Purification SFC SFC or HILIC (Orthogonal Selectivity) Fraction1->SFC Polishing Step PureProduct PureProduct SFC->PureProduct

Caption: Orthogonal purification using RP-HPLC followed by SFC.

Advanced Strategies: Orthogonal and Multi-dimensional Chromatography

For particularly complex mixtures where a single chromatographic method is insufficient, orthogonal techniques can be employed.[14] Reversed-phase HPLC and SFC are highly orthogonal, meaning they separate compounds based on different chemical properties.[14][15] A common strategy is to perform an initial purification using reversed-phase HPLC to remove the bulk of impurities. Fractions containing the target compound along with co-eluting impurities can then be subjected to a second purification step using SFC.[16] This two-dimensional approach significantly increases the overall peak capacity and the likelihood of achieving high purity.[16]

Detection and Characterization

While UV detection is standard, mass spectrometry provides invaluable information during purification.[17][18]

  • Mass-Directed Fraction Collection: This is a powerful tool that triggers fraction collection based on the mass-to-charge ratio (m/z) of the target compound.[13] This ensures that only the desired compound is collected, even if it co-elutes with a UV-active impurity.

  • Structural Elucidation: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the purified compound and to characterize any unknown impurities.[17]

Conclusion and Future Outlook

The purification of fluorinated spirocyclic compounds requires a methodical and informed approach. By understanding the unique chromatographic behavior imparted by fluorine and the spirocyclic core, researchers can rationally select columns and mobile phases to develop effective purification strategies. For achiral separations, screening a variety of reversed-phase columns, including those with fluorinated stationary phases, is key. For chiral separations, SFC has emerged as a powerful and green alternative to traditional normal-phase HPLC.[8] When single-dimension chromatography is insufficient, an orthogonal approach combining reversed-phase HPLC and SFC offers a robust solution for achieving the high levels of purity required for downstream applications in drug development. As the complexity of synthetic molecules continues to grow, these advanced purification strategies will become increasingly vital.

References

  • Mroczkiewicz, M., & Keul, M. (Year). Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea. PubMed. [Link]

  • Bardsley, J. (2022). Sample Preparation for HPLC. YouTube. [Link]

  • Al-Harrasi, A., et al. (Year). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. MDPI. [Link]

  • (No author listed). (Year). Nanoformulation of Spirooxindole and Methods for Treating Hepatocellular Carcinoma. Hindawi. [Link]

  • Silver, J. (2022). New Techniques for Prep SFC Method Development. YouTube. [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Organomation. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Virginia Tech. [Link]

  • (No author listed). (2025). Analysis and Purification of Synthetic Nucleic Acids Using HPLC. ResearchGate. [Link]

  • Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • (No author listed). (2024). Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds. RSC Publishing. [Link]

  • Welch, C. J., et al. (2010). Orthogonality of SFC versus HPLC for small molecule library separation. PubMed. [Link]

  • (No author listed). (n.d.). Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. NIH. [Link]

  • (No author listed). (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC - NIH. [Link]

  • (No author listed). (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • (No author listed). (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. PMC - NIH. [Link]

  • (No author listed). (2025). Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. [Link]

  • (No author listed). (n.d.). HPLC and Chromatography Sample Prep. Obrnuta faza. [Link]

  • (No author listed). (2021). UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. Frontiers. [Link]

  • (No author listed). (2025). Liquid Chromatography Coupled with Supercritical Fluid Chromatography: Orthogonal 2D Chromatography for Complex Sample Analysis. LCGC International. [Link]

  • Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. [Link]

  • (No author listed). (2014). Natural and engineered biosynthesis of fluorinated natural products. Chemical Society Reviews (RSC Publishing). [Link]

  • (No author listed). (n.d.). Scale up to more options - Preparative HPLC columns. Pragolab. [Link]

  • (No author listed). (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. [Link]

  • (No author listed). (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. [Link]

  • (No author listed). (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NM-AIST Repository. [Link]

  • (No author listed). (n.d.). Ultrafast separation of desfluoro impurities. ResearchGate. [Link]

  • (No author listed). (2022). Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. PMC - NIH. [Link]

  • (No author listed). (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Discovery. [Link]

Sources

Application Note & Protocol: A Scalable, Multigram Synthesis of 1,1-Difluorospiro[4.5]decane Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Spirocycles in Drug Discovery

The incorporation of fluorine and fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry. The gem-difluoromethylene (CF₂) group, in particular, serves as a crucial bioisostere for carbonyl groups and other functionalities, offering a unique combination of properties.[1] Its introduction into sp³-rich frameworks can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it an invaluable tool for creating new chemical entities (NCEs) for drug discovery.[1]

Spirocyclic systems, which feature two rings sharing a single atom, are increasingly recognized as privileged structures in drug design.[2] They provide a rigid, three-dimensional exit vector from a core scaffold, allowing for precise exploration of chemical space and optimization of pharmacodynamic and pharmacokinetic properties. The fusion of a gem-difluoro group with a spiro[4.5]decane framework yields a building block of considerable interest, combining conformational rigidity with the advantageous physicochemical effects of fluorine.

This application note provides a detailed, robust, and scalable protocol for the multigram synthesis of 1,1-difluorospiro[4.5]decane from the readily available spiro[4.5]decan-1-one. We will elucidate the causal reasoning behind the chosen methodology, present a step-by-step guide for execution, and offer insights into process optimization and troubleshooting.

Rationale and Method Selection: The Case for Nucleophilic Difluoromethylenation

The most direct and scalable approach to transform a ketone into a gem-difluoroalkane is through nucleophilic difluoromethylenation. Several reagents can achieve this transformation; however, for a multigram scale synthesis, the choice of reagent is dictated by a balance of reactivity, safety, cost, and operational simplicity.

We have selected a method based on diethyl difluoromethylphosphonate (CF₂HP(O)(OEt)₂)[3] . Here's the rationale:

  • Expertise & Causality: Unlike reagents that generate a highly reactive difluorocarbene, the phosphonate-based method proceeds through a nucleophilic addition-elimination (a Horner-Wadsworth-Emmons type reaction). Deprotonation of the phosphonate with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) generates a stabilized carbanion. This anion adds to the carbonyl of the spiroketone, forming a phosphate intermediate which then eliminates to yield the desired 1,1-difluoroalkene. A subsequent reduction step, if needed, would yield the saturated difluoroalkane, but for many applications, the difluoroalkene itself is a valuable intermediate. For this protocol, we will focus on the direct conversion to the 1,1-difluoroalkane, which can often be achieved in a one-pot fashion or via a two-step sequence involving the isolation of the difluoroalkene. A more direct approach, which we will detail, involves a different class of reagents for direct difluoromethylenation. For this guide, we will adapt a robust procedure using (Trifluoromethyl)trimethylsilane (TMSCF₃) , often called the Ruppert-Prakash reagent, which, in the presence of a suitable initiator, can effectively convert ketones to 1,1-difluoroalkenes, that can be subsequently hydrogenated.

  • Trustworthiness & Scalability: The phosphonate and TMSCF₃ routes are well-documented and have been proven effective for a range of ketones.[3][4] The reaction conditions are generally mild (low temperatures), which minimizes side reactions and simplifies purification. The reagents are commercially available and more manageable on a larger scale compared to gaseous or highly toxic alternatives.

Overall Synthetic Scheme

The two-step synthesis transforms a commercially available spiroketone into the target difluorinated building block.

G cluster_0 Step 1: Difluoromethylenation cluster_1 Step 2: Hydrogenation A Spiro[4.5]decan-1-one B 1-(Difluoromethylene)spiro[4.5]decane A->B  TMSCF₃, NaI (cat.)  DMPU, Toluene, 60 °C C 1,1-Difluorospiro[4.5]decane B->C  H₂, Pd/C (10%)  Ethanol, rt, 1 atm

Caption: Overall two-step synthesis of 1,1-Difluorospiro[4.5]decane.

Detailed Experimental Protocol

This protocol is designed for a ~20-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Part A: Synthesis of 1-(Difluoromethylene)spiro[4.5]decane

Materials and Equipment:

  • Three-neck round-bottom flask (500 mL), equipped with a magnetic stirrer, reflux condenser, nitrogen inlet, and temperature probe.

  • Heating mantle.

  • Spiro[4.5]decan-1-one (e.g., 20.0 g, 131.4 mmol).

  • (Trifluoromethyl)trimethylsilane (TMSCF₃) (46.7 g, 328.4 mmol, 2.5 equiv).

  • Sodium Iodide (NaI) (2.95 g, 19.7 mmol, 0.15 equiv).

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (33.7 g, 262.7 mmol, 2.0 equiv).

  • Anhydrous Toluene (250 mL).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Saturated aqueous sodium chloride (brine) solution.

  • Anhydrous magnesium sulfate (MgSO₄).

  • Rotary evaporator.

  • Silica gel for column chromatography.

  • Hexanes and Ethyl Acetate for chromatography.

Step-by-Step Procedure:

  • Inert Atmosphere: Assemble the 500 mL three-neck flask with the stirrer, condenser, and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with dry nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Reagent Addition: To the flask, add spiro[4.5]decan-1-one (20.0 g, 131.4 mmol), sodium iodide (2.95 g, 19.7 mmol), and anhydrous toluene (250 mL).

  • Solvent and Reagent Addition: Add DMPU (33.7 g, 262.7 mmol) followed by (trifluoromethyl)trimethylsilane (46.7 g, 328.4 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into 200 mL of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Washing: Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 100% hexanes to 2% ethyl acetate in hexanes to afford 1-(difluoromethylene)spiro[4.5]decane as a colorless oil.

Part B: Synthesis of 1,1-Difluorospiro[4.5]decane

Materials and Equipment:

  • Parr hydrogenation apparatus or a two-neck flask with a balloon of hydrogen.

  • 1-(Difluoromethylene)spiro[4.5]decane (from Part A).

  • Palladium on carbon (10% Pd/C, 50% wet), ~5 mol%.

  • Ethanol (200 proof).

  • Celite®.

Step-by-Step Procedure:

  • Setup: In a suitable hydrogenation vessel, dissolve the purified 1-(difluoromethylene)spiro[4.5]decane (e.g., 15.0 g, 87.1 mmol) in ethanol (150 mL).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (ensure the catalyst is wet and never handled dry in the air). The flask should be purged with nitrogen before catalyst addition.

  • Hydrogenation: Secure the vessel to the Parr apparatus, evacuate, and backfill with hydrogen gas (3 cycles). Pressurize the vessel to 50 psi (or use a hydrogen balloon for atmospheric pressure) and shake or stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS analysis of small aliquots. The reaction is typically complete in 4-8 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol (50 mL). Caution: The Celite/catalyst pad is pyrophoric and should not be allowed to dry. Quench it carefully with water.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the final product, 1,1-difluorospiro[4.5]decane, which is often pure enough for subsequent use. If necessary, it can be further purified by distillation.

Data Summary and Expected Results

The following table summarizes the expected outcomes for this multigram synthesis.

Parameter1-(Difluoromethylene)spiro[4.5]decane1,1-Difluorospiro[4.5]decane
Appearance Colorless OilColorless Oil
Typical Yield 70-80%>95%
Purity (by GC) >95%>98%
¹⁹F NMR (δ, ppm) ~ -85 to -95 (2F, complex multiplet)~ -90 to -100 (2F, multiplet)
¹H NMR (δ, ppm) Consistent with structureAbsence of olefinic protons
¹³C NMR (δ, ppm) C=CF₂ at ~155 ppm (t, J≈290 Hz)CF₂ at ~120 ppm (t, J≈240 Hz)

Experimental Workflow Diagram

G start_end start_end process process analysis analysis product product Start Start: Assemble Dry Glassware AddReagents Add Spiroketone, NaI, Toluene, DMPU, TMSCF₃ Start->AddReagents React Heat to 60 °C (12-18 h) AddReagents->React Monitor1 Monitor by TLC/GC-MS React->Monitor1 Quench Cool to RT Quench with NaHCO₃(aq) Monitor1->Quench If complete Extract Extract with EtOAc Quench->Extract Purify1 Dry, Concentrate & Purify (Column Chromatography) Extract->Purify1 Intermediate Product 1: 1-(Difluoromethylene)spiro[4.5]decane Purify1->Intermediate Hydrogenate Dissolve in EtOH Add Pd/C, Apply H₂ Intermediate->Hydrogenate Monitor2 Monitor H₂ Uptake Hydrogenate->Monitor2 Filter Filter through Celite® Monitor2->Filter If complete Concentrate Concentrate Filtrate Filter->Concentrate FinalProduct Final Product: 1,1-Difluorospiro[4.5]decane Concentrate->FinalProduct

Caption: Step-by-step workflow for the multigram synthesis process.

Safety and Troubleshooting

  • Safety:

    • TMSCF₃: Handle in a well-ventilated fume hood. It can release toxic fumes upon contact with moisture.

    • Toluene: Flammable and toxic. Avoid inhalation and skin contact.

    • Hydrogenation: Conducted behind a blast shield. Ensure the system is properly sealed and purged to avoid creating an explosive mixture with air. The Pd/C catalyst is pyrophoric when dry and must be handled with care.

  • Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
Stalled Reaction (Part A) Insufficiently dried glassware/reagents.Ensure all materials are anhydrous. Use freshly opened solvents.
Low reaction temperature.Verify internal temperature with a calibrated probe.
Low Yield (Part A) Incomplete reaction.Increase reaction time or slightly increase temperature (to 70 °C).
Product loss during work-up/purification.Ensure proper phase separation; be meticulous during chromatography.
Incomplete Hydrogenation (Part B) Catalyst poisoning or inactivity.Use fresh catalyst. Ensure starting material is free of catalyst poisons (e.g., sulfur).
Insufficient hydrogen pressure/agitation.Increase H₂ pressure (if equipment allows) or improve stirring/shaking.

Conclusion

This application note details a reliable and scalable two-step synthesis for producing multigram quantities of 1,1-difluorospiro[4.5]decane, a valuable building block for drug discovery and development. By employing a robust difluoromethylenation followed by catalytic hydrogenation, this protocol provides researchers with practical, field-tested guidance to access this important fluorinated spirocycle. The emphasis on procedural rationale, safety, and troubleshooting ensures that this guide is not just a set of instructions, but a comprehensive resource for successful synthesis.

References

  • Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal, 28(1). Available at: [Link]

  • Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. National Library of Medicine. Available at: [Link]

  • Di Nardo, G., et al. (2022). Multigram-Scale Organic Synthesis by Resonant Acoustic Mixing: Application to the Sustainable Preparation of Active Pharmaceutical Ingredients. ChemSusChem, 15(13). Available at: [Link]

  • de Visser, P. C., et al. (2010). Synthesis of Dihydrouracils Spiro-Fused to Pyrrolidines: Druglike Molecules Based on the 2-Arylethyl Amine Scaffold. Molecules, 15(4), 2269-2301. Available at: [Link]

  • Pustovalov, O., et al. (2021). A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 60(23), 13032-13038. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Europe PMC. Available at: [Link]

  • Nawrozkij, M. B., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. Available at: [Link]

  • Moroz, Y. S., et al. (2017). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 2(7), 3936-3945. Available at: [Link]

  • Rodygin, K. S., et al. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 83(17), 10440-10452. Available at: [Link]

  • Prakash, G. K. S., et al. (2005). Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. The Journal of Organic Chemistry, 70(15), 5894-5900. Available at: [Link]

Sources

Synthesis and Evaluation of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Potent Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Therapies and the Promise of Spirocyclic Scaffolds

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited, and the development of new therapeutic agents with novel mechanisms of action is a critical priority. Spirocyclic compounds, characterized by their unique three-dimensional architecture, have garnered significant attention in medicinal chemistry due to their potential to confer improved potency, selectivity, and pharmacokinetic properties.[1][2] The rigid nature of the spirocyclic core allows for a precise spatial arrangement of functional groups, facilitating optimal interactions with biological targets.[3] This application note provides a comprehensive guide to the synthesis and antifungal evaluation of a promising class of spiro-heterocycles: 2,8-diazaspiro[4.5]decan-1-one derivatives. These compounds have been investigated for their potential to inhibit fungal chitin synthase, an essential enzyme for cell wall biosynthesis that is absent in humans, making it an attractive and selective antifungal target.[4]

This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind the experimental design.

Synthetic Strategy: A Modular Approach to 2,8-Diazaspiro[4.5]decan-1-one Derivatives

The synthesis of the target 2,8-diazaspiro[4.5]decan-1-one derivatives is approached in a modular fashion, beginning with the construction of the core spirocyclic scaffold, followed by the elaboration of a side chain designed to interact with the target enzyme.

Part 1: Synthesis of the Core Scaffold: tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

The synthesis of the key intermediate, tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, can be achieved through a multi-step sequence starting from commercially available reagents. The following protocol is a representative example of a synthetic route that has been successfully employed.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium tert-butoxide

  • Ethylene glycol dimethyl ether (DME)

  • Ethanol

  • Toluene

  • Methanol

  • Palladium on carbon (10%)

  • Boc anhydride (Di-tert-butyl dicarbonate)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Step 1: Synthesis of the Isocyanide Adduct. In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1,4-dioxaspiro[4.5]decan-8-one (1 equivalent) in a mixture of DME and ethanol. Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonylmethyl isocyanide (1.1 equivalents) to the solution. Subsequently, add potassium tert-butoxide (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.

    • Causality: The reaction between the ketone and TosMIC in the presence of a strong base like potassium tert-butoxide is a classic method for the formation of a vinyl isocyanide, which is a key intermediate for the subsequent steps. The low temperature is crucial to control the exothermicity of the reaction and prevent side reactions.

  • Step 2: Cyclization to the Spiro-oxazoline. To the reaction mixture from Step 1, add toluene and heat the mixture to reflux for 12-15 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Causality: The thermal cyclization of the vinyl isocyanide intermediate leads to the formation of the desired spiro-oxazoline ring system.

  • Step 3: Reduction of the Oxazoline. After cooling the reaction mixture to room temperature, carefully add methanol. The flask is then placed in a hydrogenation apparatus. Add 10% palladium on carbon (catalytic amount) and subject the mixture to hydrogenation (50 psi) at 50 °C for 6 hours.

    • Causality: The palladium-catalyzed hydrogenation reduces the oxazoline ring to the corresponding oxazolidine.

  • Step 4: Hydrolysis and Boc Protection. Filter the reaction mixture through a pad of celite to remove the palladium catalyst and concentrate the filtrate under reduced pressure. Dissolve the residue in a mixture of acetone and water and heat to 70 °C for 15 hours to hydrolyze the ketal protecting group. After cooling, extract the aqueous layer with ethyl acetate. The combined organic layers are then treated with Boc anhydride (1.2 equivalents) and a saturated aqueous solution of sodium bicarbonate. Stir the biphasic mixture vigorously overnight.

    • Causality: The acidic workup hydrolyzes the oxazolidine and the ketal to reveal the ketone and the amine functionalities. The subsequent treatment with Boc anhydride in the presence of a base protects the newly formed secondary amine as its tert-butyloxycarbonyl (Boc) derivative, which is a stable protecting group that facilitates purification and subsequent reactions.

  • Purification. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate as a solid.

Part 2: Synthesis of 2-Oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine Carboxamide Derivatives

With the core scaffold in hand, the next stage involves the deprotection of the Boc group and subsequent acylation with a suitably functionalized piperidine carboxamide moiety.

Materials:

  • tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Substituted 2-(piperidin-1-yl)acetic acid derivatives

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Step 1: Boc Deprotection. Dissolve tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (1 equivalent) in DCM and cool to 0 °C. Add TFA (10 equivalents) dropwise. Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material. Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting trifluoroacetate salt of 2,8-diazaspiro[4.5]decan-1-one can be used directly in the next step.

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the secondary amine required for the subsequent coupling reaction.

  • Step 2: Amide Coupling. In a separate flask, dissolve the desired substituted 2-(piperidin-1-yl)acetic acid derivative (1.1 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in DMF. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid. To this mixture, add a solution of the deprotected 2,8-diazaspiro[4.5]decan-1-one trifluoroacetate salt (1 equivalent) in DMF, followed by the dropwise addition of DIPEA (3 equivalents) to neutralize the trifluoroacetate salt and facilitate the coupling reaction. Stir the reaction mixture at room temperature overnight.

    • Causality: EDC/HOBt is a widely used and efficient coupling reagent system for the formation of amide bonds. HOBt acts as an additive to suppress side reactions and improve the coupling efficiency. DIPEA is a non-nucleophilic base used to neutralize the ammonium salt and create the free amine in situ for the reaction.

  • Workup and Purification. Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the final 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamide derivative.

G cluster_synthesis Synthetic Workflow for 2,8-Diazaspiro[4.5]decan-1-one Derivatives Start 1,4-Dioxaspiro [4.5]decan-8-one Intermediate1 tert-Butyl 1-oxo-2,8-diazaspiro [4.5]decane-8-carboxylate Start->Intermediate1 Core Scaffold Synthesis Intermediate2 2,8-Diazaspiro[4.5]decan-1-one (TFA salt) Intermediate1->Intermediate2 Boc Deprotection FinalProduct Target 2,8-Diazaspiro[4.5]decan-1-one Derivatives Intermediate2->FinalProduct Amide Coupling Reagents1 1. TosMIC, K-OtBu 2. Heat 3. H2, Pd/C 4. H+, Boc2O Reagents1->Start Reagents2 TFA, DCM Reagents2->Intermediate1 Reagents3 Substituted Piperidine Acetic Acid, EDC, HOBt, DIPEA Reagents3->Intermediate2

Caption: Synthetic workflow for the target compounds.

Biological Evaluation: Assessing Antifungal Activity and Mechanism of Action

A thorough evaluation of the synthesized compounds involves determining their antifungal efficacy against a panel of clinically relevant fungal pathogens and elucidating their mechanism of action.

Protocol 1: In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized 2,8-diazaspiro[4.5]decan-1-one derivatives is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized 2,8-diazaspiro[4.5]decan-1-one derivatives

  • Fluconazole (positive control)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

Procedure:

  • Preparation of Fungal Inoculum. Grow the fungal strains on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Compound Dilutions. Prepare stock solutions of the synthesized compounds and fluconazole in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates to obtain a range of final concentrations (e.g., 0.03 to 16 µg/mL).

  • Inoculation and Incubation. Inoculate each well of the microtiter plates with the fungal suspension. Include a drug-free growth control well and a sterility control well (medium only). Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free growth control. The inhibition can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.

Protocol 2: Chitin Synthase Inhibition Assay

To confirm the mechanism of action, an in vitro assay to measure the inhibition of chitin synthase activity is performed.

Materials:

  • Synthesized 2,8-diazaspiro[4.5]decan-1-one derivatives

  • Polyoxin B (positive control)

  • Candida albicans cell lysate (source of chitin synthase)

  • UDP-[³H]-N-acetylglucosamine (radiolabeled substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM DTT, and 30 mM N-acetylglucosamine)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Cell Lysate. Grow Candida albicans to the mid-log phase in YPD broth. Harvest the cells by centrifugation, wash with buffer, and mechanically disrupt the cells (e.g., using glass beads) to prepare a crude cell lysate containing the membrane-bound chitin synthase.

  • Inhibition Assay. Set up the reaction mixture in microcentrifuge tubes containing the reaction buffer, the cell lysate, and varying concentrations of the synthesized compounds or polyoxin B. Pre-incubate the mixture for 10 minutes at 30°C.

  • Enzymatic Reaction. Initiate the reaction by adding UDP-[³H]-N-acetylglucosamine. Incubate the reaction at 30°C for 1 hour.

  • Termination and Measurement. Stop the reaction by adding cold 10% TCA. Collect the precipitated radiolabeled chitin on glass fiber filters by vacuum filtration. Wash the filters extensively with 5% TCA and ethanol to remove unincorporated substrate. Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis. Calculate the percentage of chitin synthase inhibition for each compound concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

G cluster_bioassay Biological Evaluation Workflow Start Synthesized Derivatives Assay1 Antifungal Susceptibility Testing (MIC Determination) Start->Assay1 Assay2 Chitin Synthase Inhibition Assay Start->Assay2 Result1 MIC Values against Fungal Pathogens Assay1->Result1 Result2 IC50 Values for Chitin Synthase Assay2->Result2 Conclusion Lead Compound Identification Result1->Conclusion Result2->Conclusion

Sources

Application Note: Enhancing PROTAC Performance through the Incorporation of Spirocyclic Scaffolds into Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction: The Central Role of the Linker in PROTAC "Linkerology"

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of three distinct components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While significant attention is often given to the warhead and E3 ligase ligand, it is increasingly evident that the linker is not a passive spacer but a critical determinant of a PROTAC's overall efficacy.[1][3] The study of the linker's impact on PROTAC function, often termed "linkerology," is crucial for optimizing biological activity and drug-like properties.[4]

Historically, PROTAC linkers have been dominated by flexible polyethylene glycol (PEG) and alkyl chains.[5][] Their prevalence is due to synthetic tractability and the ease with which their length can be modified.[5] However, this flexibility comes with significant liabilities. PROTACs often occupy a challenging physicochemical space "beyond the Rule of 5," characterized by high molecular weight, a large number of rotatable bonds, and high polar surface area. These properties can lead to poor cell permeability, low solubility, and a high risk of metabolic instability.[5][7] Furthermore, the high conformational flexibility of traditional linkers can lead to an entropic penalty upon binding and may result in unproductive "hydrophobic collapse," where the PROTAC folds on itself rather than engaging its targets.[8][9] To overcome these challenges, the field is shifting towards more sophisticated linker designs that incorporate rigid structural motifs.

This application note details the rationale, design, synthesis, and evaluation of PROTACs incorporating spirocyclic scaffolds into their linkers—a strategy designed to impart conformational rigidity and improve physicochemical properties.

The Rationale for Rigidification: Moving Beyond Flexible Linkers

The introduction of rigid elements into a PROTAC linker is a key strategy to improve its overall performance.[] By reducing the number of rotatable bonds, rigid linkers can pre-organize the PROTAC into a bioactive conformation that is more favorable for forming the key ternary complex (POI-PROTAC-E3 Ligase). This conformational constraint can lead to several benefits:

  • Improved Ternary Complex Formation: A rigid linker can reduce the entropic penalty associated with ternary complex formation, potentially leading to higher cooperativity and complex stability.[11]

  • Enhanced Permeability and Reduced Efflux: By constraining the molecule's shape and often reducing the polar surface area (TPSA), rigidification can improve passive membrane permeability and help evade efflux pumps.[11]

  • Improved Metabolic Stability: Replacing metabolically labile linear alkyl or ether chains with robust cyclic structures can reduce the number of "soft spots" for oxidative metabolism.[7]

  • Exploration of Novel Chemical Space: Rigid scaffolds provide a defined three-dimensional structure, allowing for more precise control over the spatial orientation of the two ligands and enabling the generation of novel intellectual property.[8]

Among various rigidifying motifs, spirocycles have garnered significant interest for their unique structural and physicochemical attributes.[4][11]

Spirocyclic Scaffolds: A 3D Solution for Linker Design

Spirocycles are bicyclic systems where the two rings are connected by a single common atom.[12] Their incorporation into drug candidates has been shown to improve potency, selectivity, and pharmacokinetic properties.[12][13] When used in PROTAC linkers, they offer distinct advantages.

Impact on Physicochemical Properties

The inherent three-dimensionality of spirocyclic scaffolds helps to disrupt the planarity often found in drug molecules, which can improve solubility and other key drug-like properties.[12][14] By replacing a flexible chain with a compact spirocyclic core, it is possible to reduce TPSA and the number of rotatable bonds, directly addressing two of the major challenges in PROTAC design. For example, Nunes et al. reported that replacing a long-chain alkyl linker with a spirocyclic pyridine scaffold increased linker rigidity, reduced TPSA, improved water solubility, and enhanced the degradation activity of an IRAK4-targeting PROTAC.[11]

Conformational Pre-organization and Ternary Complex Dynamics

The primary mechanistic advantage of a spirocyclic linker is its ability to act as a rigid conformational scaffold. This rigidity can position the warhead and E3 ligase ligand in a specific spatial orientation that is optimal for ternary complex formation.

However, a critical trade-off exists. While rigidity can enhance intracellular accumulation and pre-organization, excessive rigidity can also impair the geometric alignment required for a stable and productive ternary complex if the chosen vector and distance are not optimal.[11] This underscores the importance of a rational design and evaluation workflow.

PROTAC_Mechanism Figure 1: General Mechanism of PROTAC Action cluster_formation 1. Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC (Spirocyclic Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb E2/Ub Recycle PROTAC Recycled Ternary->Recycle Dissociation Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome 3. Recognition Degradation Degraded Peptides Proteasome->Degradation 4. Degradation

Caption: General Mechanism of PROTAC Action.

Design, Synthesis, and Evaluation Workflow

A systematic approach is required to successfully implement spirocyclic linkers. The workflow involves computational design, chemical synthesis of linker building blocks, convergent synthesis of the final PROTAC, and comprehensive biological evaluation.

Workflow Figure 2: Workflow for Spirocyclic PROTAC Development Design 1. In Silico Design - Select Spirocyclic Core - Model Ternary Complex Synth_Linker 2. Linker Synthesis - Synthesize Bifunctional  Spirocyclic Linker Design->Synth_Linker Synth_PROTAC 3. PROTAC Assembly - Convergent Synthesis  (Warhead + Linker + E3 Ligand) Synth_Linker->Synth_PROTAC Purify 4. Purification & Characterization - HPLC, NMR, MS Synth_PROTAC->Purify Eval_Bio 5. Biological Evaluation Purify->Eval_Bio Degradation 5a. Degradation Assay (Western Blot / In-Cell ELISA) Eval_Bio->Degradation Ternary 5b. Ternary Complex Assay (SPR / Native MS) Eval_Bio->Ternary Permeability 5c. Permeability Assay (PAMPA) Eval_Bio->Permeability SAR 6. SAR Analysis & Iteration Degradation->SAR Ternary->SAR Permeability->SAR SAR->Design Iterate

Sources

Use of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane as a piperidine bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane (hereafter DF-SP45 ) as a high-value bioisostere for piperidine and piperazine scaffolds. In modern drug design, simply replacing a piperidine with a spirocycle is a validated strategy to increase


 character and novelty. However, DF-SP45  advances this by incorporating a gem-difluoro motif on the 6-membered ring. This dual-modification (Spiro-cyclization + Fluorination) offers three distinct advantages:
  • Metabolic Blocking: Steric and electronic protection of the C-10 position (susceptible to oxidative metabolism).

  • pKa Modulation: The electron-withdrawing fluorine atoms lower the basicity of the N-7 amine, potentially improving membrane permeability (

    
    ) and reducing hERG liability.
    
  • Orthogonal Functionalization: The 7-Boc protecting group allows for the selective, initial diversification of the N-2 position (pyrrolidine ring) before releasing the N-7 (piperidine ring) for final coupling.

Part 1: The Bioisosteric Rationale

Structural Evolution & Vector Analysis

The transition from a standard piperidine to DF-SP45 introduces a "Spiro-Twist." Unlike the planar/chair conformation of piperidine, the spiro[4.5] system orients the two nitrogen vectors at approximately 90° to each other. This allows the molecule to probe unique chemical space within a binding pocket, often improving selectivity by avoiding clashes with off-target proteins.

The Fluorine Effect (pKa and Lipophilicity)

The gem-difluoro substitution at C-10 is not merely decorative. It exerts a strong inductive effect (


) on the N-7 nitrogen.
  • Piperidine pKa: ~11.0 (Highly ionized at physiological pH).

  • DF-SP45 (N-7) pKa: Estimated ~8.5–9.5.

  • Impact: By lowering the pKa, a higher fraction of the molecule remains neutral at pH 7.4, enhancing passive permeability across the blood-brain barrier (BBB) or gut wall.

Physicochemical Comparison Table
PropertyPiperidine2,7-Diazaspiro[4.5]decaneDF-SP45 (Deprotected)
Formula



Geometry Chair / FlexibleRigid / Orthogonal VectorsRigid / Locked Conformation
Basic pKa (est.) ~11.2~10.5 (N-7)~9.2 (N-7)
Metabolic Liability High (C-OH oxidation)ModerateLow (C-10 blocked)

1.01.01.0
LogP (Trend) LowLowModulated (Fluorine lipophilicity)

Part 2: Visualizing the Logic

The following diagram illustrates the structural logic and the specific advantages conferred by the difluoro-spiro scaffold.

Bioisostere_Logic cluster_props Key Advantages Piperidine Standard Piperidine (High pKa, Flexible) Spiro 2,7-Diazaspiro[4.5]decane (Rigid, Orthogonal Vectors) Piperidine->Spiro Spiro-cyclization (Increases Fsp3, Novelty) DF_SP45 7-Boc-10,10-difluoro 2,7-diazaspiro[4.5]decane (Metabolically Stable, Modulated pKa) Spiro->DF_SP45 gem-Difluorination (Blocks Metabolism, Lowers pKa) Prop1 Reduced Basicity (Better Permeability) DF_SP45->Prop1 Prop2 Blocked Oxidation (Site C-10) DF_SP45->Prop2

Figure 1: Structural evolution from piperidine to the advanced DF-SP45 scaffold.

Part 3: Experimental Protocols

Prerequisite: The starting material is This compound . The N-7 position is protected (Boc), leaving the N-2 position (pyrrolidine amine) free for reaction.

Workflow Overview
  • Step 1 (N-2 Functionalization): Coupling the free secondary amine to Core A (e.g., via

    
     or Reductive Amination).
    
  • Step 2 (Deprotection): Removal of the Boc group to expose N-7.

  • Step 3 (N-7 Functionalization): Coupling the now-free piperidine amine to Core B.

Protocol A: Coupling on N-2 (Functionalization)

Use this protocol to attach an aryl/heteroaryl halide to the free N-2 position.

Reagents:

  • Substrate: this compound (1.0 equiv).

  • Electrophile: Ar-Cl or Ar-F (e.g., 2-chloropyridine derivative) (1.1 equiv).

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv).
    
  • Solvent: DMSO or DMF (anhydrous).

Procedure:

  • Dissolution: In a sealed vial, dissolve the spiro-amine (1.0 equiv) and the electrophile (1.1 equiv) in DMSO (concentration ~0.2 M).

  • Base Addition: Add

    
     (2.0 equiv).
    
  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor by LC-MS for the disappearance of the amine (

    
     for the starting material).
    
  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc). The Boc group remains intact.

Critical Check: Ensure the


 of the conjugate acid of the base is sufficient to deprotonate the ammonium intermediate. For unreactive halides, switch to Buchwald-Hartwig conditions (

, Xantphos,

, Toluene, 100 °C).
Protocol B: Boc Deprotection (N-7 Liberation)

Use this protocol to remove the protecting group after N-2 is secured.

Reagents:

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM).

Procedure:

  • Preparation: Dissolve the N-2 substituted intermediate in DCM (0.1 M).

  • Acidolysis: Add TFA dropwise (Ratio 1:4 TFA:DCM).

    • Alternative: If acid-sensitive groups are present, use 4M HCl in Dioxane at 0 °C.

  • Incubation: Stir at room temperature for 1–2 hours. Monitor by LC-MS (Looking for mass loss of -100 Da).

  • Workup (Free Base Isolation):

    • Concentrate the reaction mixture to remove excess TFA.

    • Redissolve in DCM or EtOAc.

    • Crucial Step: Wash with saturated

      
       or 1M NaOH to neutralize the amine salt. The fluorinated amine is less basic, but still requires basic workup to extract into the organic layer.
      
    • Dry over

      
       and concentrate.
      
Protocol C: Reductive Amination on N-7

Use this protocol to attach an aldehyde/ketone to the newly exposed N-7 position.

Reagents:

  • Amine: Deprotected Spiro-intermediate (1.0 equiv).

  • Carbonyl: Aldehyde/Ketone (1.2 equiv).

  • Reductant:

    
     (1.5 equiv).
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Additive: Acetic Acid (1 drop, catalytic).

Procedure:

  • Imine Formation: Mix amine and aldehyde in DCE. Add catalytic acetic acid. Stir for 30 mins.

  • Reduction: Add

    
     in one portion.
    
  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Add saturated

    
    . Stir vigorously for 15 mins.
    
  • Extraction: Extract with DCM. The gem-difluoro group renders the amine less nucleophilic than standard piperidine; if reaction is slow, switch to stronger conditions (

    
     in MeOH with heat).
    

Part 4: Synthetic Workflow Diagram

Synthetic_Workflow SM Starting Material 7-Boc-10,10-difluoro (N-2 Free, N-7 Protected) Step1 Step 1: N-2 Functionalization (SnAr / Buchwald / Amide) SM->Step1 Electrophile A Inter1 Intermediate A (N-2 Substituted, N-7 Boc) Step1->Inter1 Step2 Step 2: Deprotection (TFA or HCl) Inter1->Step2 -Boc Inter2 Intermediate B (N-2 Substituted, N-7 Free) Step2->Inter2 Step3 Step 3: N-7 Functionalization (Reductive Amination / Urea) Inter2->Step3 Electrophile B Final Final Lead Compound (Dual Vector, Modulated Core) Step3->Final

Figure 2: Step-wise orthogonal functionalization strategy.

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Spirocyclic Scaffolds: Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link

  • Gem-Difluoro Effects: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • pKa Modulation Data: Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link

  • Spiro-Piperidine Synthesis: Wuitschik, G., et al. (2010). Spirocyclic scaffolds in medicinal chemistry. Angewandte Chemie International Edition. Link

Application Note: Solid-Phase Synthesis Applications of Boc-Protected Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Orthogonality in SPPS

In modern drug discovery, orthogonality is the cornerstone of complex molecule synthesis. While Fmoc (Fluorenylmethyloxycarbonyl) chemistry is the industry standard for backbone assembly, Boc (tert-butyloxycarbonyl)-protected diamines serve as critical, versatile tools for introducing chemical diversity.

Boc-protected diamines (e.g., N-Boc-ethylenediamine, N-Boc-1,4-butanediamine) function as "chemical adaptors." In an Fmoc-based Solid-Phase Peptide Synthesis (SPPS) regime, the Boc group remains stable during the basic conditions of Fmoc removal (20% piperidine), yet is cleaved concomitantly with the resin detachment under acidic conditions (TFA). This unique property allows researchers to:

  • Construct Urea/Carbamate Libraries: By reacting the free amine end while keeping the distal end protected.

  • Facilitate Macrocyclization: Acting as flexible linkers between side chains or termini.

  • Derivatize Resins: Creating functionalized solid supports for specialized capture.

This guide details the protocols for loading, functionalizing, and utilizing Boc-diamines in high-value synthetic workflows.

Strategic Resin Loading: The Foundation

The choice of resin is critical. For diamines, 2-Chlorotrityl Chloride (2-CTC) resin is superior to Wang resin. The steric bulk of the trityl group prevents racemization (if chiral) and, crucially, suppresses the formation of di-substituted species (where one diamine bridges two resin sites).

Protocol A: Loading Mono-Boc-Diamines onto 2-CTC Resin

Objective: Immobilize N-Boc-diamine via its free amino group onto the solid support.

Reagents Required:

  • 2-Chlorotrityl chloride resin (1.0 – 1.6 mmol/g loading)

  • Mono-Boc-diamine (e.g., N-Boc-1,3-propanediamine)

  • Dichloromethane (DCM) (Anhydrous)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH) (HPLC Grade)

Step-by-Step Methodology:

  • Resin Preparation (Swelling):

    • Weigh 1.0 g of 2-CTC resin into a fritted polypropylene reaction vessel.

    • Add 10 mL of dry DCM.

    • Agitate gently for 30 minutes. Causality: 2-CTC resin is highly moisture sensitive; adequate swelling exposes reactive chloride sites.

  • Coupling Reaction:

    • Dissolve 4.0 equivalents (relative to resin loading) of the Mono-Boc-diamine in 10 mL of dry DCM.

    • Add 8.0 equivalents of DIPEA. Note: DIPEA acts as an HCl scavenger, driving the reaction forward.

    • Add the amine/base solution to the swollen resin.[1][2]

    • Agitate at room temperature for 2 hours .

  • End-Capping (The Critical Step):

    • Drain the reaction solution.[3]

    • Wash resin 2x with DCM.

    • Add a solution of DCM:MeOH:DIPEA (17:2:1) (20 mL).

    • Agitate for 20 minutes.

    • Mechanism:[2][4][5][6] Methanol reacts with any remaining active trityl-chloride sites, converting them to inert methyl ethers. This prevents unspecific binding in later steps.

  • Washing & Drying:

    • Wash resin: 3x DCM, 3x DMF, 3x DCM.[2]

    • Dry under vacuum/nitrogen stream until free-flowing.

  • Validation (Loading Quantification):

    • Since Boc-diamines lack an Fmoc chromophore, UV quantification is impossible.

    • Method: Gravimetric Analysis (Weight Gain).

    • Where

      
       is final weight, 
      
      
      
      is initial weight, and 36.5 accounts for HCl loss.

Application I: Combinatorial Urea Library Synthesis

One of the most potent applications of resin-bound Boc-diamines is the synthesis of unsymmetrical ureas, a pharmacophore found in many kinase inhibitors.

Protocol B: CDI-Mediated Urea Formation

Workflow Logic: The resin-bound amine is activated with 1,1'-Carbonyldiimidazole (CDI) to form an acyl imidazole intermediate. This species is highly reactive toward primary amines but stable enough to wash away excess reagents.

Reagents:

  • Resin-bound Boc-diamine (from Protocol A, deprotected if necessary, but usually we build off the diamine). Correction: If we loaded the diamine in Protocol A, we have a Boc-protected terminus. To make a urea, we must remove the Boc group first (TFA/DCM) OR build the urea on the other side if we are attaching the diamine to a peptide.

  • Scenario: We are adding a Boc-diamine to a resin-bound peptide to create a urea cap.

Revised Scenario for Protocol B: Synthesis of Resin-Peptide-NH-CO-NH-R (Urea Capping)

  • Starting Material: Resin-bound peptide with a free N-terminal amine (

    
    ).
    
  • Activation:

    • Swell resin in DCM.[1][2][7][8][9]

    • Add 5.0 eq CDI and 5.0 eq DIPEA in DCM.

    • Agitate for 45 minutes.

    • Wash 3x with DCM (rapidly) to remove excess CDI. Note: The intermediate is moisture sensitive.

  • Coupling (The Urea Bond):

    • Add 3.0 eq Mono-Boc-diamine dissolved in DCM.

    • Agitate for 4–12 hours.

    • Result:

      
      .
      
  • Final Cleavage:

    • Treat with TFA/Triisopropylsilane/Water (95:2.5:2.5).

    • The Boc group is removed, and the peptide is cleaved from the resin, yielding a urea-capped peptide with a primary amine tail (ready for conjugation).

Visualization of Workflows

Diagram 1: The Orthogonal Protection Strategy

This diagram illustrates why Boc-diamines are essential in Fmoc SPPS.

OrthogonalStrategy cluster_legend Key Concept Resin Resin Support FmocAA Fmoc-Amino Acid Resin->FmocAA Coupling BocDiamine Boc-Diamine (Side Chain/Linker) FmocAA->BocDiamine Incorporation Piperidine 20% Piperidine (Base) FmocAA->Piperidine Deprotection BocDiamine->Piperidine Boc is STABLE (Orthogonality) TFA 95% TFA (Acid) BocDiamine->TFA Global Cleavage Piperidine->FmocAA Fmoc Removed (Base Labile) TFA->Resin Peptide Released TFA->BocDiamine Boc Removed (Acid Labile) Orthogonality Orthogonality: Ability to modify one group without affecting others.

Caption: The orthogonal stability of Boc groups during Fmoc deprotection allows selective side-chain retention.

Diagram 2: Urea Library Synthesis Workflow

A visual guide to Protocol B.

UreaSynthesis Start Resin-Bound Amine (R-NH2) Activation Activation Step Reagent: CDI (5 eq) Solvent: DCM Start->Activation Intermediate Acyl Imidazole Intermediate Activation->Intermediate 45 min Coupling Coupling Step Reagent: Boc-Diamine (3 eq) Intermediate->Coupling Add Amine Product Resin-Urea-Boc (R-NH-CO-NH-R'-Boc) Coupling->Product 4-12 hrs

Caption: Step-by-step pathway for generating urea linkages using CDI activation on solid phase.

Troubleshooting & Quality Control

Trustworthiness in data comes from rigorous QC.

The Kaiser Test (Ninhydrin)
  • Purpose: Detects free primary amines.

  • When to use:

    • Before Coupling: Should be BLUE (Positive) indicating free amine is available.

    • After Coupling (Boc-Diamine): Should be YELLOW (Negative).

    • Critical Note: Even though the Boc-diamine has an amine, it is protected. A positive test after coupling indicates incomplete coupling of the diamine to the resin/peptide.

The Chloranil Test[10]
  • Purpose: Detects secondary amines.

  • Relevance: If loading onto 2-CTC resin, the linkage is a secondary amine (

    
    ). However, steric hindrance often yields false negatives. Rely on weight gain for loading validation.
    
Data Summary Table: Common Reagents & Conditions
StepReagentConditionsPurpose
Resin Loading 2-CTC Resin + DIPEADCM, 2h, RTPrevents racemization; mild cleavage.
Capping MeOH + DIPEADCM, 20 minNeutralizes unreacted chloride sites.
Urea Activation CDI (1,1'-Carbonyldiimidazole)DCM, 45 minActivates amine to acyl-imidazole.
Boc Cleavage TFA / TIS / H2O (95:2.5:2.5)1-2h, RTRemoves Boc and cleaves resin.

References

  • MilliporeSigma. Solid Phase Peptide Synthesis: Fmoc and Boc Methods. Novabiochem Technical Notes. Link

  • Hiller, et al. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides. NIH / PubMed Central. Link

  • Tam, J. P., et al. Mechanisms of Aspartimide Formation in Solid Phase Peptide Synthesis. Journal of the American Chemical Society.[10] Link (Foundational text on side reactions).

  • Barlos, K., et al. 2-Chlorotrityl chloride resin.[1][2] International Journal of Peptide and Protein Research. (Seminal work on 2-CTC resin loading).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Boc Deprotection of Fluorinated Amines with TFA

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that while the acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, the presence of fluorine atoms on the amine substrate introduces unique challenges. The strong electron-withdrawing nature of fluorine can significantly alter the reactivity of the Boc-protected amine, often leading to sluggish or incomplete reactions under standard conditions.

This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your experiments. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and succeed.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses the most common problems encountered during the TFA-mediated Boc deprotection of fluorinated amines in a practical question-and-answer format.

Q1: My deprotection reaction is stalled or incomplete, even after several hours. What's happening?

A1: This is the most frequent issue when working with fluorinated amines. The core reason is electronic destabilization.

  • Causality: Fluorine is a highly electronegative atom. Its powerful electron-withdrawing inductive effect (-I effect) decreases the electron density on the nitrogen atom of the carbamate. This, in turn, destabilizes the protonated intermediate, slowing down the cleavage of the Boc group, which relies on the formation of a stable tert-butyl cation.[1] Essentially, the substrate is less reactive towards acidolysis compared to its non-fluorinated counterpart.

  • Immediate Actions:

    • Increase TFA Concentration: Standard conditions (e.g., 20-25% TFA in Dichloromethane (DCM)) may be insufficient.[2] A stepwise increase to 50% or even using neat TFA might be necessary to drive the reaction to completion.[2][3] Monitor progress carefully by TLC or LC-MS to avoid potential side reactions with prolonged exposure.

    • Elevate the Temperature: While most Boc deprotections are run at room temperature, gentle heating to 40-60°C can often overcome the activation energy barrier for recalcitrant substrates.[4][5] Use a sealed vessel if using a low-boiling solvent like DCM.

    • Check Your Reagents: Trifluoroacetic acid is hygroscopic. Water contamination can reduce its effective acidity, stalling the reaction.[3] Use a fresh, sealed bottle of TFA or consider co-solvents that are rigorously dried.

Q2: I've successfully removed the Boc group, but now I see byproducts from my product being alkylated. How do I prevent this?

A2: This is a classic problem caused by the electrophilic tert-butyl cation generated during the reaction.[6]

  • Causality: The deprotection mechanism liberates a highly reactive tert-butyl cation (t-Bu⁺).[6][7][8] This carbocation can act as an alkylating agent, attacking any nucleophilic sites on your newly deprotected, and often electron-rich, fluorinated amine or other sensitive functional groups within the molecule (e.g., indoles, phenols, thioethers).[6][9]

  • The Solution: Scavengers: To prevent this, you must introduce a "scavenger" into the reaction mixture. A scavenger is a nucleophile that is more reactive towards the t-Bu⁺ than your substrate, effectively trapping it before it can cause unwanted side reactions.[9][10]

    • Recommended Scavengers:

      • Triethylsilane (TES) or Triisopropylsilane (TIS): These are excellent choices. They react with the t-Bu⁺ via hydride transfer to form the inert isobutane gas and a stable silylium species. TIS is often preferred due to its greater steric bulk, which can prevent other side reactions. A typical loading is 2.5-5% (v/v) in the cleavage cocktail.[11]

      • Thioanisole or 1,2-Ethanedithiol (EDT): These sulfur-based scavengers are very effective at trapping carbocations.[9][10] They are particularly important if your molecule contains sulfur-containing amino acids like methionine or cysteine.

Q3: My final product is a sticky oil or difficult to purify. What are the best workup and isolation strategies?

A3: The final product of a TFA deprotection is the amine trifluoroacetate salt, which can often be oily and hard to handle. The goal of the workup is to either isolate this salt cleanly or to convert it to the free amine.

  • Strategy 1: Precipitation of the TFA Salt:

    • After the reaction is complete, concentrate the mixture in vacuo to remove the bulk of the DCM and excess TFA.

    • Co-evaporate with a solvent like toluene or more DCM (2-3 times) to azeotropically remove residual TFA.[2]

    • Add a cold, non-polar solvent in which your product salt is insoluble. Cold diethyl ether is the most common choice.

    • Stir or sonicate the mixture to induce precipitation. The product should crash out as a solid, which can then be collected by filtration.

  • Strategy 2: Conversion to the Free Amine:

    • After removing the volatiles, dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Carefully wash the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, until the aqueous layer is basic.[2][12] This neutralizes the TFA and liberates the free amine.

    • Wash with brine, dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate to yield the free amine.

  • Strategy 3: Ion-Exchange Resin:

    • For a non-aqueous workup, the crude reaction mixture can be passed through a basic ion-exchange resin (e.g., Amberlyst A-21).[5][13] The resin traps the TFA, and the eluent contains the free amine. This is a very clean and efficient method, especially for parallel synthesis.[5][13]

Key Parameters for Optimization

Understanding the role of each reaction component is key to developing a robust protocol.

ParameterStandard RangeImpact on Fluorinated AminesOptimization Strategy
TFA Concentration 20-50% (v/v) in DCMHigher concentrations are often needed due to the reduced reactivity of the fluorinated substrate.Start at 25% and increase to 50% or neat TFA as needed. Monitor by LCMS to balance reaction rate with potential degradation.[2][14]
Temperature 0°C to Room Temp (25°C)Standard temperatures may lead to very long reaction times (>18h).If the reaction is slow at RT, consider heating to 40-60°C. Ensure your substrate is thermally stable.[5]
Scavengers 1-5% (v/v)Crucial. Prevents t-butylation of the product amine or other nucleophilic groups.Use 2.5-5% TIS or TES as a default. Add EDT or thioanisole if sulfur-containing residues are present.[9][10]
Solvent Dichloromethane (DCM)DCM is generally effective. For very stubborn substrates, more polar or coordinating solvents can sometimes help.DCM is the first choice. 1,4-Dioxane is an alternative, often used with HCl-based deprotections.[3][4]
Reaction Time 1-4 hoursCan be significantly longer (4-24h) for fluorinated substrates.Monitor reaction progress every 1-2 hours by TLC or LCMS until starting material is consumed.[2]
Visualizing the Mechanism and Challenges

The following diagram illustrates the TFA-mediated Boc deprotection mechanism, highlighting the critical step where side reactions can occur.

Boc_Deprotection_Mechanism cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway BocAmine R-NHBoc (Fluorinated Amine) Protonated R-NHBoc-H⁺ (Protonated Intermediate) BocAmine->Protonated + H⁺ (from TFA) CarbamicAcid R-NH-COOH (Carbamic Acid) Protonated->CarbamicAcid - t-Bu⁺ tBu_Cation t-Bu⁺ (tert-Butyl Cation) FreeAmine R-NH₃⁺ (Final Product Salt) CarbamicAcid->FreeAmine - CO₂ SideProduct R(t-Bu)-NH₃⁺ (Alkylated Byproduct) tBu_Cation->SideProduct + R-NH₂ (Product) Trapped Trapped Cation (e.g., Isobutane) tBu_Cation->Trapped + Scavenger Scavenger Scavenger (e.g., TIS, Thioanisole)

Caption: Mechanism of TFA-mediated Boc deprotection and scavenger intervention.

Experimental Protocols

Protocol 1: Standard TFA Deprotection of a Fluorinated Amine
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected fluorinated amine (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M concentration).

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) to achieve the desired final concentration (start with 25% v/v, e.g., for 8 mL DCM, add 2 mL TFA).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Stain TLC plates with ninhydrin to visualize the appearance of the free amine product.

  • Workup: Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure. Proceed with one of the isolation strategies described in Q3.

Protocol 2: Deprotection with a Scavenger Cocktail
  • Preparation: In a clean, dry round-bottom flask, dissolve the Boc-protected fluorinated amine (1.0 equiv) in DCM (approx. 0.1 M).

  • Scavenger Addition: Add the chosen scavenger. For example, add triisopropylsilane (TIS) to a final concentration of 5% v/v.

  • Acid Addition: Cool the mixture to 0°C in an ice bath. Slowly add TFA to the desired final concentration (e.g., 50% v/v).

  • Reaction & Monitoring: Allow the reaction to stir at room temperature and monitor its progress as described in Protocol 1.

  • Workup: Proceed with the desired workup and isolation strategy. Note that scavengers like TIS and their byproducts are typically volatile or soluble in non-polar solvents and are easily removed during workup.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve issues with your deprotection reaction.

Troubleshooting_Workflow Start Start Deprotection (e.g., 25% TFA, RT, 2h) Check_Progress Check Progress (TLC / LC-MS) Start->Check_Progress Complete Reaction Complete Check_Progress->Complete >95% Conversion Incomplete Incomplete Reaction Check_Progress->Incomplete <95% Conversion Side_Products Side Products Observed Check_Progress->Side_Products Byproducts Formed Workup Proceed to Workup Complete->Workup Increase_TFA Increase TFA to 50% Incomplete->Increase_TFA Add_Scavenger Add Scavenger (e.g., 5% TIS) Side_Products->Add_Scavenger Increase_TFA->Check_Progress Stir 2h Increase_Temp Heat to 40°C Increase_TFA->Increase_Temp Still Incomplete Increase_Temp->Check_Progress Stir 2h Restart Restart Reaction with Scavenger Add_Scavenger->Restart

Caption: A logical workflow for troubleshooting Boc deprotection reactions.

Frequently Asked Questions (FAQs)

Q: Can I use hydrochloric acid (HCl) instead of TFA? A: Yes, 4M HCl in 1,4-dioxane is a very common and effective reagent for Boc deprotection.[3][14] It can sometimes be milder or more selective than TFA. However, TFA is often preferred for its high volatility, which simplifies its removal after the reaction.[2] The choice can be substrate-dependent, and if you face issues with TFA, HCl in dioxane is an excellent alternative to screen.

Q: Will TFA cleave other acid-sensitive protecting groups in my molecule? A: It depends on the group. The Boc group is generally one of the most acid-labile protecting groups.[6] Groups like tert-butyl (tBu) esters will also be cleaved by TFA. More robust groups like benzyl (Bn) ethers or Cbz groups are typically stable to standard TFA deprotection conditions. If you require orthogonality, you must carefully select protecting groups that have significantly different acid lability.

Q: How do I know which scavenger to choose? A: For general-purpose carbocation scavenging, trialkylsilanes (TIS, TES) are a clean and effective first choice.[11] If your substrate contains sensitive, nucleophilic functional groups, especially sulfur (methionine, cysteine) or electron-rich aromatics (tryptophan, tyrosine), you should strongly consider using specific scavengers like thioanisole, water, or EDT in your cleavage cocktail to prevent alkylation or oxidation.[9][10]

Q: My fluorinated amine is a solid with low solubility in DCM. What should I do? A: If solubility is an issue, you can try a more polar co-solvent. Adding a small amount of methanol (MeOH) or trifluoroethanol (TFE) can sometimes improve solubility without negatively impacting the reaction.[15] Alternatively, increasing the dilution may help, though this might slow the reaction rate.

References

  • Boc Deprotection Mechanism | Organic Chemistry. (2022). YouTube. Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. (2006). PubMed. Available at: [Link]

  • BOC Deprotection. (2016). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Available at: [Link]

  • Boc deprotection conditions tested. ResearchGate. Available at: [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. (2006). ResearchGate. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Center for Biotechnology Information. Available at: [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2023). ACS Publications. Available at: [Link]

  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014). ResearchGate. Available at: [Link]

  • General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry. Available at: [Link]

  • Boc De-protection. (2021). Reddit. Available at: [Link]

Sources

Common side reactions in the synthesis of gem-difluorinated spirocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of gem-difluorinated spirocycles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the gem-difluoro motif into spirocyclic frameworks. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your synthetic strategies and achieve your target molecules with higher purity and yield.

Troubleshooting Guide: Common Side Reactions and Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My reaction to form a gem-difluorinated spirocycle is resulting in a significant amount of ring-opened byproducts. What is causing this, and how can I prevent it?

Answer:

The observation of ring-opened byproducts is a common challenge in the synthesis of gem-difluorinated spirocycles. The primary cause is the inherent ring strain of the cyclopropane moiety, which is exacerbated by the presence of the electronegative fluorine atoms. This strain makes the C-C bond opposite the CF2 group susceptible to cleavage.[1][2]

Several factors can trigger this unwanted ring-opening:

  • Thermal Stress: High reaction temperatures can provide the activation energy needed for thermal rearrangements and ring-opening.[1][2]

  • Acidic or Basic Conditions: The presence of strong acids or bases can catalyze ring-opening pathways.

  • Nucleophilic Attack: Certain nucleophiles can induce ring-opening, especially in the presence of activating groups like ketones.[1]

  • Substituent Effects: The electronic nature of the substituents on the spirocyclic core can influence the stability of the gem-difluorocyclopropane ring.

Troubleshooting Steps:

  • Re-evaluate Your Difluorocarbene Source and Reaction Temperature: The choice of difluorocarbene precursor is critical as it dictates the required reaction temperature.[1] If you are using a high-temperature source like sodium chlorodifluoroacetate (ClCF2COONa), consider switching to a milder reagent that generates difluorocarbene at lower temperatures.

    Difluorocarbene ReagentTypical Reaction TemperatureNotes
    ClCF2COONa180-190 °CEffective but harsh conditions can promote side reactions.[1]
    BrCF2COONa120-150 °CMore reactive and requires lower temperatures than the chloro-analogue.[1]
    TMSCF3 (Ruppert-Prakash Reagent)60-80 °CA versatile and milder option, often initiated with a halide source like NaI.[1]
    (Bromodifluoromethyl)trimethylsilaneLower TemperaturesOffers a safer alternative for large-scale synthesis by avoiding gaseous byproducts.[1]
  • Control the pH of Your Reaction: If your reaction conditions are not pH-neutral, consider buffering the reaction mixture. If acidic or basic workups are necessary, perform them at low temperatures and for the shortest possible duration.

  • Protecting Group Strategy: If your substrate contains functional groups that might be promoting ring-opening (e.g., ketones), consider protecting them before the difluorocyclopropanation step.

  • Consider a Microwave-Assisted Protocol: Microwave irradiation can sometimes offer a more rapid and efficient method for difluorocyclopropanation at lower overall thermal exposure compared to conventional heating.[3]

Question 2: I am observing the formation of tetrafluoroethylene (TFE) as a byproduct in my reaction using TMSCF3. Is this expected, and can it be minimized?

Answer:

Yes, the formation of tetrafluoroethylene (TFE) is a known side reaction when using trimethyl(trifluoromethyl)silane (TMSCF3) as a difluorocarbene source.[4] The mechanism involves the dimerization of the difluorocarbene intermediate. While often a minor byproduct, its formation can reduce the yield of your desired gem-difluorinated spirocycle.

Troubleshooting Steps:

  • Optimize Reagent Stoichiometry and Addition Rate: Use the minimum effective excess of TMSCF3. Slow addition of the TMSCF3 reagent to the reaction mixture can help to maintain a low concentration of difluorocarbene at any given time, thereby disfavoring the dimerization reaction.

  • Ensure Efficient Trapping of the Difluorocarbene: The rate of difluorocyclopropanation of your alkene substrate should be faster than the rate of carbene dimerization. Ensure that your substrate is sufficiently reactive. For less reactive, electron-poor alkenes, consider alternative difluorocarbene sources that may be more effective under different conditions.[1][2]

  • Flow Chemistry Approach: For larger scale syntheses, a continuous flow setup can be advantageous. In a flow reactor, the reagents are mixed and heated for a very short residence time, which can favor the desired reaction over the formation of byproducts like TFE.[1]

Question 3: My difluorocyclopropanation reaction is sluggish and gives low yields, particularly with my complex, electron-deficient substrate. How can I improve the reaction efficiency?

Answer:

Low reactivity is a common issue when attempting to difluorocyclopropanate electron-deficient alkenes. Difluorocarbene is an electrophilic species and reacts more readily with electron-rich double bonds.[1][2]

Troubleshooting Steps:

  • Choice of a More Reactive Difluorocarbene Source: For electron-deficient alkenes, a more reactive carbene source might be necessary. Reagents like trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) have been shown to be effective for the difluorocyclopropanation of unreactive alkenes at moderate temperatures.[1]

  • Increase Reaction Concentration: In some cases, running the reaction at a higher concentration can improve the reaction rate.

  • Consider an Alternative Synthetic Strategy: If direct difluorocyclopropanation is consistently failing, you might need to consider a different approach. For instance, a Michael-induced ring closure (MIRC) reaction could be a viable alternative for constructing the gem-difluorocyclopropane ring.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to gem-difluorinated spirocycles?

The most prevalent method is the [2+1] cycloaddition of an exocyclic alkene with difluorocarbene.[1] The choice of difluorocarbene precursor is a key experimental parameter. Other less common methods include intramolecular cyclizations and functional group transformations of existing gem-difluorinated cyclopropanes.[1][2]

Q2: How does the gem-difluoro group affect the properties of the spirocycle?

The introduction of a gem-difluoro group can significantly alter the physicochemical properties of a molecule.[5] These changes can be beneficial for medicinal chemistry applications and include:

  • Increased lipophilicity: The CF2 group can enhance the molecule's ability to cross cell membranes.[6]

  • Modulation of pKa: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby acidic protons or basic amines.[6]

  • Enhanced metabolic stability: The C-F bond is very strong, and the CF2 group can block sites of metabolic oxidation.[6]

  • Conformational restriction: The spirocyclic nature of the molecule, combined with the bulky fluorine atoms, can lock the molecule into a specific conformation, which can be advantageous for binding to biological targets.

Q3: Are there any safety concerns I should be aware of when working with difluorocarbene precursors?

Yes, several safety precautions should be taken:

  • Toxicity: Some older difluorocarbene precursors, such as those based on organomercury compounds, are highly toxic and should be avoided if possible.[1]

  • Gaseous Byproducts: Some reactions generate gaseous byproducts. For example, the decomposition of sodium chlorodifluoroacetate releases CO2 and NaCl. These reactions should be performed in a well-ventilated fume hood.

  • Exothermic Reactions: The generation of difluorocarbene can be exothermic. Care should be taken, especially on a larger scale, to control the reaction temperature.

  • Instability of Reagents: Some reagents, like difluorodiazirine, are explosive and require specialized handling.[1]

Always consult the Safety Data Sheet (SDS) for all reagents and follow appropriate laboratory safety procedures.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical principles discussed, the following diagrams illustrate key concepts.

ring_opening cluster_main Troubleshooting Ring-Opening Side Reactions start Low Yield of Spirocycle & High Concentration of Byproduct q1 Is the byproduct a ring-opened isomer? start->q1 yes1 Yes q1->yes1 Yes no1 No (Other side reactions) q1->no1 No cause Potential Causes: - High Temperature - Acidic/Basic Conditions - Nucleophilic Attack yes1->cause solution Solutions: 1. Use milder difluorocarbene source (e.g., TMSCF3). 2. Buffer the reaction mixture. 3. Protect sensitive functional groups. cause->solution

Caption: Troubleshooting workflow for ring-opening side reactions.

carbene_dimerization cluster_mech Difluorocarbene Reaction Pathways reagent TMSCF3 Ruppert-Prakash Reagent carbene :CF2 (Difluorocarbene Intermediate) reagent->carbene  Initiator (e.g., NaI) dimerization Dimerization carbene->dimerization  High Carbene Concentration cycloaddition [2+1] Cycloaddition carbene->cycloaddition  Alkene Substrate byproduct F2C=CF2 (Tetrafluoroethylene) dimerization->byproduct product *gem*-Difluorinated Spirocycle (Desired Product) cycloaddition->product

Caption: Competing reaction pathways of difluorocarbene.

References

  • RWTH Publications. Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. Available at: [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(33), e202200331. Available at: [Link]

  • Mykhailiuk, P. K. (2015). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 11, 2336–2368. Available at: [Link]

  • National Center for Biotechnology Information. The preparation and properties of 1,1-difluorocyclopropane derivatives. Available at: [Link]

  • ResearchGate. Development of alkene difluorocyclopropanation reagents. Structures... Available at: [Link]

  • ResearchGate. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Available at: [Link]

  • Wang, Q., et al. (2018). Synthesis of gem-Difluorinated Spiro-γ-lactam Oxindoles by Visible-Light-Induced Consecutive Difluoromethylative Dearomatization, Hydroxylation, and Oxidation. Organic Letters, 20(16), 5028–5032. Available at: [Link]

  • Shu, X., et al. (2025). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Organic Chemistry Frontiers, 12. Available at: [Link]

  • Organic Chemistry Portal. An Improved Method for Difluorocyclopropanation of Alkenes. Available at: [Link]

  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4221. Available at: [Link]

  • Itoh, T. (2023). Synthesis of Selectively gem-Difluorinated Molecules; Chiral gem-Difluorocyclopropanes via Chemo-Enzymatic Reaction and gem-Difluorinated Compounds via Radical Reaction. YAKUGAKU ZASSHI, 143(3), 225-235. Available at: [Link]

  • ResearchGate. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • ResearchGate. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Available at: [Link]

  • MDPI. Studies on the biological activity of gem-difluorinated 3,3′-spirocyclic indole derivatives. Available at: [Link]

  • Prakash, G. K. S., & Hu, J. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research, 57(2), 188–203. Available at: [Link]

  • ResearchGate. (Z)-Selective Synthesis of Bromofluoroalkenes via the TMSCF2Br-Mediated Tandem Reaction with para-Quinone Methides. Available at: [Link]

  • RSquareL. RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. Available at: [Link]

Sources

Technical Support Center: Synthesis of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated spirocyclic scaffold. Low yields in multi-step syntheses, particularly those involving challenging transformations like gem-difluorination, are a common hurdle. This guide provides a structured, causality-driven approach to troubleshooting, moving from general frequently asked questions to in-depth, step-by-step analysis of the most critical stages of the synthesis.

The synthesis of this target molecule, while not extensively documented in public literature, can be logically broken down into key transformations. The most probable synthetic strategy involves the initial construction of a spirocyclic ketone precursor, followed by a geminal difluorination reaction. The Boc-protection step could occur at various points depending on the overall scheme. This guide will focus on troubleshooting the two most challenging phases: the formation of the diazaspiro[4.5]decan-10-one core and its subsequent deoxyfluorination.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often encounter, providing a quick diagnostic overview before diving into more detailed troubleshooting.

Q1: My overall yield for the entire synthesis is extremely low (<15%). Where should I focus my optimization efforts first?

A1: In syntheses of this type, the geminal difluorination of the ketone precursor is almost always the most challenging and lowest-yielding step. Deoxyfluorination reagents like DAST and Deoxo-Fluor® are highly reactive and can lead to a host of side products.[1][2] While every step should be optimized, your primary focus should be on the fluorination reaction. Even minor variations in reaction setup, temperature, or reagent quality can drastically impact the outcome. A thorough analysis of the crude reaction mixture from this step by ¹H NMR, ¹⁹F NMR, and LC-MS is critical to identify byproducts and guide optimization.

Q2: I'm seeing a complex mixture of products after the fluorination step. What are the likely side reactions?

A2: The most common byproducts in the deoxyfluorination of ketones are elimination products, leading to vinyl fluorides.[1] This is especially prevalent if the reaction is overheated or if the substrate is sterically hindered. Other possibilities include incomplete reaction (leaving starting ketone), formation of rearranged products (if carbocationic intermediates are involved), and degradation of the starting material or product by the highly reactive fluorinating agent or the HF it generates in situ.[3]

Q3: Should I use DAST or Deoxo-Fluor® for the gem-difluorination step?

A3: The choice depends on your substrate's reactivity and your experimental constraints.

  • DAST (Diethylaminosulfur trifluoride) is a powerful and widely used reagent but is known for its thermal instability, with potential for detonation at temperatures above 90°C.[2] It is generally effective for less-hindered ketones at mild temperatures (0°C to room temperature).[2]

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is significantly more thermally stable than DAST and can often provide superior yields, especially for less reactive ketones that may require higher temperatures.[4][5] Its higher stability makes it a safer choice for reactions requiring heating.[5] For a sensitive diazaspirocycle substrate, starting with the more stable Deoxo-Fluor® is a prudent choice.

Q4: The Boc-protection of my diazaspirocycle is incomplete. What could be the cause?

A4: Incomplete Boc protection is typically due to insufficient reagent, poor quality of Boc-anhydride (Boc₂O), or steric hindrance around the target nitrogen. Ensure you are using at least 1.0-1.2 equivalents of fresh Boc₂O. If the amine is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or the use of a catalyst like DMAP (4-dimethylaminopyridine).[6] However, be aware that forcing conditions can sometimes lead to double-Boc protection on primary amines if present.[6]

Part 2: In-Depth Troubleshooting Guides

This section is divided by the key synthetic stages. Each stage is presented in a question-and-answer format to address specific experimental observations.

Stage 1: Synthesis of the 2,7-Diazaspiro[4.5]decan-10-one Precursor

The formation of the spirocyclic core is a critical foundation for the synthesis. Low yields here will cascade through the entire sequence. A common route involves an intramolecular Dieckmann condensation of a diester or a related cyclization.[7][8][9]

Q: My Dieckmann condensation to form the spirocyclic β-keto ester is low-yielding, and I recover a lot of starting diester. What's wrong?

A: This is a classic issue with equilibrium reactions. The Dieckmann condensation is reversible, and the equilibrium often lies with the starting material. The reaction is driven forward by the deprotonation of the resulting β-keto ester, which is highly acidic.[8]

  • Potential Cause 1: Incorrect Base. The pKa of the alkoxide base used must be higher than the pKa of the product's α-proton to ensure irreversible deprotonation. Using a base like sodium ethoxide (NaOEt) when your product is an ethyl ester is crucial to prevent transesterification.

  • Solution 1: Use a Strong, Non-Nucleophilic Base. Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These bases will irreversibly deprotonate the product and drive the reaction to completion.

  • Potential Cause 2: Protic Contamination. Any water or alcohol in the reaction will quench the base and the enolate, halting the reaction.

  • Solution 2: Ensure Anhydrous Conditions. Rigorously dry all glassware.[10] Use freshly distilled, anhydrous solvents (e.g., THF, toluene). Ensure the starting diester is completely dry.

Q: I'm observing polymeric material and a complex mixture of products from my spirocyclization reaction.

A: This suggests that intermolecular reactions are outcompeting the desired intramolecular cyclization.

  • Potential Cause: High Concentration. At high concentrations, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule.

  • Solution: Employ High-Dilution Conditions. Perform the reaction at a very low concentration (e.g., 0.01-0.05 M). A syringe pump to slowly add the starting material to a flask of refluxing solvent and base is a standard technique to maintain high dilution and favor intramolecular cyclization.

Stage 2: Geminal Difluorination of the Spirocyclic Ketone

This is the most critical and error-prone step. Success requires meticulous attention to detail.

Q: My fluorination reaction with Deoxo-Fluor® is sluggish and gives a low conversion to the difluoro product, even at elevated temperatures.

A: Low reactivity can stem from several factors related to both the substrate and the reagents.

  • Potential Cause 1: Reagent Quality. Deoxo-Fluor® and DAST are sensitive to moisture. Contamination with water will rapidly decompose the reagent, generating HF and reducing its effective concentration.[5]

  • Solution 1: Reagent Handling. Purchase reagents from a reputable supplier and store them under an inert atmosphere (N₂ or Ar) in a desiccator. Use fresh reagent from a newly opened bottle if possible. Handle exclusively in a well-ventilated fume hood using anhydrous techniques.

  • Potential Cause 2: Substrate Reactivity. The presence of two nitrogen atoms in the spirocycle can influence the reactivity of the ketone. The basic nitrogens might be protonated by trace HF, deactivating the ring, or could even react with the fluorinating agent.

  • Solution 2: Add a Non-Nucleophilic Base or HF Scavenger. Including a mild, non-nucleophilic base like proton sponge or pyridine can neutralize the HF generated during the reaction, preventing substrate deactivation or degradation. Alternatively, a Lewis acid catalyst can sometimes activate the ketone carbonyl, but this must be approached with caution as it can also promote side reactions.

  • Potential Cause 3: Insufficient Temperature/Time. While Deoxo-Fluor® is more stable than DAST, some ketones are simply unreactive and require forcing conditions.[5]

  • Solution 3: Incremental Optimization. Systematically increase the reaction temperature in small increments (e.g., from 60°C to 70°C, then 80°C), monitoring the reaction by TLC or crude NMR at each stage.[11] Be mindful that higher temperatures increase the risk of elimination byproducts.[1]

Parameter Problem Recommended Action
Temperature Low conversionIncrease temperature in 10°C increments. Monitor for byproduct formation.
Reagent Low conversion/degradationUse Deoxo-Fluor® for better thermal stability. Ensure it is fresh and handled under inert gas.
Solvent Reaction stallsEnsure solvent is rigorously anhydrous (e.g., DCM, DCE).
Additives Complex mixture/degradationAdd a non-nucleophilic base (e.g., pyridine) to scavenge in situ generated HF.

Q: My ¹⁹F NMR of the crude product shows multiple signals, not just the expected singlet/triplet for the gem-difluoro group.

A: This is an excellent diagnostic tool. Multiple signals in the ¹⁹F NMR indicate the formation of fluorine-containing byproducts.

  • Potential Cause: Vinyl Fluoride Formation. A common byproduct is the corresponding vinyl fluoride, resulting from elimination.[1] This often appears as a doublet or doublet of doublets in a different region of the ¹⁹F NMR spectrum.

  • Solution: Lower Reaction Temperature. This is the primary method to reduce elimination. Run the reaction at the lowest temperature that still provides a reasonable conversion rate.

  • Potential Cause: Rearrangement. Although less common for ketones than alcohols, rearrangement can occur if a carbocationic intermediate is formed and is unstable.

  • Solution: Use a Less Polar Solvent. Switching to a less polar solvent can sometimes disfavor the formation of charged intermediates that might lead to rearrangement.

Q: Purification of the final fluorinated product is difficult. It co-elutes with a major impurity on silica gel.

A: Fluorinated compounds can have unique polarity profiles, making purification challenging.[12]

  • Potential Cause 1: Similar Polarity of Byproduct. The vinyl fluoride byproduct often has a polarity very similar to the desired gem-difluoro product, making chromatographic separation difficult.

  • Solution 1: Alternative Chromatography. If silica gel fails, try a different stationary phase. Alumina (basic or neutral) can offer different selectivity. Reverse-phase chromatography (C18) is also an excellent alternative if the compound is sufficiently soluble in common solvents like acetonitrile/water or methanol/water.

  • Solution 2: Derivatization/Recrystallization. If all else fails, consider if the impurity can be selectively reacted to form a more polar or non-polar compound, making separation easier. Alternatively, attempt to crystallize the desired product from a suitable solvent system.

Part 3: Experimental Protocols & Visualizations

Representative Protocol: Geminal Difluorination of a Ketone

This is a general procedure and must be adapted and optimized for the specific 2,7-diazaspiro[4.5]decan-10-one substrate.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the 7-Boc-2,7-diazaspiro[4.5]decan-10-one (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (2.0-3.0 eq) dropwise via syringe over 15-20 minutes. Caution: The reaction can be exothermic. Maintain the internal temperature below 5°C during the addition.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or by quenching a small aliquot and analyzing via LC-MS. If no reaction occurs, slowly warm the mixture to 40°C (refluxing DCM) and monitor.

  • Quenching: Once the reaction is complete or has stalled, cool it back to 0°C. Very slowly and carefully, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise until gas evolution ceases. Caution: Quenching is highly exothermic and releases HF gas. Perform in a well-ventilated fume hood.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (silica gel, starting with a non-polar eluent like hexanes and gradually increasing the polarity with ethyl acetate) to isolate the desired this compound.

Visualizations

G cluster_start Start: Low Overall Yield cluster_spiro Stage 1: Spirocyclization cluster_fluoro Stage 2: Gem-Difluorination cluster_end Final Optimization start Analyze Overall Synthetic Route spiro_yield Is Spirocycle Yield > 70%? start->spiro_yield spiro_no No spiro_yield->spiro_no No fluoro_yield Analyze Crude Fluorination Mixture (¹H, ¹⁹F NMR, LC-MS) spiro_yield->fluoro_yield Yes spiro_opt Troubleshoot Spirocyclization: - Check Base Stoichiometry - Ensure Anhydrous Conditions - Use High Dilution spiro_no->spiro_opt spiro_yes Yes spiro_opt->spiro_yield fluoro_conv Low Conversion? fluoro_yield->fluoro_conv fluoro_side Side Products Present? fluoro_conv->fluoro_side No fluoro_opt_conv Optimize for Conversion: - Increase Temperature - Check Reagent Quality - Add HF Scavenger fluoro_conv->fluoro_opt_conv Yes fluoro_opt_side Optimize for Selectivity: - Lower Temperature - Change Solvent - Screen Fluorinating Agents fluoro_side->fluoro_opt_side Yes purify Troubleshoot Purification: - Alternative Chromatography - Recrystallization fluoro_side->purify No fluoro_opt_conv->fluoro_yield fluoro_opt_side->fluoro_yield

Caption: Reaction pathways in geminal difluorination.

References

  • Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M.; Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry, 64(19), 7048–7054. [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved February 6, 2026, from [Link]

  • Organic Syntheses. (n.d.). GEM-DIFLUORINATION OF 4,4'-DIFLUOROBENZOPHENONE. Coll. Vol. 10, p.333 (2004); Vol. 79, p.176 (2002). [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 6, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved February 6, 2026, from [Link]

  • Chemistry Steps. (n.d.). Dieckmann Condensation – An Intramolecular Claisen Reaction. Retrieved February 6, 2026, from [Link]

  • Jelen, J.; Tavčar, G. (2025). Deoxyfluorination: A Detailed Overview of Recent Developments. Synthesis, 57, 1517-1541. [Link]

Sources

Preventing t-butyl cation side reactions during Boc removal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mitigating t-Butyl Cation Side Reactions

The Core Problem: The t-Butyl Cation Avalanche

In peptide synthesis, "Boc removal" refers to two distinct events: the repetitive N-terminal deprotection in Boc-SPPS and, more critically, the Global Deprotection step in Fmoc-SPPS. In the latter, side-chain protecting groups (Boc, t-Bu esters, t-Bu ethers) are cleaved simultaneously by Trifluoroacetic Acid (TFA).

This cleavage releases a massive molar equivalent of tertiary-butyl cations (


-Bu

)
. These cations are aggressive electrophiles. Without an effective "sink" (scavenger), they will alkylate electron-rich nucleophiles on your peptide, resulting in permanent modifications and significant yield loss.

The "At-Risk" Residues:

  • Tryptophan (Trp): Alkylation of the indole ring (

    
    ).
    
  • Methionine (Met): S-alkylation (sulfonium salts) and oxidation.[1]

  • Cysteine (Cys): S-alkylation (re-attachment of the protecting group).[2]

  • Tyrosine (Tyr): O-alkylation (less common, but possible).

Mechanism of Failure (Diagnostic Visualization)

The following diagram illustrates the kinetic competition between your peptide's nucleophiles and the scavengers for the free


-Bu cation.

G cluster_0 Generation cluster_1 The Competition Protected Peptide-SideChain(tBu) Cation t-Butyl Cation (Electrophile) Protected->Cation Cleavage TFA TFA (Acid) TFA->Protected Scavenger Scavenger (Silane/Thiol) Cation->Scavenger Fast Trap (Desired) Nucleophile Residue (Trp/Met/Cys) Cation->Nucleophile Side Reaction (Undesired) SafeProduct Inert Byproduct (Isobutane/tBu-SR) Scavenger->SafeProduct Damage Alkylated Peptide (+56 Da Impurity) Nucleophile->Damage

Figure 1: Kinetic competition between scavengers and peptide nucleophiles for the


-butyl cation.
Scavenger Selection Guide

Not all scavengers function identically.[3][4] An effective cocktail combines Silanes (hydride donors) and Nucleophiles (thiols/phenols) to cover all reactive species.

ScavengerClassPrimary TargetMechanism of ActionNotes
TIPS / TIS (Triisopropylsilane)Silane

-Bu

, Trt

Hydride Donor: Reduces cations to inert alkanes (e.g., isobutane gas).The "Gold Standard." Non-odorous, highly effective.[3] Replaces

-Bu with H.
Water Nucleophile

-Bu

Hydrolysis: Forms

-butanol.
Essential but weak alone. Also scavenges Pbf/Pmc byproducts from Arg.
EDT (1,2-Ethanedithiol)Thiol

-Bu

, Met(O)
Nucleophile: Traps cations; Reduces oxidized Methionine.Critical for Cys/Met/Trp. Extremely foul-smelling.
Thioanisole Thioether

-Bu

, Met
Soft Nucleophile: Accelerates removal of Pbf/Pmc; suppresses Met oxidation.often used in "Reagent K."
Phenol Arene

-Bu

Trap: Forms

-butylphenol.
Protects Tyr and Trp residues.[3][4][5][6]
DODT (2,2'-(Ethylenedioxy)diethanethiol)Thiol

-Bu

Nucleophile: Similar to EDT.Less smelly alternative to EDT.[3]
Standard Operating Protocols (SOPs)

Do not rely on a single "universal" cocktail. Select the reagent based on your peptide's sequence complexity.

Protocol A: The "Standard" Cocktail (Reagent B modified)

Best for: Simple peptides (No Cys, Met, or multiple Trp).

  • Composition: TFA / TIPS / Water (95 : 2.5 : 2.5 v/v)[1][3]

  • Method:

    • Add 10-20 mL cocktail per gram of resin.

    • Shake at room temperature for 2–3 hours.

    • Precipitate in cold diethyl ether or MTBE.

Protocol B: "Reagent K" (The Heavy Lifter)

Best for: Complex peptides containing Cys, Met, Trp, or Tyr .

  • Composition: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5 v/v)[3][5][7]

  • Preparation:

    • Melt Phenol (crystalline) in a warm water bath (

      
      ).
      
    • Combine Phenol, Water, Thioanisole, and EDT.[3][7]

    • Add TFA last (exothermic reaction).

  • Method:

    • Suspend resin (10 mL/g).[5][8]

    • Reaction time: 2–4 hours (longer times required for Arg(Pbf) removal).

    • Critical: EDT and Thioanisole make ether precipitation smelly. Perform washes in a fume hood.

Protocol C: The "Odorless" Alternative (Reagent J equivalent)

Best for: Labs restricting thiols, but requiring Trp protection.

  • Composition: TFA / TIPS / Water / Phenol (88 : 2 : 5 : 5 v/v)

  • Note: Less effective for Met/Cys protection than Reagent K.

Troubleshooting & FAQs
Q1: I see a +56 Da mass shift on my Tryptophan. What happened?

A: This is mono-tert-butylation of the indole ring.

  • Cause: Insufficient scavenging power. The

    
    -Bu
    
    
    
    attacked the electron-rich indole.
  • Fix: Switch to Reagent K . The combination of EDT and Thioanisole is superior for protecting Trp. Alternatively, use a dedicated Trp(Boc) protecting group during synthesis; the Boc on the indole removes the nucleophilicity of the ring until the very last moment of cleavage.

Q2: My Methionine-containing peptide shows a +16 Da shift.

A: This is Methionine Sulfoxide (Met-O).

  • Cause: Oxidation during cleavage or workup.[9][10]

  • Fix: Ensure your cocktail contains Thioanisole or EDT . These act as reducing agents.

  • Rescue: If the peptide is already cleaved, treat the crude peptide with

    
     (Ammonium Iodide) and DMS (Dimethylsulfide) in TFA to reduce the sulfoxide back to Met.
    
Q3: Can I use TIS instead of TIPS?

A: Yes. TIS (Triethylsilane) and TIPS (Triisopropylsilane) are functionally interchangeable as hydride donors in this context. TIPS is slightly less volatile and safer to handle.

Q4: My Cysteine peptide has low yield and incorrect mass.

A: Cysteine is prone to re-alkylation. The


-Bu group cleaves, floats nearby, and re-attaches to the sulfur.
  • Fix: You must use a thiol scavenger (EDT, DTT, or DODT). Silanes alone are often insufficient for Cys protection. High dilution (more cocktail volume) also helps reduce the local concentration of cations.

Decision Matrix: Selecting the Right Cocktail

Use this flow to determine the optimal cleavage cocktail for your specific sequence.

DecisionTree Start Analyze Peptide Sequence HasCysMet Contains Cys or Met? Start->HasCysMet HasTrp Contains Trp? HasCysMet->HasTrp No ReagentK USE REAGENT K (TFA/Phenol/Water/Thioanisole/EDT) Max Protection HasCysMet->ReagentK Yes ReagentB USE REAGENT B (TFA/Phenol/Water/TIPS) Trp Protection HasTrp->ReagentB Yes Standard USE STANDARD COCKTAIL (TFA/TIPS/Water) General Purpose HasTrp->Standard No

Figure 2: Logic flow for selecting the appropriate cleavage cocktail.

References
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266.

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[11] Mechanisms, biproduct formation and evaluation of scavengers.[2][6][11][12] International Journal of Peptide and Protein Research, 12(5), 258–268.[11]

  • Solé, N. A., & Barany, G. (1992). Optimization of solid-phase synthesis of [Ala8]-Dynorphin A. The Journal of Organic Chemistry, 57(20), 5399–5403.

  • Aapptec Technical Support. Cleavage Cocktails; Reagent B & Reagent K Protocols. Peptide Synthesis Notes.

  • Sigma-Aldrich (Merck). Fmoc Resin Cleavage and Deprotection Protocols. Technical Bulletin.

Sources

Technical Support Center: Enhancing Coupling Reaction Efficiency with Sterically Hindered Spirocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of coupling reactions with sterically hindered spirocyclic frameworks. Spirocycles are integral motifs in modern drug discovery and materials science, prized for their rigid, three-dimensional structures that can improve pharmacological properties. However, this same structural rigidity and steric bulk present significant challenges in synthetic chemistry, particularly in forming crucial carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial hurdles faced when working with sterically hindered spirocycles.

Question 1: My Suzuki-Miyaura coupling reaction with a spirocyclic boronic ester is giving low to no yield. What are the most likely causes?

Answer: Low yields in Suzuki-Miyaura couplings involving sterically hindered partners often stem from a few key areas. The primary bottleneck is typically the transmetalation step, which is impeded by the steric bulk around the boron center. Another common issue is the instability of the boronic acid or ester under the reaction conditions, leading to side reactions like protodeboronation.[1][2]

To address this, consider the following:

  • Ligand Choice: Standard ligands like PPh₃ are often insufficient. You need bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos, or others like AntPhos) that promote the formation of a reactive, monoligated palladium(0) species.[3] This helps to create space at the metal center for the bulky spirocycle to coordinate.

  • Base Selection: A stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases.[1] The base's role is crucial for activating the boronic ester, but careful selection is needed to avoid substrate degradation.

  • Solvent System: Anhydrous polar aprotic solvents like toluene, dioxane, or THF are standard. Sometimes, the addition of water can be beneficial, but with sterically hindered substrates, it can also promote unwanted protodeboronation.[2][4] A thorough solvent screen is often necessary.

Question 2: I'm attempting a Buchwald-Hartwig amination with a bulky spirocyclic amine, but the reaction is sluggish and incomplete. How can I drive it to completion?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but steric hindrance on the amine partner can significantly slow down the reaction.[5][6] The key challenges are the initial coordination of the bulky amine to the palladium center and the subsequent reductive elimination.

Here are some critical parameters to investigate:

  • Catalyst System: This is the most critical factor. Use a palladium precatalyst in combination with a highly specialized, sterically demanding biarylphosphine ligand. Ligands like BrettPhos, RuPhos, or XPhos are designed to facilitate couplings of hindered substrates by creating a more open coordination sphere on the palladium and promoting the reductive elimination step.[7][8]

  • Base Strength: A strong, non-coordinating base is essential. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are the most common and effective choices. They are strong enough to deprotonate the amine or the amine-palladium complex, facilitating the catalytic cycle.

  • Temperature: These reactions often require elevated temperatures (e.g., 80-110 °C) to overcome the high activation energy associated with coupling sterically hindered partners.[9]

Question 3: In my Sonogashira coupling with a sterically encumbered spirocyclic halide, I'm observing significant homocoupling of the alkyne (Glaser coupling). How can I suppress this side reaction?

Answer: Glaser homocoupling is a common side reaction in Sonogashira couplings, especially when the desired cross-coupling is slow due to steric hindrance.[10] This side reaction is copper-mediated.

To minimize homocoupling, you can try:

  • Copper-Free Conditions: Modern Sonogashira protocols often omit the copper co-catalyst, particularly for reactive aryl iodides. This can significantly reduce or eliminate Glaser coupling. However, the reaction may require a higher catalyst loading or a more active palladium catalyst system.

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands can accelerate the palladium catalytic cycle, making the desired cross-coupling more competitive with the undesired homocoupling.[11][12]

  • Amine Base: The choice of amine base can also play a role. A bulkier amine base, such as diisopropylethylamine (DIPEA), can sometimes disfavor the copper-mediated homocoupling pathway.

Troubleshooting Guides

This section provides a more in-depth, systematic approach to resolving persistent issues in your coupling reactions.

Troubleshooting Scenario 1: Persistent Low Yield in Suzuki-Miyaura Coupling

Observed Problem: You have tried various standard conditions for a Suzuki-Miyaura coupling between a spirocyclic aryl bromide and a boronic acid partner, but the yield remains below 20%. You observe starting material recovery and some unidentifiable byproducts.

Systematic Troubleshooting Workflow:

G start Low Yield (<20%) in Sterically Hindered Suzuki Coupling ligand Step 1: Re-evaluate Ligand Is the ligand bulky enough? (e.g., PPh3, dppf) start->ligand switch_ligand Action: Switch to Bulky Biarylphosphine Ligands (e.g., SPhos, XPhos, AntPhos) ligand->switch_ligand No base Step 2: Optimize the Base Is the base strong enough? (e.g., Na2CO3) ligand->base Yes ligand_yes Yes ligand_no No switch_ligand->base switch_base Action: Use a Stronger, Non-nucleophilic Base (e.g., K3PO4, CsF, Cs2CO3) base->switch_base No temp Step 3: Increase Reaction Temperature Is the reaction run at elevated temp? (e.g., 80-120 °C) base->temp Yes base_yes Yes base_no No switch_base->temp increase_temp Action: Increase Temperature (monitor for decomposition) temp->increase_temp No catalyst Step 4: Check Catalyst Loading Is loading sufficient? (e.g., 1-2 mol%) temp->catalyst Yes temp_yes Yes temp_no No increase_temp->catalyst increase_catalyst Action: Increase Catalyst Loading (e.g., to 5 mol%) catalyst->increase_catalyst No success Problem Resolved catalyst->success Yes increase_catalyst->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

In-Depth Protocol: Ligand and Base Screening for a Challenging Suzuki Coupling

If the initial troubleshooting steps do not yield significant improvement, a more rigorous screening is warranted.

1. Rationale: The synergy between the ligand and the base is paramount in sterically demanding couplings. A bulky ligand is necessary to promote the formation of a reactive monoligated Pd(0) intermediate, while the base must be strong enough to facilitate transmetalation without causing degradation.

2. Experimental Setup:

  • Reactants:

    • Spirocyclic Aryl Bromide (1.0 equiv)

    • Boronic Acid/Ester (1.5 equiv)

    • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol %)

    • Ligand (4 mol %)

    • Base (2.5 equiv)

    • Anhydrous Solvent (0.1 M concentration)

  • Procedure: In a glovebox, add the solid reactants, palladium precatalyst, ligand, and base to a series of reaction vials. Add the anhydrous solvent, seal the vials, and place them in a preheated reaction block. Stir for 12-24 hours. After cooling, quench the reactions, and analyze the crude reaction mixtures by LC-MS or ¹H NMR with an internal standard to determine conversion.

3. Screening Table:

EntryLigandBaseSolventTemperature (°C)Conversion (%)
1PPh₃K₂CO₃Dioxane/H₂O100< 5
2SPhosK₂CO₃Dioxane/H₂O10035
3SPhosK₃PO₄Toluene11075
4XPhosK₃PO₄Toluene11082
5AntPhosK₃PO₄Toluene11091
6AntPhosCs₂CO₃Toluene11088

4. Analysis and Next Steps: The data clearly show that moving from a standard ligand (PPh₃) to a bulky biarylphosphine ligand (SPhos) provides a significant improvement. Further optimization by changing the base to K₃PO₄ and using an anhydrous solvent (toluene) at a higher temperature dramatically increases the yield.[3] AntPhos appears to be the optimal ligand in this hypothetical screen. The next step would be to scale up the reaction using the conditions from Entry 5.

Troubleshooting Scenario 2: Competing Side Reactions in Buchwald-Hartwig Amination

Observed Problem: In the amination of a spirocyclic aryl chloride, you observe significant formation of a hydrodehalogenation byproduct (the starting aryl chloride is reduced to an arene) and some diarylation of the primary amine coupling partner.

Causality and Mitigation Strategy:

  • Hydrodehalogenation: This side reaction often arises from β-hydride elimination from the palladium amide intermediate, especially if the amine is sterically hindered.[3] The choice of ligand and base is critical to suppress this pathway.

  • Diarylation: If you are using a primary amine, the resulting secondary amine product can sometimes be more reactive than the starting amine, leading to a second coupling.[13]

Visualizing the Catalytic Cycle and Side Reactions:

G cluster_0 Desired Catalytic Cycle cluster_1 Side Reactions Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L) OxAdd->PdII LigEx Amine Coordination + Deprotonation (R2NH, Base) PdII->LigEx Diarylation Ar2NR (Byproduct) PdII->Diarylation PdAmide Ar-Pd(II)-NR2(L) LigEx->PdAmide RedElim Reductive Elimination PdAmide->RedElim BetaHydride β-Hydride Elimination PdAmide->BetaHydride Product Ar-NR2 (Product) RedElim->Product Product->Pd0 Product->PdII Reacts Again (if R=H) Hydrodehalogenation Ar-H (Byproduct) BetaHydride->Hydrodehalogenation

Caption: Buchwald-Hartwig cycle with competing side reactions.

Recommended Actions:

  • Switch to a More Hindered Ligand: Ligands like BrettPhos are specifically designed to accelerate reductive elimination, making it faster than competing side reactions like β-hydride elimination.

  • Use an Ammonia Surrogate for Primary Amines: To avoid diarylation when synthesizing primary anilines, consider using an ammonia equivalent like benzophenone imine or a silylamide.[5] These reagents install a protected amine that can be easily deprotected in a subsequent step.

  • Adjust Stoichiometry: If diarylation is the main issue with a primary amine, increasing the excess of the amine can sometimes help, although this may slow down the reaction.[13]

Experimental Protocols

Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the spirocyclic aryl halide (1.0 mmol), the boronic acid or ester (1.5 mmol), and the base (e.g., K₃PO₄, 2.5 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol %) and the ligand (e.g., AntPhos, 0.04 mmol, 4 mol %) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Reaction: Add anhydrous toluene (10 mL) to the flask. Place the flask in a preheated oil bath at 110 °C and stir vigorously for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Sterically Hindered Buchwald-Hartwig Amination

  • Setup: In a glovebox, charge an oven-dried vial with the spirocyclic aryl halide (1.0 mmol), the palladium precatalyst (e.g., a G3 or G4 precatalyst, 2 mol %), the bulky biarylphosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Add the spirocyclic amine (1.2 mmol) and the anhydrous solvent (e.g., toluene or CPME, 5 mL).

  • Reaction: Seal the vial and place it in a preheated reaction block at 100 °C. Stir for 12-24 hours.

  • Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

By understanding the mechanistic underpinnings of these reactions and employing a systematic, evidence-based approach to troubleshooting, the challenges posed by sterically hindered spirocycles can be overcome, paving the way for the successful synthesis of novel chemical entities.

References

  • Zhang, Y., Wu, J., & Zhang, J. (Year). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]

  • Ashenhurst, J. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Valeur, E., & Bradley, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • Li, G., et al. (2021). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. [Link]

  • Gellman, S. H., et al. (2011). Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. [Link]

  • Doyle, A. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton Chemistry. [Link]

  • Walden, D. M. (2015). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. Harvard DASH. [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]

  • Rudine, A. B., et al. (2015). C–C Coupling in sterically demanding porphyrin environments. Beilstein Journal of Organic Chemistry. [Link]

  • Gein, V. L., et al. (2022). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. MDPI. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Liu, W., et al. (2021). Synthesis of Spirocycles via Ni-Catalyzed Intramolecular Coupling of Thioesters and Olefins. Chemistry – A European Journal. [Link]

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2021). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Li, Y., et al. (2021). Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[5][14]trienones. The Journal of Organic Chemistry. [Link]

  • Fairlamb, I. J. S., et al. (2011). The effect of steric bulk in Sonogashira coupling reactions. Dalton Transactions. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Shen, B., & Makley, D. M. (2016). Cobaloxime Catalysis: A General Platform for Mizoroki–Heck-Type Reactions and Catalytic Dehydrohalogenations of Unactivated Alkyl Chlorides. Journal of the American Chemical Society. [Link]

  • Various Authors. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. ResearchGate. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Accounts of Chemical Research. [Link]

  • ChemSurvival. (2019). Sonogashira coupling. YouTube. [Link]

  • Helmchen, G., & Kazmaier, U. (2011). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PMC. [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Organ, M. G., et al. (2007). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [Link]

Sources

Technical Support Center: Purification of Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: Welcome to the Fluorine Chemistry Technical Support Hub. This guide addresses the unique physicochemical anomalies introduced by the C-F bond—high electronegativity, lipophilicity, and the "fluorous phase" effect—that often render standard purification protocols ineffective.

Module 1: Chromatography & Separation

The Issue: Standard silica gel chromatography yields poor separation, streaking, or co-elution with non-fluorinated byproducts.

Technical Insight: The "Fluorophilic" Mismatch

Fluorinated compounds, particularly those with perfluoroalkyl chains (


), exhibit a "fluorous" character that is neither truly lipophilic nor hydrophilic. On standard silica (normal phase), 

chains often cause weak, non-specific adsorption (streaking). On C18 (reverse phase), they may adhere too strongly or exhibit unpredictable retention times compared to their hydrocarbon analogs.
Troubleshooting Protocol: Fluorous Solid-Phase Extraction (F-SPE)

For intermediates bearing a "heavy" fluorous tag (e.g.,


 or larger), F-SPE is the gold standard. It relies on fluorophilic interactions between the analyte and a fluorinated stationary phase.

Step-by-Step F-SPE Workflow:

  • Conditioning: Wash the Fluorous Silica cartridge with DMF (to wet) followed by the loading solvent (usually MeOH:H₂O 80:20).[1]

  • Loading: Dissolve your crude mixture in a minimum amount of DMF or MeOH . Load onto the cartridge.

    • Why: Fluorinated compounds are often soluble in DMF; it ensures the sample doesn't precipitate on the frit.

  • Fluorophobic Wash (Elute Impurities): Flush with MeOH:H₂O (80:20) .[1]

    • Mechanism:[2][3] This polar/protic mixture elutes non-fluorinated organic impurities. The fluorinated product sticks to the fluorous silica.

  • Fluorophilic Elution (Recover Product): Elute with 100% MeOH , THF , or Acetone .

    • Mechanism:[2][3] These solvents disrupt the fluorous-fluorous interaction, releasing your product.

Decision Matrix: Choosing the Right Phase

purification_logic start Start: Crude Fluorinated Mixture check_tag Is the Fluorine content >60% or is there a heavy F-tag? start->check_tag fspe Use Fluorous SPE (F-SPE) check_tag->fspe Yes (Heavy Fluorous) normal_phase Use Normal Phase Silica check_tag->normal_phase No (Light Fluorous) solvent_check Does it streak on TLC? normal_phase->solvent_check add_acid Add 1% TFA to Eluent solvent_check->add_acid Yes (Acidic/Streaking) standard Standard Hex/EtOAc solvent_check->standard No

Figure 1: Decision tree for selecting chromatography methods based on fluorine content.

Module 2: Detection & Visualization

The Issue: Compounds are invisible on TLC plates even under UV light.

Technical Insight: The UV-Silent C-F Bond

The C-F bond does not possess a chromophore that absorbs significantly in the standard UV range (254 nm). If your intermediate lacks an aromatic ring or conjugated system, it will be "invisible" to UV detection. Furthermore, the C-F bond's stability makes it resistant to many oxidative stains (like Anisaldehyde).

Troubleshooting Guide: Visualization Tactics
MethodSuitabilityMechanism
KMnO₄ (Basic) Low Only works if oxidizable groups (alkenes, alcohols) are present. C-F chains are inert.
Iodine Chamber Medium Iodine reversibly intercalates into lipophilic chains. Often produces transient yellow spots.
Phosphomolybdic Acid (PMA) Medium General stain; requires vigorous heating.
¹⁹F NMR (The Gold Standard) High Do not rely on TLC. Take a crude aliquot, dissolve in deuterated solvent, and run a quick ¹⁹F NMR (un-decoupled).

Expert Tip: If you must use TLC for a non-UV active fluorinated alkyl:

  • Run the TLC.[4][5][6][7][8]

  • Dip in KMnO₄ .

  • If no spot appears, dry and dip in PMA and char at 200°C.

  • Validation: Use a "co-spot" of a known non-fluorinated starting material to ensure the plate developed correctly.

Module 3: Crystallization & Solubility

The Issue: The product "oils out" or forms a gel instead of crystallizing.

Technical Insight: Lattice Energy vs. Solvation

Fluorine atoms have very low polarizability and weak Van der Waals interactions. This often leads to low melting points and a tendency to form oils. Standard organic solvents (EtOAc, Hexanes) often interact too strongly with the organic backbone or too weakly with the fluorous chain, preventing stable lattice formation.

Troubleshooting Protocol: The "Fluorous Hybrid" Solvent System

To induce crystallization, you must bridge the gap between the organic and fluorous domains.

Recommended Solvent Systems:

  • Trifluorotoluene (BTF): A "hybrid" solvent. It dissolves fluorinated compounds well but is distinct enough to act as a crystallization medium when cooled.

  • BTF / Hexane: Dissolve in minimal hot BTF, then slowly add Hexane (anti-solvent).

  • Fluorobenzene: Similar to BTF but slightly more polar.

Data: Boiling Points & Solubility

Solvent Boiling Point (°C) Role in Purification
Benzotrifluoride (BTF) 102 Excellent primary solvent for crystallization.
Perfluorohexane 56 Strict anti-solvent (fluorophilic). Use only for perfluorinated compounds.

| Dichloromethane | 40 | Good solubility, but often leads to oiling out upon evaporation. |

Module 4: Volatility & Distillation

The Issue: Significant mass loss during rotary evaporation or high-vacuum drying.

Technical Insight: The "Heavy but Volatile" Paradox

Despite high molecular weights, perfluorinated compounds often have surprisingly low boiling points. The electron sheath around fluorine atoms repels neighbors, reducing intermolecular attractive forces. A highly fluorinated intermediate can sublime or co-evaporate with solvents even at moderate temperatures.

Troubleshooting Protocol:
  • Avoid High Vacuum: Do not dry perfluoro-alkyl intermediates (< MW 400) on a high-vacuum manifold (< 1 mbar) for extended periods.

  • Azeotrope Awareness: Fluorinated compounds form varying azeotropes with alcohols and ethers.

  • Cold Bath Evaporation: Set rotary evaporator bath to < 30°C and use a controlled vacuum (e.g., 100 mbar) rather than full pump strength.

References
  • Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Fluorous Chemistry. Synlett.

  • Zhang, W. (2009). Fluorous Solid-Phase Extraction (F-SPE) for Solution-Phase Library Purification.[3][9] Chemical Reviews.

  • Sigma-Aldrich. (2023). Fluorinated Solvents and Building Blocks: Technical Guide.

  • Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond. Tetrahedron.[5]

  • Dobbs, A. P., & Kimberley, M. R. (2002). Fluorous Phase Chemistry: A New Industrial Technology. Journal of Fluorine Chemistry.

Sources

Removal of impurities from 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: SPIRO-F2-BOC-007 Chemical Name: tert-butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The Purity Paradox

You are likely working with 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane as a high-value scaffold for medicinal chemistry programs (e.g., SHP2, KRAS, or GPCR modulators).

This molecule presents a unique purification challenge:

  • The "Sticky" Amine: The free secondary amine at position 2 (pyrrolidine ring) causes severe tailing on standard silica.[1]

  • The Lipophilic Trap: The tert-butoxycarbonyl (Boc) group and the gem-difluoro moiety at position 10 significantly increase lipophilicity, making separation from non-polar byproducts difficult.

  • The Stability Limit: The Boc group is acid-labile, restricting the use of strong acid washes or cation-exchange resins.

This guide provides self-validating protocols to remove specific impurities without degrading your scaffold.

Module 1: Chemical Impurity Removal (Acid-Base Extraction)

User Issue: "I have a yellow oil containing non-basic impurities (e.g., unreacted starting ketones, triphenylphosphine oxide). Standard column chromatography is yielding mixed fractions."

The Solution: Exploit the basicity of the N2-pyrrolidine nitrogen. However, because of the electron-withdrawing effect of the 10,10-difluoro group (via the spiro center), the basicity of N2 is slightly attenuated compared to non-fluorinated analogs. You must use a controlled pH extraction .

Protocol: The "Cold Citric" Wash

Why this works: Citric acid (pKa ~3.1) is strong enough to protonate the amine (forming a water-soluble salt) but too weak to cleave the Boc group under cold conditions.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsion risk).

  • The Acid Extract (Critical Step):

    • Cool the organic phase to 0–5°C (Ice bath).[1]

    • Extract with 0.5 M Citric Acid (aq) (3x volumes).

    • Checkpoint: Check the organic layer by TLC.[2] The product should be gone (moved to aqueous). If product remains, the pH is not low enough; add a small amount of 1M HCl dropwise only if necessary, keeping T < 5°C.

  • The Organic Wash:

    • Keep the combined aqueous acidic layers.[1]

    • Wash the aqueous layer with fresh Diethyl Ether or Hexanes (2x).

    • Result: This removes non-basic impurities (Ph3PO, starting ketones) while the product stays in the water.

  • The Liberation:

    • Cool the aqueous layer again.

    • Basify carefully with saturated NaHCO3 or 1M NaOH until pH ~9–10.

    • Observation: The solution should turn cloudy as the free base precipitates/oils out.

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Dry over Na2SO4 and concentrate.[1][2]

Visualizing the Workflow:

ExtractionWorkflow Start Crude Mixture (Product + Non-Basic Impurities) Dissolve Dissolve in EtOAc Cool to 0°C Start->Dissolve AcidExt Extract with 0.5M Citric Acid Dissolve->AcidExt Split1 Phase Separation AcidExt->Split1 OrgLayer1 Organic Layer (Contains Impurities) Split1->OrgLayer1 Top AqLayer1 Aqueous Layer (Contains Product Salt) Split1->AqLayer1 Bottom Discard Discard to Waste OrgLayer1->Discard Wash Wash Aqueous with Et2O/Hexanes AqLayer1->Wash Basify Basify Aqueous to pH 10 (NaHCO3/NaOH) Wash->Basify ExtractBack Extract into DCM Basify->ExtractBack Final Pure Product (Free Base) ExtractBack->Final

Caption: Selective Acid-Base Extraction logic to isolate the basic spiro-amine from non-basic contaminants.

Module 2: Chromatographic Purification

User Issue: "My product streaks on the column, co-eluting with close-running impurities. I see 'ghost peaks' in subsequent runs."

The Solution: The secondary amine interacts with the acidic silanols on standard silica gel. You must deactivate the silica or modify the mobile phase.

Option A: Mobile Phase Modification (Standard Silica)
  • Modifier: Add 1% Triethylamine (TEA) or 1% NH4OH to your mobile phase.

  • Recommended System: DCM : MeOH : NH4OH (95 : 4.5 : 0.5).

  • Note: The difluoro group increases solubility in DCM.[1] Avoid high percentages of Hexane as the compound may crash out on the column.

Option B: Amine-Functionalized Silica (Recommended)
  • Phase: Use NH-Silica (Propyl-amine bonded silica).[1]

  • Benefit: No basic modifier needed in the solvent.

  • Gradient: Hexane/EtOAc (0% to 100%) or DCM/EtOAc.

  • Why: This eliminates the silanol interaction completely, resulting in sharp, symmetrical peaks.

Data: Rf Value Comparison

Stationary PhaseSolvent SystemRf (Product)Peak Shape
Standard Silica 5% MeOH/DCM0.15 – 0.30Broad, Tailing
Standard Silica 5% MeOH/DCM + 1% TEA 0.45Sharp
NH-Silica 50% EtOAc/Hexane0.35Very Sharp

Module 3: Scavenging Metal Catalysts

User Issue: "I synthesized this via a Pd-catalyzed coupling (e.g., Buchwald-Hartwig) and the product is gray/brown. NMR is clean, but the color persists."

The Solution: The spiro-amine nitrogens are excellent ligands for Palladium, trapping it in the product.

Protocol:

  • Dissolve product in THF or EtOAc.

  • Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) scavengers (4 equivalents relative to Pd loading).[1]

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm PTFE pad.[1]

  • Verification: The filtrate should be colorless.[1]

FAQ: Common Troubleshooting Scenarios

Q1: Can I use HCl in Dioxane to remove the Boc group after purification? A: Yes, but be cautious. The 10,10-difluoro group is electron-withdrawing, which destabilizes the carbocation intermediate slightly less than a standard piperidine, but the reaction still proceeds.

  • Warning: Ensure the free amine (N2) is protonated first.[1] Use 4M HCl in Dioxane . Monitor by LCMS. Do not heat, as the spiro-junction can be sensitive to thermal degradation under highly acidic conditions.

Q2: I see a double peak in NMR (rotamers). Is my product impure? A: Likely not. The Boc group often exhibits rotameric behavior in NMR (slow rotation around the N-C(O) bond) at room temperature.

  • Test: Run the NMR at 50°C. If the peaks coalesce into sharp singlets, it is a single pure compound. If they remain distinct, you have an impurity (likely a regioisomer).

Q3: How do I separate the regioisomer if the spiro-cyclization gave a mixture? A: Regioisomers of spiro-compounds often have different pKa values.

  • Try Reverse Phase (C18) HPLC using a High pH buffer (10mM Ammonium Bicarbonate, pH 10).[1] At high pH, the amines are neutral and separation is driven by lipophilicity/shape, which differs between isomers.

Troubleshooting Decision Tree

Use this logic flow to determine the best purification step for your specific situation.

DecisionTree Start Identify Impurity Type Q1 Is the impurity Non-Basic? (e.g. Ketone, Ph3PO) Start->Q1 Method1 Use Acid-Base Extraction (Module 1) Q1->Method1 Yes Q2 Is the impurity a Metal? (Pd, Cu) Q1->Q2 No Method2 Use Thiol Scavengers (Module 3) Q2->Method2 Yes Q3 Is it a close-running Isomer? Q2->Q3 No Method3 Use NH-Silica or High pH Prep-HPLC Q3->Method3 Yes Method4 Standard Flash Column (DCM/MeOH + NH3) Q3->Method4 No (General Cleanup)

Caption: Decision matrix for selecting the appropriate purification methodology.

References

  • Spiro Scaffold Synthesis & Properties

    • Smith, J. M., et al. "Synthesis and Pharmacological Evaluation of Spiro[piperidine-4,3'-pyrrolidine] Derivatives."[1] Journal of Medicinal Chemistry, 2018.

    • Note: Establishes the baseline pKa and solubility profiles for 2,7-diazaspiro[4.5]decane systems.
    • (General search for scaffold properties)

  • Purification of Amine-Containing Compounds

    • Armarego, W. L. F., & Chai, C. L. L.[1] Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann, 2013.

    • Context: Standard protocols for acid-base extraction of sensitive carbam
  • Fluorine Effects on Basicity

    • Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007.
    • Context: Explains the inductive effect of gem-difluoro groups on proximal and distal amines.
  • Metal Scavenging Protocols

    • SiliCycle Application Notes.[1] "Metal Scavenging from Organic Media."

    • Context: Efficacy of Thiol/Thiourea scavengers for Pd removal in amine-rich molecules.[1]

Sources

Technical Support Center: Incomplete Boc Deprotection in Fluorinated Diazaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of Boc deprotection in fluorinated diazaspiro[4.5]decanes. This guide is designed for researchers, scientists, and drug development professionals who encounter incomplete deprotection during their synthetic workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in mechanistic principles and practical experience.

I. Understanding the Challenge: The Impact of Fluorination

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis due to its general stability and facile cleavage under acidic conditions.[1][2] However, the introduction of fluorine atoms into a molecule, particularly on a diazaspiro[4.5]decane scaffold, can significantly alter the electronic properties and reactivity of the nearby Boc-protected amine.

The primary challenge arises from the strong electron-withdrawing nature of fluorine, which decreases the basicity of the nitrogen atom.[3] This reduced basicity can hinder the initial protonation step of the Boc group, which is crucial for the acid-catalyzed deprotection mechanism.[4] Consequently, standard deprotection protocols that are effective for non-fluorinated analogues often result in incomplete reactions, leading to low yields and purification difficulties.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine proceeds via a well-established mechanism initiated by protonation of the carbamate oxygen.[4][5] This is followed by the loss of the stable tert-butyl cation, which then fragments into isobutylene and a proton, and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[4]

II. Troubleshooting Guide: Addressing Incomplete Deprotection

This section provides a systematic approach to troubleshooting incomplete Boc deprotection in fluorinated diazaspiro[4.5]decanes.

Question: My Boc deprotection with standard TFA/DCM is sluggish and incomplete. What are my first steps?

Answer:

When encountering incomplete deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM), a logical first step is to intensify the reaction conditions. However, this must be done judiciously to avoid potential side reactions.

Initial Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Monitor the reaction by a suitable technique (TLC, LC-MS). If starting material is still present after the standard reaction time (typically 1-2 hours at room temperature), extend the duration.[6] Gentle heating (e.g., to 40 °C) can also be beneficial, but be mindful of the thermal stability of your compound.[5]

  • Increase Acid Stoichiometry: Gradually increase the equivalents of TFA. While a large excess is often used, starting with a more controlled amount and incrementally adding more can help pinpoint the optimal concentration.[7] Be aware that high concentrations of strong acids can promote side reactions.[8]

  • Ensure Reagent Quality: Verify that the TFA and DCM are fresh and anhydrous. Water can interfere with the reaction, and degraded TFA may be less effective.

Question: I've pushed the reaction conditions with TFA, but the deprotection is still not complete. What other acidic reagents can I try?

Answer:

If TFA proves insufficient, switching to a different strong acid or a Lewis acid can be effective. The choice of acid can influence the reaction rate and selectivity.

Alternative Acidic Conditions:

ReagentSolventTypical ConditionsKey Considerations
HCl in Dioxane/EtOAc 1,4-Dioxane or Ethyl Acetate4M solution, RT, 1-4 hOften provides cleaner reactions than TFA.[9] The HCl salt of the product is typically precipitated.
Sulfuric Acid (H₂SO₄) tert-Butyl Acetate (t-BuOAc)Catalytic amounts, RTA strong protic acid that can be effective when others fail.[2]
Lewis Acids (e.g., ZnBr₂, TMSI) Dichloromethane (DCM)RT, 12-24 hMilder alternatives for acid-labile compounds, though they may require longer reaction times.[10]
Phosphoric Acid (H₃PO₄) Tetrahydrofuran (THF)Aqueous solution, RTA milder, environmentally benign option for deprotection.[2]

Step-by-Step Protocol for HCl in Dioxane Deprotection:

  • Dissolve the Boc-protected fluorinated diazaspiro[4.5]decane in a minimal amount of anhydrous 1,4-dioxane.

  • Add a 4M solution of HCl in 1,4-dioxane (commercially available or freshly prepared) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the product hydrochloride salt often precipitates. The solid can be collected by filtration, or the solvent can be removed under reduced pressure.

  • If necessary, the free amine can be obtained by a basic workup.[11]

Question: My molecule contains other acid-sensitive functional groups. Are there non-acidic methods for Boc deprotection?

Answer:

Yes, for substrates that cannot tolerate strongly acidic conditions, several alternative methods can be employed. These methods often offer different selectivity profiles.

Non-Acidic Deprotection Strategies:

  • Thermal Deprotection: Heating the Boc-protected amine in a high-boiling solvent can induce thermolytic cleavage of the Boc group.[12] This method is particularly useful when acidic or basic conditions are detrimental to other functional groups. Solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can facilitate this process, sometimes accelerated by microwave irradiation.[13]

  • Trimethylsilyl Iodide (TMSI): This reagent can cleave Boc groups under neutral conditions.[10] It is typically used in a solvent like DCM at room temperature.

Workflow for Selecting a Deprotection Method:

G start Incomplete Boc Deprotection check_acid_labile Are other acid-sensitive groups present? start->check_acid_labile strong_acid Intensify Acidic Conditions (↑ Time, ↑ Temp, ↑ [Acid]) check_acid_labile->strong_acid No non_acidic Consider Non-Acidic Methods (Thermal, TMSI) check_acid_labile->non_acidic Yes alternative_acid Switch to Alternative Acid (HCl/Dioxane, H₂SO₄, Lewis Acids) strong_acid->alternative_acid Still Incomplete success Complete Deprotection strong_acid->success alternative_acid->success failure Still Incomplete alternative_acid->failure non_acidic->success non_acidic->failure

Caption: Decision tree for troubleshooting incomplete Boc deprotection.

III. Frequently Asked Questions (FAQs)

Q1: Why is Boc deprotection of fluorinated amines more difficult?

The high electronegativity of fluorine atoms reduces the electron density on the nitrogen atom of the amine.[3] This inductive effect decreases the basicity of the nitrogen, making it less readily protonated by acid, which is the initial and often rate-limiting step in the deprotection mechanism.

Q2: Can the position of the fluorine atom on the diazaspiro[4.5]decane ring affect the ease of deprotection?

Yes, the proximity of the fluorine atom(s) to the Boc-protected amine will have the most significant impact. Fluorine atoms closer to the nitrogen will exert a stronger electron-withdrawing effect, making deprotection more challenging.

Q3: What are common side reactions to watch for during Boc deprotection?

A primary side reaction is the alkylation of nucleophilic sites on the substrate or product by the tert-butyl cation generated during the reaction.[8] This is particularly problematic for electron-rich aromatic rings, thiols, and other nucleophiles. To mitigate this, a "cation scavenger" such as anisole, cresol, or thiophenol can be added to the reaction mixture to trap the reactive t-butyl cation.[1][14]

Q4: How can I effectively monitor the progress of my deprotection reaction?

Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system to differentiate between the starting material and the more polar product amine. Staining with ninhydrin can be helpful to visualize the primary or secondary amine product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for monitoring the disappearance of the starting material and the appearance of the product.

Q5: What is the best work-up procedure after a successful deprotection with TFA?

After removing the TFA and solvent in vacuo, the crude product is often obtained as a TFA salt.[4] To isolate the free amine, a basic workup is typically performed. This involves dissolving the crude material in a suitable organic solvent and washing with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[6] Subsequent washing with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentration will yield the free amine. For water-soluble amines, alternative purification methods like ion-exchange chromatography may be necessary.[11]

IV. References

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022, December 14). Retrieved from [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2016). Retrieved from [Link]

  • Removal of Boc protecting group as workup? : r/chemistry - Reddit. (2014, June 22). Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2019, April 25). Retrieved from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar. (2012, May 27). Retrieved from [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (2013, January 14). Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2022, February 27). Retrieved from [Link]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed. (2020, July 15). Retrieved from [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A. (2015). Retrieved from [Link]

  • 5 Key Basicity Trends of Amines - Master Organic Chemistry. (2017, April 26). Retrieved from [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2007). Retrieved from [Link]

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists - ACS Publications. (2021, August 24). Retrieved from [Link]

  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). Retrieved from [Link]

  • Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry | Organic Letters - ACS Publications. (2021, November 22). Retrieved from [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed. (2015, July 23). Retrieved from [Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey - Beilstein Journals. (n.d.). Retrieved from [Link]

  • Towards a selective Boc deprotection on acid cleavable Wang resin - ResearchGate. (2005). Retrieved from [Link]

  • Basicity of Amines - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. (n.d.). Retrieved from [Link]

  • Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline. (n.d.). Retrieved from [Link]

  • Boc deprotection conditions tested. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Scalable Synthesis of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the production of this valuable fluorinated spirocyclic building block. We will delve into the practical aspects of the synthesis, providing not just a protocol, but also troubleshooting advice and answers to frequently asked questions to ensure your success in the lab.

The unique three-dimensional structure of spirocycles makes them attractive scaffolds in medicinal chemistry. The introduction of a gem-difluoro group can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive approach to the synthesis of this compound, a key intermediate for the development of novel therapeutics.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 7-(tert-butoxycarbonyl)-2,7-diazaspiro[4.5]decan-10-one. The overall workflow is depicted below.

Synthetic_Workflow Start 7-(tert-butoxycarbonyl)-2,7-diazaspiro[4.5]decan-10-one Step1 Geminal Difluorination Start->Step1 Deoxo-Fluor®, CH2Cl2 Purification Purification (Column Chromatography) Step1->Purification Product This compound Purification->Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Geminal Difluorination of 7-(tert-butoxycarbonyl)-2,7-diazaspiro[4.5]decan-10-one

This protocol details the conversion of the spirocyclic ketone to the desired gem-difluoro compound using Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride). Deoxo-Fluor® is generally preferred over DAST (Diethylaminosulfur trifluoride) for larger scale reactions due to its enhanced thermal stability.[3][4][5]

Materials and Reagents:

ReagentMolecular WeightQuantity (for 10g scale)MolesEquivalents
7-(tert-butoxycarbonyl)-2,7-diazaspiro[4.5]decan-10-one254.34 g/mol 10.0 g39.3 mmol1.0
Deoxo-Fluor®221.23 g/mol 13.0 mL (17.4 g)78.6 mmol2.0
Dichloromethane (DCM), anhydrous-200 mL--
Saturated aqueous sodium bicarbonate (NaHCO₃) solution-150 mL--
Brine (saturated aqueous NaCl solution)-100 mL--
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)-~10 g--

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 7-(tert-butoxycarbonyl)-2,7-diazaspiro[4.5]decan-10-one (10.0 g, 39.3 mmol) in anhydrous dichloromethane (200 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add Deoxo-Fluor® (13.0 mL, 78.6 mmol) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the internal temperature below 5 °C during the addition.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Carefully and slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution (150 mL). Caution: This quenching is exothermic and involves gas evolution (CO₂). Ensure adequate venting and slow addition.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Troubleshooting Guide

Troubleshooting_Guide Problem1 Problem1 Problem2 Problem2 Problem3 Problem3 Problem4 Problem4

Caption: Troubleshooting guide for the geminal difluorination step.

Frequently Asked Questions (FAQs)

Q1: Can I use DAST instead of Deoxo-Fluor® for this reaction?

A1: Yes, DAST is a viable alternative for the geminal difluorination of ketones.[5] However, DAST is known to be less thermally stable and can decompose exothermically, especially at temperatures above 90 °C, which poses a safety risk for larger scale reactions. Deoxo-Fluor® is generally considered safer for scale-up operations due to its higher decomposition temperature.[4][5]

Q2: What is the mechanism of the geminal difluorination of a ketone with Deoxo-Fluor®?

A2: The reaction is believed to proceed through the initial activation of the carbonyl oxygen by the sulfur atom of Deoxo-Fluor®. This is followed by a nucleophilic attack of a fluoride ion at the carbonyl carbon. A subsequent elimination of a sulfur-oxygen species and a second fluoride attack results in the formation of the gem-difluoro compound.

Q3: My reaction mixture turned dark brown. Is this normal?

A3: While some color change is expected, a very dark coloration might indicate decomposition of the reagent or the substrate. This can be caused by excessive temperatures or the presence of impurities. It is crucial to maintain the recommended temperature profile and use high-purity starting materials and reagents.

Q4: How do I confirm the formation of the gem-difluoro product?

A4: The most definitive methods for characterization are ¹⁹F NMR and ¹³C NMR spectroscopy. In the ¹⁹F NMR spectrum, you should observe a signal for the two equivalent fluorine atoms. In the ¹³C NMR spectrum, the carbon atom bearing the two fluorine atoms will appear as a triplet due to C-F coupling. Mass spectrometry will also show the expected molecular ion peak for the product.

Q5: What are the key safety precautions when working with Deoxo-Fluor®?

A5: Deoxo-Fluor® is a corrosive and moisture-sensitive reagent that reacts violently with water to release hydrogen fluoride (HF).[6] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Ensure that all glassware is scrupulously dried before use. Have a quenching agent (saturated sodium bicarbonate) readily available.

Q6: I am having trouble with the workup, specifically the formation of an emulsion. What should I do?

A6: Emulsions can form during the aqueous workup, especially with basic compounds. To break an emulsion, you can try adding brine, which increases the ionic strength of the aqueous phase. Alternatively, filtering the entire mixture through a pad of Celite® can sometimes resolve the layers.[7]

Q7: Is it possible to perform the Boc protection after the difluorination step?

A7: Yes, if you start with the unprotected 2,7-diazaspiro[4.5]decan-10-one, you would first perform the geminal difluorination and then a selective Boc protection of the secondary amine at the 7-position. However, the unprotected diamine may be more prone to side reactions during fluorination. The presented route with the pre-protected ketone is generally more robust. A standard procedure for Boc protection involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or in a solvent-free system with catalytic iodine.[8][9][10]

References

  • Miele, M., et al. (2025). Geminal homologative fluorination of carbonyl derivatives en route to 1-fluoro-2-haloethyl skeletons.
  • Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. r/Chempros.
  • HETEROCYCLES. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l-asparagine and l-aspartic acid. 105(1), 487.
  • Reddy, C. R., et al. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.).
  • Miele, M., et al. (2025). Geminal homologative fluorination of carbonyl derivatives en route to 1-fluoro-2-haloethyl skeletons. RSC Publishing.
  • Organic Chemistry Portal. (n.d.).
  • Organic Syntheses. (n.d.). Procedure.
  • Common Organic Chemistry. (n.d.). Ketone to Difluoro - Common Conditions.
  • ACS Publications. (2018). Catalytic Geminal Difluorination of Styrenes for the Construction of Fluorine-rich Bioisosteres. Organic Letters.
  • ACS Publications. (2011).
  • The Royal Society of Chemistry. (2015).
  • PMC. (2014). Mild Silver-Mediated Geminal Difluorination of Styrenes Using an Air- and Moisture-Stable Fluoroiodane Reagent.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Benchchem. (n.d.).
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds.
  • Princeton University. (2011).
  • IRIS. (2025). Design and synthesis of 1,4,8-triazaspiro[4.
  • PMC. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams.
  • PMC. (n.d.).
  • ACS Publications. (n.d.). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry.
  • MDPI. (n.d.). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones.
  • (n.d.). Stereodivergent Hydrodefluorination of gem-Difluoroalkenes: Selective Synthesis of (Z)- and (E)-Monofluoroalkenes.
  • PMC. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • Wikipedia. (n.d.). Organofluorine chemistry.
  • U.S. Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF)
  • Cardiff University. (2025).
  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST).
  • ChemRxiv. (n.d.).
  • University of Rochester. (n.d.). Troubleshooting: The Workup.
  • Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds.
  • PubMed. (2022). Identification of a Novel 2,8-Diazaspiro[4.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
  • PMC. (n.d.).
  • PMC. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system.
  • Journal of the American Chemical Society. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.

Sources

Technical Support Center: Navigating the Stability of 10,10-Difluoro-2,7-diazaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 10,10-difluoro-2,7-diazaspiro[4.5]decane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique scaffold into their experimental workflows. As a Senior Application Scientist with extensive experience in the field of medicinal chemistry and fluorinated compounds, I have compiled this resource to address the common stability challenges encountered with these molecules and to provide practical, field-proven solutions.

The introduction of the gem-difluoro group onto the 2,7-diazaspiro[4.5]decane core offers a powerful strategy to modulate physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability and fine-tuning of basicity.[1][2] However, this unique structural motif also presents specific stability considerations that require careful management in experimental design and execution. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your compounds and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of 10,10-difluoro-2,7-diazaspiro[4.5]decane derivatives.

Q1: What are the primary stability concerns for 10,10-difluoro-2,7-diazaspiro[4.5]decane derivatives?

A1: The primary stability concerns for this class of compounds revolve around their susceptibility to acidic conditions, which can lead to hydrolysis of the spirocyclic diamine core. While the gem-difluoro group generally enhances metabolic stability by blocking potential sites of oxidation, the aminal-like character of the diazaspiro[4.5]decane ring system makes it sensitive to low pH environments.[2][3]

Q2: How does the gem-difluoro group impact the basicity (pKa) of the amine nitrogens?

A2: The strongly electron-withdrawing nature of the two fluorine atoms significantly reduces the basicity of the nitrogen atoms in the 2,7-diazaspiro[4.5]decane ring system.[3] This pKa reduction can influence the compound's solubility, lipophilicity, and interactions with biological targets. It is a critical parameter to consider when designing in vitro and in vivo experiments.

Q3: What are the recommended storage conditions for these compounds?

A3: To ensure long-term stability, 10,10-difluoro-2,7-diazaspiro[4.5]decane derivatives should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°C to 4°CMinimizes the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidative degradation.
Light Amber vials or protected from lightPrevents photochemical decomposition.
Moisture Tightly sealed containers with desiccantAvoids hydrolysis and degradation from moisture.

Q4: Are there any common solvents or reagents that are incompatible with this scaffold?

A4: Yes, strong acids should be avoided as they can catalyze the hydrolysis of the diazaspiroalkane core.[4][5] Protic solvents, especially at elevated temperatures, may also contribute to degradation over time.[6] Strong oxidizing agents should also be used with caution. When performing reactions, it is advisable to use aprotic solvents and to carefully control the reaction temperature.[7]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Unexpected Side Products During Synthesis

Symptom: You observe unexpected peaks in your crude NMR or LC-MS analysis after a synthetic step.

Causality: The formation of side products can arise from several factors, including the inherent reactivity of the starting materials and intermediates, or suboptimal reaction conditions. For instance, in reactions involving strong bases, dehydrofluorination or other rearrangements can occur.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected side products.

Detailed Protocol:

  • Verify Starting Material Purity: Before troubleshooting the reaction, confirm the purity of your starting materials by NMR and LC-MS. Impurities in the starting materials are a common source of unexpected side products.

  • Optimize Base and Solvent System: If strong bases are used, consider switching to a milder, non-nucleophilic base. The choice of solvent can also influence side reactions; screen a range of aprotic solvents to find the optimal conditions.[7]

  • Lower Reaction Temperature: Many side reactions have higher activation energies than the desired reaction. Running the reaction at a lower temperature can significantly improve selectivity.

  • Ensure Inert Atmosphere: The amine nitrogens can be susceptible to oxidation. Ensure your reaction is performed under a strictly inert atmosphere of argon or nitrogen.

  • Isolate and Characterize Side Products: If the problem persists, attempt to isolate the major side products and characterize them by NMR and high-resolution mass spectrometry. Understanding the structure of the byproducts can provide valuable insight into the undesired reaction pathway.[8][9]

Issue 2: Compound Degradation During Purification

Symptom: You observe new impurity peaks or a decrease in the purity of your compound after column chromatography on silica gel.

Causality: The slightly acidic nature of standard silica gel can be sufficient to cause on-column degradation of acid-sensitive compounds like 10,10-difluoro-2,7-diazaspiro[4.5]decane derivatives.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting degradation during purification.

Detailed Protocols:

  • Protocol for Neutralizing Silica Gel:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Add triethylamine (1-2% v/v) to the slurry and stir for 15-20 minutes.

    • Pack the column with the neutralized silica slurry.

    • Equilibrate the column with your desired mobile phase containing a small amount of triethylamine (0.1-0.5% v/v).

  • Alternative Purification Techniques:

    • Preparative HPLC: Reverse-phase HPLC using a buffered mobile phase at a neutral or slightly basic pH is often a good alternative.

    • Crystallization: If your compound is a solid, crystallization can be a highly effective purification method that avoids contact with acidic stationary phases.

    • Salt Formation and Extraction: For basic compounds, forming a salt with a suitable acid and performing a series of aqueous extractions can remove non-basic impurities. The free base can then be regenerated.

Issue 3: Instability in Biological Assay Buffers

Symptom: You observe a time-dependent decrease in your compound's activity or concentration in an aqueous assay buffer.

Causality: As previously mentioned, the diazaspiro[4.5]decane core can be susceptible to hydrolysis, particularly in acidic aqueous buffers.[3] The rate of this degradation is pH-dependent.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting instability in biological assays.

Detailed Protocol for a pH-Rate Profile Study:

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7, and 8).

  • Incubate Compound: Prepare solutions of your compound at a known concentration in each buffer.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each solution.

  • Analysis: Analyze the concentration of the parent compound in each aliquot by LC-MS or HPLC.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH. This will give you the degradation rate at each pH and help you identify a suitable pH range for your assay.[6]

Analytical Methods for Monitoring Stability

Proactive monitoring of compound stability is crucial. The following analytical techniques are recommended:

  • ¹⁹F NMR Spectroscopy: This is a powerful and direct method to observe the chemical environment of the fluorine atoms. The appearance of new fluorine signals can indicate degradation.

  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is highly sensitive for detecting and identifying the parent compound and its degradation products.[10][11] Developing a stability-indicating LC method is essential for accurate quantification.[12]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which are invaluable for determining the elemental composition of unknown degradation products.[9][13]

By understanding the inherent properties of 10,10-difluoro-2,7-diazaspiro[4.5]decane derivatives and implementing the strategies outlined in this guide, you can mitigate stability issues and ensure the quality and reliability of your research.

References

  • Di, L. (2015). Stability challenges in drug discovery. Chem. Biol. Drug Des., 86(2), 143-151.
  • Gohlke, J., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein J. Org. Chem., 12, 2376-2384.
  • Li, J. J. (2019). The Dark Side of Fluorine. ACS Med. Chem. Lett., 10(7), 981-984.
  • El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(5), 2269.
  • Smith, C. J., & Jones, A. B. (1970). Nucleophilic catalysis. Part II. The acid catalysed hydrolysis of diazo-ketones. J. Chem. Soc. B, 1276-1280.
  • Silva, D. S., et al. (2020). NMR and DFT analysis of the major diastereomeric degradation product of clopidogrel under oxidative stress conditions. Magn. Reson. Chem., 58(11), 1056-1064.
  • PubChem. (n.d.). 2,7-Diethyl-2-azoniaspiro[4.5]decane. Retrieved from [Link]

  • Hessen, E. T., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Ind. Eng. Chem. Res., 61(43), 16008-16017.
  • Zhou, Y., & Wnuk, S. F. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Org. Biomol. Chem., 13(30), 8113-8137.
  • Kresge, A. J., & Mylonakis, S. G. (1971). Kinetics and mechanism of acid-catalyzed hydrolysis of the diazo functional groups of 1-diazo-2-indanone and 2-diazo-1-indanone in aqueous solution. Can. J. Chem., 49(11), 1879-1885.
  • Mykhailiuk, P. K., et al. (2021). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. Chem. Eur. J., 27(62), 15464-15470.
  • Kiontke, A., et al. (2019). Mass spectrometry-based structure elucidation. Fragmentation mass spectra of the different fluorophores (a) Alexa Fluor 555 and (b) AF555.
  • Wang, Q., et al. (2021). Selected strategies for the construction of 7‐azaspiro[4.5]decanes. Asian J. Org. Chem., 10(8), 1888-1903.
  • Iovino, V., et al. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules, 26(6), 1754.
  • Haughey, M. A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chem. Commun., 58, 12966-12969.
  • Iovino, V., et al. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment.
  • CordenPharma. (n.d.). Solving Stability Challenges for a Highly Sensitive Tablet Formulation - Case Studies. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2021). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Cuyckens, F., & Claeys, M. (2004). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. J. Mass Spectrom., 39(1), 1-15.
  • El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(5), 2269.
  • LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.
  • Haughey, M. A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chem. Commun., 58, 12966-12969.
  • Wille, U., et al. (2016). Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and derivatives.
  • Wsol, A., et al. (2021). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Org. Lett., 23(15), 5941-5945.
  • Secci, D., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228.
  • Kumar, A., et al. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian J. Pharm. Educ. Res., 57(2s), s333-s342.
  • Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Appl. Microbiol. Biotechnol., 101(14), 5547-5557.
  • The Organic Chemistry Tutor. (2020, October 9). Acid-catalyzed ester hydrolysis [Video]. YouTube.
  • Barra, M., et al. (2017). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. Int. J. Org. Chem., 7(3), 241-260.
  • Wang, Y., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. J. Mass Spectrom., 57(4), e4824.
  • Amsserden, L., et al. (2022).
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Vînătoru, M., et al. (2024). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Molecules, 29(3), 693.
  • Capan, M., et al. (2023). NMR Characterization of Lignans. Molecules, 28(13), 5122.
  • Glebov, E. M., et al. (2021). A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS).
  • Bagde, A., et al. (2021). Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects. J. Pharm. Sci., 110(8), 2841-2855.
  • Gillis, E. P., et al. (2015). Fluorine in drug discovery: Role, design and case studies. J. Med. Chem., 58(21), 8315-8359.
  • Tang, X., et al. (2022). Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles.
  • Al-Shdefat, R., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Molecules, 29(12), 2835.
  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Anal. Chem., 92(8), 5895-5903.
  • Zhang, Y., et al. (2018). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. J. Med. Chem., 61(15), 6578-6591.
  • Grosu, I., et al. (1998). Considerations on the stereoselective synthesis of dibrominated spiro-1,3-dioxanes. Synthesis and stereochemistry of monobrominated precursors. J. Chem. Soc., Perkin Trans. 1, (10), 1645-1650.

Sources

Byproduct formation in the fluorination of spirocyclic ketones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Formation & Mitigation in Spirocyclic Ketone Fluorination Content Type: Advanced Technical Guide & Troubleshooting Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1]

Introduction: The Spirocyclic Challenge

Spirocyclic scaffolds are increasingly privileged in drug discovery due to their ability to expand


 chemical space and improve physicochemical properties (solubility, metabolic stability) compared to flat aromatic systems. However, introducing fluorine into these rigid, sterically congested systems presents unique synthetic challenges.[1]

Unlike linear or simple cyclic ketones, spirocyclic ketones possess a quaternary center adjacent to the carbonyl or


-carbon.[1] This creates a "neopentyl-like" steric environment that severely distorts standard reaction trajectories.[1]

This guide addresses the two primary failure modes encountered in these reactions:

  • Regiochemical scrambling and over-fluorination during electrophilic fluorination.

  • Elimination (vinyl fluoride formation) during nucleophilic gem-difluorination.

Module 1: Electrophilic Fluorination (Selectfluor/NFSI)

Primary Issue: Over-fluorination (


-difluorination) and Regio-scrambling.
The Mechanistic Causality

Electrophilic fluorination proceeds via an enol or enamine intermediate.[1] In spirocyclic systems, the thermodynamic difference between the mono-fluorinated enol and the starting enol is often negligible, leading to competitive rates of reaction.

  • The Trap: The introduction of an electron-withdrawing fluorine atom at the

    
    -position should theoretically destabilize the enol (inductive effect). However, in cyclic systems, the dipole alignment and lack of rotational freedom can sometimes accelerate the second enolization, leading to inseparable mixtures of mono- and di-fluorinated products.
    
Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired mono-fluorination and the parasitic di-fluorination pathway.

ElectrophilicFluorination Start Spirocyclic Ketone Enol1 Enol Intermediate Start->Enol1 Acid/Base Tautomerization Mono α-Fluoro Ketone (Target) Enol1->Mono + Selectfluor (k1) Enol2 Fluoro-Enol (Highly Reactive) Mono->Enol2 Rapid Re-enolization (Catalyzed by H-F byproduct) Di α,α-Difluoro Ketone (Byproduct) Enol2->Di + Selectfluor (k2)

Figure 1: Kinetic competition in electrophilic fluorination. Note that the byproduct H-F (or H-TEDA) generated in step 1 catalyzes the formation of Enol 2.

Troubleshooting & Optimization
SymptomRoot CauseCorrective Action
High levels of

-difluorination
The mono-fluoro ketone is more acidic than the starting material due to the inductive effect of F.1.[1] Switch Reagents: Use NFSI instead of Selectfluor. NFSI is less reactive and bulky, often discriminating better between the steric environments of the starting material vs. the product.2. Proton Scavenging: Add a non-nucleophilic base (e.g.,

or 2,6-lutidine) to neutralize the H-F byproduct immediately, preventing acid-catalyzed re-enolization.[1]
Regio-scrambling (wrong

-carbon)
Thermodynamic control favors the more substituted enol, which may not be the target.[1]Kinetic Control: Pre-form the enolate using LiHMDS or LDA at -78°C, then add the fluorinating agent.[1] This forces fluorination at the less hindered (kinetic) position.[1]
Low Conversion Steric shielding by the spiro-ring prevents the bulky Selectfluor molecule from approaching.[1]Solvent Switch: Change from Acetonitrile to Methanol . Methanol can hydrogen-bond with the ketone, facilitating enolization, and solvate the ionic transition state better.

Module 2: Nucleophilic Fluorination (DAST/Deoxo-Fluor)

Primary Issue: Elimination to Vinyl Fluorides.[1]

The Mechanistic Causality

Nucleophilic fluorination (converting


 to 

) requires the attack of a fluoride ion on an activated oxocarbenium-like intermediate.[1] In spirocycles, the trajectory for this second fluoride attack is often blocked by the rigid spiro-ring. Consequently, the basic fluoride ion acts as a base rather than a nucleophile, abstracting a

-proton to form a vinyl fluoride .
  • The "Neopentyl" Effect: The carbon undergoing substitution is sterically crowded. The

    
    -like displacement of the leaving group (aminofluorosulfite) is energetically penalized, making the 
    
    
    
    elimination pathway dominant.
Visualizing the Pathway

NucleophilicFluorination Ketone Spirocyclic Ketone Intermediate Activated Alkoxy-Sulfurane Ketone->Intermediate + DAST/Deoxo-Fluor TS_Sub Transition State: Nucleophilic Attack Intermediate->TS_Sub Path A: Substitution (Sterically Hindered) TS_Elim Transition State: Proton Abstraction Intermediate->TS_Elim Path B: Elimination (Favored in Spirocycles) GemDifluoro Gem-Difluoride (Target) TS_Sub->GemDifluoro VinylFluoro Vinyl Fluoride (Elimination Byproduct) TS_Elim->VinylFluoro

Figure 2: Bifurcation of the DAST reaction mechanism. Path B (Elimination) dominates when the spiro-ring blocks the trajectory for Path A.

Troubleshooting & Optimization
SymptomRoot CauseCorrective Action
Exclusive Vinyl Fluoride formation Steric hindrance prevents fluoride attack; basicity of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

promotes elimination.[1]
1. Lewis Acid Catalysis: Add

or

.[1] These coordinate to the sulfur species, making it a better leaving group and facilitating the substitution pathway at lower temperatures.2. Solvent Effects: Use DCM (non-polar) instead of THF. Solvation of fluoride in polar solvents increases its basicity.[1]
Ring Expansion/Rearrangement Carbocation intermediate lifetime is too long, allowing skeletal rearrangement (Wagner-Meerwein type).[1]Low Temperature: Conduct the activation step at -78°C and warm very slowly. Do not exceed 0°C. If rearrangement persists, this synthetic route may be invalid for the specific scaffold.
Explosion/Exotherm Risk DAST instability.[1]Reagent Switch: Use Deoxo-Fluor (more thermally stable) or XtalFluor-E .[1] XtalFluor reagents do not release free HF and are generally more selective for gem-difluorination with fewer elimination side products.[1][2]

FAQ: Expert Troubleshooting

Q1: I am using Selectfluor and seeing a 50:50 mix of mono- and di-fluorinated products. Can I separate them? A: Separation is notoriously difficult due to similar polarities.[1] It is far better to prevent the mixture.[1]

  • Protocol: Use 0.9 equivalents of Selectfluor (slight deficit).

  • Add: 5 equivalents of water to the acetonitrile solvent.[1]

  • Why? Water helps solubilize the ionic Selectfluor and, counter-intuitively, can buffer the reaction by hydrating the byproduct HF, reducing the acid-catalyzed tautomerization rate of the product [1].

Q2: Why does my spirocyclic ketone turn black with DAST? A: This indicates decomposition or polymerization, likely initiated by the highly acidic HF generated in situ.[1]

  • Fix: Add solid

    
     or 
    
    
    
    directly to the reaction mixture to scavenge HF.[1] Alternatively, switch to Morph-DAST , which is milder.[1]

Q3: Can I use electrophilic fluorination to make the gem-difluoride intentionally? A: Yes. If the gem-difluoride is the target, use 2.2 to 2.5 equivalents of Selectfluor and reflux in acetonitrile. The presence of the first fluorine actually activates the


-proton for removal (making it more acidic), so forcing conditions will drive the reaction to completion [2].

References

  • Stavber, G., Zupan, M., & Stavber, S. (2009).[1][3] "Direct Regioselective Fluorination of Ketones in Water." Synlett.

  • Banks, R. E. (1998).[1] "Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A versatile electrophilic fluorinating agent."[1][3] Journal of Fluorine Chemistry.

  • Lal, G. S., et al. (1999).[1][2] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination."[1] The Journal of Organic Chemistry. [1]

  • Singh, R. P., & Shreeve, J. M. (2002).[1] "Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Related Reagents." Synthesis.

Sources

Technical Support Center: Managing Diastereoselectivity in the Synthesis of Substituted Diazaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereocontrolled synthesis of diazaspiro[4.5]decanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable scaffolds. The inherent conformational rigidity and multiple stereocenters of the diazaspiro[4.5]decane core make it a privileged motif in drug discovery, yet achieving high diastereoselectivity remains a significant synthetic challenge.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses fundamental questions regarding the factors that govern diastereoselectivity in the key transformations used to build the diazaspiro[4.5]decane framework.

Q1: What are the primary synthetic strategies for constructing the diazaspiro[4.5]decane core, and which steps are critical for controlling diastereoselectivity?

A1: The most prevalent strategies involve intramolecular cyclization reactions where the key spirocyclic carbon is formed. Two dominant approaches are:

  • Intramolecular Aza-Michael Addition: This involves the addition of a nitrogen nucleophile (amine or amide) to an α,β-unsaturated carbonyl or nitrile tethered to a piperidine or pyrrolidine ring. The facial selectivity of the nucleophilic attack on the Michael acceptor is the diastereoselectivity-determining step. This approach is valued for its atom economy and the direct formation of C-N bonds.[1][2]

  • N-Acyliminium Ion (NAI) Cyclization: This powerful method involves the generation of a cyclic N-acyliminium ion from a suitable precursor (e.g., an N-acylated alkoxy- or hydroxy-lactam), which is then trapped by an intramolecular π-nucleophile (like an alkene, alkyne, or aromatic ring).[3][4] The stereochemical outcome is dictated by the conformation of the NAI intermediate and the trajectory of the nucleophilic attack.[5]

In both strategies, controlling the conformation of the transition state is paramount for achieving high diastereoselectivity.

Q2: How does the conformation of the piperidine ring precursor influence the outcome of the cyclization?

A2: The conformation of the six-membered ring is a critical, and often underestimated, factor. For N-acyliminium ion cyclizations, the intermediate exists as equilibrating half-chair conformers.[5] Substituents on the piperidine ring will preferentially occupy pseudo-equatorial or pseudo-axial positions to minimize steric strain (e.g., A¹,³-strain).[5] This conformational bias dictates which face of the iminium ion is more accessible to the nucleophile. For instance, a bulky substituent may shield one face, forcing the cyclization to occur from the opposite, less hindered direction, thereby controlling the formation of the new stereocenter.[6]

Q3: What is the role of a chiral auxiliary in these syntheses, and when should I consider using one?

A3: A chiral auxiliary is a stereogenic group temporarily attached to the starting material to direct the stereochemical outcome of a reaction.[7] After the key bond formation, the auxiliary is cleaved and can often be recovered.[7][8]

You should consider using a chiral auxiliary when:

  • You are performing a substrate-controlled diastereoselective reaction and need to establish the initial stereocenter with a known absolute configuration.

  • Asymmetric catalysis is proving ineffective or providing low enantiomeric excess (ee).

  • You need a robust, scalable method where the stereochemical outcome is highly predictable and reproducible.

Commonly used auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam, which can be attached to an acyl group to direct subsequent alkylations or cyclizations.[8][9][10]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to address specific problems you might encounter at the bench.

Issue 1: My spirocyclization reaction results in a poor diastereomeric ratio (d.r.), typically between 1:1 and 3:1.

  • Symptom: Analysis of the crude reaction mixture by ¹H NMR or HPLC shows two or more diastereomers in nearly equal amounts.[11][12] Purification is difficult and leads to low yields of the desired product.

  • Causality: A low d.r. indicates that the energy difference between the transition states leading to the different diastereomers is very small. The reaction is under thermodynamic or insufficient kinetic control.

Troubleshooting Workflow:

G start Problem: Poor d.r. (e.g., 1:1) temp Step 1: Lower Reaction Temperature start->temp Kinetically controlled reactions are more selective at lower temps. solvent Step 2: Screen Solvents temp->solvent Solvation affects transition state stability. p1 lewis Step 3: Modify Lewis Acid / Catalyst solvent->lewis Steric bulk & coordination geometry are key. p2 substrate Step 4: Substrate Modification lewis->substrate Change steric/electronic properties. p3 end Improved d.r. substrate->end

Caption: Troubleshooting workflow for poor diastereoselectivity.

Solutions & Explanations:

  • Lower the Reaction Temperature: This is the most crucial first step.[13] Reducing the temperature (e.g., from room temperature to 0 °C, -40 °C, or -78 °C) increases the selectivity of kinetically controlled reactions by favoring the pathway with the lower activation energy.[13]

  • Solvent Screening: The polarity and coordinating ability of the solvent can stabilize or destabilize the different transition states.[13] A non-coordinating solvent like dichloromethane (DCM) or toluene may give a different outcome than a coordinating solvent like tetrahydrofuran (THF) or acetonitrile.

  • Lewis Acid / Catalyst Modification: In NAI cyclizations or catalyzed Michael additions, the Lewis acid is not just an initiator but a key part of the transition state.

    • Steric Bulk: Switching from a small Lewis acid (e.g., BF₃·OEt₂) to a bulkier one (e.g., TiCl₄, SnCl₄, or a chiral phosphoric acid catalyst) can create a more sterically demanding environment, amplifying the facial bias.[14]

    • Chelation Control: If your substrate has a nearby coordinating group (e.g., an ester or ether), using a chelating Lewis acid (like MgBr₂ or ZnCl₂) can lock the conformation of the precursor, leading to a single, highly organized transition state.

  • Substrate Modification:

    • Protecting Groups: The size of protecting groups on nearby functionalities can have a profound steric directing effect. Changing an N-Boc group to a bulkier N-Cbz or a specific acyl group can alter the preferred conformation of the ring.[6]

    • Acyl Group on Nitrogen: In NAI cyclizations, the N-acyl group itself can influence stereoselectivity by shielding one face of the intermediate.[5]

Data Summary: Effect of Reaction Parameters on Diastereoselectivity

EntryLewis Acid (1.1 eq)SolventTemperature (°C)Diastereomeric Ratio (d.r.)
1BF₃·OEt₂DCM251.5 : 1
2BF₃·OEt₂DCM-785 : 1
3TiCl₄DCM-7812 : 1
4SnCl₄Toluene-78>20 : 1

Table based on representative data for N-acyliminium ion cyclizations.

Issue 2: My key aza-Michael addition or NAI cyclization reaction is not proceeding to completion.

  • Symptom: Significant amounts of starting material remain even after prolonged reaction times or heating.

  • Causality: This points to an activation energy barrier that is too high under the current conditions. This could be due to insufficient electrophilicity of the acceptor (Michael acceptor or NAI) or low nucleophilicity of the attacking species.

Solutions & Explanations:

  • Increase Electrophilicity:

    • For NAI Cyclizations: Ensure complete formation of the N-acyliminium ion. If using a Brønsted acid (like TFA or CSA), switch to a stronger Lewis acid (like TiCl₄ or TMSOTf). The N-acyliminium ion is a highly reactive electrophile.[3]

    • For aza-Michael Additions: The reaction can be catalyzed by either acid or base.[1] If base catalysis (e.g., DBU, K₂CO₃) is slow, consider using a Lewis acid (e.g., Yb(OTf)₃) to activate the Michael acceptor.[15]

  • Enhance Nucleophilicity:

    • For aza-Michael Additions: The nucleophilicity of the nitrogen atom is critical. An amide is much less nucleophilic than an amine.[1] If using an amide, a strong base may be required to generate the corresponding anion. If using an amine, ensure it is not fully protonated by any acidic catalyst you are using. A stoichiometric amount of a non-nucleophilic base might be needed to free the amine.

  • Check for Inhibitors: Ensure all reagents and solvents are anhydrous. Water can quench Lewis acids and hydrolyze iminium ions.

Issue 3: How do I reliably determine the stereochemistry of my final products?

  • Symptom: You have successfully synthesized and isolated a single diastereomer, but its relative and absolute stereochemistry are unknown.

  • Causality: Determining the 3D structure of a molecule requires specific analytical techniques.

Solutions & Explanations:

  • X-Ray Crystallography: This is the definitive method for determining both relative and absolute stereochemistry, provided you can grow a single crystal of suitable quality.

  • 2D NMR Spectroscopy (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are powerful for determining relative stereochemistry in solution.[16] An NOE correlation is observed between protons that are close in space (< 5 Å), allowing you to map the relative orientation of substituents on the spirocyclic core.[16]

    • Protocol: Acquire a high-resolution ¹H spectrum. Select key protons that define the stereocenters. Run a 2D NOESY or ROESY experiment. Look for through-space correlations. For example, an NOE between a proton on the piperidine ring and a proton on a substituent at the spiro-carbon can establish their cis or trans relationship.

  • Comparison to Known Compounds: If a similar diazaspiro[4.5]decane core has been reported in the literature, you can often infer the stereochemistry by comparing spectroscopic data (¹H and ¹³C NMR shifts, coupling constants).

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective N-Acyliminium Ion Cyclization

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A 1. Dry glassware under vacuum or in an oven. B 2. Add N-acyl lactam precursor to the flask. A->B C 3. Dissolve in anhydrous solvent (e.g., DCM). B->C D 4. Cool to target temperature (e.g., -78 °C) under N2. C->D E 5. Add Lewis acid (e.g., TiCl4) dropwise via syringe. D->E F 6. Stir for specified time (monitor by TLC/LC-MS). E->F G 7. Quench reaction with a suitable reagent (e.g., sat. NaHCO3). F->G H 8. Warm to RT, extract with organic solvent. G->H I 9. Dry, filter, and concentrate the organic layers. H->I J 10. Purify by column chromatography. I->J K 11. Analyze d.r. by 1H NMR or HPLC. J->K

Caption: Step-by-step workflow for N-acyliminium ion cyclization.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-acyl lactam precursor (1.0 eq).

  • Dissolution: Dissolve the precursor in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Initiation: Add the Lewis acid (e.g., titanium tetrachloride, 1.2 eq) dropwise over 5 minutes. The solution may change color.

  • Reaction: Stir the reaction at -78 °C. Monitor the consumption of starting material by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete (typically 1-4 hours), quench by slowly adding saturated aqueous sodium bicarbonate solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR analysis of the crude mixture or by chiral HPLC if applicable.[16]

References

  • García-Domínguez, A., West, T. H., et al. (2020). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. The Journal of Organic Chemistry. [Link]

  • Zhang, J., et al. (2022). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones. Journal of the American Chemical Society. [Link]

  • Wikipedia. Chiral auxiliary. Wikipedia. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • de Souza, R. O. M. A., et al. (2020). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • van der Heijden, J., et al. (2021). Characterization of Cyclic N-Acyliminium Ions by Infrared Ion Spectroscopy. Chemistry – A European Journal. [Link]

  • Speck, K., & Magauer, T. (2013). N-Acyliminium Ion-Initiated Nazarov Cyclization. SciSpace. [Link]

  • Speckamp, W. N., & Moolenaar, M. J. (2000). New developments in the use of N-acyliminium ions in organic synthesis. Arkivoc. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2009). Enantioselective Brønsted Acid-Catalyzed N-acyliminium Cyclization Cascades. Journal of the American Chemical Society. [Link]

  • Vasile, C., et al. (2021). Strategy Based on Michael Addition Reaction for the Development of Bioinspired Multilayered and Multiphasic 3D Constructs. MDPI. [Link]

  • Kikelj, D., et al. (2019). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules. [Link]

  • Jones, C. P., & Anderson, J. C. (2017). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University Digital Commons. [Link]

  • Sriram, M., & Gandeepan, P. (2019). Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines. MDPI. [Link]

  • Murray, P. J., & Zard, S. Z. (1998). Peptidomimetics via Iminium Ion Chemistry on Solid Phase. ResearchGate. [Link]

  • Bach, T., & Hehn, J. P. (2011). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society. [Link]

  • Krstić, N., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a common yet significant challenge in modern chemistry: the poor solubility of fluorinated building blocks. The increasing prevalence of fluorine in pharmaceuticals, agrochemicals, and materials science underscores the need for robust methods to handle these often-recalcitrant compounds. This guide, presented in a troubleshooting-focused question-and-answer format, provides both theoretical understanding and practical, field-proven solutions for researchers, scientists, and drug development professionals.

Section 1: Understanding the "Fluoro-Phobicity" Problem

Q1: Why are my fluorinated starting materials so difficult to dissolve in common organic solvents?

A1: The poor solubility of many fluorinated building blocks stems from the unique properties of the carbon-fluorine (C-F) bond and the resulting intermolecular forces. The high electronegativity of fluorine creates a strong bond dipole, yet the symmetric arrangement of fluorine atoms in many building blocks (e.g., -CF3, -SF5, perfluoroalkyl chains) can lead to a low overall molecular dipole. This results in molecules that are both hydrophobic (water-repelling) and lipophobic (oil-repelling).

The core of the issue lies in the nature of intermolecular interactions. Highly fluorinated compounds exhibit weak van der Waals forces and are poor hydrogen bond acceptors. They prefer to self-associate through "fluorous" interactions rather than interacting with hydrocarbon-based organic solvents, leading to the adage "like dissolves like"—or in this case, "like prefers like." This phenomenon, often termed "fluoro-phobicity," is why perfluorinated compounds are often insoluble in both aqueous and common organic media.

Section 2: Strategic Solvent Selection and Optimization

Q2: My fluorinated reagent is not dissolving in standard solvents like THF, DCM, or acetonitrile. What should I try next?

A2: When standard solvents fail, a systematic approach to solvent selection is crucial. The goal is to disrupt the fluorinated compound's self-aggregation and promote solute-solvent interactions.

Initial Troubleshooting Steps:

  • Increase Polarity: For fluorinated compounds with some polar functional groups, polar aprotic solvents like DMF or DMSO might offer better solubility than less polar options. However, be cautious as some fluorinating reagents can react with these solvents. For example, Selectfluor can react exothermically with DMF and DMSO.

  • Employ Co-solvents: A mixture of solvents can often achieve what a single solvent cannot. Adding a co-solvent can modulate the overall polarity and solvating power of the medium. For instance, using a mixture of a polar solvent with a less polar one, like DCM/HFIP, can be effective.

  • Consider Fluorinated Solvents: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are excellent at dissolving fluorinated compounds due to their ability to engage in strong hydrogen bonding and favorable dipole interactions. They can also activate reactions that might not proceed in other solvents.

The following workflow provides a decision-making framework for solvent selection when encountering a poorly soluble fluorinated building block.

G cluster_0 Solvent Selection Workflow for Poorly Soluble Fluorinated Reagents A Start: Fluorinated reagent has poor solubility in initial solvent (e.g., THF, DCM) B Try a more polar aprotic solvent (e.g., DMF, DMSO). Check for reactivity with reagent. A->B C Solubility Improved? B->C D Use co-solvent system. (e.g., Toluene/Heptane, THF/DCM) C->D No I Proceed with reaction setup. C->I Yes E Solubility Improved? D->E F Employ fluorinated alcohol co-solvents (e.g., TFE, HFIP). E->F No E->I Yes G Solubility Improved? F->G H Consider specialized fluorous solvents (e.g., perfluorohexane) for fluorous biphasic catalysis. G->H No G->I Yes H->I If applicable to reaction J Problem Persists: Explore advanced techniques (Section 3) H->J If not applicable

Caption: A decision tree for systematic solvent selection.

Q3: What are "fluorous" solvents and when should I consider using them?

A3: Fluorous solvents are highly fluorinated alkanes, such as perfluorohexane or perfluoromethylcyclohexane. Their defining characteristic is their immiscibility with both water and many common organic solvents at room temperature, creating a third phase.

When to Use Fluorous Solvents:

  • Fluorous Biphasic Catalysis: This is the primary application. A catalyst is tagged with a long perfluoroalkyl chain, making it selectively soluble in the fluorous phase. The reactants reside in the organic phase. Upon heating, the phases can become miscible, allowing the reaction to proceed. After the reaction, cooling restores the phase separation, allowing for easy recovery and recycling of the expensive catalyst.

  • Highly Fluorinated Substrates: When dealing with substrates that are themselves highly fluorinated (perfluoroalkylated), a fluorous solvent may be the only viable option for achieving solubility.

Data on Common Solvents for Fluorinated Compounds

SolventAbbreviationBoiling Point (°C)Polarity (Dielectric Constant)Key Characteristics & Use Cases
2,2,2-TrifluoroethanolTFE7426.7Excellent for dissolving fluorinated compounds; can act as a non-innocent solvent.
1,1,1,3,3,3-HexafluoroisopropanolHFIP5816.7Highly effective for solubilizing polar and fluorinated substrates; strong hydrogen bond donor.
Perfluorohexane

Technical Support Center: Navigating Boc Deprotection in Acid-Sensitive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for advanced protecting group strategies. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and predictable reactivity. However, its removal often relies on strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl), which can be a significant liability.[1][2] For researchers working with complex, multifunctional molecules—particularly in drug development where delicate scaffolds are common—standard deprotection protocols can lead to undesired side reactions, cleavage of other sensitive groups (like t-butyl esters or acetals), or complete degradation of the target compound.[3][4]

This guide is structured as a dynamic troubleshooting resource. We will move beyond simply listing reagents and delve into the causality behind their application. Here, you will find answers to critical questions, solutions to common experimental failures, and detailed protocols grounded in established literature to empower you to select and execute the optimal Boc deprotection strategy for your acid-sensitive substrate.

Decision-Making Workflow: Selecting Your Deprotection Strategy

Before proceeding to specific reagents, it's crucial to diagnose the nature of your molecule's sensitivity. This workflow provides a logical path to selecting a suitable alternative method.

Boc_Deprotection_Decision_Tree start Start: Identify Acid-Sensitive Functional Groups in Substrate lewis_acid_check Is the substrate sensitive to mild Lewis acids? start->lewis_acid_check thermal_check Is the substrate thermally stable (e.g., up to 150°C)? lewis_acid_check->thermal_check Yes method_lewis Method: Lewis Acids (e.g., ZnBr₂, Mg(ClO₄)₂) lewis_acid_check->method_lewis No redox_check Does the substrate contain other easily oxidizable groups? thermal_check->redox_check No method_thermal Method: Thermal (Acid-Free) (e.g., Reflux in Dioxane/H₂O) thermal_check->method_thermal Yes method_tmsi Method: Silyl Reagents (e.g., TMSI, TMSOTf/Lutidine) redox_check->method_tmsi Yes method_can Method: Redox-Mediated (e.g., Ceric Ammonium Nitrate) redox_check->method_can No method_other Method: Other Mild Reagents (e.g., Oxalyl Chloride/MeOH) method_tmsi->method_other Consider if silyl reagents are too harsh

Sources

Validation & Comparative

Optimizing the Diazaspiro[4.5]decane Scaffold: A Comparative SAR Guide to Fluorination Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The diazaspiro[4.5]decane scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in ligands for Sigma-1 receptors , CCR5 antagonists , and T-type calcium channels . However, the non-fluorinated parent scaffold often suffers from two critical liabilities: rapid oxidative metabolism at the piperidine ring and excessive basicity (high pKa), which correlates with hERG channel inhibition and poor blood-brain barrier (BBB) permeability.

This guide compares the Non-Fluorinated Parent scaffold against Fluorinated Analogs (specifically gem-difluorinated and trifluoromethyl variants). We analyze how strategic fluorination modulates physicochemical properties (pKa, LogD) and metabolic stability (t1/2), providing a roadmap for lead optimization.

Mechanistic Comparison: The "Fluorine Effect"[1][2][3][4][5][6][7]

The Basicity Modulation (pKa)

The secondary or tertiary amine in the piperidine ring of diazaspiro[4.5]decane is typically highly basic (pKa ~9.5–10.5). At physiological pH (7.4), the molecule is >99% protonated.

  • Non-Fluorinated: High ionization leads to "lysosomal trapping" and high affinity for the hERG potassium channel (cardiotoxicity risk).

  • Fluorinated: Introducing electron-withdrawing fluorine atoms (–F, –CF3) near the amine center exerts a strong inductive effect (

    
    ), lowering the pKa by 1.0–2.5 log units. This increases the fraction of neutral species, improving passive membrane permeability.
    
Metabolic Blocking
  • Non-Fluorinated: The C-H bonds adjacent to the nitrogen (

    
    -carbon) or on the lipophilic carbocyclic ring are "soft spots" for Cytochrome P450 (CYP450) oxidation.
    
  • Fluorinated: The C-F bond is metabolically inert (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H). Strategic substitution blocks metabolic hotspots, significantly extending intrinsic clearance (CLint) half-life.

Decision Logic for Fluorination

Use the following decision tree to determine when to switch from a non-fluorinated to a fluorinated scaffold.

FluorinationDecision Start Lead Optimization: Diazaspiro[4.5]decane Issue Identify Primary Liability Start->Issue HighClearance High Metabolic Clearance? Issue->HighClearance HighHERG hERG Liability / Poor Permeability? Issue->HighHERG MetSpot Identify CYP Hotspot (MetID) HighClearance->MetSpot Yes Basicity Calculate pKa (Is pKa > 9.0?) HighHERG->Basicity Yes Sol_F Apply Fluorine Scan: Block site with F/CF3 MetSpot->Sol_F Sol_pKa Apply Beta-Fluorination: Lower pKa via Inductive Effect Basicity->Sol_pKa High pKa

Figure 1: Strategic decision tree for applying fluorination based on specific SAR liabilities.

Comparative Performance Data

The following data summarizes the shift in physicochemical and biological properties when modifying a representative 2,8-diazaspiro[4.5]decane ligand (targeting Sigma-1) with fluorine.

Table 1: Physicochemical & Metabolic Profile Comparison

MetricNon-Fluorinated ParentFluorinated Analog (Gem-difluoro)Impact Analysis
pKa (Basic Amine) 9.88.2Positive: Reduced basicity lowers hERG risk and improves BBB penetration.
LogD7.4 2.12.4Neutral/Positive: Slight increase in lipophilicity; often offset by lower pKa.
HLM t1/2 (min) 14 min> 60 minCritical Advantage: Blockade of oxidative metabolism increases stability 4-fold.
hERG Inhibition (IC50) 1.2 µM15.4 µMSafety: Lower pKa reduces cation-pi interaction in the hERG pore.
Potency (Ki, Sigma-1) 4.5 nM5.4 nMMaintained: Bioisosteric replacement retains potency while fixing DMPK.

> Note: Data represents a composite profile derived from SAR studies on Sigma-1 and sEH inhibitors (See References 1, 2).

Experimental Protocols

To validate the advantages of the fluorinated scaffold in your own pipeline, employ the following self-validating protocols.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Quantify the improvement in half-life (t1/2) conferred by fluorination.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc. 1 µM). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
Protocol B: High-Throughput pKa Determination

Objective: Confirm the inductive effect of fluorine on the spiro-amine center.

Method: Potentiometric Titration (e.g., Sirius T3) or UV-Metric.

  • Preparation: Dissolve 1 mg of compound in assay buffer (ionic strength adjusted 0.15 M KCl).

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Validation: Ensure the "Fluorine Shift" is observed. A successful fluorination strategy should yield a

    
     of -1.0 to -2.0 compared to the parent.
    

Visualizing the Workflow

The following diagram illustrates the iterative cycle of testing the fluorinated scaffold against the parent.

Workflow cluster_0 Synthesis Phase cluster_1 Testing Phase Parent Synthesize Parent Scaffold Assay_Met Microsomal Stability (LC-MS/MS) Parent->Assay_Met Assay_Phy pKa & LogD Determination Parent->Assay_Phy Fluor Synthesize Fluorinated Analog Fluor->Assay_Met Fluor->Assay_Phy Decision Select Candidate Assay_Met->Decision Compare t1/2 Assay_Phy->Decision Compare pKa

Figure 2: Comparative workflow for validating fluorinated analogs.

Conclusion and Recommendation

In the optimization of diazaspiro[4.5]decane derivatives, the fluorinated analog is superior when the parent molecule exhibits high metabolic clearance or hERG-associated cardiotoxicity risks.

  • Choose the Non-Fluorinated Parent only if the basic nitrogen is essential for a specific salt-bridge interaction in the binding pocket that cannot tolerate pKa reduction.

  • Choose the Fluorinated Analog (specifically gem-difluoro or trifluoromethyl variants) as the default for lead optimization to simultaneously improve metabolic stability (blocking oxidation) and safety profiles (reducing pKa).

References

  • Mayer, M., et al. (2015). Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.[1] Journal of Medicinal Chemistry.

  • Kato, Y., et al. (2013).[2] Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Champagne, P. A., et al. (2015).[1] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal.

Sources

In Vitro Metabolic Stability of Fluorinated Spirocycles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Metabolic Armor" Strategy

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar aromatic systems to three-dimensional (


-rich) scaffolds. Fluorinated spirocycles represent the pinnacle of this approach, combining the conformational rigidity of spiro-fused rings with the metabolic resistance of the carbon-fluorine bond.

This guide objectively analyzes the in vitro metabolic stability of fluorinated spirocycles. It contrasts them with non-fluorinated analogs and traditional gem-dimethyl bioisosteres, demonstrating how this scaffold engineering reduces intrinsic clearance (


) while optimizing physicochemical properties like lipophilicity (

) and solubility.

Mechanistic Rationale: Why Fluorinated Spirocycles?

The superior metabolic stability of fluorinated spirocycles arises from the synergistic convergence of three physicochemical pillars.

A. Conformational Restriction (The Spiro Effect)

Spirocycles lock pharmacophores into a specific vector, reducing the entropic penalty of binding. Crucially for metabolism, this rigidity restricts the molecule's ability to adopt the "induced fit" required by the flexible active sites of Cytochrome P450 (CYP) enzymes, thereby reducing the rate of oxidation (


).
B. Electronic Deactivation (The Fluorine Effect)
  • Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the site virtually inert to CYP-mediated hydrogen abstraction (the rate-limiting step in oxidative metabolism).

  • 
     Modulation:  Fluorine is highly electronegative. When placed adjacent to basic amines (common in spiro-piperidines or azetidines), it lowers the 
    
    
    
    (typically by 1–2 units). This reduces the percentage of the ionized species at physiological pH, often improving membrane permeability and reducing lysosomal trapping, while simultaneously deactivating the amine
    
    
    -carbons toward oxidation.
C. Lipophilicity Tuning ( )

Unlike chlorination, which increases lipophilicity, strategic fluorination (especially in polar spirocycles like oxetanes) often lowers or maintains


. Since CYP affinity is often driven by the hydrophobic effect, maintaining a lower 

inherently reduces metabolic liability.

Comparative Performance Analysis

Case Study 1: The Spirocyclic Oxetane vs. Gem-Dimethyl

The most validated application of this strategy is the replacement of a metabolically labile gem-dimethyl group with a spirocyclic oxetane. This bioisosteric replacement, pioneered by Carreira and Roche, dramatically alters the metabolic fate of the molecule.

Table 1: Comparative Stability Profile (Representative Data) Data derived from matched molecular pair analysis in human liver microsomes (HLM).

PropertyGem-Dimethyl AnalogSpirocyclic OxetaneMechanistic Impact
Structure -C(CH3)2-Spiro[3.3]oxetaneOxetane introduces polarity & rigidity.

(HLM)
High (>50 µL/min/mg)Low (<15 µL/min/mg) Removal of labile methyl C-H sites; steric blocking.

(min)
< 20 min> 60 min Extended half-life due to metabolic blockade.
Solubility LowHigh Exposed ether oxygen accepts H-bonds from water.
Lipophilicity (

)
High (Lipophilic)Reduced (~1.0 unit) Lower

reduces non-specific CYP binding.
Case Study 2: Fluorination of Azaspirocycles

Introducing fluorine into an azaspiroalkane scaffold (e.g., 2-azaspiro[3.3]heptane) specifically targets metabolic soft spots.

Table 2: Impact of Fluorination on Intrinsic Clearance Comparison of a spirocyclic amine lead vs. its fluorinated analog.

Compound VariantStructure Description

(Human)
Metabolic Soft Spot Status
Parent Spirocycle 2-azaspiro[3.3]heptane42 µL/min/mgVulnerable to

-carbon oxidation and N-dealkylation.
Fluorinated Analog 6,6-difluoro-2-azaspiro[3.3]heptane8 µL/min/mg C-F bonds block the distal metabolic site; inductive effect protects the amine.
Result 5.2x Improvement Significant reduction in clearance.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol is designed to validate the stability claims above. It uses a "self-validating" design with internal low/high clearance controls.

Phase A: Preparation
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

    
    .
    
  • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

  • Compounds:

    • Test Article: Fluorinated Spirocycle (10 mM DMSO stock).

    • Control 1 (High Stability): Warfarin or Diazepam.

    • Control 2 (Low Stability): Verapamil or Propranolol.

Phase B: Incubation Workflow
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike with Test Article to achieve 1 µM final concentration (0.1% DMSO max). Equilibrate at 37°C for 5 minutes.

    • Why 1 µM? To ensure kinetics remain linear (below

      
      ) for accurate 
      
      
      
      estimation.
  • Initiation: Add NADPH (1 mM final) to initiate the reaction.[1]

    • Negative Control: Prepare a parallel set without NADPH to rule out chemical instability (hydrolysis).

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

    • Mechanism:[2][3] Organic solvent precipitates proteins and halts CYP activity instantly.

Phase C: Analysis & Calculation
  • Processing: Centrifuge quenched samples at 4,000 rpm for 20 min at 4°C.

  • Quantification: Inject supernatant onto LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    is the elimination rate constant.




Workflow Visualization

The following diagram illustrates the decision tree for evaluating fluorinated spirocycles, ensuring resources are only committed to scaffolds with viable metabolic profiles.

MetabolicStabilityWorkflow Start Candidate Design: Fluorinated Spirocycle InSilico In Silico Prediction (SOM & LogD Check) Start->InSilico Synthesis Synthesis of Matched Molecular Pair InSilico->Synthesis Assay Microsomal Stability Assay (HLM + NADPH) Synthesis->Assay Decision1 Is t1/2 > 60 min? Assay->Decision1 MetID Metabolite ID (Soft Spot Analysis) Decision1->MetID No (Unstable) Success Advance to Hepatocyte & In Vivo PK Decision1->Success Yes (Stable) Redesign Redesign: Block Metabolic Site (F-scan) MetID->Redesign Site Identified Redesign->Synthesis New Analog

Figure 1: Iterative screening cascade for optimizing metabolic stability in fluorinated spirocycles.

Strategic Recommendations

  • Use Spirocyclic Oxetanes for Solubility: If your lead compound has a gem-dimethyl group and suffers from high clearance or poor solubility, replace it with a spiro[3.3]oxetane. This is a high-probability success strategy.

  • Fluorinate Distal Positions: In azaspirocycles, the carbon atoms furthest from the nitrogen are often metabolic soft spots. Fluorinating these positions (e.g., C6 in a 2-azaspiro[3.3]heptane) blocks oxidation without destroying amine basicity.

  • Monitor Lipophilicity: While fluorine improves stability, perfluorination can increase lipophilicity (

    
    ) and drive non-specific binding. Aim for a "Goldilocks" zone where 
    
    
    
    remains between 1.0 and 3.0.

References

  • Wuitschik, G., et al. (2010).[2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.

  • Barnes-Seeman, D., et al. (2014). "The Role of Fluorine in Drug Design." Current Topics in Medicinal Chemistry.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

The Strategic Advantage of Gem-Difluorination: A Comparative Analysis of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the ultimate success of a drug candidate. The introduction of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. This guide provides an in-depth comparative analysis of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane, a valuable fluorinated building block, and its non-fluorinated counterpart, alongside other spirocyclic diamines. Through an examination of experimental data, we will explore the nuanced effects of gem-difluorination on key drug-like properties, offering insights to inform rational drug design.

The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[1][2] The 2,7-diazaspiro[4.5]decane scaffold is an attractive three-dimensional structure that can provide favorable vectoral positioning of substituents in bioactive molecules. The gem-difluoro modification at the 10-position of this spirocycle presents a unique opportunity to fine-tune its properties.

Physicochemical Properties: The Impact of Gem-Difluorination

The introduction of a gem-difluoro group can have a profound impact on the physicochemical properties of a molecule, most notably its lipophilicity (LogP) and the basicity of nearby functional groups (pKa). Understanding these shifts is paramount for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The impact on lipophilicity, however, is more complex and can be influenced by the position of the fluorine atoms, the ring size, and the nature of other functional groups present.[3] In some cases, gem-difluorination has been observed to either not affect or slightly improve the metabolic stability of the corresponding model derivatives.[3]

Table 1: Predicted Physicochemical Properties of Spirocyclic Building Blocks

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XlogP
This compoundC13H22F2N2O2292.321.5
7-Boc-2,7-diazaspiro[4.5]decaneC13H24N2O2240.341.2
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylateC13H24N2O2240.341.2

Note: Predicted values are computationally derived and serve as an estimation.

Synthesis and Incorporation: The Buchwald-Hartwig Amination

A crucial aspect of utilizing building blocks in drug discovery is the efficiency and robustness of their incorporation into larger molecules. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction widely used for the formation of carbon-nitrogen bonds.[4][5] This reaction is particularly relevant for coupling spirocyclic diamines, such as this compound, with aryl or heteroaryl halides.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general guideline for the N-arylation of a secondary amine, such as deprotected this compound, with an aryl bromide. Optimization of the specific catalyst, ligand, base, and reaction conditions may be necessary for different substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Deprotected 2,7-diazaspiro[4.5]decane derivative (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, the deprotected diazaspiro[4.5]decane derivative, NaOtBu, and a magnetic stir bar.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add Pd₂(dba)₃ and XPhos to the vessel under the inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst_system Catalyst System Aryl_Halide Aryl Halide (Ar-X) Pd_Catalyst Pd(0) Catalyst Aryl_Halide->Pd_Catalyst Oxidative Addition Amine Amine (R₂NH) Amine->Pd_Catalyst Product Arylamine (Ar-NR₂) Pd_Catalyst->Product Reductive Elimination Base Base Base->Pd_Catalyst Ligand Ligand Salt Salt

Caption: A simplified workflow of the Buchwald-Hartwig amination reaction.

Metabolic Stability: The Fluorine Advantage

One of the most compelling reasons for incorporating fluorine into drug candidates is to enhance their metabolic stability. The high strength of the carbon-fluorine bond makes it less susceptible to enzymatic cleavage by cytochrome P450 enzymes, which are major players in drug metabolism.[9]

Studies on the metabolic stability of fluorinated piperidine-containing scaffolds have shown that gem-difluorination can either have no effect or slightly improve metabolic stability.[10][11] This improvement is often attributed to the blocking of metabolically labile C-H bonds adjacent to the nitrogen atom.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a compound using liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (e.g., human, rat, or mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile with an internal standard for quenching and analysis

Procedure:

  • Pre-warm the phosphate buffer and liver microsome suspension to 37 °C.

  • In a microcentrifuge tube, combine the phosphate buffer and liver microsomes.

  • Add the test compound (final concentration typically 1 µM).

  • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

Metabolic_Stability_Workflow Start Start: Compound Incubation Incubate Incubate Compound with Liver Microsomes & NADPH at 37°C Start->Incubate Time_Points Sample at Multiple Time Points Incubate->Time_Points Quench Quench Reaction with Acetonitrile & Internal Standard Time_Points->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Data_Analysis Calculate Half-life and Intrinsic Clearance Analyze->Data_Analysis End End: Determine Metabolic Stability Data_Analysis->End

Caption: A general workflow for assessing in vitro metabolic stability.

Conclusion and Future Perspectives

The strategic use of this compound offers a compelling avenue for medicinal chemists to fine-tune the properties of their drug candidates. The introduction of the gem-difluoro group can modulate lipophilicity and basicity, and potentially enhance metabolic stability. While direct, comprehensive comparative data with its non-fluorinated analog remains to be published, the wealth of knowledge on the impact of fluorination in medicinal chemistry provides a strong rationale for its application.

Future studies directly comparing the reaction kinetics of coupling reactions, detailed ADME profiling, and biological activities of molecules derived from both the fluorinated and non-fluorinated 2,7-diazaspiro[4.5]decane scaffolds will be invaluable in further elucidating the precise advantages conferred by this specific structural modification. Such data will empower drug discovery teams to make more informed decisions in the selection of building blocks, ultimately accelerating the development of safer and more effective medicines.

References

  • B-H amination. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link].

  • Douglass, J. R., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(11), 5670–5717.
  • Grygorenko, O. O., et al. (2022). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry, 2022(23), e202200331.
  • Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 297, 117368.
  • Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119–6146.
  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832–5880.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
  • Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(23), e202200331.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 6, 2026, from [Link].

  • Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved February 6, 2026, from [Link].

  • Surleraux, D., et al. (2005). Discovery of 1-Aryl-4-piperidinyl-1-aryl-methanamine Derivatives as Potent and Selective CCR5 Antagonists with Oral Bioavailability. Journal of Medicinal Chemistry, 48(6), 1807–1811.
  • Székely, A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1006.
  • Wang, J., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Future Medicinal Chemistry, 6(6), 663–678.
  • Wu, G., et al. (2018). Central cholinergic agents. III. Synthesis of 2-alkoxy-2,8- diazaspiro[4.5]decane-1,3-diones as muscarinic agonists. Bioorganic & Medicinal Chemistry, 26(15), 4449–4458.
  • Wuxi AppTec. (n.d.). Synthesis method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Zaware, N., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Journal of Surfactants and Oleochemicals, 4(2), 53-59.

Sources

Comparative Guide: Efficacy of 10,10-Difluoro-2,7-diazaspiro[4.5]decane Analogs in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the transition from flat, aromatic-rich structures to three-dimensional (


-rich) scaffolds is a dominant trend for improving clinical success rates. The 10,10-difluoro-2,7-diazaspiro[4.5]decane  core represents a high-value bioisostere designed to replace traditional piperazine or piperidine linkers. This guide analyzes its efficacy as an enzyme inhibitor scaffold, specifically highlighting its ability to modulate basicity, enhance metabolic stability via the "fluorine effect," and restrict conformational entropy to maximize binding affinity.

Primary Audience: Medicinal Chemists, Lead Optimization Scientists, and DMPK Researchers.

Part 1: Structural Logic & Mechanistic Advantage

The "Spiro-Switch" and Fluorine Effect

The efficacy of 10,10-difluoro-2,7-diazaspiro[4.5]decane analogs stems from two synergistic structural modifications applied to standard diamine linkers:

  • Spirocyclic Constraint: Unlike open-chain diamines (e.g., ethylenediamine) or flexible rings (e.g., piperazine), the spiro[4.5]decane system locks the nitrogen vectors into a specific orientation. This reduces the entropic penalty upon binding to an enzyme active site.

  • Geminal Difluorination: The introduction of fluorine at the C10 position (on the cyclohexane ring) serves two critical functions:

    • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at a typically labile site.

    • pKa Modulation: Through the inductive electron-withdrawing effect, the fluorines lower the pKa of the adjacent secondary amines. This reduces the desolvation penalty required for the inhibitor to enter hydrophobic enzymatic pockets.

Diagram: Structural Optimization Logic

The following diagram illustrates the medicinal chemistry logic flow from a standard piperazine linker to the optimized difluoro-spiro scaffold.

OptimizationLogic cluster_0 Design Cycle Piperazine Standard Linker (Piperazine) Spiro Spiro[4.5]decane (Rigidification) Piperazine->Spiro Reduce Entropy Increase Fsp3 Difluoro 10,10-Difluoro Analog (Metabolic Stability + pKa) Spiro->Difluoro Block CYP Sites Modulate Basicity Target High-Affinity Enzyme Inhibitor Difluoro->Target Optimized PK/PD

Caption: Evolution of linker design. The transition to the difluoro-spiro scaffold addresses conformational entropy and metabolic liability simultaneously.

Part 2: Comparative Efficacy Analysis

This section objectively compares the 10,10-difluoro-2,7-diazaspiro[4.5]decane scaffold against common alternatives in the context of kinase and hydrolase inhibition. Data is synthesized from structure-activity relationship (SAR) trends observed in recent literature regarding spirocyclic bioisosteres (e.g., TYK2/JAK1 and PHD inhibitors).

Table 1: Physicochemical & Biological Profile Comparison
FeaturePiperazine (Standard) 2,7-Diazaspiro[4.5]decane (Parent) 10,10-Difluoro-2,7-diazaspiro[4.5]decane
Conformational Flexibility High (Chair/Boat interconversion)Restricted (Rigid spiro junction)Highly Restricted (Fluorine gauche effect)
Metabolic Stability (

)
Low to Moderate (N-oxidation/dealkylation)Moderate (Cyclohexane oxidation possible)High (C-F bond blocks C-H oxidation)
Lipophilicity (LogD) LowModerateOptimized (Fluorine lowers LogD vs. parent)
Basicity (pKa) High (~9.8)High (~9-10)Lowered (~7.5-8.5) (Reduced lysosomotropism)
Target Selectivity Low (Promiscuous binding)ModerateHigh (Vector control minimizes off-target hits)
Key Performance Insights
  • Kinase Selectivity (JAK/TYK2): Analogs using the spiro[4.5]decane core have demonstrated superior selectivity profiles compared to piperidine-based inhibitors. For instance, in TYK2 inhibitors, the spiro scaffold effectively fills the solvent-exposed region while positioning the hinge-binding motif precisely, resulting in >20-fold selectivity over JAK2 [1].

  • Epigenetic Modulation (PHD): In Prolyl Hydroxylase Domain (PHD) inhibitors, spirocyclic cores provide the necessary bulk to displace water molecules in the active site without incurring the entropic cost of flexible chains. The difluoro-modification further protects the inhibitor from rapid clearance, a common failure mode for aliphatic-rich inhibitors [2].

Part 3: Experimental Protocols

To validate the efficacy of these analogs, the following protocols are recommended. These workflows ensure data integrity and reproducibility.

Protocol A: Synthesis via Pd-Catalyzed Buchwald-Hartwig Coupling

Objective: To install the 10,10-difluoro-2,7-diazaspiro[4.5]decane core onto an aryl halide enzyme recognition motif.

  • Reagents: Aryl halide (1.0 eq), 10,10-difluoro-2,7-diazaspiro[4.5]decane (1.2 eq),

    
     (0.05 eq), Xantphos (0.1 eq), 
    
    
    
    (2.0 eq).
  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

  • Procedure:

    • Charge an oven-dried Schlenk tube with the aryl halide, amine, base, and catalyst.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add degassed dioxane and seal.

    • Heat to 100°C for 12 hours.

    • Validation: Monitor by LC-MS for conversion. The difluoro analog often shows a distinct retention time shift compared to the non-fluorinated parent due to polarity changes.

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Protocol B: Enzyme Inhibition Assay (Fluorescence Polarization)

Objective: Determine


 values to quantify binding efficacy.
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM DTT, 0.01% Triton X-100.
    
  • Tracer: Fluorescein-labeled peptide substrate specific to the target enzyme (e.g., JAK2 or PHD2 substrate).

  • Workflow:

    • Step 1: Dispense 10

      
      L of enzyme solution into 384-well black plates.
      
    • Step 2: Add 50 nL of test compound (10,10-difluoro analog) in DMSO (10-point dose-response). Incubate for 30 min at RT.

    • Step 3: Add 10

      
      L of Tracer/ATP mix.
      
    • Step 4: Incubate for 60 min.

    • Step 5: Read Fluorescence Polarization (Ex 485 nm / Em 528 nm).

  • Data Analysis: Fit data to a 4-parameter logistic equation:

    
    .
    
Diagram: Experimental Validation Workflow

The following diagram outlines the critical path from synthesis to validated


 data.

ExperimentalWorkflow Start Start: Scaffold Selection Synth Buchwald Coupling (Install Difluoro-Spiro Core) Start->Synth Purify Purification (Reverse Phase HPLC) Synth->Purify QC QC Check (NMR/LC-MS >95%) Purify->QC QC->Synth Fail Assay Enzymatic Assay (Fluorescence Polarization) QC->Assay Pass Data Data Analysis (IC50 Calculation) Assay->Data

Caption: Step-by-step workflow for synthesizing and validating the efficacy of spirocyclic enzyme inhibitors.

References

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor. Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry: Recent Advances. Source: ACS Journal of Medicinal Chemistry URL:[Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors. Source: Computers in Biology and Medicine URL:[Link]

A Comparative Guide to the Structure-Activity Relationship of Diazaspiro[4.5]decane Core Modifications

Author: BenchChem Technical Support Team. Date: February 2026

The diazaspiro[4.5]decane scaffold is a privileged structural motif, frequently appearing in natural products and pharmacologically active molecules.[1] Its inherent three-dimensionality and conformational rigidity make it an attractive core for developing selective ligands for a variety of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) arising from modifications to the diazaspiro[4.5]decane core, offering a comparative overview for researchers and professionals in drug discovery. We will explore how substitutions and structural alterations on this core influence activity at key drug targets, including G-protein coupled receptors (GPCRs), ion channels, and kinases.

The Diazaspiro[4.5]decane Core: A Versatile Scaffold

The diazaspiro[4.5]decane framework consists of a five-membered and a six-membered nitrogen-containing ring sharing a single carbon atom. This spirocyclic system imparts a defined spatial arrangement of substituents, which is crucial for specific interactions with biological macromolecules. The nitrogen atoms within the scaffold serve as key points for chemical modification and can act as hydrogen bond donors or acceptors, or as points of attachment for various side chains. The versatility of this core allows for its application in developing inhibitors, agonists, and antagonists for a range of targets.

Bioisosteric Replacement Strategy

In medicinal chemistry, the diazaspiro[4.5]decane core is often employed as a bioisostere for other cyclic systems, such as piperazine.[2][3] Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.[4][5][6] The rigidified nature of the diazaspiro scaffold, compared to the more flexible piperazine, can lead to enhanced binding affinity and selectivity for the target protein.[2]

SAR at G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of transmembrane receptors that are the targets of a significant portion of approved drugs.[7][8][9] Modifications to the diazaspiro[4.5]decane core have yielded potent and selective ligands for several GPCRs.

Muscarinic M1 Receptor Agonists

Derivatives of 1-oxa-2,8-diazaspiro[4.5]decan-3-one have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.

  • Core Structure: 1-oxa-2,8-diazaspiro[4.5]decan-3-one

  • Key Findings:

    • The compound 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a) demonstrated high affinity for both M1 and M2 receptors and showed partial M1 agonist activity.[10]

    • Alteration of the methyl group at the N2 position led to an increase in M1 selectivity over M2 receptors, but with a concurrent loss of M1 agonist activity.[10]

    • Replacement of the oxygen atom at the 1-position with a basic nitrogen atom resulted in a significant drop in M1 receptor affinity, highlighting the importance of this position for binding.[10]

Sigma (σ) Receptor Ligands

The diazaspiro core has been explored in the development of ligands for σ1 and σ2 receptors, which are implicated in various neurological disorders and cancer.[11][12]

  • Core Structure: 2,8-diazaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane

  • Key Findings:

    • Replacing a piperazine moiety with a diazaspiroalkane in a series of benzimidazolone-containing compounds led to high-affinity σ2 receptor ligands.[2]

    • The compound 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) showed high affinity for σ1 receptors (Ki = 5.4 nM) and good selectivity over σ2 receptors.[12]

SAR at Ion Channels

Ion channels are critical for regulating cellular excitability and signaling, making them important drug targets.[7]

T-type Calcium Channel Antagonists

2,8-diazaspiro[4.5]decan-1-one derivatives have been designed as potent inhibitors of T-type calcium channels, which are involved in epilepsy and neuropathic pain.[13]

  • Core Structure: 2,8-diazaspiro[4.5]decan-1-one

  • Key Findings:

    • The design of these compounds was based on a pharmacophore model for T-type calcium channel antagonists.[13]

    • Synthesized compounds were found to be potent T-type calcium channel inhibitors, although with only modest selectivity over L-type calcium channels.[13] The specific SAR details from this series highlight the importance of the substituents on the diazaspiro core for achieving potency.

SAR at Kinases

Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

TYK2/JAK1 Inhibitors

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) for the treatment of inflammatory bowel disease.[14]

  • Core Structure: 2,8-diazaspiro[4.5]decan-1-one

  • Key Findings:

    • Systematic exploration of the SAR led to the discovery of compound 48, which exhibited excellent potency for TYK2 (IC50 = 6 nM) and JAK1 (IC50 = 37 nM).[14]

    • Compound 48 displayed over 23-fold selectivity for JAK2, a key factor for a favorable safety profile.[14]

    • This compound also demonstrated good metabolic stability and potent anti-inflammatory effects in preclinical models.[14]

Other Biological Activities

The versatility of the diazaspiro[4.5]decane core extends to other therapeutic areas.

Mitochondrial Permeability Transition Pore (mPTP) Inhibitors

Derivatives of 1,4,8-triazaspiro[4.5]decan-2-one and 1,3,8-triazaspiro[4.5]decane have been identified as inhibitors of the mPTP, a target for treating ischemia-reperfusion injury.[15][16][17]

  • Core Structure: 1,4,8-triazaspiro[4.5]decan-2-one and 1,3,8-triazaspiro[4.5]decane

  • Key Findings:

    • Modeling studies suggested a binding site at the interface of the c8-ring and subunit a of ATP synthase.[15][16]

    • Compound 14e from the 1,4,8-triazaspiro[4.5]decan-2-one series showed high potency as an mPTP inhibitor and protected cardiomyocytes from hypoxia/reoxygenation-induced death.[15]

    • Optimization of the 1,3,8-triazaspiro[4.5]decane scaffold led to compounds with good mPTP inhibitory activity and cardioprotective effects in a myocardial infarction model.[17]

Antifungal Agents

Novel diazaspiro[4.5]decan-1-one derivatives have been synthesized and evaluated as potential chitin synthase inhibitors with antifungal activity.[18]

  • Core Structure: 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamide derivatives

  • Key Findings:

    • Compound 5h from this series showed excellent inhibitory activity against chitin synthase with an IC50 value of 0.10 mM.[18]

    • Several other compounds in the series also exhibited good inhibition of chitin synthase and possessed antifungal activity.[18]

Comparative Data Summary

Compound ClassTargetKey Compound(s)Activity (IC50/Ki)Reference
2,8-Diazaspiro[4.5]decan-1-oneTYK2/JAK148TYK2: 6 nM, JAK1: 37 nM[14]
1-Oxa-2,8-diazaspiro[4.5]decan-3-oneMuscarinic M1 Receptor6aHigh affinity (specific values not in abstract)[10]
2,8-Diazaspiro[4.5]decan-1-oneT-type Calcium Channels-Potent inhibitors[13]
1,4,8-Triazaspiro[4.5]decan-2-onemPTP14eHigh potency[15][16]
Diazaspiro[4.5]decan-1-one derivativeChitin Synthase5h0.10 mM[18]
1,4-Dioxa-8-azaspiro[4.5]decaneσ1 Receptor5aKi = 5.4 nM[12]

Experimental Protocols

General Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Diazaspiro[4.5]decane Derivatives purification Purification & Characterization synthesis->purification primary_assay Primary Screening (e.g., Binding Assay) purification->primary_assay Test Compounds secondary_assay Secondary Screening (e.g., Functional Assay) primary_assay->secondary_assay selectivity_assay Selectivity Profiling secondary_assay->selectivity_assay sar_analysis Structure-Activity Relationship Analysis selectivity_assay->sar_analysis Activity Data optimization Lead Optimization sar_analysis->optimization optimization->synthesis Design New Analogs

Caption: General workflow for the discovery and optimization of diazaspiro[4.5]decane-based compounds.

Kinase Inhibition Assay (Example for TYK2/JAK1)
  • Reagents and Materials: Recombinant human TYK2 and JAK1 enzymes, ATP, substrate peptide (e.g., poly-Glu, Tyr 4:1), test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Radioligand Binding Assay (Example for GPCRs)
  • Reagents and Materials: Cell membranes expressing the target receptor (e.g., M1 muscarinic receptor), radioligand (e.g., [3H]-pirenzepine), test compounds, binding buffer, and scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, incubate the cell membranes, radioligand, and test compound in the binding buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the incubation by rapid filtration through a glass fiber filter mat to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known ligand) from the total binding. Calculate the percent inhibition and determine the Ki value using the Cheng-Prusoff equation.

Logical Relationships in SAR Analysis

SAR_Logic Core Diazaspiro[4.5]decane Core Target Target Protein Binding Pocket Core->Target Provides 3D Scaffold Substituents Substituent Properties (Size, Lipophilicity, Electronics) Substituents->Target Forms Specific Interactions (H-bonds, van der Waals, etc.) Activity Biological Activity (Potency, Selectivity) Substituents->Activity Modulates Target->Activity Determines

Caption: Key factors influencing the biological activity of diazaspiro[4.5]decane derivatives.

Conclusion

The diazaspiro[4.5]decane core is a highly valuable scaffold in modern drug discovery, offering a rigid and tunable platform for the design of potent and selective ligands. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to this core to achieve desired biological activities across a range of important drug targets. Future work in this area will likely focus on further refining the selectivity of these compounds and exploring their potential in new therapeutic areas. The detailed experimental protocols and logical frameworks provided herein should serve as a valuable resource for researchers aiming to exploit the full potential of the diazaspiro[4.5]decane scaffold in their drug development programs.

References

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]

  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. MDPI. [Link]

  • Representative azaspiro[4.5]decane in bioactive molecules, and work design. ResearchGate. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PMC. [Link]

  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-2, 8-diazaspiro[4.5]decan-3-ones and Related Compounds as M1 Muscarinic Agonists. J-Stage. [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][14][15]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. MDPI. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. IRIS. [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. NIH. [Link]

  • Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. PubMed. [Link]

  • Central cholinergic agents. III. Synthesis of 2-alkoxy-2,8- diazaspiro[4.5]decane-1,3-diones as muscarinic agonists. PubMed. [Link]

  • Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery. PubMed Central. [Link]

  • Drug-Targeted Genomes: Mutability of Ion Channels and GPCRs. MDPI. [Link]

  • Bioisosteric Replacements. Chemspace. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. PubMed Central. [Link]

  • (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[14][15][19]triazino[2,3-c]quinazolines. PMC. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors. MDPI. [Link]

Sources

The Gem-Difluoro Group: A Subtle Shift with a Profound Impact on Target Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Powerful Tool in Drug Discovery

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. Among the various fluorination tactics, gem-difluorination—the introduction of a CF2 group—stands out as a particularly nuanced yet powerful strategy to enhance a molecule's pharmacological profile. This guide provides an in-depth comparison of gem-difluorinated compounds and their non-fluorinated counterparts, offering experimental data and protocols to illustrate the significant impact of this modification on target binding affinity.

The Underlying Science: Why Gem-Difluorination Works

The substitution of a methylene (CH2) group with a difluoromethylene (CF2) group imparts a unique combination of electronic and conformational effects that can dramatically alter a molecule's interaction with its biological target.[1]

Electronic Perturbations: Fluorine's high electronegativity creates a strong dipole moment in the C-F bond, influencing the local electronic environment. The gem-difluoro group is a strong electron-withdrawing moiety, which can modulate the pKa of nearby functional groups.[2] This alteration in acidity or basicity can be critical for optimizing ionization at physiological pH, a key factor in target engagement.

Conformational Rigidity and Control: The introduction of the CF2 group can impose significant conformational constraints on a molecule. This "conformational steering" can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty upon binding to the target and thereby increasing affinity.[3]

Modulation of Physicochemical Properties: Gem-difluorination can also influence a compound's lipophilicity (LogP) and metabolic stability.[4] While the effect on lipophilicity can be complex and context-dependent, the increased strength of the C-F bond often enhances metabolic stability by blocking sites of oxidative metabolism.[4]

Quantifying the Impact: Comparative Binding Affinity Data

The true measure of gem-difluorination's utility lies in the empirical data. Below are case studies that quantify the enhancement in binding affinity observed upon introduction of a CF2 group.

Target ClassNon-Fluorinated AnalogGem-Difluorinated AnalogFold ImprovementReference
CETP Inhibitor IC50: 1.6 µMIC50: 0.2 µM8-fold [5]
γ-Lactam -5-fold more active5-fold [6]
MAPK Kinase Inhibitor PotentEnhanced Potency-[4][7]

These examples clearly demonstrate that the seemingly subtle substitution of a CH2 with a CF2 group can lead to substantial gains in potency.

Visualizing the Strategy: From Molecule to Binding Event

To better understand the strategic decisions behind employing gem-difluorination, we can visualize the process from initial compound selection to the desired outcome of enhanced binding.

Caption: The strategic decision to employ gem-difluorination is driven by the goal of improving a lead compound's overall profile, leading to enhanced target binding affinity.

Experimental Validation: Measuring Binding Affinity

Accurately quantifying the change in binding affinity upon gem-difluorination is crucial. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most robust and widely used techniques for this purpose.

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Experimental Workflow:

ITC_Workflow A Sample Preparation - Target protein in cell - Ligand in syringe - Matched buffer B Instrument Setup - Set temperature - Equilibrate A->B C Titration - Inject ligand into protein solution - Measure heat change B->C D Data Analysis - Integrate peaks - Fit to binding model C->D E Results - Kd, n, ΔH, ΔS D->E

Caption: A streamlined workflow for determining binding affinity using Isothermal Titration Calorimetry.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare the target protein and the gem-difluorinated/non-fluorinated ligands in the same, degassed buffer to minimize heats of dilution.

    • The concentration of the protein in the sample cell should be approximately 10-50 µM, and the ligand concentration in the syringe should be 10-20 times higher than the protein concentration.[8]

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with buffer.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Equilibrate the instrument at the desired temperature (typically 25°C).

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to determine the heat absorbed or released per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (association and dissociation rates) and binding affinity.[5]

Experimental Workflow:

SPR_Workflow A Sensor Chip Preparation - Immobilize target protein B Analyte Injection - Flow ligand over sensor surface at various concentrations A->B C Data Acquisition - Monitor changes in refractive index (Response Units) B->C D Data Analysis - Fit sensorgrams to kinetic models C->D E Results - ka, kd, KD D->E

Caption: A typical workflow for kinetic and affinity analysis using Surface Plasmon Resonance.

Step-by-Step Methodology:

  • Sensor Chip Preparation:

    • Covalently immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

    • Activate the chip surface with a mixture of EDC and NHS.

    • Inject the protein solution to allow for covalent linkage.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Injection:

    • Prepare a series of dilutions of the gem-difluorinated and non-fluorinated ligands in running buffer.

    • Inject the ligand solutions over the sensor surface, followed by a dissociation phase where only running buffer flows over the chip.

  • Data Acquisition:

    • Monitor the change in response units (RU) in real-time to generate sensorgrams for each ligand concentration.

  • Data Analysis:

    • Perform a reference subtraction using a blank channel to correct for bulk refractive index changes.

    • Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion: A Refined Approach to Lead Optimization

Gem-difluorination offers a sophisticated yet highly effective method for fine-tuning the properties of lead compounds. By subtly altering the electronic and conformational landscape of a molecule, this strategic modification can lead to significant improvements in target binding affinity. The case studies and experimental protocols presented in this guide underscore the importance of a data-driven approach to drug design, where the judicious application of chemical modifications is validated by robust biophysical characterization. As researchers continue to explore the vast chemical space in search of novel therapeutics, the gem-difluoro group will undoubtedly remain a valuable tool in the medicinal chemist's arsenal.

References

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(25), e202200331. [Link]

  • Melnykov, K. P., et al. (2024). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal, e202404390. [Link]

  • Melnykov, K. P., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Durley, B., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

  • Velázquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for a ligand binding to a protein. Nature Protocols, 1(1), 186-191. [Link]

  • Li, R., et al. (2014). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 57(15), 6424-6433. [Link]

  • Bashford, K. E., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

  • GE Healthcare. (2012). Isothermal titration calorimetry: Principles and experimental design. GE Healthcare Life Sciences. [Link]

  • Zhao, Z., Xie, L., & Bourne, P. E. (2017). Insights into the binding mode of MEK type-III inhibitors. A step towards discovering and designing allosteric kinase inhibitors across the human kinome. PLoS ONE, 12(6), e0179936. [Link]

  • Request PDF. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

  • Sal-Man, A., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(23), 8326. [Link]

  • Thareja, S. (2012). Modeling the Binding Affinity of p38a MAP Kinase Inhibitors by Partial Least Squares Regression. Chiang Mai Journal of Science, 39(4), 579-591. [Link]

  • University of New South Wales. (n.d.). Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance. UNSW. [Link]

  • ResearchGate. (n.d.). Binding affinity curves of p38a bound by three kinase inhibitors at different concentrations. ResearchGate. [Link]

  • The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. The Huck Institutes of the Life Sciences. [Link]

  • Al-Salahi, R., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(13), 5035. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2005). Isothermal Titration Calorimetry: Theory and Practice. The Protein Science Society. [Link]

  • ResearchGate. (n.d.). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ResearchGate. [Link]

  • Roy, V., et al. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1691, 133-144. [Link]

  • University of Glasgow. (n.d.). Surface plasmon resonance. University of Glasgow. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • El-Gokha, A. A., et al. (2024). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. ACS Omega, 9(16), 18335-18357. [Link]

  • ResearchGate. (n.d.). How to choose the concentration of protein and ligand for ITC experiment?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Isothermal titration calorimetry (ITC): a standard operating procedure (SOP). ResearchGate. [Link]

  • Wilson, B. A., et al. (2019). Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation. ACS Chemical Biology, 14(11), 2446-2455. [Link]

Sources

A Senior Application Scientist's Guide to Boc Deprotection: A Head-to-Head Comparison of Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. Among these, the tert-butyloxycarbonyl (Boc) group is a ubiquitous shield for amines, prized for its stability and predictable reactivity. However, the true measure of a protecting group's utility lies in the efficiency and selectivity of its removal. This guide provides an in-depth, head-to-head comparison of various Boc deprotection protocols, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and provide actionable, data-driven insights for protocol selection.

The Enduring Importance of the Boc Protecting Group

The Boc group's popularity stems from its robustness under a wide range of conditions, including exposure to many nucleophiles and bases. This stability makes it an excellent choice for multi-step syntheses where other functional groups must be manipulated.[1][2][3] The relative ease of its removal under acidic conditions provides a convenient and often orthogonal deprotection strategy.[1][2][4]

Acidic Deprotection: The Workhorse Protocols

The most common and well-established methods for Boc deprotection employ strong acids. The general mechanism involves protonation of the carbamate oxygen, followed by fragmentation to form a stable tert-butyl cation and a carbamic acid, which readily decarboxylates to yield the free amine.[1][5]

Boc_Amine R-NH-Boc Protonated R-NH-Boc(H+) Boc_Amine->Protonated + H+ Carbamic_Acid R-NH-COOH Protonated->Carbamic_Acid Fragmentation tBu_Cation (CH3)3C+ Protonated->tBu_Cation Amine_Salt R-NH3+ Carbamic_Acid->Amine_Salt - CO2 CO2 CO2

Caption: General mechanism of acidic Boc deprotection.

Protocol 1: Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a powerful and efficient reagent for Boc deprotection, often providing rapid and clean conversion.[6][7]

Experimental Protocol: TFA Deprotection

  • Dissolution: Dissolve the Boc-protected amine in a suitable solvent such as dichloromethane (DCM) to a concentration of approximately 0.1 M.[6][8]

  • Reagent Addition: To the stirred solution, add trifluoroacetic acid (TFA). A common concentration is 20-50% TFA in DCM (v/v). For many substrates, neat TFA can also be used.[9][10]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[7][8] Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the solvent and excess TFA are removed under reduced pressure. The resulting amine trifluoroacetate salt can often be used directly in the next step. To obtain the free amine, the residue can be dissolved in an appropriate solvent and washed with a mild base, such as saturated sodium bicarbonate solution, followed by extraction with an organic solvent.[6][11] For water-soluble zwitterionic compounds, specialized work-up procedures using resins like Amberlyst A-21 may be necessary.[11]

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane is a common choice due to its ability to dissolve a wide range of organic compounds and its inertness to the acidic conditions.

  • TFA Concentration: The concentration of TFA can be modulated to control the rate of deprotection. For substrates with other acid-sensitive functional groups, a lower concentration of TFA may be employed to enhance selectivity.[10]

  • Work-up: The basic wash is crucial for neutralizing the excess TFA and liberating the free amine from its salt form. Co-evaporation with a solvent like toluene can help remove residual TFA.[9]

Protocol 2: Hydrochloric Acid (HCl)

Hydrochloric acid, typically as a solution in an organic solvent like dioxane or ethyl acetate, offers a cost-effective and highly effective alternative to TFA.[1][5][12]

Experimental Protocol: HCl Deprotection

  • Preparation: Prepare a solution of the Boc-protected amine in a minimal amount of a suitable solvent like dioxane or methanol.[1][12]

  • Reagent Addition: Add a 4 M solution of HCl in dioxane. Typically, 5-10 equivalents of HCl are used.[1][8]

  • Reaction: Stir the mixture at room temperature. Reaction times can range from 30 minutes to several hours.[8] The deprotected amine hydrochloride salt often precipitates from the reaction mixture.

  • Work-up: If a precipitate forms, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[1] Alternatively, the solvent can be removed under reduced pressure to yield the crude amine hydrochloride salt.[1][12]

Causality Behind Experimental Choices:

  • Solvent: Dioxane and ethyl acetate are common choices for preparing stable solutions of HCl gas. The use of an organic solvent ensures anhydrous conditions, which can be critical for substrates sensitive to hydrolysis.

  • Precipitation: The precipitation of the hydrochloride salt provides a simple and efficient method of product isolation, often yielding a high-purity product without the need for chromatography.

Thermal Deprotection: An Acid-Free Alternative

For substrates that are sensitive to strong acids but possess thermal stability, thermal deprotection offers a "green" and catalyst-free option.[2] The mechanism is believed to proceed through a concerted elimination pathway, releasing isobutylene and carbon dioxide.[13]

Experimental Protocol: Thermal Deprotection in Water

  • Suspension: Suspend the N-Boc protected amine in deionized water in a round-bottom flask equipped with a reflux condenser.[1][2]

  • Heating: Heat the mixture to reflux (90-100°C) with vigorous stirring.[1][2]

  • Reaction: Monitor the reaction by TLC. For many substrates, the reaction is complete within 15 minutes to a few hours.[1][2]

  • Work-up: After cooling to room temperature, extract the product with an organic solvent such as dichloromethane. Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to afford the free amine.[1][2]

Causality Behind Experimental Choices:

  • Solvent: Water serves as both the solvent and a proton source to facilitate the reaction at elevated temperatures. This avoids the use of corrosive acids and volatile organic solvents.

  • Temperature: High temperatures are required to provide the activation energy for the thermal elimination reaction. Continuous flow reactors can offer precise temperature control for optimizing this method.[14][15]

Alternative Protocols for Sensitive Substrates

In cases where both strong acids and high temperatures are detrimental to the substrate, milder deprotection methods are necessary.

Protocol 3: Trimethylsilyl Iodide (TMSI)

TMSI provides a neutral and highly effective method for Boc deprotection, particularly for substrates containing other acid-labile groups.[16] The reaction is believed to proceed via nucleophilic attack of the iodide on the tert-butyl group.

Experimental Protocol: TMSI Deprotection

  • Dissolution: Dissolve the Boc-protected amine in an anhydrous solvent such as dichloromethane or acetonitrile under an inert atmosphere.[16]

  • Reagent Addition: Add trimethylsilyl iodide (TMSI) (1.2-1.5 equivalents) dropwise to the solution at room temperature.[16]

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, the reaction is typically quenched by the addition of methanol, followed by removal of the volatile components under reduced pressure.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: TMSI is sensitive to moisture, so anhydrous conditions are crucial for the success of the reaction.

  • Neutral Conditions: The absence of strong acid makes this method compatible with a wider range of functional groups.

Protocol 4: Zinc Bromide (ZnBr₂)

Lewis acids such as zinc bromide offer another mild alternative for Boc deprotection, particularly for substrates with acid-sensitive functionalities.[17][18]

Experimental Protocol: ZnBr₂ Deprotection

  • Preparation: Dissolve the Boc-protected amine in anhydrous dichloromethane under an inert atmosphere.

  • Reagent Addition: Add anhydrous zinc bromide (2-3 equivalents).[16]

  • Reaction: Stir the mixture at room temperature. The reaction can be slow, sometimes requiring several hours to days.[16][17]

  • Work-up: Quench the reaction with an aqueous basic solution (e.g., saturated NaHCO₃). Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

Causality Behind Experimental Choices:

  • Lewis Acid: Zinc bromide acts as a Lewis acid to coordinate with the carbonyl oxygen of the Boc group, facilitating its cleavage.

  • Mildness: This method is generally milder than strong Brønsted acids, allowing for the selective deprotection of the Boc group in the presence of other acid-labile protecting groups.[17]

Head-to-Head Performance Comparison

ProtocolReagent(s)Solvent(s)TemperatureTypical Reaction TimeTypical YieldAdvantagesDisadvantages
TFA Trifluoroacetic AcidDichloromethaneRoom Temp30 min - 2 h[6][8]>90%[6]Fast, efficient, well-established.Harshly acidic, can cleave other acid-sensitive groups, TFA can be difficult to remove completely.[9]
HCl Hydrochloric AcidDioxane, Ethyl Acetate, MethanolRoom Temp30 min - 12 h[1][8]>90%[12]Cost-effective, product often precipitates as HCl salt.Can be less selective than TFA, potential for chlorinated byproducts.
Thermal Water or high-boiling organic solventsWater, Toluene, Methanol90-240°C[1][2][14]15 min - several hours[1][2][14]Variable, often >80%[2][14]Acid-free, "green" alternative.Requires high temperatures, not suitable for thermally sensitive substrates.
TMSI Trimethylsilyl IodideDichloromethane, AcetonitrileRoom Temp12 - 24 h[16]HighNeutral conditions, good for sensitive substrates.Reagent is moisture-sensitive and relatively expensive.
ZnBr₂ Zinc BromideDichloromethaneRoom Temp4 h - 3 days[16][17]High[17]Mild Lewis acidic conditions, good selectivity.Can be slow, requires anhydrous conditions.

Navigating Selectivity and Orthogonality

In complex syntheses, the ability to selectively deprotect one protecting group in the presence of others is paramount. The Boc group is generally considered orthogonal to:

  • Fmoc (Fluorenylmethyloxycarbonyl): Removed under basic conditions (e.g., piperidine), making it a classic orthogonal partner to the acid-labile Boc group in peptide synthesis.[4]

  • Cbz (Carboxybenzyl): Typically removed by catalytic hydrogenation, which does not affect the Boc group.[4]

  • Silyl Ethers (e.g., TBDMS, TIPS): Generally removed with fluoride sources (e.g., TBAF), which are compatible with the Boc group.[19]

Mitigating Side Reactions

A common side reaction in acidic Boc deprotection is the alkylation of nucleophilic residues (e.g., tryptophan, methionine) by the liberated tert-butyl cation.[20][21] This can be suppressed by the addition of scavengers such as triethylsilane (TES) or thioanisole to the reaction mixture.[22]

Conclusion: A Strategic Approach to Boc Deprotection

The selection of an appropriate Boc deprotection protocol is a critical decision in the design of a synthetic route. While TFA and HCl remain the go-to reagents for their efficiency and reliability, a nuanced understanding of the alternatives is essential for tackling more challenging substrates. Thermal deprotection offers a greener approach for thermally stable molecules, while methods employing TMSI or ZnBr₂ provide mild alternatives for sensitive compounds. By carefully considering the substrate's functionalities, the desired reaction conditions, and the potential for side reactions, researchers can confidently choose the optimal protocol to achieve their synthetic goals.

Experimental Workflows

cluster_acidic Acidic Deprotection Workflow cluster_thermal Thermal Deprotection Workflow A1 Dissolve Boc-Amine in DCM A2 Add TFA or HCl/Dioxane A1->A2 A3 Stir at Room Temperature A2->A3 A4 Monitor by TLC/LC-MS A3->A4 A5 Evaporate Solvent A4->A5 A6 Basic Work-up (optional) A5->A6 T1 Suspend Boc-Amine in Water T2 Heat to Reflux T1->T2 T3 Monitor by TLC T2->T3 T4 Cool to Room Temperature T3->T4 T5 Extract with Organic Solvent T4->T5 T6 Dry and Concentrate T5->T6

Caption: Comparative workflows for acidic and thermal Boc deprotection.

References

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • PubMed. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

  • Reddit. (2023). Boc De-protection : r/Chempros. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2021). BOC Deprotection. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]

  • ResearchGate. (2008). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]

  • ACS Publications. (2014). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]

  • Science of Synthesis. (1987). Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr₂ as the Deprotecting Reagent. [Link]

  • ResearchGate. (2016). Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]

  • ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]

  • National Institutes of Health. (2018). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. [Link]

  • Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide : r/chemistry. [Link]

  • ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • ACS GCI Pharmaceutical Roundtable. Trimethylsilyl Iodide (TMSI). [Link]

  • ResearchGate. (2014). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups. [Link]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Chemistry Stack Exchange. (2017). Trimethylsilyl iodide - Alkyne Reaction. [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • ResearchGate. (2009). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. [Link]

  • ResearchGate. (2000). Selective Cleavage of Acetals with ZnBr2 in Dichloromethane. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • The Royal Society of Chemistry. (2001). ChemComm. [Link]

  • National Institutes of Health. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. [Link]

Sources

A Comparative Guide to the Structural Validation of Synthesized 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Fluorinated Spirocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved pharmacological properties is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as highly valuable motifs.[1] Their rigid, well-defined spatial arrangement allows for precise orientation of substituents, making them ideal for probing the intricate topographies of biological targets. Specifically, diazaspiro[4.5]decanes serve as versatile building blocks in the synthesis of compounds targeting a range of receptors and enzymes.[2]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of contemporary drug design.[3] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[4][5] For instance, introducing a gem-difluoro group adjacent to a potential site of metabolism can effectively block oxidative pathways, thereby enhancing the compound's pharmacokinetic profile.[5]

This guide focuses on a molecule that marries these two powerful concepts: 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane . As a novel scaffold, its unambiguous structural verification is paramount before it can be confidently employed in drug development pipelines. This document provides a comprehensive, multi-technique framework for its structural validation, explaining not just the 'how' but the critical 'why' behind each experimental choice and comparing the expected data against plausible alternatives.

The Synthetic Context: Plausible Routes and Potential Isomers

A robust validation strategy must be informed by the synthesis itself, as this knowledge helps anticipate potential byproducts and isomeric impurities. While numerous routes to spiro[4.5]decanes exist,[6][7] a plausible synthesis for the target compound could involve the difluorination of a suitable keto-precursor, such as 7-Boc-2,7-diazaspiro[4.5]decan-10-one.

G cluster_0 Plausible Synthetic Pathway Start Commercially Available Piperidone Derivative Step1 Multi-step synthesis Start->Step1 Precursor 7-Boc-2,7-diazaspiro[4.5]decan-10-one Step1->Precursor Step2 Fluorination (e.g., Deoxofluor® or DAST) Precursor->Step2 Product This compound Step2->Product G cluster_validation Validation Techniques Input Synthesized Crude Product Purification Flash Chromatography Input->Purification Purity Purity Assessment (LC-MS, ¹H NMR) Purification->Purity Structure_Validation Structural Validation Purity->Structure_Validation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Structure_Validation->NMR MS Mass Spectrometry (HRMS) Structure_Validation->MS Xray X-ray Crystallography (If crystalline) Structure_Validation->Xray Final Validated Structure NMR->Final MS->Final Xray->Final

Figure 2: Integrated workflow for the purification and structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. [8]For a fluorinated compound, a suite of experiments including ¹H, ¹³C, and especially ¹⁹F NMR is indispensable.

Expert Insight: The causality behind using multiple NMR experiments lies in building a complete connectivity map. ¹H NMR tells us about the proton environments, ¹³C NMR shows the carbon backbone, and ¹⁹F NMR provides a clean, unambiguous signal for the fluorine atoms. 2D NMR experiments like HSQC and HMBC are then used to definitively link these individual pieces together.

Expected Spectral Data for this compound:

NucleusExpected Chemical Shift (δ, ppm)Key Splitting Patterns / Remarks
¹H NMR 1.4-1.5Singlet, 9H (Boc group methyls)
1.8-2.2Multiplet, 4H (protons at C8, C9)
2.8-3.6Complex multiplets, 8H (protons at C1, C3, C6, C8)
¹³C NMR ~28.4Boc methyl carbons
~40-55Aliphatic carbons of the two rings
~79.5Boc quaternary carbon
~120-125C10 (CF₂) carbon . Appears as a triplet due to ¹JCF coupling.
~154.7Boc carbonyl carbon
¹⁹F NMR ~ -95 to -105Triplet . The two fluorine atoms are chemically equivalent and split by the two adjacent protons on C9 (²JHF coupling). This is a critical diagnostic signal. [9]

Comparative Analysis: Let's consider a hypothetical alternative: an impurity where fluorination occurred at C6 instead (7-Boc-6,6-difluoro-2,7-diazaspiro[4.5]decane).

TechniqueExpected for C10-difluoro (Target) Expected for C6-difluoro (Alternative) Rationale for Differentiation
¹⁹F NMR One triplet signal.One triplet or more complex multiplet.The coupling environment is different. C6 is adjacent to the spiro-carbon and C5, leading to a different splitting pattern.
¹³C NMR CF₂ signal around 120-125 ppm. A carbonyl signal from the precursor (~200 ppm) is absent.CF₂ signal at a different chemical shift. No C10 carbonyl precursor signal.The chemical shift of the CF₂ carbon is highly dependent on its position in the ring.
HMBC (2D NMR) Correlations from the C9 protons to the C10-CF₂ carbon.Correlations from C1/C5 protons to the C6-CF₂ carbon.HMBC unequivocally establishes long-range (2-3 bond) C-H connectivity, providing definitive proof of the fluorine location.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper referencing to the residual solvent peak. Integrate all signals to confirm proton counts.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio for all carbons.

  • ¹⁹F NMR Acquisition: Acquire a proton-coupled fluorine spectrum. This is crucial to observe the triplet splitting pattern. No external standard is strictly necessary for structural confirmation, but one can be used for precise chemical shift reporting. [10]5. 2D NMR (HSQC & HMBC):

    • HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum to correlate directly bonded protons and carbons.

    • HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum to identify 2- and 3-bond correlations between protons and carbons. This is the key experiment to link the different fragments of the molecule and confirm the spirocyclic core structure.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

While NMR defines the structure's framework, high-resolution mass spectrometry (HRMS) acts as a gatekeeper, confirming that the elemental composition is correct.

Expert Insight: The choice of a soft ionization technique like Electrospray Ionization (ESI) is deliberate. It minimizes fragmentation, ensuring that the primary ion observed is the protonated molecule ([M+H]⁺) or a sodium adduct ([M+Na]⁺). This gives a clear reading of the molecular weight of the intact synthesized compound. [11] Expected HRMS Data:

  • Molecular Formula: C₁₄H₂₄F₂N₂O₂

  • Exact Mass: 290.1809

  • Observed Ion ([M+H]⁺): m/z 291.1887

  • Observed Ion ([M+Na]⁺): m/z 313.1707 [12] A measured mass within 5 ppm of the calculated exact mass provides high confidence in the molecular formula. Further analysis by tandem MS (MS/MS) can reveal characteristic fragmentation patterns, such as the loss of the Boc group (-100 Da) or isobutylene (-56 Da), which would further support the proposed structure. [13]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The high resolving power of the instrument will allow for the determination of the m/z value to four or more decimal places.

  • Data Analysis: Compare the measured m/z of the most abundant ion (e.g., [M+H]⁺) to the theoretical exact mass calculated for the proposed formula.

X-ray Crystallography: The Unambiguous Proof

When a single crystal of sufficient quality can be grown, X-ray crystallography provides the ultimate, unambiguous structural proof. It generates a three-dimensional model of the molecule, revealing the precise spatial arrangement of every atom, bond lengths, and bond angles. [14][15] Expert Insight: Crystallography is the gold standard because it is a direct imaging technique at the atomic level. [16]It not only confirms connectivity but also establishes the stereochemistry and solid-state conformation of the molecule, information that is difficult to obtain from other methods. Procedure for Validation (if a crystal is obtained):

  • Crystal Growth: Attempt to grow single crystals by slow evaporation from various solvents or solvent/anti-solvent systems (e.g., ethyl acetate/hexanes, methanol/water).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

  • Confirmation: The resulting electron density map will definitively show the positions of all atoms, including the two fluorine atoms on the C10 carbon and the connectivity of the entire diazaspiro[4.5]decane framework.

Conclusion

The structural validation of a novel entity like this compound demands a rigorous and multi-faceted analytical approach. A superficial analysis is insufficient for entry into drug discovery programs where absolute structural certainty is non-negotiable.

By integrating the detailed connectivity information from a full suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D) with the precise molecular formula confirmation from HRMS, researchers can build an unassailable case for the proposed structure. The characteristic triplet in the ¹⁹F NMR spectrum and key HMBC correlations serve as particularly decisive data points. Should the compound prove crystalline, single-crystal X-ray diffraction would provide the final, incontrovertible proof. This systematic, self-validating workflow ensures the scientific integrity of the synthesized material, paving the way for its confident use in the development of next-generation therapeutics.

References

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(5), 607-610. Available from: [Link]

  • Blundell, T. L., Jhoti, H., & Abell, C. (2002). High-throughput crystallography for lead discovery in drug design. Nature Reviews Drug Discovery, 1(1), 45-54. Available from: [Link]

  • Cachau, R. E., & Podjarny, A. D. (2005). Role of X-ray crystallography in drug design. Current Topics in Medicinal Chemistry, 5(15), 1465-1481.
  • Chen, J., et al. (2020). Vanadium-Catalyzed Trifluoromethylation of Styrenes. Organic Letters, 22(15), 5935–5940.
  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 440, 291-321. Available from: [Link]

  • Gao, B., et al. (2023). Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/Dearomatization of N-(p-Methoxyphenyl)propiolamides. Organic & Biomolecular Chemistry, 21(3), 545-549. Available from: [Link]

  • Griffin, J. F., & Duax, W. L. (1982). Molecular structure and function of drugs: the role of crystallography. Drug Metabolism Reviews, 13(2), 165-207.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: A review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Mague, J. T. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology, 806, 319-329. Available from: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Parrish, J. P., Kastrinsky, D. B., & Boger, D. L. (2003). Synthesis and X-ray analysis of an unprecedented and stable 2-aza-4,4-spirocyclopropacyclohexadienone. Organic Letters, 5(14), 2577-2579. Available from: [Link]

  • PubChem. (n.d.). 10,10-difluoro-2-oxa-7-azaspiro[4.5]decane. National Center for Biotechnology Information. Available from: [Link]

  • Rehm, T. F. (2021). The Role of Fluorine in Medicinal Chemistry. Johnson Matthey Technology Review, 65(4), 484-497.
  • Reymond, L., & Reymond, J. L. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. CHIMIA International Journal for Chemistry, 75(12), 1034-1040. Available from: [Link]

  • Wouters, J., & Ooms, F. (2001). Role of X-ray crystallography in drug design. Current Medicinal Chemistry, 8(9), 1091-1102.
  • Yan, M., et al. (2022). Expedite synthesis of various spiro[4.5]decane derivatives by dearomatization spirocyclization. Molecules, 27(21), 7247. Available from: [Link]

  • Zhao, L., et al. (2022). Ferric Acetylacetonate-Catalyzed Trifluoromethylation of Imidazopyridines.

Sources

Benchmarking the Reactivity of Fluorinated Spirocycles in Cross-Coupling Reactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Fluorinated spirocycles have emerged as a particularly compelling structural motif, wedding the conformational rigidity and three-dimensionality of spirocyclic systems with the unique electronic attributes of fluorine. This strategic combination can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. However, the successful integration of these valuable building blocks into complex molecules via cross-coupling reactions is not always straightforward. The presence of fluorine can significantly alter the reactivity of the spirocyclic core, presenting both challenges and opportunities for the synthetic chemist.

This guide provides a comprehensive analysis of the reactivity of fluorinated spirocycles in key cross-coupling reactions, offering a comparative perspective against their non-fluorinated counterparts and other relevant building blocks. We will delve into the mechanistic nuances, explore optimal reaction conditions, and provide detailed experimental protocols to empower researchers in drug discovery and development to effectively harness the potential of these unique scaffolds.

The Influence of Fluorine on Spirocyclic Reactivity: An Overview

The introduction of fluorine to a spirocyclic framework can dramatically impact its reactivity in cross-coupling reactions through a combination of steric and electronic effects. Understanding these influences is paramount for predicting reaction outcomes and troubleshooting challenging transformations.

Electronic Effects: Fluorine is the most electronegative element, and its presence can significantly alter the electron density of the spirocyclic core. This inductive effect can:

  • Activate or Deactivate Aryl Halides: In Suzuki-Miyaura and Buchwald-Hartwig reactions involving an aryl halide on the spirocycle, fluorine's electron-withdrawing nature can render the aryl halide more susceptible to oxidative addition to the palladium catalyst. However, in some cases, strong electron withdrawal can also disfavor the reaction.

  • Modulate Nucleophilicity: For spirocycles acting as the nucleophilic partner (e.g., organoboranes in Suzuki-Miyaura coupling), the electron-withdrawing effect of fluorine can decrease the nucleophilicity of the reacting species, potentially slowing down the transmetalation step.

Steric Effects: While fluorine is relatively small, its placement on the spirocyclic scaffold can introduce steric hindrance that may impede the approach of the catalyst or the coupling partner. This is particularly relevant in the congested environment of a spirocenter.

Comparative Reactivity in Key Cross-Coupling Reactions

To provide a practical framework for understanding the reactivity of fluorinated spirocycles, we will now examine their performance in three of the most widely utilized cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for the formation of carbon-carbon bonds. When employing fluorinated spirocycles, several factors come into play.

General Observations:

  • Heavily fluorinated aryl boronates can be challenging substrates, often requiring higher temperatures and specialized catalysts to achieve good yields.[1]

  • The transmetalation step in the coupling of highly fluorinated substrates may proceed through a rare palladium-fluorido intermediate , which can influence the catalytic cycle.[1]

  • The choice of catalyst is critical. While standard catalysts like Pd(PPh₃)₄ can be effective, more specialized systems, such as those employing bulky, electron-rich phosphine ligands, often provide superior results.

Comparative Data: Fluorinated vs. Non-Fluorinated Spirocycles (Illustrative)

Spirocyclic SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-spiro[3.3]heptanePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001285(Hypothetical Data)
4-Bromo-2-fluoro-spiro[3.3]heptanePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1101878(Hypothetical Data)
6-Bromo-spiro[3.3]heptane-2-carboxylic acid4-Methoxyphenylboronic acidPd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane1001692(Hypothetical Data)
6-Bromo-1-fluoro-spiro[3.3]heptane-2-carboxylic acid4-Methoxyphenylboronic acidBuchwald G3 PrecatalystK₂CO₃THF/H₂O802481(Hypothetical Data)

Note: The data in this table is illustrative and intended to highlight potential trends. Actual results will vary depending on the specific substrates and conditions.

Causality Behind Experimental Choices: The use of stronger bases like K₃PO₄ or Cs₂CO₃ is often necessary to facilitate the transmetalation step with less nucleophilic fluorinated boronic acids or to activate the catalyst. Bulky phosphine ligands like SPhos and XPhos are employed to promote the reductive elimination step and prevent catalyst decomposition at the higher temperatures often required for these couplings.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. The introduction of fluorine to the spirocyclic scaffold can influence both the electrophilic and nucleophilic partners in this reaction.

General Observations:

  • Fluorinated aryl halides on a spirocyclic core generally exhibit good reactivity in Buchwald-Hartwig aminations, often benefiting from the electron-withdrawing nature of the fluorine atom.

  • The choice of ligand is crucial for achieving high yields and good functional group tolerance. Buchwald's biarylphosphine ligands are often highly effective.[2]

  • Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.

Comparative Data: Fluorinated vs. Non-Fluorinated Spirocycles (Illustrative)

Spirocyclic SubstrateAmine Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
7-Bromo-spiro[3.3]heptan-2-amineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene1001290(Hypothetical Data)
7-Bromo-1-fluoro-spiro[3.3]heptan-2-amineAnilinePd(OAc)₂ / RuPhosCs₂CO₃1,4-Dioxane1102082(Hypothetical Data)
2-Bromo-6-fluoro-spiro[4.5]decan-8-oneMorpholineBrettPhos Pd G3LHMDSTHF801695(Hypothetical Data)
2-Bromo-spiro[4.5]decan-8-oneMorpholineBrettPhos Pd G3NaOtBuToluene901293(Hypothetical Data)

Note: The data in this table is illustrative and intended to highlight potential trends. Actual results will vary depending on the specific substrates and conditions.

Self-Validating Systems in Protocol Design: A well-designed Buchwald-Hartwig protocol should include control experiments. For instance, running the reaction in the absence of the palladium catalyst or the ligand should result in no product formation, confirming the essential role of these components. Similarly, a non-fluorinated analogue should be run under identical conditions to provide a direct benchmark for the reactivity of the fluorinated substrate.

Mizoroki-Heck Reaction: Olefin Functionalization

The Mizoroki-Heck reaction provides a powerful method for the arylation or vinylation of alkenes.[3][4] Fluorinated spirocycles can participate in this reaction as either the halide or the olefin component.

General Observations:

  • The Heck reaction is a versatile tool for incorporating fluorine-containing fragments into organic molecules.[3][4]

  • The regioselectivity of the reaction can be influenced by the electronic properties of the fluorinated substrate.

  • Palladium catalysts are commonly used, and the choice of ligands and additives can be critical for achieving high efficiency and selectivity.

Comparative Reactivity: Direct comparative studies on fluorinated versus non-fluorinated spirocyclic alkenes in the Heck reaction are not abundant in the literature. However, based on general principles, the electron-withdrawing nature of fluorine on the alkene partner would be expected to increase its reactivity towards migratory insertion.

Experimental Protocols

To facilitate the application of these reactions, we provide detailed, step-by-step methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig couplings of fluorinated spirocycles.

General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Aryl-Spirocycle Bromide

Materials:

  • Fluorinated aryl-spirocycle bromide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the fluorinated aryl-spirocycle bromide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of a Fluorinated Spirocyclic Amine

Materials:

  • Fluorinated spirocyclic amine (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%)

  • Base (e.g., NaOtBu, 1.2-1.5 equiv)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox, add the aryl halide, palladium precatalyst, and base to a vial.

  • Add the fluorinated spirocyclic amine and the anhydrous solvent.

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Mechanistic Considerations and Visualizations

A deeper understanding of the reaction mechanisms can aid in optimizing reaction conditions and troubleshooting unexpected outcomes.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Cross-Coupling Reaction Optimization

Experimental_Workflow A Reactant & Reagent Scoping B Catalyst & Ligand Screening A->B C Solvent & Base Optimization B->C D Temperature & Time Study C->D E Scale-up & Isolation D->E F Product Characterization E->F

Caption: A logical workflow for optimizing cross-coupling reactions.

Conclusion and Future Outlook

Fluorinated spirocycles represent a valuable class of building blocks for the synthesis of novel therapeutic agents. While their unique electronic and steric properties can present challenges in cross-coupling reactions, a systematic approach to reaction optimization, guided by a sound understanding of the underlying mechanistic principles, can lead to successful and efficient transformations. The comparative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers working at the forefront of drug discovery. As the demand for more complex and diverse molecular architectures continues to grow, the development of new and improved methods for the functionalization of fluorinated spirocycles will undoubtedly remain an active and important area of research.

References

  • Suzuki-Miyaura Couplings of Fluorinated Arenes. (2017). ChemistryViews. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). MDPI. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). ResearchGate. [Link]

  • Buchwald–Hartwig Amination. (n.d.). Wikipedia. [Link]

Sources

Evaluation of 10,10-difluoro-2,7-diazaspiro[4.5]decane Derivatives in Cell-Based Assays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

10,10-difluoro-2,7-diazaspiro[4.5]decane represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Unlike flat aromatic systems (e.g., piperazines, biphenyls), this spirocyclic motif offers inherent three-dimensionality (


), improving solubility and target selectivity.[2]

The specific inclusion of the gem-difluoro moiety at the C10 position serves two critical bioisosteric functions:

  • Metabolic Blocking: It sterically and electronically protects the typically labile C10 position from Cytochrome P450-mediated oxidation.[1]

  • pKa Modulation: The electron-withdrawing fluorine atoms lower the basicity of the adjacent amine (N7), reducing non-specific binding and hERG liability while improving membrane permeability.

This guide details the cell-based evaluation of this scaffold, comparing it against non-fluorinated analogs and acyclic controls to validate its utility in hit-to-lead optimization.[1]

Comparative Performance Analysis

The following data summarizes the typical performance profile of 10,10-difluoro-2,7-diazaspiro[4.5]decane derivatives compared to standard alternatives.

Table 1: Physicochemical & ADME Profiling Comparison
Feature10,10-difluoro-2,7-diazaspiro[4.5]decane 2,7-diazaspiro[4.5]decane (Non-fluorinated)Acyclic Amine / Piperazine (Flat Control)
Metabolic Stability (

)
High (>60 min) .[1] C10 oxidation blocked.[1]Moderate (20-30 min) . C10 is a metabolic soft spot.[1]Low . Prone to rapid N-oxidation/dealkylation.
Basicity (

)
7.5 - 8.5 (Modulated).[1] Improved CNS penetration.[1]9.0 - 10.0 (Highly Basic).[1] Lysosomal trapping risk.[1]Variable . Often highly basic.[1]
hERG Inhibition Low Risk .[1] Reduced basicity mitigates channel binding.[1]High Risk .[1] Cationic trapping in hERG pore.[1]Moderate/High Risk .[1]
Solubility High .[1] High

disrupts crystal packing.[1]
High .Low/Moderate .[1][3] Flat packing reduces solubility.[1]
Lipophilicity (

)
Optimal (1.5 - 3.0) .Low (< 1.0) . Often too polar.[1]Variable .

Mechanistic Visualization: Metabolic Stability & Design Logic[1]

The diagram below illustrates the rationale behind the scaffold's design. The spiro-fusion creates a rigid orthogonal conformation, while the fluorine atoms block the primary site of oxidative metabolism.

MetabolicBlocking Scaffold 2,7-diazaspiro[4.5]decane (Core Scaffold) Unsub Unsubstituted Analog (C10-H) Scaffold->Unsub Synthesis Difluoro 10,10-Difluoro Analog (C10-F2) Scaffold->Difluoro Gem-difluorination CYP CYP450 Enzyme (Oxidative Attack) Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite Oxidation at C10 Unsub->CYP Substrate Binding Difluoro->CYP Steric/Electronic Repulsion Stable Metabolically Stable (High Exposure) Difluoro->Stable Blocked Metabolism

Caption: Figure 1. Mechanism of metabolic stabilization via gem-difluorination at the C10 position, preventing CYP450-mediated hydroxylation.

Detailed Experimental Protocols

These protocols are designed to be self-validating. Always run the non-fluorinated parent and a known reference standard (e.g., Verapamil for metabolism, Dofetilide for hERG) in parallel.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Quantify the intrinsic clearance (


) improvement provided by the 10,10-difluoro substitution.[1]

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).[1]

Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL of NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL of ice-cold Stop Solution.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .[1]

Validation Criteria:

  • Reference (Verapamil)

    
     must fall within historical range (typically < 15 min).[1]
    
  • 
     of the decay curve > 0.90.[4]
    
Protocol B: hERG Safety Assessment (Fluorescence Polarization)

Objective: Assess if the reduced basicity of the difluoro-analog mitigates cardiac toxicity risk compared to the parent amine.

Materials:

  • hERG-expressing HEK293 cell membranes.[1]

  • Red-shifted fluorescent tracer (e.g., Predictor™ hERG Tracer).[1]

  • Assay Buffer: 10 mM HEPES, pH 7.4, 140 mM KCl, 20 mM NaCl, 1 mM MgCl2.

Workflow:

  • Plating: Add 10 µL of test compound (titrated 0.1 nM – 30 µM) to 384-well black plates.

  • Membrane Addition: Add 20 µL of hERG membrane/tracer mix.[1]

  • Incubation: Incubate for 2 hours at 25°C in the dark.

  • Measurement: Read Fluorescence Polarization (FP) on a multi-mode reader (Ex: 530 nm, Em: 590 nm).

  • Data Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    

Interpretation:

  • Safe:

    
    .[1]
    
  • Warning:

    
    .
    
  • Toxic:

    
    .[1]
    
  • Expectation: The 10,10-difluoro analog should show a 5-10x higher

    
     (safer) than the non-fluorinated parent due to lower 
    
    
    
    .[1]

Pathway Analysis: Cellular Permeability & Efflux

The following DOT diagram visualizes the transport dynamics in a Caco-2 permeability assay. The difluoro-substitution typically enhances passive diffusion while reducing P-gp efflux liability.[1]

Permeability cluster_Apical Apical (Gut Lumen) cluster_Cell Caco-2 Monolayer cluster_Basolateral Basolateral (Blood) Compound_A Compound (High Conc) Passive Passive Diffusion Compound_A->Passive Lipophilicity Driven Pgp P-gp Efflux Pump Pgp->Compound_A Efflux (Blocked by F-sub) Compound_B Compound (Absorbed) Passive->Compound_B Compound_B->Pgp Substrate Binding

Caption: Figure 2. Transport dynamics in Caco-2 cells. Fluorination often reduces P-gp recognition, enhancing net absorption.[1]

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery.[2][4][5][6][7][8] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[1] Link[1]

  • Grygorenko, O. O., et al. (2018).[1] Saturated spirocyclic nitrogen-containing heterocycles with gem-difluorocycloalkane moieties. European Journal of Organic Chemistry, 2018(4), 443-458.[1] Link[1]

  • Meanwell, N. A. (2018).[1] Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[1] Link[1]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success.[1] Journal of Medicinal Chemistry, 52(21), 6752-6756.[1] Link

  • Xing, L., et al. (2015).[1][9] Physicochemical properties of gem-difluoroalkanes and their application in drug design. ChemMedChem, 10(3), 513-522.[1] Link[1]

Sources

A Comparative Crystallographic Analysis of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane Derivatives: Structural Implications of Gem-Difluorination

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the single-crystal X-ray diffraction analysis of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane derivatives against their non-fluorinated counterparts. We will delve into the profound impact of gem-difluorination on molecular conformation, crystal packing, and intermolecular interactions—key determinants of a drug candidate's physicochemical properties. The experimental data and protocols presented herein are synthesized from established methodologies to provide a robust framework for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Role of Fluorine in Spirocyclic Scaffolds

Spirocyclic scaffolds, particularly diazaspirocycles, are of immense interest in modern drug discovery. Their rigid, three-dimensional structures provide a unique vector space for substituent exploration, often leading to improved potency and selectivity. The 2,7-diazaspiro[4.5]decane core is a privileged scaffold found in numerous biologically active compounds.

The introduction of fluorine, a common strategy in medicinal chemistry, can drastically alter a molecule's properties. Specifically, the gem-difluoro group (CF2) at the C10 position of the diazaspiro[4.5]decane scaffold serves as a powerful modulator. It acts as a bioisostere for a carbonyl or ether oxygen, can block metabolic oxidation, and, most importantly for this discussion, significantly influences molecular conformation and solid-state properties through its unique electronic and steric demands. This guide elucidates these effects through the lens of X-ray crystallography.

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a meticulous process. The workflow for obtaining the crystal structure of a novel derivative, such as this compound, follows a logical progression.

G cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xray X-ray Diffraction & Analysis S1 Starting Materials S2 Multi-step Synthesis S1->S2 S3 Chromatographic Purification S2->S3 C1 Solvent Screening S3->C1 Pure Compound C2 Vapor Diffusion / Slow Evaporation C1->C2 C3 Single Crystal Harvest C2->C3 X1 Crystal Mounting & Screening C3->X1 High-Quality Crystal X2 Data Collection (Diffractometer) X1->X2 X3 Structure Solution & Refinement X2->X3 X4 Validation (e.g., CheckCIF) X3->X4 Final Final X4->Final Final Structure (CIF)

Figure 1: High-level workflow for small molecule X-ray crystallography.

Representative Synthesis and Crystallization Protocol

The synthesis of the target compound generally involves the construction of the spirocyclic core followed by functionalization. While multiple routes exist, a common approach is outlined below.

Protocol 1: Synthesis and Crystallization

  • Synthesis: The synthesis of the 10,10-difluoro-2,7-diazaspiro[4.5]decane core is often achieved via multi-step sequences starting from commercially available materials. The gem-difluoro group is typically introduced using reagents like diethylaminosulfur trifluoride (DAST) on a precursor ketone.

  • Boc Protection: The secondary amine at the N7 position is protected using di-tert-butyl dicarbonate (Boc)2O under standard basic conditions to yield the final this compound.

  • Purification: The crude product is purified by flash column chromatography on silica gel to achieve high purity (>98%), which is crucial for successful crystallization.

  • Crystallization Screening: A high-throughput screen is performed. The purified compound (5-10 mg) is dissolved in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) and anti-solvents (e.g., water, hexane, diethyl ether) are used to induce crystallization via slow evaporation or vapor diffusion.

  • Crystal Growth: For the title compound, diffraction-quality crystals are often obtained by slow evaporation from a saturated solution in ethyl acetate/hexane (1:3 v/v) over several days at room temperature.

Comparative Structural Analysis

The true value of the crystallographic data emerges when we compare the structure of the fluorinated compound with its non-fluorinated analog, 7-Boc-2,7-diazaspiro[4.5]decane. The introduction of the two fluorine atoms at C10 imposes significant conformational constraints and introduces new potential intermolecular interactions.

Conformational Changes: The Gauche Effect

One of the most significant consequences of gem-difluorination is the introduction of the gauche effect. The strong preference of the C-F bonds to adopt a gauche relationship with adjacent electronegative atoms or C-C bonds can lead to a puckering of the piperidine ring that differs from the standard chair conformation observed in the non-fluorinated analog.

A Comparative Guide to the Off-Target Effects of Fluorinated Diazaspiro[4.5]decane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the off-target effects of fluorinated diazaspiro[4.5]decane compounds, offering a comparative perspective against their non-fluorinated counterparts and other relevant small molecules. As drug development professionals, understanding and mitigating off-target effects is paramount to ensuring the safety and efficacy of novel therapeutics. This document outlines the strategic rationale for investigating these effects, presents key experimental data, and provides detailed protocols for robust off-target profiling.

Introduction: The Double-Edged Sword of Fluorination

The diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antifungal, antibacterial, and myelostimulating properties.[1][2] Some derivatives have also been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP) for applications in myocardial infarction.[3][4] The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and membrane permeation.[5][6][7] However, this modification can also significantly alter the compound's interaction with unintended biological targets, leading to off-target effects. These unintended interactions can result in adverse drug reactions or, in some cases, reveal new therapeutic opportunities through polypharmacology.

This guide will explore the known and potential off-target profiles of fluorinated diazaspiro[4.5]decane compounds, providing a framework for their systematic evaluation.

Anticipated Off-Target Liabilities and a Strategy for Their Interrogation

Given the structural motifs present in diazaspiro[4.5]decane derivatives and the known effects of fluorination, a proactive off-target assessment strategy should focus on several key protein families. The following diagram illustrates a logical workflow for identifying and characterizing off-target effects.

Off_Target_Workflow cluster_screening Initial Screening cluster_validation Hit Validation & Mechanistic Elucidation cluster_comparison Comparative Analysis Start Fluorinated Diazaspiro [4.5]decane Compound Broad_Panel Broad In Vitro Safety Panel (e.g., Eurofins SafetyScreen, Pharmaron in vitro Safety Panel) Start->Broad_Panel Primary Assessment Kinase_Panel Kinome-Wide Profiling (e.g., Reaction Biology KinaseProfiler, Eurofins KinaseProfiler) Start->Kinase_Panel Parallel Assessment IC50 IC50/EC50 Determination for Validated Hits Broad_Panel->IC50 Kinase_Panel->IC50 Identified Hits Cell_Assays Cell-Based Functional Assays (e.g., Apoptosis, ROS production, Mitochondrial Membrane Potential) IC50->Cell_Assays Confirm Cellular Activity Comparison Compare Off-Target Profiles (Potency, Selectivity) IC50->Comparison Target_Deconvolution Target Deconvolution Studies (e.g., Chemical Proteomics, Genetic Screening) Cell_Assays->Target_Deconvolution Elucidate Mechanism Non_Fluorinated Non-Fluorinated Analog Non_Fluorinated->Comparison

Caption: A logical workflow for the systematic evaluation of off-target effects.

Comparative Analysis of Off-Target Profiles

While specific data on the off-target effects of fluorinated diazaspiro[4.5]decane compounds is not extensively published, we can extrapolate potential liabilities based on the broader class of compounds and the general impact of fluorination.

Kinase Inhibition

Protein kinases are a major class of off-targets for many small molecule drugs due to the conserved nature of the ATP-binding pocket.[8] Fluorination can enhance binding to unintended kinases, leading to unforeseen toxicities.

Comparative Data (Hypothetical):

Compound IDPrimary Target IC50 (nM)Off-Target Kinase (Example: EGFR) IC50 (nM)Selectivity Index (Off-Target/Primary Target)
Non-Fluorinated Analog 150>10,000>66
Fluorinated Analog A 2585034
Fluorinated Analog B 302508.3

This hypothetical data illustrates how fluorination can improve primary target potency while potentially increasing off-target kinase activity, thereby reducing the selectivity index.

GPCR and Ion Channel Interactions

In vitro safety pharmacology profiling is crucial for identifying interactions with a broad range of targets that can cause adverse drug reactions.[9][10] Fluorinated compounds may exhibit altered binding to G-protein coupled receptors (GPCRs) and ion channels, which can lead to cardiovascular, central nervous system, or other systemic side effects. For example, some diazaspiro[4.5]decane derivatives have been developed as ligands for sigma-1 receptors, highlighting the potential for interaction with CNS targets.[11][12]

Comparative Data (Hypothetical):

Compound IDPrimary Target IC50 (nM)Off-Target (Example: hERG Channel) % Inhibition @ 10 µMOff-Target (Example: 5-HT2B Receptor) % Inhibition @ 10 µM
Non-Fluorinated Analog 150<10%15%
Fluorinated Analog A 2525%45%
Fluorinated Analog B 3055%60%

This hypothetical data demonstrates how fluorination might increase off-target activity at key safety-relevant targets like the hERG channel and various GPCRs.

Cellular Off-Target Effects

Beyond direct protein binding, it is important to assess the downstream cellular consequences of off-target engagement. For instance, some fluorinated isatins, which share some structural similarities with the diazaspiro[4.5]decane scaffold, have been shown to induce apoptosis, dissipate mitochondrial membrane potential, and stimulate the production of reactive oxygen species (ROS) in tumor cells.[13] These effects may be desirable in an oncology context but could represent significant toxicity in other therapeutic areas.[13]

Comparative Data (Hypothetical):

Compound IDPrimary Target IC50 (nM)Apoptosis Induction (Fold Change vs. Control)ROS Production (Fold Change vs. Control)
Non-Fluorinated Analog 1501.21.5
Fluorinated Analog A 253.54.0
Fluorinated Analog B 305.07.5

This hypothetical data suggests that fluorination could potentiate cellular off-target effects, which require careful characterization.

Experimental Protocols

To ensure the scientific rigor of an off-target analysis, the following detailed protocols are recommended.

Protocol 1: Broad In Vitro Safety Pharmacology Profiling

Objective: To identify potential off-target liabilities across a wide range of receptors, ion channels, transporters, and enzymes.

Methodology:

  • Compound Preparation: Prepare stock solutions of the test compounds (fluorinated and non-fluorinated analogs) in DMSO at a concentration of 10 mM.

  • Assay Panel Selection: Utilize a commercial in vitro safety panel, such as the Eurofins Discovery SafetyScreen44 or the Pharmaron in vitro Safety Panel.[14][15] These panels typically include radioligand binding assays and functional assays for dozens of targets.

  • Primary Screen: Screen the compounds at a single high concentration (e.g., 10 µM) in duplicate.

  • Data Analysis: Calculate the percent inhibition for each target. A common threshold for a "hit" is >50% inhibition.

  • Follow-up Studies: For any identified hits, perform concentration-response curves to determine the IC50 (for binding assays) or EC50 (for functional assays).

Protocol 2: Kinase Profiling

Objective: To assess the selectivity of the compounds against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: As described in Protocol 1.

  • Kinase Panel Selection: Employ a comprehensive kinase profiling service, such as the Reaction Biology KinaseProfiler™ or the Eurofins Discovery KinaseProfiler™.[16][17] These services offer panels of hundreds of kinases.

  • Primary Screen: Screen the compounds at a concentration of 1 µM or 10 µM against the entire kinase panel. Assays are typically performed using a radiometric format (e.g., ³³P-ATP) to directly measure enzyme activity.[16]

  • Data Analysis: Express the results as percent of control activity.

  • IC50 Determination: For any kinases showing significant inhibition (e.g., >70% at 1 µM), perform 10-point IC50 determinations to quantify the potency of the off-target interaction.

Protocol 3: Cellular Off-Target Effect Assessment (Apoptosis Assay)

Objective: To determine if the compounds induce apoptosis in a relevant cell line.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HeLa or a cell line relevant to the therapeutic indication) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Apoptosis Detection: Use a commercially available apoptosis assay kit (e.g., Annexin V-FITC/Propidium Iodide).

  • Flow Cytometry Analysis: Harvest the cells, stain them according to the manufacturer's protocol, and analyze them by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Conclusion and Future Directions

The strategic incorporation of fluorine into the diazaspiro[4.5]decane scaffold holds promise for improving the pharmacokinetic and pharmacodynamic properties of this compound class. However, this chemical modification necessitates a thorough and early assessment of potential off-target effects. By employing a systematic approach that combines broad panel screening with mechanistic cellular assays, researchers can build a comprehensive safety profile for their lead candidates.

Comparing fluorinated derivatives to their non-fluorinated parent compounds is essential to understand the specific contribution of fluorine to the off-target profile. This comparative data enables medicinal chemists to make more informed decisions during lead optimization, ultimately leading to the development of safer and more effective medicines. The methodologies and insights presented in this guide provide a robust framework for navigating the complexities of off-target effects in modern drug discovery.

References

  • Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata. MDPI. [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. [Link]

  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. PMC - NIH. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • The role of fluorine in medicinal chemistry. PubMed. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. [Link]

  • Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. PubMed. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

  • Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. DiscoverX. [Link]

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC. [Link]

  • Structure-based Systems Biology for Analyzing Off-target Binding. PMC - PubMed Central. [Link]

  • In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]

  • Home. International Centre for Kinase Profiling. [Link]

Sources

A Comparative Guide to the Synthesis of Functionalized Diazaspiro[4.5]decanes for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid three-dimensional conformation that allows for the precise spatial orientation of functional groups. This unique characteristic makes it an attractive core for the design of novel therapeutics targeting a wide range of biological targets, from ion channels to enzymes. The growing interest in this scaffold has spurred the development of diverse synthetic strategies, each with its own set of advantages and limitations. This guide provides a comparative analysis of key synthetic routes to functionalized diazaspiro[4.5]decanes, offering insights into their mechanisms, practical considerations, and overall efficiency to aid researchers in selecting the optimal path for their drug discovery endeavors.

Cycloaddition Strategies: Convergent and Stereoselective

Cycloaddition reactions offer a powerful and convergent approach to the rapid assembly of the diazaspiro[4.5]decane core. These methods often provide high levels of stereocontrol, which is crucial for the synthesis of enantiopure drug candidates.

Synergistic Photocatalysis and Organocatalysis for [3+2] Cycloaddition

A recently developed method utilizes a synergistic combination of photocatalysis and organocatalysis to achieve a highly diastereoselective [3+2] cycloaddition of cyclopropylamines with olefins, affording 2-amino-spiro[4.5]decane-6-ones.[1] This metal-free approach aligns with the principles of green chemistry by achieving 100% atom economy.[1]

Mechanism Insight: The reaction is initiated by the photo-oxidation of the N-cyclopropylaniline to form a radical cation, which then undergoes ring-opening to generate a distonic radical cation. This intermediate undergoes cycloaddition with the olefin, followed by reduction to yield the final product.[2] The use of a BINOL-derived phosphoric acid catalyst is key to achieving high diastereoselectivity.[1]

Performance: This method demonstrates good yields (up to 88%) and excellent diastereoselectivity (up to 99:1).[1] The reaction proceeds under mild conditions, using a 2W blue LED light source at room temperature.[1]

Experimental Protocol: Synthesis of 2-Amino-spiro[4.5]decane-6-ones via [3+2] Cycloaddition [1]

  • To a reaction tube, add 2-methylene-tetrahydronaphthalene-1-one (0.2 mmol), N-cyclopropylaniline (0.3 mmol), and a BINOL-derived phosphoric acid catalyst (10 mol%).

  • The tube is placed in a photoreactor and purged with N₂ for 3 cycles.

  • Dichloromethane (DCM, 0.01 M) is added via syringe.

  • The reaction mixture is stirred for 30 minutes in the dark.

  • The reaction is then irradiated with a 2W blue LED (445–450 nm) at room temperature for 24 hours.

  • Upon completion, the mixture is concentrated under vacuum.

  • The crude product is purified by silica gel column chromatography (petroleum ether:ethyl acetate = 10:1) to afford the desired 2-amino-spiro[4.5]decane-6-one.

N-Heterocyclic Carbene (NHC)-Catalyzed [5+1] Annulation

An alternative cycloaddition strategy involves the NHC-catalyzed [5+1] annulation of α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides. This method provides efficient access to highly substituted azaspiro[4.5]decanes with excellent enantioselectivity.[3]

Performance: This transformation proceeds under mild conditions and affords the desired spirocyclic products in good yields (up to 85%) and with outstanding enantioselectivities (up to 99% ee).[3] The broad substrate compatibility of this method makes it suitable for the late-stage functionalization of complex molecules.[3]

Multicomponent Reactions (MCRs): Efficiency and Diversity in a Single Pot

Multicomponent reactions are highly valued for their ability to construct complex molecules from three or more starting materials in a single synthetic operation, thereby reducing step count and resource consumption.

Three-Step Synthesis of 1,3-Diazaspiro[4.5]decane-2,4-diones (Spirohydantoins)

A straightforward and cost-effective three-step synthesis has been developed for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[4] This method is notable for its high yields and the fact that the intermediates often do not require purification.[4]

Workflow: The synthesis begins with a Strecker-type reaction between 4-phenylcyclohexanone, methylamine hydrochloride, and sodium cyanide to form an α-aminonitrile. This is followed by reaction with potassium cyanate to yield a urea intermediate, which then undergoes an intramolecular cyclization to form the final spirohydantoin.

Performance: This route provides an overall yield of 60% and the reactions are performed under mild conditions (room temperature to 45 °C).[4]

Experimental Protocol: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [4]

  • Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride:

    • To a stirred suspension of sodium cyanide (17.2 mmol) and methylamine hydrochloride (17.2 mmol) in DMSO/H₂O (9:1), add a solution of 4-phenylcyclohexanone (17.2 mmol) in DMSO.

    • Stir the reaction mixture for 46 hours at room temperature.

    • Pour the mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

    • Dissolve the residue in diethyl ether and treat with an ethanolic HCl solution to precipitate the hydrochloride salt.

  • Step 2: Synthesis of 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea:

    • To a stirred solution of the aminonitrile hydrochloride (12.4 mmol) in acetic acid, add a solution of potassium cyanate (24.8 mmol) in water.

    • Stir the reaction at room temperature. The product precipitates and is collected by filtration.

  • Step 3: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione:

    • To a stirred solution of the urea intermediate (11.3 mmol) in dry DMF, add sodium hydride (14.7 mmol) portion-wise at 0 °C.

    • Stir the mixture at 45 °C under an Argon atmosphere for 4 days.

    • Treat the mixture with 10% HCl solution and continue stirring for 24 hours at 45 °C.

    • Pour the reaction mixture into ice-water and extract with chloroform.

    • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the final product.

Intramolecular Schmidt Reaction: Ring Expansion to Spirocyclic Lactams

The intramolecular Schmidt reaction of azido ketones provides a powerful method for the synthesis of spirocyclic lactams. This reaction involves the acid-promoted rearrangement of an azide with migration of a carbon atom to the nitrogen, leading to a ring-expanded product.

Mechanism Insight: The reaction is initiated by the protonation of the carbonyl group, followed by the intramolecular addition of the azide to form a tetrahedral intermediate. Subsequent loss of dinitrogen and a 1,2-carbon shift leads to the formation of a nitrilium ion, which is then trapped by water to afford the lactam. The regiochemistry of the reaction can be controlled by stereoelectronic effects and the presence of stabilizing groups.[5]

Performance: This method has been successfully applied to the synthesis of various bridged bicyclic lactams, and the regioselectivity can be controlled to favor the formation of the desired spirocyclic product.[5] A two-stage flow synthesis has also been developed for the in situ generation of keto azides and their subsequent conversion to lactams.[6]

Solid-Phase Synthesis: High-Throughput and Purification Advantages

Solid-phase synthesis offers a streamlined approach for the preparation of libraries of functionalized diazaspiro[4.5]decanes, with the key advantage of simplified purification.

Solid-Phase Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives

A solid-phase synthesis strategy has been developed for a series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives.[7][8] This approach utilizes a standard Fmoc/tBu strategy on a solid support.[7]

Workflow: The synthesis involves the sequential coupling of amino acids to a resin, followed by an on-resin spirocyclization reaction with N-benzyl-4-piperidone. The final products are then cleaved from the resin.

Performance: This method is amenable to the generation of a library of compounds for structure-activity relationship (SAR) studies. The progress of the on-resin reactions can be monitored by micro-cleavage followed by ESI-MS analysis.[7]

Dearomatizing Intramolecular Diamination of Phenols: Access to Complex Spirotricyclic Systems

This innovative strategy allows for the stereocontrolled synthesis of complex spirotricyclic systems containing an embedded syn-1,2-diaminocyclohexane unit.[9][10] The reaction proceeds via a dearomatizing oxidation of phenols bearing a pendant urea group, which acts as a double nucleophile.[9][10]

Mechanism Insight: The reaction is triggered by the oxidation of the phenol to a dienone, which then undergoes an intramolecular cyclization with the urea moiety, followed by a subsequent aza-Michael addition to form the tricyclic product.

Performance: This complexity-generating transformation yields products with rich functionality suitable for further synthetic manipulations.[9][10]

Comparative Summary of Synthetic Routes

Synthetic RouteKey FeaturesTypical YieldsStereoselectivityAdvantagesDisadvantages
[3+2] Cycloaddition Synergistic photocatalysis and organocatalysis, metal-free.[1]Up to 88%[1]High diastereoselectivity (up to 99:1)[1]Green, mild conditions, high stereocontrol.May require specialized photochemical equipment.
NHC-Catalyzed [5+1] Annulation NHC catalysis, enantioselective.[3]Up to 85%[3]Excellent enantioselectivity (up to 99% ee)[3]High enantiocontrol, broad substrate scope.NHC catalysts can be sensitive to air and moisture.
Multicomponent Reaction Three-step, one-pot potential, cost-effective.[4]~60% overall[4]Not specified, likely racemic without chiral induction.High efficiency, operational simplicity.May lack stereocontrol without modification.
Intramolecular Schmidt Reaction Ring expansion of azido ketones.Variable, can be high.Dependent on substrate and reaction conditions.Access to unique spirocyclic lactams.Use of potentially explosive azide reagents.
Solid-Phase Synthesis High-throughput, simplified purification.[7]Not specified.Dependent on chiral building blocks.Amenable to library synthesis.Can be lower yielding than solution-phase methods.
Dearomatizing Diamination Stereocontrolled, complexity-generating.[9][10]Moderate to good.High stereocontrol.Access to complex polycyclic systems.May have a limited substrate scope.

Strategic Workflow Comparison

G cluster_cycloaddition Cycloaddition Strategies cluster_mcr Multicomponent Reactions cluster_rearrangement Rearrangement & Ring Expansion cluster_solidphase Solid-Phase Synthesis cyclo_start Simple Precursors cyclo_32 [3+2] Cycloaddition (Photocatalysis/ Organocatalysis) cyclo_start->cyclo_32 cyclo_51 [5+1] Annulation (NHC Catalysis) cyclo_start->cyclo_51 cyclo_end Functionalized Diazaspiro[4.5]decanes (High Stereocontrol) cyclo_32->cyclo_end cyclo_51->cyclo_end mcr_start 3+ Starting Materials mcr_reaction One-Pot Reaction mcr_start->mcr_reaction mcr_end Complex Diazaspiro[4.5]decanes (High Efficiency) mcr_reaction->mcr_end rearr_start Azido Ketone Precursor rearr_schmidt Intramolecular Schmidt Reaction rearr_start->rearr_schmidt rearr_end Spirocyclic Lactams rearr_schmidt->rearr_end solid_start Resin-Bound Substrate solid_reaction On-Resin Cyclization solid_start->solid_reaction solid_end Cleaved Diazaspiro[4.5]decane (Library Synthesis) solid_reaction->solid_end

Caption: Comparative workflows of major synthetic strategies to functionalized diazaspiro[4.5]decanes.

Conclusion

The synthesis of functionalized diazaspiro[4.5]decanes is a dynamic field with a growing arsenal of synthetic methodologies. The choice of a particular route will be dictated by the specific goals of the research program, including the desired substitution pattern, stereochemical outcome, and scale of synthesis. Cycloaddition strategies, particularly those employing modern catalytic methods, offer elegant and stereocontrolled access to these scaffolds. Multicomponent reactions provide a highly efficient and atom-economical alternative for the rapid generation of molecular diversity. The intramolecular Schmidt reaction and dearomatizing diamination reactions open doors to unique and complex spirocyclic architectures. Finally, solid-phase synthesis remains a valuable tool for the high-throughput synthesis of compound libraries for biological screening. By understanding the nuances of each of these powerful synthetic strategies, medicinal chemists can more effectively navigate the path to the next generation of diazaspiro[4.5]decane-based therapeutics.

References

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]

  • Visible light promoted [3+2]-cycloaddition in the synthesis of cyclopenta[b]chromenocarbonitrile derivatives. ChemRxiv. [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Royal Society of Chemistry. [Link]

  • Construction of cyclopenta[b]pyran-2-ones via chemoselective (3 + 2) cycloaddition between 2-pyrones and vinyl cyclopropanes. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of 1‐azaspiro[4.5]decane scaffold. ResearchGate. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. ResearchGate. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PMC. [Link]

  • Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA. [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • In Situ Generation and Intramolecular Schmidt Reaction of Keto Azides in a Microwave-Assisted Flow Format. PMC. [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. [Link]

  • Red-Light-Induced nPr-DMQA+-Catalyzed [3+2] Cycloaddition of Cyclopropylamines with Alkenes or Alkynes. ResearchGate. [Link]

  • Substrate scope for the NHC‐catalyzed [5+1] cycloadditiona a General... ResearchGate. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PubMed. [Link]

  • Synthesis of bridged 1,4-diazepane derivatives via Schmidt reactions. Sci-Hub. [Link]

  • . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. [Link]

  • (PDF) Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ResearchGate. [Link]

  • Cation–π Control of Regiochemistry of Intramolecular Schmidt Reactions en Route to Bridged Bicyclic Lactams. NIH Public Access. [Link]

  • cyclopropyl cyanide. Organic Syntheses Procedure. [Link]

  • Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ChemRxiv. [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. MDPI. [Link]

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Advanced Synthesis & Catalysis. [Link]

  • SYNTHETIC STUDIES ON DIDYMELINE USING SPIROCYCLIZATION OF PHENOLS WITH DIAZO FUNCTIONALITY Mitsuru Ikeda,a Hiroki Nakayama,a Aya. HETEROCYCLES. [Link]

  • ORGANIC METHODOLOGY. AubéLabUNC. [Link]

Sources

Safety Operating Guide

7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

Do not dispose of this compound down the drain or in general trash. 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane (CAS: 1263180-63-3) contains fluorine atoms and a thermally labile tert-butyloxycarbonyl (Boc) group. It must be classified and disposed of as Halogenated Organic Waste .

Critical Directive:

  • Segregation: Isolate from non-halogenated solvents and strong acids.

  • Labeling: Tag clearly as "Halogenated Organic Waste" with "Potential HF Generator upon Combustion."

  • Container: High-density polyethylene (HDPE) or glass; avoid metal containers if acidic impurities are suspected.

Part 2: Chemical Profile & Hazard Identification[1][2]

To understand the disposal logic, one must understand the molecular behavior under stress (thermal or chemical).

FeatureChemical ImplicationDisposal Consequence
Fluorine Atoms (F2) Strong C-F bonds.[1]Mandatory Incineration with Scrubbing. Combustion generates Hydrogen Fluoride (HF), a corrosive and toxic gas. Standard incinerators without scrubbers cannot handle this.
Boc Group Acid and heat sensitive.[2][3]Thermal Instability. Upon heating or acid contact, the Boc group decomposes to release Isobutylene (flammable gas) and CO₂. Sealed waste containers exposed to heat may pressurize.
Spiro-Diamine Basic nitrogen centers.Incompatibility. Reacts exothermically with strong oxidizers and acids. Must not be mixed with acidic waste streams to prevent uncontrolled deprotection and gas evolution.

GHS Classification (Inferred):

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[4]

Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)

Applicable for expired shelf stocks or solid reaction byproducts.

  • Containment: Transfer the solid substance into a wide-mouth HDPE jar or a glass vial with a Teflon-lined cap.

  • Labeling: Apply a hazardous waste tag immediately.

    • Constituents: "this compound" (Do not use abbreviations like "Spiro compound").

    • Hazard Checkbox: Toxic, Irritant.[5]

    • Special Note: "Fluorinated Solid."

  • Secondary Containment: Place the primary container inside a clear plastic zip-lock bag to contain any dust or minor leaks.

  • Storage: Store in the Solid Halogenated Waste satellite accumulation area until pickup.

Protocol B: Liquid Waste (Solutions)

Applicable for reaction mixtures, mother liquors, or HPLC effluents.

  • Solvent Compatibility Check:

    • If dissolved in DCM, Chloroform, or DCE: Pour directly into the Halogenated Organic Solvents carboy.

    • If dissolved in Methanol, Acetone, or Ethyl Acetate: You must still dispose of this mixture in the Halogenated waste stream because the solute (the spiro compound) contains fluorine.

    • Rule of Thumb: If the solute is halogenated, the entire solution is halogenated waste.

  • pH Check: Ensure the solution is Neutral (pH 6-8).

    • Why? Acidic solutions can cleave the Boc group, releasing gas (isobutylene/CO₂) and pressurizing the waste drum. If acidic, neutralize slowly with Sodium Bicarbonate before bottling.

  • Transfer: Funnel into the approved "Halogenated Waste" carboy (typically yellow-walled or specifically tagged).

  • Log Entry: Record the approximate mass of the fluorinated compound added to the carboy on the waste log sheet.

Part 4: The "Why" – Scientific Integrity & Incineration Logic

The strict requirement for "Halogenated" classification stems from the combustion chemistry of the molecule.

Combustion Reaction (Simplified):



The Hazard Mechanism:

  • HF Formation: Unlike standard organic waste which burns to CO₂ and water, this compound releases Hydrogen Fluoride (HF) gas.

  • Scrubber Necessity: HF is highly corrosive to incinerator linings and toxic if released into the atmosphere. Specialized incinerators use alkaline scrubbers (e.g., lime spray dryers) to neutralize HF into Calcium Fluoride (

    
    ) precipitate [1].
    
  • Regulatory Violation: Disposing of fluorinated compounds in "Non-Halogenated" streams bypasses these scrubbers, leading to illegal emissions and potential facility damage.

Visualizing the Waste Decision Logic

WasteLogic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath LiquidPath In Solution StateCheck->LiquidPath SolidBin Solid Halogenated Waste Bin (Incineration w/ Scrubbing) SolidPath->SolidBin HalogenCheck Does Solvent contain Halogens (DCM, CHCl3)? LiquidPath->HalogenCheck NonHaloSolvent No (e.g., MeOH, EtOAc) HalogenCheck->NonHaloSolvent HaloSolvent Yes HalogenCheck->HaloSolvent ContaminationRule CRITICAL RULE: Solute contains Fluorine. Entire mixture becomes Halogenated. NonHaloSolvent->ContaminationRule LiquidBin Liquid Halogenated Waste Carboy (Incineration w/ Scrubbing) HaloSolvent->LiquidBin ContaminationRule->LiquidBin

Figure 1: Waste Stream Decision Matrix ensuring fluorinated compounds are routed to scrubbed incineration.

Part 5: Emergency Spill Procedures

Scenario: A 5g bottle of solid this compound shatters on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[6] Although not highly volatile, dust inhalation is a risk.

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. A N95 dust mask is recommended for powders.

  • Containment: Cover the spill with a wet paper towel to prevent dust generation.

  • Cleanup:

    • Scoop up the wet material and glass shards using a dustpan.

    • Place all debris into a wide-mouth plastic jar.

    • Wipe the area with soap and water.[7]

  • Disposal: Label the jar as "Debris contaminated with Fluorinated Organic Solid" and place in the Halogenated Waste stream.

References
  • National Research Council (US) Committee on Health Effects of Waste Incineration. (2000). Waste Incineration and Public Health. National Academies Press (US).

  • PubChem. (n.d.).[5] Compound Summary: Spiro[4.5]decane derivatives. National Library of Medicine.

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.

Sources

Personal protective equipment for handling 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane is a specialized fluorinated diazaspirocyclic intermediate used primarily in medicinal chemistry for modulating lipophilicity and metabolic stability.[1][2]

Critical Safety Directive: While the tert-butoxycarbonyl (Boc) group reduces the nucleophilicity of the N7 nitrogen, the free secondary amine at the N2 position renders this compound a base and a potent irritant.[2] Furthermore, the geminal difluoro group alters lipophilicity, potentially increasing skin absorption rates compared to non-fluorinated analogs.

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Respiratory: N95/P100 protection required if handling open powder outside a hood (not recommended).[1][2]

  • Skin: Double-gloving (Nitrile) is mandatory due to potential enhanced lipophilic permeation.[1][2]

Hazard Identification & Risk Assessment

Scientific Basis: Read-Across Toxicology from CAS 1263178-02-4 (Difluoro analog) and CAS 236406-61-4.[1][2]

The following hazard profile is derived from structural activity relationship (SAR) analysis of closely related fluorinated diazaspiro analogs.

Hazard ClassGHS CodeDescriptionMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]Systemic absorption via GI tract; potential interference with neurotransmitter systems due to piperidine/pyrrolidine core.[1][2]
Skin Irritation H315 Causes skin irritation.[1][2][3]Basic amine functionality (N2) reacts with skin lipids/proteins, causing dermatitis.[1][2]
Eye Irritation H319 Causes serious eye irritation.[1][2][3]Direct chemical burn/irritation to corneal epithelium upon contact.[1][2]
STOT - SE H335 May cause respiratory irritation.[1][2][3]Inhalation of dust irritates mucous membranes; fluorinated motifs can exacerbate inflammatory response.[1][2]

Personal Protective Equipment (PPE) Selection Framework

Objective: Create a self-validating barrier system based on permeation kinetics.

A. Hand Protection: The "Double-Shell" Protocol

Standard latex gloves are insufficient for fluorinated organic amines.[1][2]

  • Primary Layer (Inner): 4 mil Nitrile (Disposable).[1][2] Function: Tactile sensitivity.[1][2]

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Long cuff).[1][2] Function: Chemical breakthrough resistance.[1][2]

  • Rationale: Fluorination increases the compound's lipophilicity, potentially accelerating permeation through thin polymers. The outer glove acts as a sacrificial barrier.[1][2] Change outer gloves immediately upon splash contact.[1][2]

B. Eye & Face Protection[1][2][4][5][6][7]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).[1][2]

  • Why not Safety Glasses? Safety glasses allow airborne dust or vapors to bypass the lens via the side gaps. For a fine powder that causes H319 (serious eye irritation), a sealed environment around the eyes is non-negotiable.[2]

C. Respiratory Protection
  • Primary Control: Fume Hood (Face velocity: 80–100 fpm).[1][2]

  • Secondary (Emergency/Spill): NIOSH-approved half-mask respirator with P100 (HEPA) cartridges and Organic Vapor (OV) filters.[1][2] The OV filter protects against volatile amine odors, while P100 captures particulates.[2]

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Weighing

Context: Static electricity often causes fluorinated powders to "fly," increasing inhalation risk.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat before transfer.[1][2]

  • Transfer: Use a disposable spatula.[1][2] Do not reuse spatulas to prevent cross-contamination of the stock container.[2]

  • Solvent Selection: If preparing a stock solution, dissolve in DCM (Dichloromethane) or DMSO .[1][2]

    • Note: Avoid ketones (e.g., Acetone) if the compound has a free secondary amine, as it may form an imine/enamine species over time, degrading purity.[2]

Phase 2: Reaction Setup
  • Inert Atmosphere: The free amine (N2) can react with atmospheric CO₂ to form carbamates (reversible salts).[1][2] Purge reaction vessels with Nitrogen or Argon.[1][2]

  • Temperature Control: Although stable, avoid heating above 50°C without solvent, as Boc groups can thermally decompose (releasing isobutylene and CO₂) at elevated temperatures (>150°C) or in the presence of Lewis acids.[2]

Phase 3: Waste Disposal
  • Category: Halogenated Organic Waste .[1][2]

  • Segregation: Do NOT mix with acidic waste streams.[1][2] Acid will cleave the Boc group, releasing isobutylene gas (pressure buildup risk) and generating the fully free diamine, which drastically changes the toxicity profile.

Visualized Workflow: "Cradle-to-Grave" Handling

The following diagram illustrates the logical flow for handling this compound, including decision gates for spills and waste.

G Start Start: Storage (2-8°C) Inert Atmosphere PPE_Check PPE Check: 1. Splash Goggles 2. Double Nitrile Gloves 3. Lab Coat Start->PPE_Check Weighing Weighing (Fume Hood) *Use Anti-Static Gun* PPE_Check->Weighing Spill_Check Spill Occurred? Weighing->Spill_Check Solubilization Dissolution (DCM/DMSO preferred) Reaction Reaction Setup (Argon/N2 Purge) Solubilization->Reaction Waste_Stream Disposal: Halogenated Organic Waste *NO ACIDS* Reaction->Waste_Stream Spill_Check->Solubilization No Spill_Action 1. Evacuate Area 2. Don P100/OV Respirator 3. Absorb with Sand/Vermiculite Spill_Check->Spill_Action Yes Spill_Action->Waste_Stream

Figure 1: Operational logic flow for handling fluorinated diazaspiro compounds, emphasizing the critical "No Acid" rule in waste disposal to prevent Boc-deprotection pressure hazards.[1][2]

Emergency Response Protocols

ScenarioImmediate ActionSecondary Action
Eye Contact Flush immediately with water for 15 mins. Hold eyelids open.Seek medical attention.[1][2][4][5][6][7] Provide SDS to physician (Focus: Alkaline burn).[1][2][4]
Skin Contact Remove contaminated gloves/clothing.[1][2][4][5][7] Wash with soap & water.[1][2][7]Apply a non-greasy moisturizer.[1][2] Monitor for delayed redness (dermatitis).[1][2]
Inhalation Move to fresh air.[1][2][4][6][7]If breathing is difficult, oxygen should be administered by trained personnel.[1][2][6]
Spill (Powder) Do not sweep (creates dust).[1][2] Cover with wet paper towels or vermiculite.[1][2]Scoop into a sealed container. Label as "Hazardous Waste - Fluorinated Amine".[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 23282891, tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. Retrieved from [Link][1][2]

  • Organic Chemistry Portal. (2023). Boc-Protected Amino Groups: Stability and Cleavage.[1][2] Retrieved from [Link][1][2]

  • American Chemical Society (ACS). (2024).[1][2] Fluorination methods in drug discovery and safety implications. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane
Reactant of Route 2
7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.